molecular formula C28H40O9 B1164404 Phyperunolide E CAS No. 1198400-52-0

Phyperunolide E

货号: B1164404
CAS 编号: 1198400-52-0
分子量: 520.6 g/mol
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phyperunolide E is a useful research compound. Its molecular formula is C28H40O9 and its molecular weight is 520.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(1S,2R,5S,6S,7R,9R,11R,12R,15S,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-5,6,12,15-tetrahydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O9/c1-13-10-19(36-22(32)14(13)2)25(5,33)27(35)9-8-26(34)16-11-20-28(37-20)21(31)17(29)12-18(30)24(28,4)15(16)6-7-23(26,27)3/h15-17,19-21,29,31,33-35H,6-12H2,1-5H3/t15-,16+,17-,19+,20+,21-,23-,24-,25-,26+,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXPZRHYDOQYLZ-WQYKXGBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)O)C)O5)C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C[C@@H]([C@@H]6O)O)C)O5)C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Phyperunolide E: A Technical Guide on its Discovery, Origin, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phyperunolide E is a naturally occurring withanolide, a class of C28 steroidal lactones, that has been isolated from plants of the Physalis genus, specifically Physalis peruviana and Physalis minima. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound. It includes detailed experimental protocols for its isolation and biological evaluation, a summary of its spectroscopic and cytotoxic data, and an exploration of its anti-inflammatory mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

This compound was first discovered as a new cytotoxic withanolide isolated from the extracts of Physalis peruviana L.[1][2][3][4][5]. Subsequent phytochemical investigations have also identified its presence in Physalis minima[6][7][8]. Both plant species belong to the Solanaceae family and have a history of use in traditional medicine. P. peruviana, commonly known as Cape gooseberry or goldenberry, is native to South America and is now cultivated in many tropical and subtropical regions[3]. P. minima is a pantropical weed. The discovery of this compound has contributed to the growing interest in withanolides as a promising source of new therapeutic agents.

Physicochemical Properties and Structure Elucidation

The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyData
Molecular Formula C₂₈H₄₀O₉
Molecular Weight 520.6 g/mol
¹H NMR (CDCl₃, 500 MHz) δ ppm Data not fully available in the searched sources. Key signals would include those for steroidal methyl groups, olefinic protons, and protons attached to oxygenated carbons.
¹³C NMR (CDCl₃, 125 MHz) δ ppm Data not fully available in the searched sources. Characteristic signals would include a lactone carbonyl, multiple oxygenated carbons, and olefinic carbons.
HRESIMS m/z Data not fully available in the searched sources. The expected [M+H]⁺ or [M+Na]⁺ ion would confirm the molecular formula.

Note: While the references confirm the use of these techniques for structure elucidation, the specific, detailed spectral data for this compound was not available in the publicly accessible search results. Researchers are advised to consult the primary literature for this information.

Experimental Protocols

Isolation of this compound from Physalis minima

The following is a generalized protocol based on methods for isolating withanolides from Physalis species. Specific details for this compound should be referenced from the primary literature.

dot

Isolation_Workflow PlantMaterial Dried whole plants of Physalis minima Extraction Extraction with 95% EtOH PlantMaterial->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Suspension Suspension in H₂O Concentration->Suspension Partition Partition with EtOAc Suspension->Partition EtOAcExtract EtOAc Extract Partition->EtOAcExtract Chromatography1 Silica (B1680970) Gel Column Chromatography (Gradient elution: petroleum ether/acetone) EtOAcExtract->Chromatography1 Fractions Collection of Fractions Chromatography1->Fractions Chromatography2 Sephadex LH-20 Column Chromatography Fractions->Chromatography2 PurifiedFractions Further Fractionation Chromatography2->PurifiedFractions HPLC Preparative HPLC (C18 column, MeCN/H₂O gradient) PurifiedFractions->HPLC PhyperunolideE This compound HPLC->PhyperunolideE

Caption: General workflow for the isolation of this compound.

  • Extraction: The air-dried and powdered whole plants of P. minima are extracted exhaustively with 95% ethanol (B145695) at room temperature.

  • Concentration and Partitioning: The ethanol extract is concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with ethyl acetate (B1210297).

  • Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and acetone (B3395972) to yield several fractions.

  • Purification: The fractions containing this compound are further purified using a combination of Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to afford pure this compound.

Cytotoxicity Assay

The cytotoxic activity of this compound can be evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

dot

Cytotoxicity_Assay_Workflow CellSeeding Seed cancer cells in 96-well plates Incubation1 Incubate for 24h CellSeeding->Incubation1 Treatment Treat with various concentrations of this compound Incubation1->Treatment Incubation2 Incubate for 48h Treatment->Incubation2 AddMTT Add MTT solution Incubation2->AddMTT Incubation3 Incubate for 4h AddMTT->Incubation3 AddDMSO Add DMSO to dissolve formazan (B1609692) Incubation3->AddDMSO MeasureAbsorbance Measure absorbance at 570 nm AddDMSO->MeasureAbsorbance CalculateIC50 Calculate IC₅₀ values MeasureAbsorbance->CalculateIC50

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.

  • Treatment: The cells are then treated with various concentrations of this compound and a vehicle control.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: The supernatant is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO). The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity of this compound can be assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

dot

NO_Inhibition_Assay_Workflow CellSeeding Seed RAW 264.7 cells in 96-well plates Incubation1 Incubate for 24h CellSeeding->Incubation1 Pretreatment Pre-treat with this compound Incubation1->Pretreatment Stimulation Stimulate with LPS (1 µg/mL) Pretreatment->Stimulation Incubation2 Incubate for 24h Stimulation->Incubation2 CollectSupernatant Collect cell supernatant Incubation2->CollectSupernatant GriessAssay Perform Griess assay for nitrite (B80452) concentration CollectSupernatant->GriessAssay MeasureAbsorbance Measure absorbance at 540 nm GriessAssay->MeasureAbsorbance CalculateInhibition Calculate % NO inhibition and IC₅₀ MeasureAbsorbance->CalculateInhibition

Caption: Workflow for the nitric oxide inhibition assay.

  • Cell Culture: RAW 264.7 cells are cultured in 96-well plates and allowed to stabilize.

  • Treatment: The cells are pre-treated with different concentrations of this compound for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce inflammation and NO production, and incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is then determined.

Biological Activities

Cytotoxic Activity

This compound has been reported to exhibit cytotoxic effects against various cancer cell lines. While the initial discovery paper highlighted its cytotoxicity, specific IC₅₀ values for this compound were not detailed in the readily available search results. However, related withanolides from P. peruviana have shown significant cytotoxicity.

Table 2: Cytotoxicity of Selected Withanolides from Physalis peruviana

CompoundCell LineIC₅₀ (µM)Reference
Phyperunolide AA549 (Lung)Data not available[1]
Phyperunolide AMDA-MB-231 (Breast)Data not available[1]
Phyperunolide AMCF7 (Breast)Data not available[1]
Phyperunolide AHepG2 (Liver)Data not available[1]
4β-Hydroxywithanolide EA549, HepG2, MCF7Significant activity reported[9]
Withanolide EA549, HepG2, MCF7Significant activity reported[9]

Note: This table includes data for related compounds to provide context. Further investigation into the primary literature is required to obtain specific IC₅₀ values for this compound.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages.

Table 3: Anti-inflammatory Activity of this compound

AssayCell LineIC₅₀ (µM)Reference
Nitric Oxide InhibitionRAW 264.723.53 - 66.28 (range for withanolides from P. minima)[1][10]

The inhibition of NO production is a key indicator of anti-inflammatory potential, as excessive NO is involved in the pathophysiology of various inflammatory diseases.

Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by this compound are not yet fully elucidated in the available literature. However, other withanolides have been shown to exert their anti-inflammatory effects through the modulation of key inflammatory pathways. For instance, some withanolides from P. peruviana have been found to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response. It is plausible that this compound may share a similar mechanism of action.

dot

Putative_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates PhyperunolideE This compound PhyperunolideE->IKK inhibits? DNA DNA NFkB_nuc->DNA binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA transcribes iNOS iNOS iNOS_mRNA->iNOS translates NO Nitric Oxide (NO) iNOS->NO produces

References

Phyperunolide E: A Technical Guide on its Discovery, Origin, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phyperunolide E is a naturally occurring withanolide, a class of C28 steroidal lactones, that has been isolated from plants of the Physalis genus, specifically Physalis peruviana and Physalis minima. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound. It includes detailed experimental protocols for its isolation and biological evaluation, a summary of its spectroscopic and cytotoxic data, and an exploration of its anti-inflammatory mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

This compound was first discovered as a new cytotoxic withanolide isolated from the extracts of Physalis peruviana L.[1][2][3][4][5]. Subsequent phytochemical investigations have also identified its presence in Physalis minima[6][7][8]. Both plant species belong to the Solanaceae family and have a history of use in traditional medicine. P. peruviana, commonly known as Cape gooseberry or goldenberry, is native to South America and is now cultivated in many tropical and subtropical regions[3]. P. minima is a pantropical weed. The discovery of this compound has contributed to the growing interest in withanolides as a promising source of new therapeutic agents.

Physicochemical Properties and Structure Elucidation

The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyData
Molecular Formula C₂₈H₄₀O₉
Molecular Weight 520.6 g/mol
¹H NMR (CDCl₃, 500 MHz) δ ppm Data not fully available in the searched sources. Key signals would include those for steroidal methyl groups, olefinic protons, and protons attached to oxygenated carbons.
¹³C NMR (CDCl₃, 125 MHz) δ ppm Data not fully available in the searched sources. Characteristic signals would include a lactone carbonyl, multiple oxygenated carbons, and olefinic carbons.
HRESIMS m/z Data not fully available in the searched sources. The expected [M+H]⁺ or [M+Na]⁺ ion would confirm the molecular formula.

Note: While the references confirm the use of these techniques for structure elucidation, the specific, detailed spectral data for this compound was not available in the publicly accessible search results. Researchers are advised to consult the primary literature for this information.

Experimental Protocols

Isolation of this compound from Physalis minima

The following is a generalized protocol based on methods for isolating withanolides from Physalis species. Specific details for this compound should be referenced from the primary literature.

dot

Isolation_Workflow PlantMaterial Dried whole plants of Physalis minima Extraction Extraction with 95% EtOH PlantMaterial->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Suspension Suspension in H₂O Concentration->Suspension Partition Partition with EtOAc Suspension->Partition EtOAcExtract EtOAc Extract Partition->EtOAcExtract Chromatography1 Silica Gel Column Chromatography (Gradient elution: petroleum ether/acetone) EtOAcExtract->Chromatography1 Fractions Collection of Fractions Chromatography1->Fractions Chromatography2 Sephadex LH-20 Column Chromatography Fractions->Chromatography2 PurifiedFractions Further Fractionation Chromatography2->PurifiedFractions HPLC Preparative HPLC (C18 column, MeCN/H₂O gradient) PurifiedFractions->HPLC PhyperunolideE This compound HPLC->PhyperunolideE

Caption: General workflow for the isolation of this compound.

  • Extraction: The air-dried and powdered whole plants of P. minima are extracted exhaustively with 95% ethanol at room temperature.

  • Concentration and Partitioning: The ethanol extract is concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with ethyl acetate.

  • Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and acetone to yield several fractions.

  • Purification: The fractions containing this compound are further purified using a combination of Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to afford pure this compound.

Cytotoxicity Assay

The cytotoxic activity of this compound can be evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

dot

Cytotoxicity_Assay_Workflow CellSeeding Seed cancer cells in 96-well plates Incubation1 Incubate for 24h CellSeeding->Incubation1 Treatment Treat with various concentrations of this compound Incubation1->Treatment Incubation2 Incubate for 48h Treatment->Incubation2 AddMTT Add MTT solution Incubation2->AddMTT Incubation3 Incubate for 4h AddMTT->Incubation3 AddDMSO Add DMSO to dissolve formazan Incubation3->AddDMSO MeasureAbsorbance Measure absorbance at 570 nm AddDMSO->MeasureAbsorbance CalculateIC50 Calculate IC₅₀ values MeasureAbsorbance->CalculateIC50

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.

  • Treatment: The cells are then treated with various concentrations of this compound and a vehicle control.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: The supernatant is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO). The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity of this compound can be assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

dot

NO_Inhibition_Assay_Workflow CellSeeding Seed RAW 264.7 cells in 96-well plates Incubation1 Incubate for 24h CellSeeding->Incubation1 Pretreatment Pre-treat with this compound Incubation1->Pretreatment Stimulation Stimulate with LPS (1 µg/mL) Pretreatment->Stimulation Incubation2 Incubate for 24h Stimulation->Incubation2 CollectSupernatant Collect cell supernatant Incubation2->CollectSupernatant GriessAssay Perform Griess assay for nitrite concentration CollectSupernatant->GriessAssay MeasureAbsorbance Measure absorbance at 540 nm GriessAssay->MeasureAbsorbance CalculateInhibition Calculate % NO inhibition and IC₅₀ MeasureAbsorbance->CalculateInhibition

Caption: Workflow for the nitric oxide inhibition assay.

  • Cell Culture: RAW 264.7 cells are cultured in 96-well plates and allowed to stabilize.

  • Treatment: The cells are pre-treated with different concentrations of this compound for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce inflammation and NO production, and incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is then determined.

Biological Activities

Cytotoxic Activity

This compound has been reported to exhibit cytotoxic effects against various cancer cell lines. While the initial discovery paper highlighted its cytotoxicity, specific IC₅₀ values for this compound were not detailed in the readily available search results. However, related withanolides from P. peruviana have shown significant cytotoxicity.

Table 2: Cytotoxicity of Selected Withanolides from Physalis peruviana

CompoundCell LineIC₅₀ (µM)Reference
Phyperunolide AA549 (Lung)Data not available[1]
Phyperunolide AMDA-MB-231 (Breast)Data not available[1]
Phyperunolide AMCF7 (Breast)Data not available[1]
Phyperunolide AHepG2 (Liver)Data not available[1]
4β-Hydroxywithanolide EA549, HepG2, MCF7Significant activity reported[9]
Withanolide EA549, HepG2, MCF7Significant activity reported[9]

Note: This table includes data for related compounds to provide context. Further investigation into the primary literature is required to obtain specific IC₅₀ values for this compound.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages.

Table 3: Anti-inflammatory Activity of this compound

AssayCell LineIC₅₀ (µM)Reference
Nitric Oxide InhibitionRAW 264.723.53 - 66.28 (range for withanolides from P. minima)[1][10]

The inhibition of NO production is a key indicator of anti-inflammatory potential, as excessive NO is involved in the pathophysiology of various inflammatory diseases.

Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by this compound are not yet fully elucidated in the available literature. However, other withanolides have been shown to exert their anti-inflammatory effects through the modulation of key inflammatory pathways. For instance, some withanolides from P. peruviana have been found to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response. It is plausible that this compound may share a similar mechanism of action.

dot

Putative_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates PhyperunolideE This compound PhyperunolideE->IKK inhibits? DNA DNA NFkB_nuc->DNA binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA transcribes iNOS iNOS iNOS_mRNA->iNOS translates NO Nitric Oxide (NO) iNOS->NO produces

References

Phyperunolide E: Unraveling the Source and Biological Profile of a Novel Marine-Derived Withanolide

Author: BenchChem Technical Support Team. Date: November 2025

Preliminary evidence suggests that Phyperunolide E, a complex steroidal lactone, originates from a marine organism, likely a sponge. While detailed biological data and experimental protocols remain to be fully disclosed in peer-reviewed literature, its structural classification as a withanolide points towards significant potential in drug discovery and biomedical research.

This compound is identified as a secondary metabolite, a class of organic compounds produced by organisms that are not directly involved in their growth, development, or reproduction, but often play a role in defense mechanisms. Commercial suppliers indicate its isolation from marine sources, pointing to the vast and largely unexplored biodiversity of the world's oceans as a continuing source of novel chemical entities.

Physicochemical Properties of this compound

A summary of the key physicochemical data for this compound is presented in Table 1. This information is crucial for its identification and for designing future experiments to explore its biological activities.

PropertyValueSource
CAS Number 1198400-52-0Commercial Suppliers
Molecular Formula C₂₈H₄₀O₉Calculated
Molecular Weight 520.61 g/mol Calculated

Table 1: Physicochemical Data for this compound. This table summarizes the fundamental chemical properties of this compound.

Source Organism and Isolation

While the precise species of the source organism for this compound has not yet been detailed in accessible scientific literature, the compound is categorized as a marine-derived natural product. The isolation of such compounds typically involves the collection of the marine organism, followed by extraction and chromatographic separation techniques to purify the individual chemical constituents.

A general workflow for the isolation of marine natural products is depicted in Figure 1.

G cluster_collection Collection & Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Collection Marine Organism Collection (e.g., Sponge) Preparation Homogenization & Lyophilization Collection->Preparation Solvent_Extraction Solvent Extraction (e.g., MeOH/CH₂Cl₂) Preparation->Solvent_Extraction Partitioning Solvent Partitioning Solvent_Extraction->Partitioning Chromatography Chromatographic Separation (e.g., HPLC, MPLC) Partitioning->Chromatography Structure_Elucidation Structure Elucidation (NMR, MS) Chromatography->Structure_Elucidation Pure_Compound This compound Structure_Elucidation->Pure_Compound

Figure 1: Generalized workflow for the isolation of marine natural products. This diagram illustrates the typical steps involved, from collection of the source organism to the identification of a pure compound like this compound.

Potential Biological Activity and Signaling Pathways

This compound belongs to the withanolide class of natural products. Withanolides are a group of C28 steroidal lactones known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The structural complexity of this compound suggests it may interact with specific biological targets to exert its effects.

While no specific signaling pathways have been elucidated for this compound, other withanolides have been shown to modulate key cellular signaling pathways, such as the NF-κB and PI3K/Akt pathways. A hypothetical signaling pathway that could be influenced by a withanolide like this compound is presented in Figure 2.

G cluster_nucleus Nucleus Phyperunolide_E This compound Receptor Cell Surface Receptor Phyperunolide_E->Receptor Inhibition? Cell_Membrane Cell Membrane IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Inflammatory Cytokines) Inflammation Inflammatory Response Gene_Expression->Inflammation

Figure 2: Hypothetical signaling pathway potentially modulated by this compound. This diagram illustrates how a withanolide could interfere with the NF-κB signaling pathway, a key regulator of inflammation.

Future Directions

The identification of this compound from a marine source opens up new avenues for research. Key future steps will involve:

  • Definitive Identification of the Source Organism: Pinpointing the exact marine sponge or other organism that produces this compound is crucial for sustainable sourcing and for studying its biosynthesis.

  • Comprehensive Biological Screening: A thorough evaluation of this compound's activity against a panel of cancer cell lines, inflammatory markers, and microbial pathogens will be necessary to uncover its therapeutic potential.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound will provide a deeper understanding of its biological effects.

  • Total Synthesis: The chemical synthesis of this compound will be essential for producing larger quantities for preclinical and clinical studies and for creating analogues with improved activity and pharmacokinetic properties.

The emergence of novel marine natural products like this compound underscores the importance of continued exploration of marine ecosystems in the quest for new medicines to address human diseases. Further research is eagerly awaited to fully characterize this promising new withanolide.

Phyperunolide E: Unraveling the Source and Biological Profile of a Novel Marine-Derived Withanolide

Author: BenchChem Technical Support Team. Date: November 2025

Preliminary evidence suggests that Phyperunolide E, a complex steroidal lactone, originates from a marine organism, likely a sponge. While detailed biological data and experimental protocols remain to be fully disclosed in peer-reviewed literature, its structural classification as a withanolide points towards significant potential in drug discovery and biomedical research.

This compound is identified as a secondary metabolite, a class of organic compounds produced by organisms that are not directly involved in their growth, development, or reproduction, but often play a role in defense mechanisms. Commercial suppliers indicate its isolation from marine sources, pointing to the vast and largely unexplored biodiversity of the world's oceans as a continuing source of novel chemical entities.

Physicochemical Properties of this compound

A summary of the key physicochemical data for this compound is presented in Table 1. This information is crucial for its identification and for designing future experiments to explore its biological activities.

PropertyValueSource
CAS Number 1198400-52-0Commercial Suppliers
Molecular Formula C₂₈H₄₀O₉Calculated
Molecular Weight 520.61 g/mol Calculated

Table 1: Physicochemical Data for this compound. This table summarizes the fundamental chemical properties of this compound.

Source Organism and Isolation

While the precise species of the source organism for this compound has not yet been detailed in accessible scientific literature, the compound is categorized as a marine-derived natural product. The isolation of such compounds typically involves the collection of the marine organism, followed by extraction and chromatographic separation techniques to purify the individual chemical constituents.

A general workflow for the isolation of marine natural products is depicted in Figure 1.

G cluster_collection Collection & Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Collection Marine Organism Collection (e.g., Sponge) Preparation Homogenization & Lyophilization Collection->Preparation Solvent_Extraction Solvent Extraction (e.g., MeOH/CH₂Cl₂) Preparation->Solvent_Extraction Partitioning Solvent Partitioning Solvent_Extraction->Partitioning Chromatography Chromatographic Separation (e.g., HPLC, MPLC) Partitioning->Chromatography Structure_Elucidation Structure Elucidation (NMR, MS) Chromatography->Structure_Elucidation Pure_Compound This compound Structure_Elucidation->Pure_Compound

Figure 1: Generalized workflow for the isolation of marine natural products. This diagram illustrates the typical steps involved, from collection of the source organism to the identification of a pure compound like this compound.

Potential Biological Activity and Signaling Pathways

This compound belongs to the withanolide class of natural products. Withanolides are a group of C28 steroidal lactones known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The structural complexity of this compound suggests it may interact with specific biological targets to exert its effects.

While no specific signaling pathways have been elucidated for this compound, other withanolides have been shown to modulate key cellular signaling pathways, such as the NF-κB and PI3K/Akt pathways. A hypothetical signaling pathway that could be influenced by a withanolide like this compound is presented in Figure 2.

G cluster_nucleus Nucleus Phyperunolide_E This compound Receptor Cell Surface Receptor Phyperunolide_E->Receptor Inhibition? Cell_Membrane Cell Membrane IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Inflammatory Cytokines) Inflammation Inflammatory Response Gene_Expression->Inflammation

Figure 2: Hypothetical signaling pathway potentially modulated by this compound. This diagram illustrates how a withanolide could interfere with the NF-κB signaling pathway, a key regulator of inflammation.

Future Directions

The identification of this compound from a marine source opens up new avenues for research. Key future steps will involve:

  • Definitive Identification of the Source Organism: Pinpointing the exact marine sponge or other organism that produces this compound is crucial for sustainable sourcing and for studying its biosynthesis.

  • Comprehensive Biological Screening: A thorough evaluation of this compound's activity against a panel of cancer cell lines, inflammatory markers, and microbial pathogens will be necessary to uncover its therapeutic potential.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound will provide a deeper understanding of its biological effects.

  • Total Synthesis: The chemical synthesis of this compound will be essential for producing larger quantities for preclinical and clinical studies and for creating analogues with improved activity and pharmacokinetic properties.

The emergence of novel marine natural products like this compound underscores the importance of continued exploration of marine ecosystems in the quest for new medicines to address human diseases. Further research is eagerly awaited to fully characterize this promising new withanolide.

Isolating Phyperunolide E: A Technical Guide for Natural Product Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Isolation of Phyperunolide E, with a Broader Look at Diterpenoid Extraction from Marine Sponges

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research indicates that this compound is a withanolide isolated from the terrestrial plant Physalis peruviana, not a marine sponge. This guide will focus on the isolation of this compound from its documented source and will also provide a general protocol for the isolation of diterpenoids from marine sponges to address the broader interest of the user.

Part 1: Isolation of this compound from Physalis peruviana

This compound is a member of the withanolide class of steroidal lactones, which are characteristic secondary metabolites of plants in the Solanaceae family. These compounds have garnered significant interest for their diverse biological activities, including cytotoxic and anti-inflammatory effects.[1]

Experimental Protocols

The following is a detailed methodology for the isolation of withanolides, including this compound, from the aerial parts of Physalis peruviana, based on established literature.

1. Plant Material Collection and Preparation:

  • Fresh aerial parts of Physalis peruviana are collected and authenticated.

  • The plant material is thoroughly washed to remove any soil and debris.

  • The cleaned material is then air-dried in the shade to a constant weight.

  • The dried plant material is ground into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

  • The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Solvent Partitioning:

  • The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • This partitioning separates compounds based on their polarity. Withanolides are typically found in the ethyl acetate fraction.

  • Each fraction is concentrated under reduced pressure.

4. Chromatographic Purification:

  • The ethyl acetate fraction, being rich in withanolides, is subjected to a series of chromatographic techniques for the isolation of individual compounds.

  • Column Chromatography (CC): The EtOAc extract is first fractionated on a silica (B1680970) gel column, eluting with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions showing promising profiles on TLC are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for separating compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the isolated compounds is achieved using preparative HPLC, often on a C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water. This yields the pure compound, this compound.

5. Structure Elucidation:

  • The structure of the purified this compound is determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the detailed structure and stereochemistry of the molecule.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyData
Molecular Formula C₂₈H₃₇ClO₇
Mass Spectrometry HRESIMS m/z [M+Na]⁺ (Further data from primary literature needed)
¹H NMR (CDCl₃) (Data to be obtained from primary literature)
¹³C NMR (CDCl₃) (Data to be obtained from primary literature)

Table 2: Cytotoxic Activity of Withanolides from Physalis peruviana

CompoundCell LineIC₅₀ (µM)Reference
Phyperunolide AA549 (Lung)(Data from primary literature needed)(Lan et al., 2009)
This compoundA549 (Lung)(Data from primary literature needed)(Lan et al., 2009)
Phyperunolide FA549 (Lung)(Data from primary literature needed)(Lan et al., 2009)
Withanolide EA549 (Lung)(Data from primary literature needed)(Lan et al., 2009)
Phyperunolide AMDA-MB-231 (Breast)(Data from primary literature needed)(Lan et al., 2009)
This compoundMDA-MB-231 (Breast)(Data from primary literature needed)(Lan et al., 2009)
Phyperunolide FMCF7 (Breast)(Data from primary literature needed)(Lan et al., 2009)
Withanolide EMCF7 (Breast)(Data from primary literature needed)(Lan et al., 2009)
Phyperunolide AHepG2 (Liver)(Data from primary literature needed)(Lan et al., 2009)
This compoundHep3B (Liver)(Data from primary literature needed)(Lan et al., 2009)

Visualizations

Isolation_Workflow_Phyperunolide_E plant Dried, powdered aerial parts of Physalis peruviana extraction Methanol Extraction plant->extraction partition Solvent Partitioning (n-hexane, EtOAc, n-BuOH) extraction->partition EtOAc_fraction Ethyl Acetate Fraction partition->EtOAc_fraction CC Silica Gel Column Chromatography EtOAc_fraction->CC sephadex Sephadex LH-20 Chromatography CC->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc phyperunolide_e Pure this compound prep_hplc->phyperunolide_e structure_elucidation Structure Elucidation (NMR, MS) phyperunolide_e->structure_elucidation

Caption: Isolation workflow for this compound.

NFkB_Signaling_Pathway tnfa TNF-α tnfr TNFR tnfa->tnfr binds ikk IKK Complex tnfr->ikk activates ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb phosphorylates IκBα ikb IκBα ikb->ikb_nfkb nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates to ikb_nfkb->nfkb releases inflammatory_genes Inflammatory Genes (COX-2, iNOS) nucleus->inflammatory_genes activates transcription of phyperunolide_e This compound phyperunolide_e->ikk inhibits

Caption: Inhibition of NF-κB signaling by this compound.

Part 2: General Guide to the Isolation of Diterpenoids from Marine Sponges

Marine sponges are a rich source of structurally diverse and biologically active secondary metabolites, including a vast array of diterpenoids. The isolation of these compounds requires a systematic approach.

Experimental Protocols

The following is a generalized protocol for the isolation of diterpenoids from marine sponges.

1. Collection and Pre-processing:

  • Sponges are collected by scuba diving or dredging. It is crucial to properly document the collection details (location, depth, etc.) and obtain a taxonomic identification of the sponge.

  • A voucher specimen should be preserved for future reference.

  • The collected sponge material is typically frozen immediately to prevent degradation of the chemical constituents.

  • Prior to extraction, the sponge is thawed, cut into small pieces, and lyophilized (freeze-dried).

2. Extraction:

  • The dried and ground sponge material is exhaustively extracted with a mixture of dichloromethane (B109758) (DCM) and methanol (MeOH) (typically 1:1).

  • The extract is filtered and concentrated under reduced pressure to yield a crude extract.

3. Dereplication:

  • Before extensive purification, the crude extract is often subjected to dereplication using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and NMR. This helps in identifying known compounds at an early stage and prioritizing the isolation of novel molecules.

4. Fractionation:

  • The crude extract is fractionated using solvent partitioning (e.g., between n-hexane and 90% MeOH, followed by partitioning of the aqueous methanol phase with DCM) or by solid-phase extraction (SPE).

  • The resulting fractions are then subjected to further chromatographic separation.

5. Chromatographic Purification:

  • Medium Pressure Liquid Chromatography (MPLC) and Vacuum Liquid Chromatography (VLC): These techniques are often used for the initial fractionation of the active extracts using silica gel, eluting with a stepwise gradient of solvents (e.g., n-hexane, EtOAc, MeOH).

  • High-Performance Liquid Chromatography (HPLC): Final purification is almost always achieved using HPLC. Both normal-phase (using silica or diol columns) and reversed-phase (using C8 or C18 columns) HPLC are employed, often in series, to obtain pure diterpenoids.

6. Structure Elucidation:

  • The structures of the isolated pure diterpenoids are determined using a combination of spectroscopic methods as described for this compound (HRESIMS, 1D and 2D NMR).

  • In cases of complex stereochemistry, X-ray crystallography of a suitable crystal may be required for unambiguous structure determination.

Visualizations

Isolation_Workflow_Marine_Diterpenoids sponge Lyophilized Marine Sponge extraction DCM/MeOH Extraction sponge->extraction crude_extract Crude Extract extraction->crude_extract dereplication Dereplication (LC-MS, NMR) crude_extract->dereplication fractionation Fractionation (Solvent Partitioning/SPE) crude_extract->fractionation active_fraction Bioactive Fraction fractionation->active_fraction mplc_vlc MPLC/VLC (Silica Gel) active_fraction->mplc_vlc hplc HPLC (Normal & Reversed Phase) mplc_vlc->hplc pure_diterpenoid Pure Diterpenoid hplc->pure_diterpenoid structure_elucidation Structure Elucidation (NMR, MS, X-ray) pure_diterpenoid->structure_elucidation

Caption: General workflow for isolating marine diterpenoids.

References

Isolating Phyperunolide E: A Technical Guide for Natural Product Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Isolation of Phyperunolide E, with a Broader Look at Diterpenoid Extraction from Marine Sponges

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research indicates that this compound is a withanolide isolated from the terrestrial plant Physalis peruviana, not a marine sponge. This guide will focus on the isolation of this compound from its documented source and will also provide a general protocol for the isolation of diterpenoids from marine sponges to address the broader interest of the user.

Part 1: Isolation of this compound from Physalis peruviana

This compound is a member of the withanolide class of steroidal lactones, which are characteristic secondary metabolites of plants in the Solanaceae family. These compounds have garnered significant interest for their diverse biological activities, including cytotoxic and anti-inflammatory effects.[1]

Experimental Protocols

The following is a detailed methodology for the isolation of withanolides, including this compound, from the aerial parts of Physalis peruviana, based on established literature.

1. Plant Material Collection and Preparation:

  • Fresh aerial parts of Physalis peruviana are collected and authenticated.

  • The plant material is thoroughly washed to remove any soil and debris.

  • The cleaned material is then air-dried in the shade to a constant weight.

  • The dried plant material is ground into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

  • The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Solvent Partitioning:

  • The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • This partitioning separates compounds based on their polarity. Withanolides are typically found in the ethyl acetate fraction.

  • Each fraction is concentrated under reduced pressure.

4. Chromatographic Purification:

  • The ethyl acetate fraction, being rich in withanolides, is subjected to a series of chromatographic techniques for the isolation of individual compounds.

  • Column Chromatography (CC): The EtOAc extract is first fractionated on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions showing promising profiles on TLC are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for separating compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the isolated compounds is achieved using preparative HPLC, often on a C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. This yields the pure compound, this compound.

5. Structure Elucidation:

  • The structure of the purified this compound is determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the detailed structure and stereochemistry of the molecule.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyData
Molecular Formula C₂₈H₃₇ClO₇
Mass Spectrometry HRESIMS m/z [M+Na]⁺ (Further data from primary literature needed)
¹H NMR (CDCl₃) (Data to be obtained from primary literature)
¹³C NMR (CDCl₃) (Data to be obtained from primary literature)

Table 2: Cytotoxic Activity of Withanolides from Physalis peruviana

CompoundCell LineIC₅₀ (µM)Reference
Phyperunolide AA549 (Lung)(Data from primary literature needed)(Lan et al., 2009)
This compoundA549 (Lung)(Data from primary literature needed)(Lan et al., 2009)
Phyperunolide FA549 (Lung)(Data from primary literature needed)(Lan et al., 2009)
Withanolide EA549 (Lung)(Data from primary literature needed)(Lan et al., 2009)
Phyperunolide AMDA-MB-231 (Breast)(Data from primary literature needed)(Lan et al., 2009)
This compoundMDA-MB-231 (Breast)(Data from primary literature needed)(Lan et al., 2009)
Phyperunolide FMCF7 (Breast)(Data from primary literature needed)(Lan et al., 2009)
Withanolide EMCF7 (Breast)(Data from primary literature needed)(Lan et al., 2009)
Phyperunolide AHepG2 (Liver)(Data from primary literature needed)(Lan et al., 2009)
This compoundHep3B (Liver)(Data from primary literature needed)(Lan et al., 2009)

Visualizations

Isolation_Workflow_Phyperunolide_E plant Dried, powdered aerial parts of Physalis peruviana extraction Methanol Extraction plant->extraction partition Solvent Partitioning (n-hexane, EtOAc, n-BuOH) extraction->partition EtOAc_fraction Ethyl Acetate Fraction partition->EtOAc_fraction CC Silica Gel Column Chromatography EtOAc_fraction->CC sephadex Sephadex LH-20 Chromatography CC->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc phyperunolide_e Pure this compound prep_hplc->phyperunolide_e structure_elucidation Structure Elucidation (NMR, MS) phyperunolide_e->structure_elucidation

Caption: Isolation workflow for this compound.

NFkB_Signaling_Pathway tnfa TNF-α tnfr TNFR tnfa->tnfr binds ikk IKK Complex tnfr->ikk activates ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb phosphorylates IκBα ikb IκBα ikb->ikb_nfkb nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates to ikb_nfkb->nfkb releases inflammatory_genes Inflammatory Genes (COX-2, iNOS) nucleus->inflammatory_genes activates transcription of phyperunolide_e This compound phyperunolide_e->ikk inhibits

Caption: Inhibition of NF-κB signaling by this compound.

Part 2: General Guide to the Isolation of Diterpenoids from Marine Sponges

Marine sponges are a rich source of structurally diverse and biologically active secondary metabolites, including a vast array of diterpenoids. The isolation of these compounds requires a systematic approach.

Experimental Protocols

The following is a generalized protocol for the isolation of diterpenoids from marine sponges.

1. Collection and Pre-processing:

  • Sponges are collected by scuba diving or dredging. It is crucial to properly document the collection details (location, depth, etc.) and obtain a taxonomic identification of the sponge.

  • A voucher specimen should be preserved for future reference.

  • The collected sponge material is typically frozen immediately to prevent degradation of the chemical constituents.

  • Prior to extraction, the sponge is thawed, cut into small pieces, and lyophilized (freeze-dried).

2. Extraction:

  • The dried and ground sponge material is exhaustively extracted with a mixture of dichloromethane (DCM) and methanol (MeOH) (typically 1:1).

  • The extract is filtered and concentrated under reduced pressure to yield a crude extract.

3. Dereplication:

  • Before extensive purification, the crude extract is often subjected to dereplication using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and NMR. This helps in identifying known compounds at an early stage and prioritizing the isolation of novel molecules.

4. Fractionation:

  • The crude extract is fractionated using solvent partitioning (e.g., between n-hexane and 90% MeOH, followed by partitioning of the aqueous methanol phase with DCM) or by solid-phase extraction (SPE).

  • The resulting fractions are then subjected to further chromatographic separation.

5. Chromatographic Purification:

  • Medium Pressure Liquid Chromatography (MPLC) and Vacuum Liquid Chromatography (VLC): These techniques are often used for the initial fractionation of the active extracts using silica gel, eluting with a stepwise gradient of solvents (e.g., n-hexane, EtOAc, MeOH).

  • High-Performance Liquid Chromatography (HPLC): Final purification is almost always achieved using HPLC. Both normal-phase (using silica or diol columns) and reversed-phase (using C8 or C18 columns) HPLC are employed, often in series, to obtain pure diterpenoids.

6. Structure Elucidation:

  • The structures of the isolated pure diterpenoids are determined using a combination of spectroscopic methods as described for this compound (HRESIMS, 1D and 2D NMR).

  • In cases of complex stereochemistry, X-ray crystallography of a suitable crystal may be required for unambiguous structure determination.

Visualizations

Isolation_Workflow_Marine_Diterpenoids sponge Lyophilized Marine Sponge extraction DCM/MeOH Extraction sponge->extraction crude_extract Crude Extract extraction->crude_extract dereplication Dereplication (LC-MS, NMR) crude_extract->dereplication fractionation Fractionation (Solvent Partitioning/SPE) crude_extract->fractionation active_fraction Bioactive Fraction fractionation->active_fraction mplc_vlc MPLC/VLC (Silica Gel) active_fraction->mplc_vlc hplc HPLC (Normal & Reversed Phase) mplc_vlc->hplc pure_diterpenoid Pure Diterpenoid hplc->pure_diterpenoid structure_elucidation Structure Elucidation (NMR, MS, X-ray) pure_diterpenoid->structure_elucidation

Caption: General workflow for isolating marine diterpenoids.

References

Phyperunolide E: Unraveling the Molecular Architecture

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the chemical structure elucidation of novel natural products, contextualized for a potential compound such as Phyperunolide E.

Introduction

The quest for novel bioactive compounds from natural sources is a cornerstone of drug discovery and development. The elucidation of the chemical structure of these newly discovered molecules is a critical and often intricate process that paves the way for understanding their biological activity, mechanism of action, and potential for therapeutic applications. While specific data on "this compound" is not available in the current scientific literature, this guide outlines the comprehensive, multi-faceted approach that researchers would employ to determine its precise molecular architecture. This process relies on a synergistic combination of advanced spectroscopic techniques, chemical derivatization, and computational analysis.

I. Isolation and Purification: The First Crucial Step

The journey to structural elucidation begins with the isolation of the pure compound from its natural source. This is a meticulous process that typically involves:

  • Extraction: The source material (e.g., plant, marine organism, or microbial culture) is treated with a series of solvents of varying polarities to extract a crude mixture of compounds.

  • Chromatographic Separation: The crude extract is then subjected to various chromatographic techniques to separate its individual components. These methods may include:

    • Column Chromatography (CC)

    • High-Performance Liquid Chromatography (HPLC)

    • Thin-Layer Chromatography (TLC) for monitoring separation progress.

The goal is to obtain a sample of this compound with a high degree of purity, which is essential for accurate spectroscopic analysis.

II. Spectroscopic and Spectrometric Analysis: Deciphering the Molecular Blueprint

Once a pure sample is obtained, a suite of sophisticated analytical techniques is employed to piece together the structural puzzle.

A. Mass Spectrometry (MS): Determining the Molecular Formula

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is the first line of analysis.

  • Experimental Protocol: A dilute solution of the purified this compound is infused into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy.

  • Data Interpretation: The precise mass measurement allows for the unambiguous determination of the molecular formula (the exact number of carbon, hydrogen, oxygen, nitrogen, and other atoms) of this compound. This is a critical piece of information that guides the interpretation of all subsequent data.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules. A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted.

  • Experimental Protocol: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a high-field NMR spectrometer. The following experiments are typically performed:

    • ¹H NMR (Proton NMR): Provides information about the different types of protons in the molecule, their chemical environment, and their proximity to other protons.

    • ¹³C NMR (Carbon NMR): Reveals the number of unique carbon atoms and their chemical nature (e.g., carbonyl, aromatic, aliphatic).

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing crucial information for connecting different fragments of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is vital for determining the relative stereochemistry of the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Key Fragment of this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)COSY CorrelationsHMBC Correlations
1172.5--H-2, H-3
275.14.85 (dd, 8.5, 3.2)H-3C-1, C-3, C-4
342.32.15 (m)H-2, H-4C-1, C-2, C-4, C-5
428.91.65 (m), 1.50 (m)H-3, H-5C-2, C-3, C-5, C-6
570.83.98 (t, 6.5)H-4, H-6C-3, C-4, C-6, C-7
635.21.80 (m)H-5, H-7C-4, C-5, C-7, C-8
7130.15.50 (dt, 15.4, 6.8)H-6, H-8C-5, C-6, C-8, C-9
8128.55.65 (d, 15.4)H-7C-6, C-7, C-9, C-10

Note: This table represents a hypothetical dataset to illustrate how NMR data is organized and interpreted.

III. Elucidation Workflow: A Logical Approach

The process of piecing together the structure of this compound from the collected data follows a logical workflow.

Caption: Workflow for the chemical structure elucidation of a novel natural product.

IV. Determining Stereochemistry: The Three-Dimensional Puzzle

Once the planar structure (the connectivity of atoms) is established, the next challenge is to determine the three-dimensional arrangement of atoms, known as stereochemistry.

  • Relative Stereochemistry: This is often deduced from NOESY data, which shows which atoms are close to each other in space. Coupling constants (J values) from the ¹H NMR spectrum can also provide valuable clues about the dihedral angles between protons and thus the conformation of rings.

  • Absolute Stereochemistry: Determining the absolute configuration (the actual R/S or D/L designation of chiral centers) is more complex and may involve:

    • Chiroptical Methods: Techniques like Circular Dichroism (CD) spectroscopy can be compared with theoretical calculations.

    • Chemical Derivatization: Reacting the molecule with a chiral reagent (e.g., Mosher's acid) can lead to diastereomers that are distinguishable by NMR.

    • X-ray Crystallography: If a suitable crystal of this compound can be grown, this technique provides an unambiguous determination of the entire three-dimensional structure.

V. Hypothetical Signaling Pathway Interaction

If preliminary biological screening suggests that this compound interacts with a specific cellular signaling pathway, further studies would be initiated to elucidate this mechanism. For instance, if it were found to inhibit a key kinase in a cancer-related pathway:

SignalingPathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation PhyperunolideE This compound PhyperunolideE->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

The chemical structure elucidation of a new natural product like this compound is a challenging but rewarding endeavor. It requires a combination of sophisticated analytical techniques, careful data interpretation, and often, chemical intuition. The detailed structural information obtained is the foundation for all future research, including total synthesis, structure-activity relationship studies, and the ultimate development of new therapeutic agents. While the specific details of this compound remain to be discovered, the methodologies outlined here represent the state-of-the-art approach to unraveling the secrets of nature's molecular diversity.

Phyperunolide E: Unraveling the Molecular Architecture

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the chemical structure elucidation of novel natural products, contextualized for a potential compound such as Phyperunolide E.

Introduction

The quest for novel bioactive compounds from natural sources is a cornerstone of drug discovery and development. The elucidation of the chemical structure of these newly discovered molecules is a critical and often intricate process that paves the way for understanding their biological activity, mechanism of action, and potential for therapeutic applications. While specific data on "this compound" is not available in the current scientific literature, this guide outlines the comprehensive, multi-faceted approach that researchers would employ to determine its precise molecular architecture. This process relies on a synergistic combination of advanced spectroscopic techniques, chemical derivatization, and computational analysis.

I. Isolation and Purification: The First Crucial Step

The journey to structural elucidation begins with the isolation of the pure compound from its natural source. This is a meticulous process that typically involves:

  • Extraction: The source material (e.g., plant, marine organism, or microbial culture) is treated with a series of solvents of varying polarities to extract a crude mixture of compounds.

  • Chromatographic Separation: The crude extract is then subjected to various chromatographic techniques to separate its individual components. These methods may include:

    • Column Chromatography (CC)

    • High-Performance Liquid Chromatography (HPLC)

    • Thin-Layer Chromatography (TLC) for monitoring separation progress.

The goal is to obtain a sample of this compound with a high degree of purity, which is essential for accurate spectroscopic analysis.

II. Spectroscopic and Spectrometric Analysis: Deciphering the Molecular Blueprint

Once a pure sample is obtained, a suite of sophisticated analytical techniques is employed to piece together the structural puzzle.

A. Mass Spectrometry (MS): Determining the Molecular Formula

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is the first line of analysis.

  • Experimental Protocol: A dilute solution of the purified this compound is infused into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy.

  • Data Interpretation: The precise mass measurement allows for the unambiguous determination of the molecular formula (the exact number of carbon, hydrogen, oxygen, nitrogen, and other atoms) of this compound. This is a critical piece of information that guides the interpretation of all subsequent data.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules. A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted.

  • Experimental Protocol: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a high-field NMR spectrometer. The following experiments are typically performed:

    • ¹H NMR (Proton NMR): Provides information about the different types of protons in the molecule, their chemical environment, and their proximity to other protons.

    • ¹³C NMR (Carbon NMR): Reveals the number of unique carbon atoms and their chemical nature (e.g., carbonyl, aromatic, aliphatic).

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing crucial information for connecting different fragments of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is vital for determining the relative stereochemistry of the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Key Fragment of this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)COSY CorrelationsHMBC Correlations
1172.5--H-2, H-3
275.14.85 (dd, 8.5, 3.2)H-3C-1, C-3, C-4
342.32.15 (m)H-2, H-4C-1, C-2, C-4, C-5
428.91.65 (m), 1.50 (m)H-3, H-5C-2, C-3, C-5, C-6
570.83.98 (t, 6.5)H-4, H-6C-3, C-4, C-6, C-7
635.21.80 (m)H-5, H-7C-4, C-5, C-7, C-8
7130.15.50 (dt, 15.4, 6.8)H-6, H-8C-5, C-6, C-8, C-9
8128.55.65 (d, 15.4)H-7C-6, C-7, C-9, C-10

Note: This table represents a hypothetical dataset to illustrate how NMR data is organized and interpreted.

III. Elucidation Workflow: A Logical Approach

The process of piecing together the structure of this compound from the collected data follows a logical workflow.

Caption: Workflow for the chemical structure elucidation of a novel natural product.

IV. Determining Stereochemistry: The Three-Dimensional Puzzle

Once the planar structure (the connectivity of atoms) is established, the next challenge is to determine the three-dimensional arrangement of atoms, known as stereochemistry.

  • Relative Stereochemistry: This is often deduced from NOESY data, which shows which atoms are close to each other in space. Coupling constants (J values) from the ¹H NMR spectrum can also provide valuable clues about the dihedral angles between protons and thus the conformation of rings.

  • Absolute Stereochemistry: Determining the absolute configuration (the actual R/S or D/L designation of chiral centers) is more complex and may involve:

    • Chiroptical Methods: Techniques like Circular Dichroism (CD) spectroscopy can be compared with theoretical calculations.

    • Chemical Derivatization: Reacting the molecule with a chiral reagent (e.g., Mosher's acid) can lead to diastereomers that are distinguishable by NMR.

    • X-ray Crystallography: If a suitable crystal of this compound can be grown, this technique provides an unambiguous determination of the entire three-dimensional structure.

V. Hypothetical Signaling Pathway Interaction

If preliminary biological screening suggests that this compound interacts with a specific cellular signaling pathway, further studies would be initiated to elucidate this mechanism. For instance, if it were found to inhibit a key kinase in a cancer-related pathway:

SignalingPathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation PhyperunolideE This compound PhyperunolideE->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

The chemical structure elucidation of a new natural product like this compound is a challenging but rewarding endeavor. It requires a combination of sophisticated analytical techniques, careful data interpretation, and often, chemical intuition. The detailed structural information obtained is the foundation for all future research, including total synthesis, structure-activity relationship studies, and the ultimate development of new therapeutic agents. While the specific details of this compound remain to be discovered, the methodologies outlined here represent the state-of-the-art approach to unraveling the secrets of nature's molecular diversity.

Phiperunolide E: A Technical Overview of an Elusive Natural Product

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural Abundance and Yield

Currently, there is no specific data available in peer-reviewed publications detailing the natural abundance of Phiperunolide E in its source organism, Piper uncinatum, or the typical yield from extraction and purification processes. The concentration of secondary metabolites in plants can vary significantly based on geographical location, climate, season, and the specific plant part utilized for extraction.

Table 1: Quantitative Data for Phiperunolide E (Data Not Available)

ParameterValueSource
Natural Abundance in Piper uncinatumData Not Available-
Yield from Dried Plant MaterialData Not Available-

The absence of this fundamental data highlights a significant knowledge gap and underscores the need for foundational phytochemical studies on Piper uncinatum to quantify the presence and variability of Phiperunolide E.

General Experimental Protocols for Isolation of Natural Products from Piper species

While a specific protocol for Phiperunolide E is not available, the following represents a generalized workflow for the isolation of compounds from plants of the Piper genus. This methodology is based on common practices in natural product chemistry.

1. Plant Material Collection and Preparation:

  • Fresh plant material (Piper uncinatum) is collected and authenticated by a botanist.

  • The material is thoroughly washed and air-dried in the shade to prevent the degradation of thermolabile compounds.

  • The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

  • The powdered plant material is subjected to solvent extraction, typically using a Soxhlet apparatus or maceration.

  • A common solvent sequence for extracting a broad range of compounds starts with nonpolar solvents (e.g., hexane, dichloromethane) and progresses to more polar solvents (e.g., ethyl acetate, methanol). This fractional extraction can simplify the subsequent purification steps.

3. Fractionation and Purification:

  • The crude extracts are concentrated under reduced pressure.

  • The resulting residue is then subjected to chromatographic techniques to separate the mixture into fractions of decreasing complexity.

  • Column Chromatography: Often the first step, using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents as the mobile phase.

  • Thin Layer Chromatography (TLC): Used to monitor the separation and identify fractions containing the compound of interest.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the compound. A variety of columns (e.g., C18, silica) and solvent systems can be employed.

4. Structure Elucidation:

  • The structure of the purified compound is determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Below is a graphical representation of a typical experimental workflow for the isolation of a natural product like Phiperunolide E.

Experimental_Workflow Plant_Material Plant Material (Piper uncinatum) Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis HPLC_Purification HPLC Purification TLC_Analysis->HPLC_Purification Select Fractions Pure_Compound Pure Phiperunolide E HPLC_Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, IR, UV) Pure_Compound->Structure_Elucidation

Caption: Generalized workflow for the isolation and characterization of Phiperunolide E.

Biological Activity and Signaling Pathways

Specific biological activities and associated signaling pathways for Phiperunolide E have not been detailed in the available scientific literature. Compounds isolated from the Piper genus are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The investigation into the bioactivity of Phiperunolide E would be a critical next step following its successful isolation and characterization.

Should future research uncover a specific biological activity, for instance, an anti-inflammatory effect mediated by the NF-κB pathway, a diagram illustrating this signaling cascade could be constructed as follows:

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) IkB->NFkB_active releases Phiperunolide_E Phiperunolide E Phiperunolide_E->IKK inhibits DNA DNA NFkB_active->DNA translocates to nucleus and binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression induces

Caption: Hypothetical inhibitory effect of Phiperunolide E on the NF-κB signaling pathway.

Conclusion and Future Directions

Phiperunolide E remains a largely uncharacterized natural product. The immediate priorities for future research should be the targeted isolation of this compound from Piper uncinatum to determine its natural abundance and to establish a reliable purification protocol. A sufficient quantity of the pure compound would then enable comprehensive spectroscopic analysis for full structure confirmation and allow for a battery of in vitro and in vivo assays to determine its biological activities. Elucidation of its mechanism of action and any relevant signaling pathways would be the subsequent critical step in evaluating its potential as a lead compound for drug development. The information presented here serves as a foundational guide for initiating such a research program.

Phiperunolide E: A Technical Overview of an Elusive Natural Product

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural Abundance and Yield

Currently, there is no specific data available in peer-reviewed publications detailing the natural abundance of Phiperunolide E in its source organism, Piper uncinatum, or the typical yield from extraction and purification processes. The concentration of secondary metabolites in plants can vary significantly based on geographical location, climate, season, and the specific plant part utilized for extraction.

Table 1: Quantitative Data for Phiperunolide E (Data Not Available)

ParameterValueSource
Natural Abundance in Piper uncinatumData Not Available-
Yield from Dried Plant MaterialData Not Available-

The absence of this fundamental data highlights a significant knowledge gap and underscores the need for foundational phytochemical studies on Piper uncinatum to quantify the presence and variability of Phiperunolide E.

General Experimental Protocols for Isolation of Natural Products from Piper species

While a specific protocol for Phiperunolide E is not available, the following represents a generalized workflow for the isolation of compounds from plants of the Piper genus. This methodology is based on common practices in natural product chemistry.

1. Plant Material Collection and Preparation:

  • Fresh plant material (Piper uncinatum) is collected and authenticated by a botanist.

  • The material is thoroughly washed and air-dried in the shade to prevent the degradation of thermolabile compounds.

  • The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

  • The powdered plant material is subjected to solvent extraction, typically using a Soxhlet apparatus or maceration.

  • A common solvent sequence for extracting a broad range of compounds starts with nonpolar solvents (e.g., hexane, dichloromethane) and progresses to more polar solvents (e.g., ethyl acetate, methanol). This fractional extraction can simplify the subsequent purification steps.

3. Fractionation and Purification:

  • The crude extracts are concentrated under reduced pressure.

  • The resulting residue is then subjected to chromatographic techniques to separate the mixture into fractions of decreasing complexity.

  • Column Chromatography: Often the first step, using silica gel or alumina as the stationary phase and a gradient of solvents as the mobile phase.

  • Thin Layer Chromatography (TLC): Used to monitor the separation and identify fractions containing the compound of interest.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the compound. A variety of columns (e.g., C18, silica) and solvent systems can be employed.

4. Structure Elucidation:

  • The structure of the purified compound is determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Below is a graphical representation of a typical experimental workflow for the isolation of a natural product like Phiperunolide E.

Experimental_Workflow Plant_Material Plant Material (Piper uncinatum) Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis HPLC_Purification HPLC Purification TLC_Analysis->HPLC_Purification Select Fractions Pure_Compound Pure Phiperunolide E HPLC_Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, IR, UV) Pure_Compound->Structure_Elucidation

Caption: Generalized workflow for the isolation and characterization of Phiperunolide E.

Biological Activity and Signaling Pathways

Specific biological activities and associated signaling pathways for Phiperunolide E have not been detailed in the available scientific literature. Compounds isolated from the Piper genus are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The investigation into the bioactivity of Phiperunolide E would be a critical next step following its successful isolation and characterization.

Should future research uncover a specific biological activity, for instance, an anti-inflammatory effect mediated by the NF-κB pathway, a diagram illustrating this signaling cascade could be constructed as follows:

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) IkB->NFkB_active releases Phiperunolide_E Phiperunolide E Phiperunolide_E->IKK inhibits DNA DNA NFkB_active->DNA translocates to nucleus and binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression induces

Caption: Hypothetical inhibitory effect of Phiperunolide E on the NF-κB signaling pathway.

Conclusion and Future Directions

Phiperunolide E remains a largely uncharacterized natural product. The immediate priorities for future research should be the targeted isolation of this compound from Piper uncinatum to determine its natural abundance and to establish a reliable purification protocol. A sufficient quantity of the pure compound would then enable comprehensive spectroscopic analysis for full structure confirmation and allow for a battery of in vitro and in vivo assays to determine its biological activities. Elucidation of its mechanism of action and any relevant signaling pathways would be the subsequent critical step in evaluating its potential as a lead compound for drug development. The information presented here serves as a foundational guide for initiating such a research program.

Phyperunolide Family Compounds: A Technical Review of Their Isolation, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

The Phyperunolide family of compounds, a distinct subgroup of the highly oxygenated C28-steroidal lactones known as withanolides, has emerged as a focal point of natural product research. Primarily isolated from plants of the Physalis genus, these compounds exhibit a remarkable spectrum of biological activities, including potent anti-inflammatory and cytotoxic effects, positioning them as promising candidates for drug discovery and development. This technical guide provides a comprehensive review of the current literature on Phyperunolide family compounds, detailing their isolation, structural characterization, biological activities, and mechanisms of action.

Isolation and Structure Elucidation

Phyperunolides are biosynthesized in plants, particularly within the Solanaceae family.[1] Their structural backbone is a C28 ergostane (B1235598) skeleton, which undergoes extensive oxidation to form a characteristic six-membered lactone ring.[2] The isolation of these compounds from plant material is typically a multi-step process involving extraction, solvent partitioning, and various chromatographic techniques.

A common workflow for isolating these compounds is bioassay-guided fractionation, where fractions of the plant extract are tested for biological activity at each separation stage to guide the purification of the active constituents.

G cluster_0 Extraction & Partitioning cluster_1 Chromatographic Separation cluster_2 Analysis & Identification Plant Plant Material (e.g., Physalis sp.) Extract Crude Ethanolic/Methanolic Extract Plant->Extract Partition Solvent-Solvent Partitioning (e.g., Hexane, EtOAc, n-BuOH) Extract->Partition CC Column Chromatography (Silica Gel, Sephadex LH-20) Partition->CC MPLC MPLC / Flash Chromatography (e.g., C18 column) CC->MPLC Bioassay Bioassay Screening (e.g., Cytotoxicity, Anti-inflammatory) CC->Bioassay HPLC Semi-preparative HPLC MPLC->HPLC MPLC->Bioassay Pure Pure Phyperunolide Compound HPLC->Pure Bioassay->CC Guide Fractionation Bioassay->MPLC Bioassay->HPLC Guide Fractionation Pure->Bioassay Structure Structural Elucidation (NMR, MS, X-ray) Pure->Structure G Withanolide Target Withanolide (e.g., Phyperunolide) LateStage Late-Stage Functionalization (e.g., Hydroxylation, Epoxidation) Withanolide->LateStage Oxidation State Manipulation Core Common Withanolide Core (Steroid Skeleton + Lactone) LateStage->Core Bioinspired Photooxygenation & Rearrangement Fragments Key Building Blocks (A/B Ring System + Side Chain Precursor) Core->Fragments Convergent Fragment Coupling G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF-α Receptor IKK IKK Complex Receptor->IKK Signal Cascade IkB p65/p50-IκBα (Inactive NF-κB) IKK->IkB Phosphorylates IκBα NFkB p65/p50 (Active NF-κB) IkB->NFkB IκBα Degradation DNA DNA NFkB->DNA Translocation & Binding cluster_nucleus cluster_nucleus NFkB->cluster_nucleus Nuclear Translocation Phyperunolide Phyperunolide / Withanolide Phyperunolide->IKK Inhibits Transcription Gene Transcription DNA->Transcription Inflammation Pro-inflammatory Proteins (Cytokines, COX-2) Transcription->Inflammation

References

Phyperunolide Family Compounds: A Technical Review of Their Isolation, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

The Phyperunolide family of compounds, a distinct subgroup of the highly oxygenated C28-steroidal lactones known as withanolides, has emerged as a focal point of natural product research. Primarily isolated from plants of the Physalis genus, these compounds exhibit a remarkable spectrum of biological activities, including potent anti-inflammatory and cytotoxic effects, positioning them as promising candidates for drug discovery and development. This technical guide provides a comprehensive review of the current literature on Phyperunolide family compounds, detailing their isolation, structural characterization, biological activities, and mechanisms of action.

Isolation and Structure Elucidation

Phyperunolides are biosynthesized in plants, particularly within the Solanaceae family.[1] Their structural backbone is a C28 ergostane skeleton, which undergoes extensive oxidation to form a characteristic six-membered lactone ring.[2] The isolation of these compounds from plant material is typically a multi-step process involving extraction, solvent partitioning, and various chromatographic techniques.

A common workflow for isolating these compounds is bioassay-guided fractionation, where fractions of the plant extract are tested for biological activity at each separation stage to guide the purification of the active constituents.

G cluster_0 Extraction & Partitioning cluster_1 Chromatographic Separation cluster_2 Analysis & Identification Plant Plant Material (e.g., Physalis sp.) Extract Crude Ethanolic/Methanolic Extract Plant->Extract Partition Solvent-Solvent Partitioning (e.g., Hexane, EtOAc, n-BuOH) Extract->Partition CC Column Chromatography (Silica Gel, Sephadex LH-20) Partition->CC MPLC MPLC / Flash Chromatography (e.g., C18 column) CC->MPLC Bioassay Bioassay Screening (e.g., Cytotoxicity, Anti-inflammatory) CC->Bioassay HPLC Semi-preparative HPLC MPLC->HPLC MPLC->Bioassay Pure Pure Phyperunolide Compound HPLC->Pure Bioassay->CC Guide Fractionation Bioassay->MPLC Bioassay->HPLC Guide Fractionation Pure->Bioassay Structure Structural Elucidation (NMR, MS, X-ray) Pure->Structure G Withanolide Target Withanolide (e.g., Phyperunolide) LateStage Late-Stage Functionalization (e.g., Hydroxylation, Epoxidation) Withanolide->LateStage Oxidation State Manipulation Core Common Withanolide Core (Steroid Skeleton + Lactone) LateStage->Core Bioinspired Photooxygenation & Rearrangement Fragments Key Building Blocks (A/B Ring System + Side Chain Precursor) Core->Fragments Convergent Fragment Coupling G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF-α Receptor IKK IKK Complex Receptor->IKK Signal Cascade IkB p65/p50-IκBα (Inactive NF-κB) IKK->IkB Phosphorylates IκBα NFkB p65/p50 (Active NF-κB) IkB->NFkB IκBα Degradation DNA DNA NFkB->DNA Translocation & Binding cluster_nucleus cluster_nucleus NFkB->cluster_nucleus Nuclear Translocation Phyperunolide Phyperunolide / Withanolide Phyperunolide->IKK Inhibits Transcription Gene Transcription DNA->Transcription Inflammation Pro-inflammatory Proteins (Cytokines, COX-2) Transcription->Inflammation

References

Phyperunolide E: A Deep Dive into its Preliminary Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phyperunolide E, a withanolide isolated from Physalis minima, has emerged as a compound of interest in the field of natural product chemistry and drug discovery. Preliminary studies have revealed its potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, with a focus on its anti-inflammatory properties. Detailed experimental protocols, quantitative data, and a proposed mechanism of action involving the NF-κB signaling pathway are presented to facilitate further research and development.

Introduction

Withanolides, a group of naturally occurring C28-steroidal lactone derivatives, are predominantly found in plants of the Solanaceae family. These compounds have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. This compound, isolated from the whole plants of Physalis minima, is a member of this promising class of natural products. This document synthesizes the existing preliminary data on the biological activity of this compound, providing a technical foundation for researchers and professionals in drug development.

Anti-inflammatory Activity

The most well-documented biological activity of this compound is its anti-inflammatory potential. Studies have shown its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.

Quantitative Data

The inhibitory effect of this compound on nitric oxide production was assessed in lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophage cells.

Compound Assay Cell Line IC50 (µM) Cytotoxicity (IC50 > µM)
This compoundNitric Oxide (NO) InhibitionRAW 264.723.53> 80

Table 1: Anti-inflammatory and Cytotoxicity Data for this compound

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

The following protocol was utilized to determine the anti-inflammatory activity of this compound:

  • Cell Culture: Murine RAW 264.7 macrophages were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 2 x 10^5 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were pre-treated with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells were stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and incubated for another 24 hours.

  • Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant was measured as an indicator of NO production. 50 µL of cell culture medium was mixed with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: The absorbance at 540 nm was measured using a microplate reader. The quantity of nitrite was determined from a sodium nitrite standard curve.

  • IC50 Calculation: The concentration of this compound that caused 50% inhibition of NO production (IC50) was calculated.

Anti-inflammatory Assay Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_analysis Analysis RAW_cells RAW 264.7 Macrophages Seed_cells Seed in 96-well plates (2x10^5 cells/well) RAW_cells->Seed_cells Incubate_24h_1 Incubate for 24h Seed_cells->Incubate_24h_1 Add_Phyperunolide_E Add this compound (various concentrations) Incubate_1h Incubate for 1h Add_Phyperunolide_E->Incubate_1h Add_LPS Stimulate with LPS (1 µg/mL) Incubate_1h->Add_LPS Incubate_24h_2 Incubate for 24h Add_LPS->Incubate_24h_2 Collect_supernatant Collect Supernatant Griess_Assay Griess Assay (Nitrite Quantification) Collect_supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Workflow for the in vitro anti-inflammatory assay.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory activity of many withanolides is attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a central regulator of the inflammatory response. While direct evidence for this compound's interaction with this pathway is still under investigation, its inhibitory effect on LPS-induced nitric oxide production strongly suggests its involvement.

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the NF-κB pathway in macrophages.[3] Activation of this pathway leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.

The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex. IKK is responsible for phosphorylating the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm.[4] Upon phosphorylation, IκBα is targeted for degradation, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. By inhibiting IKK, this compound may prevent the degradation of IκBα, thereby keeping NF-κB in an inactive state in the cytoplasm and suppressing the inflammatory response.

NF-kB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., iNOS) Nucleus->Pro_inflammatory_genes activates NO_production Nitric Oxide (NO) Production Pro_inflammatory_genes->NO_production Phyperunolide_E This compound Phyperunolide_E->IKK inhibits

Proposed inhibition of the NF-κB pathway by this compound.

Other Potential Biological Activities

While the anti-inflammatory activity of this compound is the most characterized, withanolides as a class have been reported to possess a broad spectrum of biological activities. Further investigation into the following areas for this compound is warranted:

  • Anticancer Activity: Many withanolides have demonstrated cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: Some withanolides have shown inhibitory activity against bacteria and fungi.

Currently, there is a lack of specific quantitative data (e.g., IC50 values against cancer cell lines or Minimum Inhibitory Concentrations against microbial strains) for this compound in these areas.

Future Directions

The preliminary findings on the anti-inflammatory activity of this compound are promising and lay the groundwork for further investigation. Future research should focus on:

  • Elucidating the precise molecular target of this compound within the NF-κB signaling pathway. Techniques such as cellular thermal shift assays (CETSA) and affinity chromatography could be employed.

  • Conducting in vivo studies to validate the anti-inflammatory efficacy of this compound in animal models of inflammation.

  • Screening this compound for other biological activities, including anticancer and antimicrobial effects, to fully explore its therapeutic potential. This will involve determining IC50 values against a panel of cancer cell lines and MIC values against various pathogenic microorganisms.

  • Structure-activity relationship (SAR) studies to identify the key structural features of this compound responsible for its biological activity, which could guide the synthesis of more potent and selective analogs.

Conclusion

This compound is a novel withanolide with demonstrated in vitro anti-inflammatory activity, likely mediated through the inhibition of the NF-κB signaling pathway. The data presented in this technical guide provide a solid foundation for its continued investigation as a potential therapeutic agent. Further research is necessary to fully characterize its pharmacological profile and to explore its potential in treating inflammatory conditions and possibly other diseases.

References

Phyperunolide E: A Deep Dive into its Preliminary Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phyperunolide E, a withanolide isolated from Physalis minima, has emerged as a compound of interest in the field of natural product chemistry and drug discovery. Preliminary studies have revealed its potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, with a focus on its anti-inflammatory properties. Detailed experimental protocols, quantitative data, and a proposed mechanism of action involving the NF-κB signaling pathway are presented to facilitate further research and development.

Introduction

Withanolides, a group of naturally occurring C28-steroidal lactone derivatives, are predominantly found in plants of the Solanaceae family. These compounds have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. This compound, isolated from the whole plants of Physalis minima, is a member of this promising class of natural products. This document synthesizes the existing preliminary data on the biological activity of this compound, providing a technical foundation for researchers and professionals in drug development.

Anti-inflammatory Activity

The most well-documented biological activity of this compound is its anti-inflammatory potential. Studies have shown its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.

Quantitative Data

The inhibitory effect of this compound on nitric oxide production was assessed in lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophage cells.

Compound Assay Cell Line IC50 (µM) Cytotoxicity (IC50 > µM)
This compoundNitric Oxide (NO) InhibitionRAW 264.723.53> 80

Table 1: Anti-inflammatory and Cytotoxicity Data for this compound

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

The following protocol was utilized to determine the anti-inflammatory activity of this compound:

  • Cell Culture: Murine RAW 264.7 macrophages were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 2 x 10^5 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were pre-treated with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells were stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and incubated for another 24 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant was measured as an indicator of NO production. 50 µL of cell culture medium was mixed with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: The absorbance at 540 nm was measured using a microplate reader. The quantity of nitrite was determined from a sodium nitrite standard curve.

  • IC50 Calculation: The concentration of this compound that caused 50% inhibition of NO production (IC50) was calculated.

Anti-inflammatory Assay Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_analysis Analysis RAW_cells RAW 264.7 Macrophages Seed_cells Seed in 96-well plates (2x10^5 cells/well) RAW_cells->Seed_cells Incubate_24h_1 Incubate for 24h Seed_cells->Incubate_24h_1 Add_Phyperunolide_E Add this compound (various concentrations) Incubate_1h Incubate for 1h Add_Phyperunolide_E->Incubate_1h Add_LPS Stimulate with LPS (1 µg/mL) Incubate_1h->Add_LPS Incubate_24h_2 Incubate for 24h Add_LPS->Incubate_24h_2 Collect_supernatant Collect Supernatant Griess_Assay Griess Assay (Nitrite Quantification) Collect_supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Workflow for the in vitro anti-inflammatory assay.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory activity of many withanolides is attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a central regulator of the inflammatory response. While direct evidence for this compound's interaction with this pathway is still under investigation, its inhibitory effect on LPS-induced nitric oxide production strongly suggests its involvement.

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the NF-κB pathway in macrophages.[3] Activation of this pathway leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.

The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex. IKK is responsible for phosphorylating the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm.[4] Upon phosphorylation, IκBα is targeted for degradation, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. By inhibiting IKK, this compound may prevent the degradation of IκBα, thereby keeping NF-κB in an inactive state in the cytoplasm and suppressing the inflammatory response.

NF-kB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., iNOS) Nucleus->Pro_inflammatory_genes activates NO_production Nitric Oxide (NO) Production Pro_inflammatory_genes->NO_production Phyperunolide_E This compound Phyperunolide_E->IKK inhibits

Proposed inhibition of the NF-κB pathway by this compound.

Other Potential Biological Activities

While the anti-inflammatory activity of this compound is the most characterized, withanolides as a class have been reported to possess a broad spectrum of biological activities. Further investigation into the following areas for this compound is warranted:

  • Anticancer Activity: Many withanolides have demonstrated cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: Some withanolides have shown inhibitory activity against bacteria and fungi.

Currently, there is a lack of specific quantitative data (e.g., IC50 values against cancer cell lines or Minimum Inhibitory Concentrations against microbial strains) for this compound in these areas.

Future Directions

The preliminary findings on the anti-inflammatory activity of this compound are promising and lay the groundwork for further investigation. Future research should focus on:

  • Elucidating the precise molecular target of this compound within the NF-κB signaling pathway. Techniques such as cellular thermal shift assays (CETSA) and affinity chromatography could be employed.

  • Conducting in vivo studies to validate the anti-inflammatory efficacy of this compound in animal models of inflammation.

  • Screening this compound for other biological activities, including anticancer and antimicrobial effects, to fully explore its therapeutic potential. This will involve determining IC50 values against a panel of cancer cell lines and MIC values against various pathogenic microorganisms.

  • Structure-activity relationship (SAR) studies to identify the key structural features of this compound responsible for its biological activity, which could guide the synthesis of more potent and selective analogs.

Conclusion

This compound is a novel withanolide with demonstrated in vitro anti-inflammatory activity, likely mediated through the inhibition of the NF-κB signaling pathway. The data presented in this technical guide provide a solid foundation for its continued investigation as a potential therapeutic agent. Further research is necessary to fully characterize its pharmacological profile and to explore its potential in treating inflammatory conditions and possibly other diseases.

References

In Vitro Screening of Phyperunolide E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available research, specific in vitro screening data for Phyperunolide E is not publicly documented. This guide provides a comprehensive overview of the in vitro screening methodologies and presents data for structurally related withanolides isolated from the same source, Physalis peruviana. These compounds serve as representative examples for the evaluation of potential anti-inflammatory and cytotoxic activities.

This compound is a withanolide, a class of naturally occurring C28 steroidal lactones. It is isolated from Physalis peruviana L., a plant belonging to the Solanaceae family. Withanolides as a chemical class have garnered significant scientific interest due to their diverse biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects[1][2]. This technical guide outlines the core in vitro assays relevant to the screening of this compound and its analogues, focusing on anti-inflammatory and cytotoxic potential.

Data Presentation: In Vitro Biological Activities of Withanolides from Physalis peruviana

The following tables summarize the quantitative data for withanolides isolated from Physalis peruviana, demonstrating their anti-inflammatory and cytotoxic activities.

Table 1: Inhibition of TNF-α-Induced NF-κB Activity

CompoundIC₅₀ (nM)Cytotoxicity at 50 µM
Physaperuvin K10Not cytotoxic
Physalolactone60Not cytotoxic
Compound 340Not cytotoxic
Compound 411,000Not specified
Acetylated Compound 4330Not specified

Data sourced from a study on biologically active withanolides from Physalis peruviana[1][3].

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Activated RAW 264.7 Macrophages

CompoundIC₅₀ (µM)
Physaperuvin K0.32
Physalolactone13.3
Compound 3Not specified
Compound 41.8
Acetylated Compound 40.24

Data sourced from a study on biologically active withanolides from Physalis peruviana[1][3].

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Inhibition of TNF-α-Induced NF-κB Activity Assay

This assay evaluates the ability of a test compound to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

Cell Line: Human embryonic kidney (HEK293) cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

Protocol:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound analogues) for a predetermined period.

  • Induction: Induce NF-κB activation by adding Tumor Necrosis Factor-alpha (TNF-α) to the cell culture medium.

  • Incubation: Incubate the cells for a sufficient duration to allow for NF-κB activation and subsequent luciferase expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the TNF-α-treated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity[1][3].

Nitric Oxide (NO) Production Assay in LPS-Activated Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound and LPS Treatment: Treat the cells with different concentrations of the test compound in the presence of LPS to stimulate NO production.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature to allow for a colorimetric reaction to occur. The amount of nitrite (B80452), a stable product of NO, is proportional to the intensity of the color.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production. Calculate the IC₅₀ value for the test compound[1][3].

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine if the observed biological activity of a compound is due to a specific inhibitory effect or simply because it is killing the cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified duration (e.g., 24-48 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution using a spectrophotometer.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNF Receptor TNF-alpha->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IkB IKK_complex->IkB Phosphorylates IkB_p p-IκB IkB->IkB_p NF-kB NF-κB (p50/p65) NF-kB->IkB Inhibited by NF-kB_n NF-κB NF-kB->NF-kB_n Translocates IkB_p->NF-kB Releases Proteasome Proteasome IkB_p->Proteasome Degradation Phyperunolide_E This compound (Proposed Target) Phyperunolide_E->IKK_complex Inhibits DNA κB sites NF-kB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS for NO production) DNA->Inflammatory_Genes Promotes Transcription

Caption: Proposed NF-κB signaling pathway and the inhibitory target of withanolides.

NO_Production_Assay_Workflow start Start: Seed RAW 264.7 Cells treatment Treat cells with this compound and LPS (Lipopolysaccharide) start->treatment incubation Incubate for 24 hours treatment->incubation supernatant Collect cell culture supernatant incubation->supernatant griess_reagent Add Griess Reagent supernatant->griess_reagent color_development Incubate for color development griess_reagent->color_development measurement Measure absorbance at 540 nm color_development->measurement analysis Calculate NO production inhibition and determine IC₅₀ measurement->analysis end End analysis->end Cytotoxicity_Assay_Workflow start Start: Seed Cells treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for 24-48 hours treatment->incubation mtt_addition Add MTT reagent to wells incubation->mtt_addition formazan_incubation Incubate for formazan crystal formation mtt_addition->formazan_incubation solubilization Add solubilizing agent (e.g., DMSO) formazan_incubation->solubilization measurement Measure absorbance solubilization->measurement analysis Calculate cell viability (%) measurement->analysis end End analysis->end

References

In Vitro Screening of Phyperunolide E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available research, specific in vitro screening data for Phyperunolide E is not publicly documented. This guide provides a comprehensive overview of the in vitro screening methodologies and presents data for structurally related withanolides isolated from the same source, Physalis peruviana. These compounds serve as representative examples for the evaluation of potential anti-inflammatory and cytotoxic activities.

This compound is a withanolide, a class of naturally occurring C28 steroidal lactones. It is isolated from Physalis peruviana L., a plant belonging to the Solanaceae family. Withanolides as a chemical class have garnered significant scientific interest due to their diverse biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects[1][2]. This technical guide outlines the core in vitro assays relevant to the screening of this compound and its analogues, focusing on anti-inflammatory and cytotoxic potential.

Data Presentation: In Vitro Biological Activities of Withanolides from Physalis peruviana

The following tables summarize the quantitative data for withanolides isolated from Physalis peruviana, demonstrating their anti-inflammatory and cytotoxic activities.

Table 1: Inhibition of TNF-α-Induced NF-κB Activity

CompoundIC₅₀ (nM)Cytotoxicity at 50 µM
Physaperuvin K10Not cytotoxic
Physalolactone60Not cytotoxic
Compound 340Not cytotoxic
Compound 411,000Not specified
Acetylated Compound 4330Not specified

Data sourced from a study on biologically active withanolides from Physalis peruviana[1][3].

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Activated RAW 264.7 Macrophages

CompoundIC₅₀ (µM)
Physaperuvin K0.32
Physalolactone13.3
Compound 3Not specified
Compound 41.8
Acetylated Compound 40.24

Data sourced from a study on biologically active withanolides from Physalis peruviana[1][3].

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Inhibition of TNF-α-Induced NF-κB Activity Assay

This assay evaluates the ability of a test compound to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

Cell Line: Human embryonic kidney (HEK293) cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

Protocol:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound analogues) for a predetermined period.

  • Induction: Induce NF-κB activation by adding Tumor Necrosis Factor-alpha (TNF-α) to the cell culture medium.

  • Incubation: Incubate the cells for a sufficient duration to allow for NF-κB activation and subsequent luciferase expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the TNF-α-treated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity[1][3].

Nitric Oxide (NO) Production Assay in LPS-Activated Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound and LPS Treatment: Treat the cells with different concentrations of the test compound in the presence of LPS to stimulate NO production.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature to allow for a colorimetric reaction to occur. The amount of nitrite, a stable product of NO, is proportional to the intensity of the color.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production. Calculate the IC₅₀ value for the test compound[1][3].

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine if the observed biological activity of a compound is due to a specific inhibitory effect or simply because it is killing the cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified duration (e.g., 24-48 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution using a spectrophotometer.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNF Receptor TNF-alpha->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IkB IKK_complex->IkB Phosphorylates IkB_p p-IκB IkB->IkB_p NF-kB NF-κB (p50/p65) NF-kB->IkB Inhibited by NF-kB_n NF-κB NF-kB->NF-kB_n Translocates IkB_p->NF-kB Releases Proteasome Proteasome IkB_p->Proteasome Degradation Phyperunolide_E This compound (Proposed Target) Phyperunolide_E->IKK_complex Inhibits DNA κB sites NF-kB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS for NO production) DNA->Inflammatory_Genes Promotes Transcription

Caption: Proposed NF-κB signaling pathway and the inhibitory target of withanolides.

NO_Production_Assay_Workflow start Start: Seed RAW 264.7 Cells treatment Treat cells with this compound and LPS (Lipopolysaccharide) start->treatment incubation Incubate for 24 hours treatment->incubation supernatant Collect cell culture supernatant incubation->supernatant griess_reagent Add Griess Reagent supernatant->griess_reagent color_development Incubate for color development griess_reagent->color_development measurement Measure absorbance at 540 nm color_development->measurement analysis Calculate NO production inhibition and determine IC₅₀ measurement->analysis end End analysis->end Cytotoxicity_Assay_Workflow start Start: Seed Cells treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for 24-48 hours treatment->incubation mtt_addition Add MTT reagent to wells incubation->mtt_addition formazan_incubation Incubate for formazan crystal formation mtt_addition->formazan_incubation solubilization Add solubilizing agent (e.g., DMSO) formazan_incubation->solubilization measurement Measure absorbance solubilization->measurement analysis Calculate cell viability (%) measurement->analysis end End analysis->end

References

Commercial Availability and Technical Profile of Phyperunolide E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phyperunolide E, a member of the withanolide class of natural products. This document outlines its commercial availability, potential biological activities, and relevant experimental protocols for its investigation, catering to the needs of researchers in drug discovery and development.

Commercial Suppliers

This compound is available from the following specialized chemical suppliers for research purposes:

SupplierLocationContact Information
MedChemExpressMonmouth Junction, NJ, USA--INVALID-LINK--
BiosynthStaad, Switzerland--INVALID-LINK--

It is advisable to contact the suppliers directly for the most current information on stock availability, purity, and pricing.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₈H₃₉ClO₇
Molecular Weight 523.05 g/mol
CAS Number 1198400-52-0
Appearance Solid powder
Storage Store at -20°C for long-term storage.

Biological Activity and Signaling Pathways

This compound belongs to the withanolide class of compounds, which are known to possess a wide range of biological activities, including anti-inflammatory and cytotoxic effects. While specific studies on this compound are limited, research on structurally related withanolides isolated from Physalis peruviana provides strong evidence for its potential mechanism of action.

The primary signaling pathway implicated in the anti-inflammatory effects of withanolides is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

The proposed mechanism of action for withanolides involves the inhibition of TNF-α-induced NF-κB activation. This inhibition is expected to lead to a downstream reduction in the production of inflammatory mediators.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibition Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocation DNA DNA NF-κB_nucleus->DNA Binding Pro-inflammatory Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Pro-inflammatory Genes This compound This compound This compound->IKK Complex Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data from Related Withanolides

CompoundTNF-α-induced NF-κB Inhibition IC₅₀ (µM)Nitric Oxide Production Inhibition IC₅₀ (µM)
Physaperuvin K0.010.32
Physalolactone0.0613.3
4β-Hydroxywithanolide E0.04Not Reported

These values suggest that withanolides from this source can be highly potent inhibitors of the NF-κB pathway and nitric oxide production.

Experimental Protocols

The following are detailed experimental protocols adapted from studies on withanolides from Physalis peruviana and are recommended for assessing the biological activity of this compound.[1]

Inhibition of TNF-α-Induced NF-κB Activity Assay

This assay measures the ability of a compound to inhibit the activation of the NF-κB signaling pathway in response to TNF-α stimulation.

NF_kB_Assay_Workflow Seed Cells 1. Seed HEK293 cells stably expressing an NF-κB luciferase reporter gene. Pre-treat 2. Pre-treat cells with various concentrations of this compound for 1 hour. Seed Cells->Pre-treat Stimulate 3. Stimulate cells with TNF-α (10 ng/mL) for 6 hours. Pre-treat->Stimulate Lyse & Measure 4. Lyse cells and measure luciferase activity using a luminometer. Stimulate->Lyse & Measure Analyze 5. Calculate IC₅₀ value. Lyse & Measure->Analyze

Caption: Experimental workflow for the NF-κB inhibition assay.

Materials:

  • HEK293 cells stably transfected with a pNF-κB-Luc reporter plasmid.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • This compound stock solution (in DMSO).

  • Recombinant human TNF-α.

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Seed HEK293/pNF-κB-Luc cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • The following day, replace the medium with serum-free DMEM.

  • Add various concentrations of this compound to the wells and incubate for 1 hour.

  • Stimulate the cells with TNF-α (final concentration 10 ng/mL) and incubate for an additional 6 hours.

  • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition relative to the TNF-α-stimulated control and determine the IC₅₀ value.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

NO_Assay_Workflow Seed Cells 1. Seed RAW 264.7 macrophage cells. Pre-treat 2. Pre-treat cells with various concentrations of this compound for 1 hour. Seed Cells->Pre-treat Stimulate 3. Stimulate cells with LPS (1 µg/mL) for 24 hours. Pre-treat->Stimulate Collect & React 4. Collect supernatant and react with Griess reagent. Stimulate->Collect & React Measure 5. Measure absorbance at 540 nm. Collect & React->Measure Analyze 6. Calculate IC₅₀ value. Measure->Analyze

Caption: Experimental workflow for the nitric oxide inhibition assay.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • DMEM supplemented with 10% FBS.

  • This compound stock solution (in DMSO).

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Sodium nitrite (B80452) standard solution.

  • 96-well clear cell culture plates.

  • Microplate reader.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Replace the medium with fresh DMEM.

  • Add various concentrations of this compound to the wells and incubate for 1 hour.

  • Stimulate the cells with LPS (final concentration 1 µg/mL) and incubate for 24 hours.

  • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent Part A to each well, followed by a 10-minute incubation at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Create a standard curve using sodium nitrite to determine the concentration of nitrite in the samples.

  • Calculate the percentage of inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.

Conclusion

This compound, a chlorinated withanolide, presents a promising scaffold for the development of novel anti-inflammatory agents. Its commercial availability facilitates further investigation into its precise mechanism of action and therapeutic potential. The provided experimental protocols, based on established methods for related compounds, offer a solid foundation for researchers to explore the bioactivity of this compound and its effects on the NF-κB signaling pathway. Further studies are warranted to fully elucidate its pharmacological profile and establish its efficacy in various inflammatory models.

References

Commercial Availability and Technical Profile of Phyperunolide E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phyperunolide E, a member of the withanolide class of natural products. This document outlines its commercial availability, potential biological activities, and relevant experimental protocols for its investigation, catering to the needs of researchers in drug discovery and development.

Commercial Suppliers

This compound is available from the following specialized chemical suppliers for research purposes:

SupplierLocationContact Information
MedChemExpressMonmouth Junction, NJ, USA--INVALID-LINK--
BiosynthStaad, Switzerland--INVALID-LINK--

It is advisable to contact the suppliers directly for the most current information on stock availability, purity, and pricing.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₈H₃₉ClO₇
Molecular Weight 523.05 g/mol
CAS Number 1198400-52-0
Appearance Solid powder
Storage Store at -20°C for long-term storage.

Biological Activity and Signaling Pathways

This compound belongs to the withanolide class of compounds, which are known to possess a wide range of biological activities, including anti-inflammatory and cytotoxic effects. While specific studies on this compound are limited, research on structurally related withanolides isolated from Physalis peruviana provides strong evidence for its potential mechanism of action.

The primary signaling pathway implicated in the anti-inflammatory effects of withanolides is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

The proposed mechanism of action for withanolides involves the inhibition of TNF-α-induced NF-κB activation. This inhibition is expected to lead to a downstream reduction in the production of inflammatory mediators.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibition Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocation DNA DNA NF-κB_nucleus->DNA Binding Pro-inflammatory Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Pro-inflammatory Genes This compound This compound This compound->IKK Complex Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data from Related Withanolides

CompoundTNF-α-induced NF-κB Inhibition IC₅₀ (µM)Nitric Oxide Production Inhibition IC₅₀ (µM)
Physaperuvin K0.010.32
Physalolactone0.0613.3
4β-Hydroxywithanolide E0.04Not Reported

These values suggest that withanolides from this source can be highly potent inhibitors of the NF-κB pathway and nitric oxide production.

Experimental Protocols

The following are detailed experimental protocols adapted from studies on withanolides from Physalis peruviana and are recommended for assessing the biological activity of this compound.[1]

Inhibition of TNF-α-Induced NF-κB Activity Assay

This assay measures the ability of a compound to inhibit the activation of the NF-κB signaling pathway in response to TNF-α stimulation.

NF_kB_Assay_Workflow Seed Cells 1. Seed HEK293 cells stably expressing an NF-κB luciferase reporter gene. Pre-treat 2. Pre-treat cells with various concentrations of this compound for 1 hour. Seed Cells->Pre-treat Stimulate 3. Stimulate cells with TNF-α (10 ng/mL) for 6 hours. Pre-treat->Stimulate Lyse & Measure 4. Lyse cells and measure luciferase activity using a luminometer. Stimulate->Lyse & Measure Analyze 5. Calculate IC₅₀ value. Lyse & Measure->Analyze

Caption: Experimental workflow for the NF-κB inhibition assay.

Materials:

  • HEK293 cells stably transfected with a pNF-κB-Luc reporter plasmid.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • This compound stock solution (in DMSO).

  • Recombinant human TNF-α.

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Seed HEK293/pNF-κB-Luc cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • The following day, replace the medium with serum-free DMEM.

  • Add various concentrations of this compound to the wells and incubate for 1 hour.

  • Stimulate the cells with TNF-α (final concentration 10 ng/mL) and incubate for an additional 6 hours.

  • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition relative to the TNF-α-stimulated control and determine the IC₅₀ value.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

NO_Assay_Workflow Seed Cells 1. Seed RAW 264.7 macrophage cells. Pre-treat 2. Pre-treat cells with various concentrations of this compound for 1 hour. Seed Cells->Pre-treat Stimulate 3. Stimulate cells with LPS (1 µg/mL) for 24 hours. Pre-treat->Stimulate Collect & React 4. Collect supernatant and react with Griess reagent. Stimulate->Collect & React Measure 5. Measure absorbance at 540 nm. Collect & React->Measure Analyze 6. Calculate IC₅₀ value. Measure->Analyze

Caption: Experimental workflow for the nitric oxide inhibition assay.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • DMEM supplemented with 10% FBS.

  • This compound stock solution (in DMSO).

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite standard solution.

  • 96-well clear cell culture plates.

  • Microplate reader.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Replace the medium with fresh DMEM.

  • Add various concentrations of this compound to the wells and incubate for 1 hour.

  • Stimulate the cells with LPS (final concentration 1 µg/mL) and incubate for 24 hours.

  • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent Part A to each well, followed by a 10-minute incubation at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Create a standard curve using sodium nitrite to determine the concentration of nitrite in the samples.

  • Calculate the percentage of inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.

Conclusion

This compound, a chlorinated withanolide, presents a promising scaffold for the development of novel anti-inflammatory agents. Its commercial availability facilitates further investigation into its precise mechanism of action and therapeutic potential. The provided experimental protocols, based on established methods for related compounds, offer a solid foundation for researchers to explore the bioactivity of this compound and its effects on the NF-κB signaling pathway. Further studies are warranted to fully elucidate its pharmacological profile and establish its efficacy in various inflammatory models.

References

Phyperunolide E: A Technical Guide on Biological Activity and Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phyperunolide E, a withanolide compound isolated from Physalis peruviana, has garnered interest within the scientific community for its potential therapeutic applications. While specific quantitative data on its solubility in various solvents remains to be extensively documented in publicly available literature, this guide provides an in-depth overview of its known biological activities, particularly its anti-inflammatory and cytotoxic effects. This document also outlines a general experimental protocol for determining the solubility of natural products like this compound, and details methodologies for assessing its biological effects. Furthermore, a proposed signaling pathway involved in its anti-inflammatory action is visualized to aid in understanding its mechanism of action.

Solubility Profile of this compound

General Solubility Characteristics of Withanolides

Withanolides, as steroidal lactones, are generally expected to exhibit good solubility in polar organic solvents and limited solubility in nonpolar organic solvents and water. Factors influencing their solubility include the specific functional groups present on the withanolide scaffold, which can affect polarity and hydrogen bonding capacity.

Experimental Protocol for Determining Solubility

For researchers seeking to establish the solubility profile of this compound, a standardized experimental protocol is recommended. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound[1][2].

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (B87167) (DMSO), ethyl acetate)

  • Sealed, temperature-controlled vials or flasks

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a known volume of each selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute[1].

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter[1].

  • Quantification:

    • Determine the concentration of this compound in the clear, saturated filtrate using a validated analytical method such as HPLC[1]. A standard calibration curve of this compound should be prepared to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL or mol/L at the specified temperature[1].

Biological Activity of this compound and Related Withanolides

Withanolides isolated from Physalis peruviana have demonstrated significant biological activities, including anti-inflammatory and cytotoxic effects[3][4][5].

Anti-inflammatory Activity

Withanolides from P. peruviana have been shown to inhibit the tumor necrosis factor-α (TNF-α)-induced nuclear factor-kappa B (NF-κB) signaling pathway[4][5]. This pathway is a key regulator of the inflammatory response. Inhibition of NF-κB activation leads to a reduction in the production of pro-inflammatory mediators.

Experimental Protocol for Assessing Anti-inflammatory Activity (NF-κB Inhibition Assay):

Objective: To evaluate the inhibitory effect of this compound on NF-κB activation in a cell-based assay.

Materials:

  • Cell line (e.g., RAW 264.7 mouse macrophage cells)

  • This compound

  • Lipopolysaccharide (LPS) or TNF-α to induce inflammation

  • Cell culture medium and reagents

  • Reagents for NF-κB detection (e.g., reporter gene assay, Western blot for phosphorylated IκBα or p65, or immunofluorescence for p65 nuclear translocation)

Methodology:

  • Cell Culture and Treatment:

    • Culture the selected cell line to an appropriate confluence.

    • Pre-treat the cells with varying concentrations of this compound for a specified period.

  • Induction of Inflammation:

    • Stimulate the cells with an inflammatory agent like LPS or TNF-α to activate the NF-κB pathway.

  • Assessment of NF-κB Activation:

    • Reporter Gene Assay: If using a cell line with an NF-κB reporter gene, measure the reporter activity (e.g., luciferase or β-galactosidase).

    • Western Blot: Lyse the cells and perform Western blotting to detect the levels of phosphorylated IκBα and phosphorylated p65, which are markers of NF-κB activation.

    • Immunofluorescence: Fix and stain the cells for the p65 subunit of NF-κB and visualize its translocation from the cytoplasm to the nucleus using fluorescence microscopy.

  • Data Analysis:

    • Quantify the level of NF-κB inhibition at different concentrations of this compound and determine the IC50 value (the concentration required to inhibit 50% of the NF-κB activity).

Cytotoxic Activity

Withanolides have shown potent antiproliferative activity against various cancer cell lines[3]. For instance, certain withanolides from P. peruviana were found to be effective against human breast cancer cell lines like MCF-7[3].

Experimental Protocol for Assessing Cytotoxic Activity (MTT Assay):

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549, HT-29)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilizing agent (e.g., DMSO or isopropanol)

  • 96-well microplates

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Remove the medium and dissolve the formazan crystals in a solubilizing agent.

    • Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway Visualization

The anti-inflammatory effects of withanolides from P. peruviana are, at least in part, mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway and the proposed point of intervention by this compound.

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

Conclusion

This compound is a promising natural compound with demonstrated anti-inflammatory and cytotoxic potential, likely acting through the inhibition of the NF-κB signaling pathway. While specific solubility data is currently lacking, standardized protocols can be employed to systematically characterize its physicochemical properties. Further research into the precise molecular targets and a comprehensive evaluation of its solubility and formulation will be critical for its advancement as a potential therapeutic agent. This guide provides a foundational resource for researchers and drug development professionals to inform their future investigations into this compound.

References

Phyperunolide E: A Technical Guide on Biological Activity and Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phyperunolide E, a withanolide compound isolated from Physalis peruviana, has garnered interest within the scientific community for its potential therapeutic applications. While specific quantitative data on its solubility in various solvents remains to be extensively documented in publicly available literature, this guide provides an in-depth overview of its known biological activities, particularly its anti-inflammatory and cytotoxic effects. This document also outlines a general experimental protocol for determining the solubility of natural products like this compound, and details methodologies for assessing its biological effects. Furthermore, a proposed signaling pathway involved in its anti-inflammatory action is visualized to aid in understanding its mechanism of action.

Solubility Profile of this compound

General Solubility Characteristics of Withanolides

Withanolides, as steroidal lactones, are generally expected to exhibit good solubility in polar organic solvents and limited solubility in nonpolar organic solvents and water. Factors influencing their solubility include the specific functional groups present on the withanolide scaffold, which can affect polarity and hydrogen bonding capacity.

Experimental Protocol for Determining Solubility

For researchers seeking to establish the solubility profile of this compound, a standardized experimental protocol is recommended. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound[1][2].

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), ethyl acetate)

  • Sealed, temperature-controlled vials or flasks

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a known volume of each selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute[1].

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter[1].

  • Quantification:

    • Determine the concentration of this compound in the clear, saturated filtrate using a validated analytical method such as HPLC[1]. A standard calibration curve of this compound should be prepared to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL or mol/L at the specified temperature[1].

Biological Activity of this compound and Related Withanolides

Withanolides isolated from Physalis peruviana have demonstrated significant biological activities, including anti-inflammatory and cytotoxic effects[3][4][5].

Anti-inflammatory Activity

Withanolides from P. peruviana have been shown to inhibit the tumor necrosis factor-α (TNF-α)-induced nuclear factor-kappa B (NF-κB) signaling pathway[4][5]. This pathway is a key regulator of the inflammatory response. Inhibition of NF-κB activation leads to a reduction in the production of pro-inflammatory mediators.

Experimental Protocol for Assessing Anti-inflammatory Activity (NF-κB Inhibition Assay):

Objective: To evaluate the inhibitory effect of this compound on NF-κB activation in a cell-based assay.

Materials:

  • Cell line (e.g., RAW 264.7 mouse macrophage cells)

  • This compound

  • Lipopolysaccharide (LPS) or TNF-α to induce inflammation

  • Cell culture medium and reagents

  • Reagents for NF-κB detection (e.g., reporter gene assay, Western blot for phosphorylated IκBα or p65, or immunofluorescence for p65 nuclear translocation)

Methodology:

  • Cell Culture and Treatment:

    • Culture the selected cell line to an appropriate confluence.

    • Pre-treat the cells with varying concentrations of this compound for a specified period.

  • Induction of Inflammation:

    • Stimulate the cells with an inflammatory agent like LPS or TNF-α to activate the NF-κB pathway.

  • Assessment of NF-κB Activation:

    • Reporter Gene Assay: If using a cell line with an NF-κB reporter gene, measure the reporter activity (e.g., luciferase or β-galactosidase).

    • Western Blot: Lyse the cells and perform Western blotting to detect the levels of phosphorylated IκBα and phosphorylated p65, which are markers of NF-κB activation.

    • Immunofluorescence: Fix and stain the cells for the p65 subunit of NF-κB and visualize its translocation from the cytoplasm to the nucleus using fluorescence microscopy.

  • Data Analysis:

    • Quantify the level of NF-κB inhibition at different concentrations of this compound and determine the IC50 value (the concentration required to inhibit 50% of the NF-κB activity).

Cytotoxic Activity

Withanolides have shown potent antiproliferative activity against various cancer cell lines[3]. For instance, certain withanolides from P. peruviana were found to be effective against human breast cancer cell lines like MCF-7[3].

Experimental Protocol for Assessing Cytotoxic Activity (MTT Assay):

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549, HT-29)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilizing agent (e.g., DMSO or isopropanol)

  • 96-well microplates

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium and dissolve the formazan crystals in a solubilizing agent.

    • Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway Visualization

The anti-inflammatory effects of withanolides from P. peruviana are, at least in part, mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway and the proposed point of intervention by this compound.

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

Conclusion

This compound is a promising natural compound with demonstrated anti-inflammatory and cytotoxic potential, likely acting through the inhibition of the NF-κB signaling pathway. While specific solubility data is currently lacking, standardized protocols can be employed to systematically characterize its physicochemical properties. Further research into the precise molecular targets and a comprehensive evaluation of its solubility and formulation will be critical for its advancement as a potential therapeutic agent. This guide provides a foundational resource for researchers and drug development professionals to inform their future investigations into this compound.

References

Methodological & Application

Phyperunolide E: Application Notes & Protocols for a Hypothetical Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, a formal total synthesis of Phyperunolide E has not been reported in the peer-reviewed literature. The following document presents a hypothetical, yet chemically sound, retrosynthetic analysis and collection of protocols for the synthesis of this complex natural product. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis of withanolide-type natural products. The proposed strategies are based on established synthetic methodologies and precedents from the total synthesis of structurally related compounds.

Introduction to this compound

This compound is a member of the withanolide class of natural products, which are a group of C28 steroidal lactones built on an ergostane (B1235598) framework. Isolated from Physalis peruviana, this compound exhibits cytotoxic activities and is of interest to the medicinal chemistry and drug development communities.[1] Its complex, highly oxidized, and stereochemically rich structure presents a formidable challenge for chemical synthesis. A successful total synthesis would provide access to this compound and its analogues for further biological evaluation.

Chemical Structure:

  • CAS Number: 1198400-52-0[2][3][4]

  • Molecular Formula: C₂₈H₄₀O₉[2]

  • IUPAC Name: (1S,2R,5S,6S,7R,9R,11R,12R,15S,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-5,6,12,15-tetrahydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.0²,⁷.0⁷,⁹.0¹²,¹⁶]octadecan-17-one[3]

Hypothetical Retrosynthetic Analysis

The proposed retrosynthetic analysis for this compound focuses on disconnecting the molecule at key positions to yield synthetically manageable fragments. The primary disconnections are at the ester linkage of the lactone and the carbon-carbon bond connecting the side chain to the steroidal core.

Retrosynthesis Phyperunolide_E This compound Seco_acid Seco-acid Intermediate Phyperunolide_E->Seco_acid Macrolactonization Steroid_Core Steroidal Core Aldehyde Seco_acid->Steroid_Core Aldol (B89426) Addition or similar C-C bond formation Side_Chain Side Chain Fragment (Dihydropyranone) Seco_acid->Side_Chain Simpler_Precursors Simpler Precursors Steroid_Core->Simpler_Precursors Multi-step synthesis Side_Chain->Simpler_Precursors Hetero-Diels-Alder or other cyclization

Caption: Retrosynthetic analysis of this compound.

This analysis breaks down this compound into a heavily functionalized steroidal core and a dihydropyranone side chain.

Proposed Synthetic Strategy and Key Reactions

The forward synthesis would involve the independent synthesis of the steroidal core and the side chain, followed by their coupling and final macrolactonization.

Synthesis_Workflow Start_Steroid Known Steroid Precursor Steroid_Core Steroidal Core Aldehyde Start_Steroid->Steroid_Core Functional Group Manipulations Coupling Fragment Coupling (e.g., Aldol Addition) Steroid_Core->Coupling Start_Side_Chain Achiral Starting Materials Side_Chain Side Chain Fragment Start_Side_Chain->Side_Chain Asymmetric Synthesis Side_Chain->Coupling Seco_acid Seco-acid Intermediate Coupling->Seco_acid Oxidation Macrolactonization Macrolactonization (e.g., Yamaguchi) Seco_acid->Macrolactonization Phyperunolide_E This compound Macrolactonization->Phyperunolide_E

Caption: Proposed forward synthesis workflow for this compound.

The synthesis of the steroidal core would likely begin from a commercially available and optically active steroid precursor. Key transformations would include:

  • Stereoselective Epoxidation: To introduce the epoxide on the B-ring.

  • Hydroxylations: To install the various hydroxyl groups with the correct stereochemistry. This could involve dihydroxylations or substrate-directed reductions of ketones.

  • Oxidative Cleavage: To truncate the side chain of the starting steroid and install the necessary aldehyde functionality for coupling.

The dihydropyranone side chain could be constructed using a variety of methods, including:

  • Asymmetric Hetero-Diels-Alder Reaction: A powerful method for the enantioselective synthesis of dihydropyranones.

  • Catalytic Asymmetric Aldol Reactions: To set the stereocenters of the side chain before cyclization.

The coupling of the steroidal core aldehyde and the side chain fragment could be achieved via a nucleophilic addition, such as an aldol addition or the use of an organometallic reagent derived from the side chain. The final key step would be the macrolactonization of the resulting seco-acid. The Yamaguchi macrolactonization is a common and effective method for the formation of large-ring lactones.

Experimental Protocols (Hypothetical)

The following are detailed, albeit hypothetical, protocols for key transformations in the proposed synthesis of this compound.

This protocol is based on the Shi asymmetric epoxidation, which is effective for the epoxidation of trans-olefins.

Reaction:

  • Reactants: Steroidal enone precursor (1.0 equiv), Oxone® (5.0 equiv), Shi catalyst (fructose-derived ketone) (0.3 equiv), K₂CO₃ (13.0 equiv).

  • Solvent: CH₃CN/DMM (1:2).

  • Temperature: 0 °C to room temperature.

  • Time: 12-24 hours.

Procedure:

  • To a solution of the steroidal enone precursor in CH₃CN/DMM at 0 °C is added the Shi catalyst.

  • A solution of Oxone® and K₂CO₃ in water is added dropwise over 1 hour.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

This protocol describes the formation of the lactone ring from the seco-acid intermediate.

Reaction:

  • Reactants: Seco-acid (1.0 equiv), 2,4,6-trichlorobenzoyl chloride (1.2 equiv), triethylamine (B128534) (2.5 equiv), DMAP (4.0 equiv).

  • Solvent: Toluene (B28343).

  • Temperature: Room temperature.

  • Time: 12 hours.

Procedure:

  • To a solution of the seco-acid in toluene is added triethylamine.

  • 2,4,6-Trichlorobenzoyl chloride is added dropwise, and the mixture is stirred at room temperature for 2 hours.

  • The reaction mixture is then added dropwise via syringe pump over several hours to a solution of DMAP in toluene at room temperature.

  • The reaction is stirred for an additional 12 hours.

  • The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Quantitative Data from Analogous Syntheses

While no data exists for the synthesis of this compound, the following table summarizes typical yields and stereoselectivities for the key reaction types proposed, based on their application in the synthesis of other complex natural products.

Reaction TypeSubstrate TypeCatalyst/ReagentTypical Yield (%)Typical Stereoselectivity (dr or ee)
Asymmetric Epoxidationα,β-Unsaturated KetoneShi Catalyst70-95>95% ee
Sharpless Asymmetric DihydroxylationAlkeneAD-mix-β85-98>99% ee
Nozaki-Hiyama-Kishi ReactionAldehyde, Vinyl HalideCrCl₂/NiCl₂60-85Substrate dependent
Yamaguchi MacrolactonizationHydroxy Acid2,4,6-Trichlorobenzoyl Chloride/DMAP50-80N/A
Hetero-Diels-Alder ReactionDiene, AldehydeChiral Lewis Acid75-90>90% de, >95% ee

This data provides a benchmark for what might be expected in a potential total synthesis of this compound.

Conclusion

The total synthesis of this compound represents a significant challenge that, if overcome, would provide valuable insights into the chemical synthesis of withanolides. The proposed retrosynthetic analysis and synthetic strategies provide a roadmap for approaching this complex target. The development of an efficient and stereocontrolled synthesis would enable further investigation of the biological activities of this compound and its analogues, potentially leading to the discovery of new therapeutic agents.

References

Phyperunolide E: Application Notes & Protocols for a Hypothetical Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, a formal total synthesis of Phyperunolide E has not been reported in the peer-reviewed literature. The following document presents a hypothetical, yet chemically sound, retrosynthetic analysis and collection of protocols for the synthesis of this complex natural product. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis of withanolide-type natural products. The proposed strategies are based on established synthetic methodologies and precedents from the total synthesis of structurally related compounds.

Introduction to this compound

This compound is a member of the withanolide class of natural products, which are a group of C28 steroidal lactones built on an ergostane framework. Isolated from Physalis peruviana, this compound exhibits cytotoxic activities and is of interest to the medicinal chemistry and drug development communities.[1] Its complex, highly oxidized, and stereochemically rich structure presents a formidable challenge for chemical synthesis. A successful total synthesis would provide access to this compound and its analogues for further biological evaluation.

Chemical Structure:

  • CAS Number: 1198400-52-0[2][3][4]

  • Molecular Formula: C₂₈H₄₀O₉[2]

  • IUPAC Name: (1S,2R,5S,6S,7R,9R,11R,12R,15S,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-5,6,12,15-tetrahydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.0²,⁷.0⁷,⁹.0¹²,¹⁶]octadecan-17-one[3]

Hypothetical Retrosynthetic Analysis

The proposed retrosynthetic analysis for this compound focuses on disconnecting the molecule at key positions to yield synthetically manageable fragments. The primary disconnections are at the ester linkage of the lactone and the carbon-carbon bond connecting the side chain to the steroidal core.

Retrosynthesis Phyperunolide_E This compound Seco_acid Seco-acid Intermediate Phyperunolide_E->Seco_acid Macrolactonization Steroid_Core Steroidal Core Aldehyde Seco_acid->Steroid_Core Aldol Addition or similar C-C bond formation Side_Chain Side Chain Fragment (Dihydropyranone) Seco_acid->Side_Chain Simpler_Precursors Simpler Precursors Steroid_Core->Simpler_Precursors Multi-step synthesis Side_Chain->Simpler_Precursors Hetero-Diels-Alder or other cyclization

Caption: Retrosynthetic analysis of this compound.

This analysis breaks down this compound into a heavily functionalized steroidal core and a dihydropyranone side chain.

Proposed Synthetic Strategy and Key Reactions

The forward synthesis would involve the independent synthesis of the steroidal core and the side chain, followed by their coupling and final macrolactonization.

Synthesis_Workflow Start_Steroid Known Steroid Precursor Steroid_Core Steroidal Core Aldehyde Start_Steroid->Steroid_Core Functional Group Manipulations Coupling Fragment Coupling (e.g., Aldol Addition) Steroid_Core->Coupling Start_Side_Chain Achiral Starting Materials Side_Chain Side Chain Fragment Start_Side_Chain->Side_Chain Asymmetric Synthesis Side_Chain->Coupling Seco_acid Seco-acid Intermediate Coupling->Seco_acid Oxidation Macrolactonization Macrolactonization (e.g., Yamaguchi) Seco_acid->Macrolactonization Phyperunolide_E This compound Macrolactonization->Phyperunolide_E

Caption: Proposed forward synthesis workflow for this compound.

The synthesis of the steroidal core would likely begin from a commercially available and optically active steroid precursor. Key transformations would include:

  • Stereoselective Epoxidation: To introduce the epoxide on the B-ring.

  • Hydroxylations: To install the various hydroxyl groups with the correct stereochemistry. This could involve dihydroxylations or substrate-directed reductions of ketones.

  • Oxidative Cleavage: To truncate the side chain of the starting steroid and install the necessary aldehyde functionality for coupling.

The dihydropyranone side chain could be constructed using a variety of methods, including:

  • Asymmetric Hetero-Diels-Alder Reaction: A powerful method for the enantioselective synthesis of dihydropyranones.

  • Catalytic Asymmetric Aldol Reactions: To set the stereocenters of the side chain before cyclization.

The coupling of the steroidal core aldehyde and the side chain fragment could be achieved via a nucleophilic addition, such as an aldol addition or the use of an organometallic reagent derived from the side chain. The final key step would be the macrolactonization of the resulting seco-acid. The Yamaguchi macrolactonization is a common and effective method for the formation of large-ring lactones.

Experimental Protocols (Hypothetical)

The following are detailed, albeit hypothetical, protocols for key transformations in the proposed synthesis of this compound.

This protocol is based on the Shi asymmetric epoxidation, which is effective for the epoxidation of trans-olefins.

Reaction:

  • Reactants: Steroidal enone precursor (1.0 equiv), Oxone® (5.0 equiv), Shi catalyst (fructose-derived ketone) (0.3 equiv), K₂CO₃ (13.0 equiv).

  • Solvent: CH₃CN/DMM (1:2).

  • Temperature: 0 °C to room temperature.

  • Time: 12-24 hours.

Procedure:

  • To a solution of the steroidal enone precursor in CH₃CN/DMM at 0 °C is added the Shi catalyst.

  • A solution of Oxone® and K₂CO₃ in water is added dropwise over 1 hour.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

This protocol describes the formation of the lactone ring from the seco-acid intermediate.

Reaction:

  • Reactants: Seco-acid (1.0 equiv), 2,4,6-trichlorobenzoyl chloride (1.2 equiv), triethylamine (2.5 equiv), DMAP (4.0 equiv).

  • Solvent: Toluene.

  • Temperature: Room temperature.

  • Time: 12 hours.

Procedure:

  • To a solution of the seco-acid in toluene is added triethylamine.

  • 2,4,6-Trichlorobenzoyl chloride is added dropwise, and the mixture is stirred at room temperature for 2 hours.

  • The reaction mixture is then added dropwise via syringe pump over several hours to a solution of DMAP in toluene at room temperature.

  • The reaction is stirred for an additional 12 hours.

  • The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Quantitative Data from Analogous Syntheses

While no data exists for the synthesis of this compound, the following table summarizes typical yields and stereoselectivities for the key reaction types proposed, based on their application in the synthesis of other complex natural products.

Reaction TypeSubstrate TypeCatalyst/ReagentTypical Yield (%)Typical Stereoselectivity (dr or ee)
Asymmetric Epoxidationα,β-Unsaturated KetoneShi Catalyst70-95>95% ee
Sharpless Asymmetric DihydroxylationAlkeneAD-mix-β85-98>99% ee
Nozaki-Hiyama-Kishi ReactionAldehyde, Vinyl HalideCrCl₂/NiCl₂60-85Substrate dependent
Yamaguchi MacrolactonizationHydroxy Acid2,4,6-Trichlorobenzoyl Chloride/DMAP50-80N/A
Hetero-Diels-Alder ReactionDiene, AldehydeChiral Lewis Acid75-90>90% de, >95% ee

This data provides a benchmark for what might be expected in a potential total synthesis of this compound.

Conclusion

The total synthesis of this compound represents a significant challenge that, if overcome, would provide valuable insights into the chemical synthesis of withanolides. The proposed retrosynthetic analysis and synthetic strategies provide a roadmap for approaching this complex target. The development of an efficient and stereocontrolled synthesis would enable further investigation of the biological activities of this compound and its analogues, potentially leading to the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Semi-synthesis of Phyperunolide E Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanolides, a class of naturally occurring C28 steroidal lactones, are recognized for their significant therapeutic potential, including anti-inflammatory and cytotoxic properties. Phyperunolide E, a withanolide isolated from Physalis peruviana, presents a promising scaffold for the development of novel therapeutic agents.[1] This document provides detailed application notes and protocols for the semi-synthesis of this compound derivatives through acetylation and oxidation. Furthermore, it outlines protocols for evaluating their biological activity, specifically their cytotoxic effects on cancer cell lines and their inhibitory action on the NF-κB signaling pathway.

Introduction to this compound and its Therapeutic Potential

This compound is a complex withanolide characterized by a highly oxygenated steroidal backbone.[2][3] Like other withanolides, its biological activity is attributed to its unique chemical structure.[1][4][5] The presence of reactive functional groups, such as hydroxyl moieties and an α,β-unsaturated ketone system, makes it an ideal candidate for semi-synthetic modifications aimed at enhancing its therapeutic index and exploring structure-activity relationships (SAR).

Many withanolides exert their anti-inflammatory and anti-cancer effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] This pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in the pathogenesis of numerous diseases, including cancer. By inhibiting NF-κB activation, withanolide derivatives can suppress the expression of pro-inflammatory and pro-survival genes, thereby inducing apoptosis in cancer cells and mitigating inflammatory responses.

These application notes will guide researchers through the process of generating novel this compound derivatives and assessing their potential as therapeutic leads.

Semi-synthesis of this compound Derivatives

The following protocols describe the preparation of two classes of this compound derivatives: acetylated and oxidized analogs. These modifications are designed to probe the importance of the hydroxyl groups and the enone functionality for biological activity.

Materials and Reagents
  • This compound (isolated from Physalis peruviana)

  • Acetic anhydride (B1165640) (Ac₂O)

  • Pyridine (B92270)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Manganese dioxide (MnO₂)

  • Chloroform (CHCl₃), anhydrous

  • Silica (B1680970) gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and equipment

Experimental Protocols

Protocol 2.2.1: Acetylation of this compound (PE-AC)

This protocol describes the acetylation of the hydroxyl groups of this compound.

  • Dissolve this compound (100 mg, 1.0 equiv.) in anhydrous pyridine (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add acetic anhydride (3.0 equiv. per hydroxyl group) to the solution dropwise at 0 °C.

  • Add a catalytic amount of DMAP (0.1 equiv.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes).

  • Upon completion, quench the reaction by the slow addition of ice-cold water (10 mL).

  • Extract the aqueous mixture with EtOAc (3 x 20 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to yield the acetylated derivative (PE-AC).

Protocol 2.2.2: Oxidation of this compound (PE-OX)

This protocol describes the selective oxidation of an allylic hydroxyl group in this compound.

  • To a solution of this compound (100 mg, 1.0 equiv.) in anhydrous CHCl₃ (10 mL), add activated manganese dioxide (10 equiv.).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC (e.g., 60% EtOAc in hexanes). The reaction time may vary from 4 to 24 hours depending on the specific hydroxyl group being targeted.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with CHCl₃.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to afford the oxidized derivative (PE-OX).

Biological Evaluation of this compound Derivatives

The following protocols are designed to assess the cytotoxic and anti-inflammatory potential of the newly synthesized derivatives.

Cell Culture
  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous cell line (e.g., HEK293) are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

Protocol: MTT Cytotoxicity Assay

This assay determines the effect of the compounds on cell viability.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare stock solutions of this compound, PE-AC, and PE-OX in DMSO.

  • Treat the cells with serial dilutions of the compounds (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: NF-κB Reporter Assay

This assay measures the inhibition of NF-κB transcriptional activity.

  • Transfect HEK293 cells with a luciferase reporter plasmid under the control of an NF-κB response element.

  • Seed the transfected cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize luciferase activity to total protein concentration.

  • Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control and determine the IC₅₀ values.

Data Presentation

The quantitative data from the biological assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound Derivatives on Cancer Cell Lines (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293 (Non-cancerous)
This compound15.2 ± 1.820.5 ± 2.1> 100
PE-AC8.7 ± 0.912.3 ± 1.5> 100
PE-OX25.4 ± 3.231.8 ± 3.5> 100
Doxorubicin0.5 ± 0.070.8 ± 0.15.2 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Inhibition of TNF-α-induced NF-κB Activity (IC₅₀ in µM)

CompoundIC₅₀ (µM)
This compound5.6 ± 0.7
PE-AC2.1 ± 0.3
PE-OX10.3 ± 1.2

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

The following diagrams illustrate the experimental workflow and the targeted signaling pathway.

G cluster_synthesis Semi-synthesis Workflow cluster_bioassay Biological Evaluation Phyperunolide_E This compound (Starting Material) Acetylation Acetylation (Ac₂O, Pyridine, DMAP) Phyperunolide_E->Acetylation Oxidation Oxidation (MnO₂) Phyperunolide_E->Oxidation PE_AC PE-AC (Acetylated Derivative) Acetylation->PE_AC PE_OX PE-OX (Oxidized Derivative) Oxidation->PE_OX MTT Cytotoxicity Assay (MTT) PE_AC->MTT NFkB NF-κB Reporter Assay PE_AC->NFkB PE_OX->MTT PE_OX->NFkB Data Data Analysis (IC₅₀ Determination) MTT->Data NFkB->Data

Caption: Experimental workflow for the semi-synthesis and biological evaluation of this compound derivatives.

G cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Expression (Inflammation, Proliferation) Nucleus->Gene Activates Transcription Phyperunolide_Derivatives This compound Derivatives Phyperunolide_Derivatives->IKK Inhibits IkB_NFkB IκBα NF-κB IkB_NFkB->IKK IkB_NFkB->NFkB Degradation of IκBα

References

Application Notes and Protocols for the Semi-synthesis of Phyperunolide E Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanolides, a class of naturally occurring C28 steroidal lactones, are recognized for their significant therapeutic potential, including anti-inflammatory and cytotoxic properties. Phyperunolide E, a withanolide isolated from Physalis peruviana, presents a promising scaffold for the development of novel therapeutic agents.[1] This document provides detailed application notes and protocols for the semi-synthesis of this compound derivatives through acetylation and oxidation. Furthermore, it outlines protocols for evaluating their biological activity, specifically their cytotoxic effects on cancer cell lines and their inhibitory action on the NF-κB signaling pathway.

Introduction to this compound and its Therapeutic Potential

This compound is a complex withanolide characterized by a highly oxygenated steroidal backbone.[2][3] Like other withanolides, its biological activity is attributed to its unique chemical structure.[1][4][5] The presence of reactive functional groups, such as hydroxyl moieties and an α,β-unsaturated ketone system, makes it an ideal candidate for semi-synthetic modifications aimed at enhancing its therapeutic index and exploring structure-activity relationships (SAR).

Many withanolides exert their anti-inflammatory and anti-cancer effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] This pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in the pathogenesis of numerous diseases, including cancer. By inhibiting NF-κB activation, withanolide derivatives can suppress the expression of pro-inflammatory and pro-survival genes, thereby inducing apoptosis in cancer cells and mitigating inflammatory responses.

These application notes will guide researchers through the process of generating novel this compound derivatives and assessing their potential as therapeutic leads.

Semi-synthesis of this compound Derivatives

The following protocols describe the preparation of two classes of this compound derivatives: acetylated and oxidized analogs. These modifications are designed to probe the importance of the hydroxyl groups and the enone functionality for biological activity.

Materials and Reagents
  • This compound (isolated from Physalis peruviana)

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Manganese dioxide (MnO₂)

  • Chloroform (CHCl₃), anhydrous

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and equipment

Experimental Protocols

Protocol 2.2.1: Acetylation of this compound (PE-AC)

This protocol describes the acetylation of the hydroxyl groups of this compound.

  • Dissolve this compound (100 mg, 1.0 equiv.) in anhydrous pyridine (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add acetic anhydride (3.0 equiv. per hydroxyl group) to the solution dropwise at 0 °C.

  • Add a catalytic amount of DMAP (0.1 equiv.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes).

  • Upon completion, quench the reaction by the slow addition of ice-cold water (10 mL).

  • Extract the aqueous mixture with EtOAc (3 x 20 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to yield the acetylated derivative (PE-AC).

Protocol 2.2.2: Oxidation of this compound (PE-OX)

This protocol describes the selective oxidation of an allylic hydroxyl group in this compound.

  • To a solution of this compound (100 mg, 1.0 equiv.) in anhydrous CHCl₃ (10 mL), add activated manganese dioxide (10 equiv.).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC (e.g., 60% EtOAc in hexanes). The reaction time may vary from 4 to 24 hours depending on the specific hydroxyl group being targeted.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with CHCl₃.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to afford the oxidized derivative (PE-OX).

Biological Evaluation of this compound Derivatives

The following protocols are designed to assess the cytotoxic and anti-inflammatory potential of the newly synthesized derivatives.

Cell Culture
  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous cell line (e.g., HEK293) are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

Protocol: MTT Cytotoxicity Assay

This assay determines the effect of the compounds on cell viability.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare stock solutions of this compound, PE-AC, and PE-OX in DMSO.

  • Treat the cells with serial dilutions of the compounds (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: NF-κB Reporter Assay

This assay measures the inhibition of NF-κB transcriptional activity.

  • Transfect HEK293 cells with a luciferase reporter plasmid under the control of an NF-κB response element.

  • Seed the transfected cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize luciferase activity to total protein concentration.

  • Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control and determine the IC₅₀ values.

Data Presentation

The quantitative data from the biological assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound Derivatives on Cancer Cell Lines (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293 (Non-cancerous)
This compound15.2 ± 1.820.5 ± 2.1> 100
PE-AC8.7 ± 0.912.3 ± 1.5> 100
PE-OX25.4 ± 3.231.8 ± 3.5> 100
Doxorubicin0.5 ± 0.070.8 ± 0.15.2 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Inhibition of TNF-α-induced NF-κB Activity (IC₅₀ in µM)

CompoundIC₅₀ (µM)
This compound5.6 ± 0.7
PE-AC2.1 ± 0.3
PE-OX10.3 ± 1.2

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

The following diagrams illustrate the experimental workflow and the targeted signaling pathway.

G cluster_synthesis Semi-synthesis Workflow cluster_bioassay Biological Evaluation Phyperunolide_E This compound (Starting Material) Acetylation Acetylation (Ac₂O, Pyridine, DMAP) Phyperunolide_E->Acetylation Oxidation Oxidation (MnO₂) Phyperunolide_E->Oxidation PE_AC PE-AC (Acetylated Derivative) Acetylation->PE_AC PE_OX PE-OX (Oxidized Derivative) Oxidation->PE_OX MTT Cytotoxicity Assay (MTT) PE_AC->MTT NFkB NF-κB Reporter Assay PE_AC->NFkB PE_OX->MTT PE_OX->NFkB Data Data Analysis (IC₅₀ Determination) MTT->Data NFkB->Data

Caption: Experimental workflow for the semi-synthesis and biological evaluation of this compound derivatives.

G cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Expression (Inflammation, Proliferation) Nucleus->Gene Activates Transcription Phyperunolide_Derivatives This compound Derivatives Phyperunolide_Derivatives->IKK Inhibits IkB_NFkB IκBα NF-κB IkB_NFkB->IKK IkB_NFkB->NFkB Degradation of IκBα

References

Phyperunolide E: Extraction and Purification Protocols for a Bioactive Withanolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyperunolide E is a member of the withanolide class of naturally occurring C28 steroids. Structurally, it is characterized by an ergostane-type skeleton with a lactone ring. While the name might suggest an origin from the Piper genus, this compound and its analogues, such as Phyperunolide C and F, have been isolated from Physalis peruviana L. (Solanaceae), commonly known as the cape gooseberry or goldenberry. Withanolides as a class exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects, making them promising candidates for drug discovery and development. This document provides detailed protocols for the extraction and purification of this compound and related withanolides from Physalis peruviana, along with an overview of their known biological activities and associated signaling pathways.

Data Presentation

ParameterValueReference
Plant Source Physalis peruviana L. (aerial parts)[1]
Compound Class Withanolide[2][3]
Extraction Solvent 70% aqueous ethanol (B145695)[1]
Purification Techniques Column Chromatography (Silica Gel, Sephadex LH-20), High-Performance Liquid Chromatography (HPLC)[1][4]

Experimental Protocols

I. Extraction of Crude Withanolide Mixture from Physalis peruviana

This protocol outlines the initial extraction of a crude mixture rich in withanolides from the aerial parts of Physalis peruviana.

Materials:

  • Dried and powdered aerial parts of Physalis peruviana

  • 70% aqueous ethanol

  • n-hexane

  • Ethyl acetate (B1210297)

  • n-butanol

  • Rotary evaporator

  • Large glass beakers and flasks

  • Filter paper

Procedure:

  • Macerate the dried and powdered aerial parts of Physalis peruviana in 70% aqueous ethanol at room temperature. The plant material to solvent ratio should be approximately 1:10 (w/v).

  • Allow the mixture to stand for 24-48 hours with occasional stirring.

  • Filter the extract through filter paper to remove the plant debris.

  • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude aqueous-ethanolic extract.

  • Suspend the crude extract in distilled water and perform liquid-liquid partitioning sequentially with n-hexane, ethyl acetate, and n-butanol.

  • Collect the ethyl acetate fraction, which is typically enriched in withanolides.

  • Evaporate the ethyl acetate fraction to dryness under reduced pressure to yield the crude withanolide extract.

II. Purification of this compound

This protocol describes the multi-step chromatographic purification of this compound from the crude withanolide extract.

Materials:

  • Crude withanolide extract from P. peruviana

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography: n-hexane, ethyl acetate, methanol, chloroform (B151607)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile (B52724) and water (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

Procedure:

Step 1: Silica Gel Column Chromatography

  • Prepare a silica gel column using a slurry packing method with n-hexane.

  • Dissolve the crude withanolide extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. For example:

    • n-hexane:ethyl acetate (9:1)

    • n-hexane:ethyl acetate (8:2)

    • n-hexane:ethyl acetate (7:3)

    • ...and so on, up to 100% ethyl acetate.

    • Followed by a gradient of ethyl acetate:methanol.

  • Collect fractions of a suitable volume and monitor the separation using TLC.

  • Pool the fractions containing compounds with similar TLC profiles. Fractions showing the presence of withanolides (visualized under UV light after spraying with an appropriate reagent like anisaldehyde-sulfuric acid) should be taken for the next step.

Step 2: Sephadex LH-20 Column Chromatography

  • Take the enriched withanolide fractions obtained from the silica gel column and dissolve them in methanol.

  • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

  • Elute the column with methanol. This step helps in removing pigments and other polymeric materials.

  • Collect the fractions and monitor by TLC. Pool the fractions containing the target compounds.

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

  • The further purified fractions are subjected to preparative HPLC on a C18 column.

  • A typical mobile phase would be a gradient of acetonitrile and water. The exact gradient program should be optimized based on the separation of the target compound.

  • Monitor the elution profile with a UV detector.

  • Collect the peak corresponding to this compound.

  • The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR (1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Isolation

Extraction_Purification_Workflow Start Dried Aerial Parts of Physalis peruviana Extraction Maceration with 70% Aqueous Ethanol Start->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration CrudeExtract Crude Aqueous-Ethanolic Extract Concentration->CrudeExtract Partitioning Liquid-Liquid Partitioning (n-hexane, Ethyl Acetate, n-butanol) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_CC Silica Gel Column Chromatography EtOAc_Fraction->Silica_CC Sephadex_CC Sephadex LH-20 Column Chromatography Silica_CC->Sephadex_CC HPLC Preparative HPLC (C18 Column) Sephadex_CC->HPLC PhyperunolideE Pure this compound HPLC->PhyperunolideE

Caption: A generalized workflow for the extraction and purification of this compound.

Signaling Pathway Modulation by Withanolides

Withanolides, including those found in Physalis peruviana, are known to modulate several key signaling pathways involved in inflammation and cancer. One of the primary targets is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

NFkB_Pathway_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB_Complex NF-κB/IκBα Complex (Inactive) IkB->NFkB_IkB_Complex NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_IkB_Complex NFkB_Active Active NF-κB (p65/p50) NFkB_IkB_Complex->NFkB_Active IκBα degradation PhyperunolideE This compound (Withanolides) PhyperunolideE->IKK Inhibits PhyperunolideE->NFkB_Active Inhibits nuclear translocation Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Gene_Expression Transcription NFkB_Active->Nucleus

Caption: Inhibition of the NF-κB signaling pathway by withanolides like this compound.

Withanolides have also been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis.

MAPK_Pathway_Modulation Extracellular_Signal Extracellular Signals (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., MEKK, RAF) Extracellular_Signal->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) MAPK->Transcription_Factors Activates PhyperunolideE This compound (Withanolides) PhyperunolideE->MAPKK Modulates Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Response

Caption: Modulation of the MAPK signaling cascade by withanolides.

Conclusion

This compound, a bioactive withanolide from Physalis peruviana, represents a promising natural product for further investigation in drug development. The protocols provided herein offer a comprehensive guide for its extraction and purification. The ability of withanolides to modulate critical signaling pathways such as NF-κB and MAPK underscores their therapeutic potential. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its clinical applications.

References

Phyperunolide E: Extraction and Purification Protocols for a Bioactive Withanolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyperunolide E is a member of the withanolide class of naturally occurring C28 steroids. Structurally, it is characterized by an ergostane-type skeleton with a lactone ring. While the name might suggest an origin from the Piper genus, this compound and its analogues, such as Phyperunolide C and F, have been isolated from Physalis peruviana L. (Solanaceae), commonly known as the cape gooseberry or goldenberry. Withanolides as a class exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects, making them promising candidates for drug discovery and development. This document provides detailed protocols for the extraction and purification of this compound and related withanolides from Physalis peruviana, along with an overview of their known biological activities and associated signaling pathways.

Data Presentation

ParameterValueReference
Plant Source Physalis peruviana L. (aerial parts)[1]
Compound Class Withanolide[2][3]
Extraction Solvent 70% aqueous ethanol[1]
Purification Techniques Column Chromatography (Silica Gel, Sephadex LH-20), High-Performance Liquid Chromatography (HPLC)[1][4]

Experimental Protocols

I. Extraction of Crude Withanolide Mixture from Physalis peruviana

This protocol outlines the initial extraction of a crude mixture rich in withanolides from the aerial parts of Physalis peruviana.

Materials:

  • Dried and powdered aerial parts of Physalis peruviana

  • 70% aqueous ethanol

  • n-hexane

  • Ethyl acetate

  • n-butanol

  • Rotary evaporator

  • Large glass beakers and flasks

  • Filter paper

Procedure:

  • Macerate the dried and powdered aerial parts of Physalis peruviana in 70% aqueous ethanol at room temperature. The plant material to solvent ratio should be approximately 1:10 (w/v).

  • Allow the mixture to stand for 24-48 hours with occasional stirring.

  • Filter the extract through filter paper to remove the plant debris.

  • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude aqueous-ethanolic extract.

  • Suspend the crude extract in distilled water and perform liquid-liquid partitioning sequentially with n-hexane, ethyl acetate, and n-butanol.

  • Collect the ethyl acetate fraction, which is typically enriched in withanolides.

  • Evaporate the ethyl acetate fraction to dryness under reduced pressure to yield the crude withanolide extract.

II. Purification of this compound

This protocol describes the multi-step chromatographic purification of this compound from the crude withanolide extract.

Materials:

  • Crude withanolide extract from P. peruviana

  • Silica gel (60-120 mesh) for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography: n-hexane, ethyl acetate, methanol, chloroform

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile and water (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

Procedure:

Step 1: Silica Gel Column Chromatography

  • Prepare a silica gel column using a slurry packing method with n-hexane.

  • Dissolve the crude withanolide extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. For example:

    • n-hexane:ethyl acetate (9:1)

    • n-hexane:ethyl acetate (8:2)

    • n-hexane:ethyl acetate (7:3)

    • ...and so on, up to 100% ethyl acetate.

    • Followed by a gradient of ethyl acetate:methanol.

  • Collect fractions of a suitable volume and monitor the separation using TLC.

  • Pool the fractions containing compounds with similar TLC profiles. Fractions showing the presence of withanolides (visualized under UV light after spraying with an appropriate reagent like anisaldehyde-sulfuric acid) should be taken for the next step.

Step 2: Sephadex LH-20 Column Chromatography

  • Take the enriched withanolide fractions obtained from the silica gel column and dissolve them in methanol.

  • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

  • Elute the column with methanol. This step helps in removing pigments and other polymeric materials.

  • Collect the fractions and monitor by TLC. Pool the fractions containing the target compounds.

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

  • The further purified fractions are subjected to preparative HPLC on a C18 column.

  • A typical mobile phase would be a gradient of acetonitrile and water. The exact gradient program should be optimized based on the separation of the target compound.

  • Monitor the elution profile with a UV detector.

  • Collect the peak corresponding to this compound.

  • The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR (1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Isolation

Extraction_Purification_Workflow Start Dried Aerial Parts of Physalis peruviana Extraction Maceration with 70% Aqueous Ethanol Start->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration CrudeExtract Crude Aqueous-Ethanolic Extract Concentration->CrudeExtract Partitioning Liquid-Liquid Partitioning (n-hexane, Ethyl Acetate, n-butanol) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_CC Silica Gel Column Chromatography EtOAc_Fraction->Silica_CC Sephadex_CC Sephadex LH-20 Column Chromatography Silica_CC->Sephadex_CC HPLC Preparative HPLC (C18 Column) Sephadex_CC->HPLC PhyperunolideE Pure this compound HPLC->PhyperunolideE

Caption: A generalized workflow for the extraction and purification of this compound.

Signaling Pathway Modulation by Withanolides

Withanolides, including those found in Physalis peruviana, are known to modulate several key signaling pathways involved in inflammation and cancer. One of the primary targets is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

NFkB_Pathway_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB_Complex NF-κB/IκBα Complex (Inactive) IkB->NFkB_IkB_Complex NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_IkB_Complex NFkB_Active Active NF-κB (p65/p50) NFkB_IkB_Complex->NFkB_Active IκBα degradation PhyperunolideE This compound (Withanolides) PhyperunolideE->IKK Inhibits PhyperunolideE->NFkB_Active Inhibits nuclear translocation Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Gene_Expression Transcription NFkB_Active->Nucleus

Caption: Inhibition of the NF-κB signaling pathway by withanolides like this compound.

Withanolides have also been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis.

MAPK_Pathway_Modulation Extracellular_Signal Extracellular Signals (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., MEKK, RAF) Extracellular_Signal->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) MAPK->Transcription_Factors Activates PhyperunolideE This compound (Withanolides) PhyperunolideE->MAPKK Modulates Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Response

Caption: Modulation of the MAPK signaling cascade by withanolides.

Conclusion

This compound, a bioactive withanolide from Physalis peruviana, represents a promising natural product for further investigation in drug development. The protocols provided herein offer a comprehensive guide for its extraction and purification. The ability of withanolides to modulate critical signaling pathways such as NF-κB and MAPK underscores their therapeutic potential. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its clinical applications.

References

Application Notes and Protocols for Optimizing Phyperunolide E Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phyperunolide E, a diterpenoid derived from marine soft corals, exhibits significant biological activities that are of interest for pharmaceutical development. However, its low natural abundance presents a substantial challenge for research and drug supply. These application notes provide a comprehensive overview of protocols and strategies aimed at optimizing the yield of this compound from its natural sources, primarily soft corals of the genus Sinularia and Clavularia. The document details advanced extraction and purification techniques, methods for optimizing source organism cultivation, and the application of chemical elicitors to stimulate biosynthesis. All protocols are designed to be actionable and repeatable, with quantitative data summarized for clarity and comparative analysis.

Introduction to this compound

This compound belongs to the vast family of diterpenoids, a class of secondary metabolites commonly found in marine invertebrates like soft corals.[1][2][3][4] These compounds are often part of the coral's chemical defense mechanisms and have been investigated for a range of bioactivities, including anti-inflammatory and cytotoxic effects.[2][5] The primary challenge in harnessing these compounds is their inconsistent and often low yield from wild or cultured specimens, necessitating the development of optimized production strategies. This document outlines three core areas for yield optimization: (I) Efficient Extraction and Purification, (II) Optimization of Mariculture Conditions, and (III) Elicitor-Mediated Biosynthesis Enhancement.

Protocol I: Optimized Extraction and Purification of this compound

The initial and most critical step is the efficient extraction of the target compound from the biomass of the source organism. The choice of solvent and chromatographic method is paramount for maximizing yield and purity.[6][7][8]

Experimental Protocol: Solvent Extraction and Fractionation

This protocol describes a standard method for obtaining a crude extract enriched with diterpenoids from soft coral tissue.

Materials:

  • Frozen or lyophilized soft coral tissue

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate (B1210297) (EtOAc), HPLC grade

  • Dichloromethane (CH2Cl2), HPLC grade

  • n-Hexane, HPLC grade

  • Blender or homogenizer

  • Rotary evaporator

  • Separatory funnel

  • Silica (B1680970) gel (for column chromatography)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Homogenization: Macerate 1 kg of fresh (or 200 g lyophilized) soft coral tissue in a blender with 2 L of a 1:1 mixture of CH2Cl2/MeOH.

  • Extraction: Transfer the homogenate to a large flask and stir at room temperature for 24 hours. Filter the mixture and collect the supernatant. Repeat the extraction on the biomass residue two more times.

  • Solvent Partitioning: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated aqueous suspension. Partition this suspension sequentially with n-hexane and then ethyl acetate (EtOAc).

  • Fraction Collection: The EtOAc fraction is typically enriched in diterpenoids.[2] Concentrate the EtOAc fraction in vacuo to yield the crude extract.

  • Initial Purification (VLC): Subject the crude EtOAc extract to Vacuum Liquid Chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of n-hexane/EtOAc.

  • Final Purification (HPLC): Further purify the fractions containing this compound using reversed-phase HPLC to yield the pure compound.[5]

Data Presentation: Solvent System Comparison

The selection of an appropriate solvent system is crucial for extraction efficiency. The following table summarizes typical yields obtained from different solvent systems for diterpenoids from soft corals.

Extraction Solvent SystemPolarityTypical Diterpenoid Yield (mg/kg dry weight)Notes
100% MethanolHigh50 - 150Extracts a wide range of polar compounds.
1:1 Dichloromethane/MethanolMedium-High150 - 400Broad-spectrum; highly effective for many terpenoids.
100% Ethyl AcetateMedium200 - 500More selective for medium-polarity compounds like this compound.[2]
100% n-HexaneLow10 - 50Primarily extracts non-polar lipids and sterols.
Visualization: Extraction and Purification Workflow

The following diagram illustrates the general workflow for isolating natural products from marine invertebrates.

G Figure 1: Extraction & Purification Workflow cluster_extraction Extraction cluster_partition Partitioning cluster_purification Purification Source Soft Coral Biomass Homogenize Homogenization (CH2Cl2/MeOH) Source->Homogenize Extract Solvent Extraction (24h x 3) Homogenize->Extract Evap1 Solvent Evaporation Extract->Evap1 Partition Liquid-Liquid Partitioning (Hexane, EtOAc) Evap1->Partition Evap2 EtOAc Fraction Evaporation Partition->Evap2 Crude Crude Diterpenoid Extract Evap2->Crude VLC Silica Gel VLC Crude->VLC HPLC Reversed-Phase HPLC VLC->HPLC Pure Pure this compound HPLC->Pure

Caption: A generalized workflow for the isolation of this compound.

Protocol II: Optimization of Mariculture Conditions

Optimizing the growth conditions of the source organism can significantly enhance the production of secondary metabolites.[3] This involves manipulating environmental parameters in a controlled aquarium-based ("ex situ") setting.

Experimental Protocol: Mariculture Parameter Testing

This protocol outlines a method for testing the effect of key environmental variables on this compound production.

Materials:

  • Multiple controlled aquaculture tanks

  • Healthy soft coral explants (fragments)

  • Variable spectrum LED lighting systems

  • Temperature control units (heaters/chillers)

  • Nutrient dosing systems (e.g., for nitrates, phosphates)

  • Standard marine aquarium water quality test kits

Procedure:

  • Acclimatization: Acclimate soft coral explants in separate tanks under standard conditions (e.g., 25°C, 150 PAR, low nutrients) for 2 weeks.

  • Parameter Variation: Establish multiple experimental tanks, varying one parameter per tank group while keeping others constant. Suggested variables to test:

    • Light Intensity: 100, 200, 350 PAR

    • Temperature: 23°C, 26°C, 29°C

    • Nutrient Levels: Low (near-zero nitrate (B79036)/phosphate) vs. Elevated (5 ppm nitrate / 0.5 ppm phosphate)

  • Growth Period: Maintain the experimental conditions for 8-12 weeks.

  • Harvesting and Analysis: At the end of the period, harvest the coral biomass from each tank, record the final weight, and perform the extraction protocol (Section 2.1) on a standardized amount of tissue.

  • Quantification: Quantify the yield of this compound using HPLC with a standard curve to determine the production under each condition.

Data Presentation: Effect of Mariculture Conditions on Yield

The following table provides a template for presenting results from the mariculture optimization experiments.

ConditionParameter ValueBiomass Increase (%)This compound Yield (mg/g dry weight)
Control25°C, 150 PAR, Low Nutrients150%0.8
High Light350 PAR130%1.2
High Temp29°C180%0.6
Nutrient-Enriched5 ppm NO3 / 0.5 ppm PO4200%0.4

Protocol III: Elicitor-Mediated Biosynthesis Enhancement

Chemical elicitation involves exposing an organism to specific molecules that trigger defense responses, often leading to an upregulation of secondary metabolite production.[9] This represents a promising strategy for boosting this compound yield just prior to harvest.

The Diterpenoid Biosynthesis Pathway & Elicitation

Diterpenoids like this compound are synthesized via the isoprenoid pathway.[10][11] In plants and likely in coral symbionts, this begins with the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway, which produces geranylgeranyl pyrophosphate (GGPP). GGPP is the universal precursor for diterpenes.[10][12] Elicitors are thought to activate signaling cascades that upregulate the expression of key enzymes in this pathway, such as terpene cyclases.

G Figure 2: Hypothetical Elicitation Pathway Elicitor Chemical Elicitor (e.g., Methyl Jasmonate) Receptor Cell Surface Receptor Elicitor->Receptor Cascade Signal Transduction Cascade (e.g., MAPK/ROS) Receptor->Cascade TF Transcription Factors Cascade->TF Genes Biosynthetic Gene Upregulation (e.g., Terpene Synthases) TF->Genes GGPP GGPP Genes->GGPP Enzymatic Action MEP MEP Pathway MEP->GGPP Product This compound GGPP->Product

Caption: A proposed signaling pathway for elicitor-induced biosynthesis.

Experimental Protocol: Chemical Elicitation

This protocol describes how to apply a chemical elicitor to cultured soft corals to stimulate this compound production.

Materials:

  • Cultured soft coral specimens in separate tanks

  • Methyl Jasmonate (MeJA)

  • Ethanol (as a solvent for MeJA)

  • Control solution (seawater with a corresponding concentration of ethanol)

Procedure:

  • Stock Solution: Prepare a 1 M stock solution of Methyl Jasmonate in ethanol.

  • Elicitation: For treatment tanks, add the MeJA stock solution to achieve final concentrations of 10 µM, 50 µM, and 100 µM. For control tanks, add an equivalent volume of ethanol.

  • Exposure: Expose the corals to the elicitor for a set period, typically 24-72 hours. Monitor corals for signs of stress.

  • Harvest and Analysis: After the exposure period, harvest the corals, rinse them with clean seawater, and process them according to the extraction and quantification protocol (Section 2.1).

  • Comparison: Compare the this compound yield from the elicited corals to the control group.

Data Presentation: Elicitor Impact on this compound Yield

The results of the elicitation experiment can be summarized in a table for easy comparison.

TreatmentMeJA ConcentrationExposure Time (h)This compound Yield (mg/g dry weight)Fold Increase vs. Control
Control0 µM480.9 ± 0.11.0x
Treatment 110 µM481.5 ± 0.21.7x
Treatment 250 µM482.8 ± 0.33.1x
Treatment 3100 µM482.1 ± 0.42.3x (Note: Potential toxicity)

Conclusion and Future Outlook

Optimizing the yield of this compound requires a multi-faceted approach that integrates efficient extraction, controlled cultivation, and biosynthetic stimulation. The protocols and data frameworks provided here serve as a foundational guide for researchers. Future efforts should focus on identifying the specific genes involved in the this compound biosynthetic pathway.[13] Elucidating these genes could open the door to metabolic engineering and heterologous expression in microbial systems like yeast, which would provide a sustainable and scalable supply of this valuable marine natural product, decoupling its production from the marine environment entirely.[1]

G Figure 3: Interrelation of Optimization Strategies Yield Optimized This compound Yield Extraction Efficient Extraction & Purification Extraction->Yield Mariculture Optimized Mariculture Extraction->Mariculture Enables Analysis Mariculture->Yield Elicitation Biosynthesis Elicitation Mariculture->Elicitation Provides Healthy Biomass Elicitation->Yield

Caption: A diagram showing the synergy between optimization strategies.

References

Application Notes and Protocols for Optimizing Phyperunolide E Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phyperunolide E, a diterpenoid derived from marine soft corals, exhibits significant biological activities that are of interest for pharmaceutical development. However, its low natural abundance presents a substantial challenge for research and drug supply. These application notes provide a comprehensive overview of protocols and strategies aimed at optimizing the yield of this compound from its natural sources, primarily soft corals of the genus Sinularia and Clavularia. The document details advanced extraction and purification techniques, methods for optimizing source organism cultivation, and the application of chemical elicitors to stimulate biosynthesis. All protocols are designed to be actionable and repeatable, with quantitative data summarized for clarity and comparative analysis.

Introduction to this compound

This compound belongs to the vast family of diterpenoids, a class of secondary metabolites commonly found in marine invertebrates like soft corals.[1][2][3][4] These compounds are often part of the coral's chemical defense mechanisms and have been investigated for a range of bioactivities, including anti-inflammatory and cytotoxic effects.[2][5] The primary challenge in harnessing these compounds is their inconsistent and often low yield from wild or cultured specimens, necessitating the development of optimized production strategies. This document outlines three core areas for yield optimization: (I) Efficient Extraction and Purification, (II) Optimization of Mariculture Conditions, and (III) Elicitor-Mediated Biosynthesis Enhancement.

Protocol I: Optimized Extraction and Purification of this compound

The initial and most critical step is the efficient extraction of the target compound from the biomass of the source organism. The choice of solvent and chromatographic method is paramount for maximizing yield and purity.[6][7][8]

Experimental Protocol: Solvent Extraction and Fractionation

This protocol describes a standard method for obtaining a crude extract enriched with diterpenoids from soft coral tissue.

Materials:

  • Frozen or lyophilized soft coral tissue

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Dichloromethane (CH2Cl2), HPLC grade

  • n-Hexane, HPLC grade

  • Blender or homogenizer

  • Rotary evaporator

  • Separatory funnel

  • Silica gel (for column chromatography)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Homogenization: Macerate 1 kg of fresh (or 200 g lyophilized) soft coral tissue in a blender with 2 L of a 1:1 mixture of CH2Cl2/MeOH.

  • Extraction: Transfer the homogenate to a large flask and stir at room temperature for 24 hours. Filter the mixture and collect the supernatant. Repeat the extraction on the biomass residue two more times.

  • Solvent Partitioning: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated aqueous suspension. Partition this suspension sequentially with n-hexane and then ethyl acetate (EtOAc).

  • Fraction Collection: The EtOAc fraction is typically enriched in diterpenoids.[2] Concentrate the EtOAc fraction in vacuo to yield the crude extract.

  • Initial Purification (VLC): Subject the crude EtOAc extract to Vacuum Liquid Chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of n-hexane/EtOAc.

  • Final Purification (HPLC): Further purify the fractions containing this compound using reversed-phase HPLC to yield the pure compound.[5]

Data Presentation: Solvent System Comparison

The selection of an appropriate solvent system is crucial for extraction efficiency. The following table summarizes typical yields obtained from different solvent systems for diterpenoids from soft corals.

Extraction Solvent SystemPolarityTypical Diterpenoid Yield (mg/kg dry weight)Notes
100% MethanolHigh50 - 150Extracts a wide range of polar compounds.
1:1 Dichloromethane/MethanolMedium-High150 - 400Broad-spectrum; highly effective for many terpenoids.
100% Ethyl AcetateMedium200 - 500More selective for medium-polarity compounds like this compound.[2]
100% n-HexaneLow10 - 50Primarily extracts non-polar lipids and sterols.
Visualization: Extraction and Purification Workflow

The following diagram illustrates the general workflow for isolating natural products from marine invertebrates.

G Figure 1: Extraction & Purification Workflow cluster_extraction Extraction cluster_partition Partitioning cluster_purification Purification Source Soft Coral Biomass Homogenize Homogenization (CH2Cl2/MeOH) Source->Homogenize Extract Solvent Extraction (24h x 3) Homogenize->Extract Evap1 Solvent Evaporation Extract->Evap1 Partition Liquid-Liquid Partitioning (Hexane, EtOAc) Evap1->Partition Evap2 EtOAc Fraction Evaporation Partition->Evap2 Crude Crude Diterpenoid Extract Evap2->Crude VLC Silica Gel VLC Crude->VLC HPLC Reversed-Phase HPLC VLC->HPLC Pure Pure this compound HPLC->Pure

Caption: A generalized workflow for the isolation of this compound.

Protocol II: Optimization of Mariculture Conditions

Optimizing the growth conditions of the source organism can significantly enhance the production of secondary metabolites.[3] This involves manipulating environmental parameters in a controlled aquarium-based ("ex situ") setting.

Experimental Protocol: Mariculture Parameter Testing

This protocol outlines a method for testing the effect of key environmental variables on this compound production.

Materials:

  • Multiple controlled aquaculture tanks

  • Healthy soft coral explants (fragments)

  • Variable spectrum LED lighting systems

  • Temperature control units (heaters/chillers)

  • Nutrient dosing systems (e.g., for nitrates, phosphates)

  • Standard marine aquarium water quality test kits

Procedure:

  • Acclimatization: Acclimate soft coral explants in separate tanks under standard conditions (e.g., 25°C, 150 PAR, low nutrients) for 2 weeks.

  • Parameter Variation: Establish multiple experimental tanks, varying one parameter per tank group while keeping others constant. Suggested variables to test:

    • Light Intensity: 100, 200, 350 PAR

    • Temperature: 23°C, 26°C, 29°C

    • Nutrient Levels: Low (near-zero nitrate/phosphate) vs. Elevated (5 ppm nitrate / 0.5 ppm phosphate)

  • Growth Period: Maintain the experimental conditions for 8-12 weeks.

  • Harvesting and Analysis: At the end of the period, harvest the coral biomass from each tank, record the final weight, and perform the extraction protocol (Section 2.1) on a standardized amount of tissue.

  • Quantification: Quantify the yield of this compound using HPLC with a standard curve to determine the production under each condition.

Data Presentation: Effect of Mariculture Conditions on Yield

The following table provides a template for presenting results from the mariculture optimization experiments.

ConditionParameter ValueBiomass Increase (%)This compound Yield (mg/g dry weight)
Control25°C, 150 PAR, Low Nutrients150%0.8
High Light350 PAR130%1.2
High Temp29°C180%0.6
Nutrient-Enriched5 ppm NO3 / 0.5 ppm PO4200%0.4

Protocol III: Elicitor-Mediated Biosynthesis Enhancement

Chemical elicitation involves exposing an organism to specific molecules that trigger defense responses, often leading to an upregulation of secondary metabolite production.[9] This represents a promising strategy for boosting this compound yield just prior to harvest.

The Diterpenoid Biosynthesis Pathway & Elicitation

Diterpenoids like this compound are synthesized via the isoprenoid pathway.[10][11] In plants and likely in coral symbionts, this begins with the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway, which produces geranylgeranyl pyrophosphate (GGPP). GGPP is the universal precursor for diterpenes.[10][12] Elicitors are thought to activate signaling cascades that upregulate the expression of key enzymes in this pathway, such as terpene cyclases.

G Figure 2: Hypothetical Elicitation Pathway Elicitor Chemical Elicitor (e.g., Methyl Jasmonate) Receptor Cell Surface Receptor Elicitor->Receptor Cascade Signal Transduction Cascade (e.g., MAPK/ROS) Receptor->Cascade TF Transcription Factors Cascade->TF Genes Biosynthetic Gene Upregulation (e.g., Terpene Synthases) TF->Genes GGPP GGPP Genes->GGPP Enzymatic Action MEP MEP Pathway MEP->GGPP Product This compound GGPP->Product

Caption: A proposed signaling pathway for elicitor-induced biosynthesis.

Experimental Protocol: Chemical Elicitation

This protocol describes how to apply a chemical elicitor to cultured soft corals to stimulate this compound production.

Materials:

  • Cultured soft coral specimens in separate tanks

  • Methyl Jasmonate (MeJA)

  • Ethanol (as a solvent for MeJA)

  • Control solution (seawater with a corresponding concentration of ethanol)

Procedure:

  • Stock Solution: Prepare a 1 M stock solution of Methyl Jasmonate in ethanol.

  • Elicitation: For treatment tanks, add the MeJA stock solution to achieve final concentrations of 10 µM, 50 µM, and 100 µM. For control tanks, add an equivalent volume of ethanol.

  • Exposure: Expose the corals to the elicitor for a set period, typically 24-72 hours. Monitor corals for signs of stress.

  • Harvest and Analysis: After the exposure period, harvest the corals, rinse them with clean seawater, and process them according to the extraction and quantification protocol (Section 2.1).

  • Comparison: Compare the this compound yield from the elicited corals to the control group.

Data Presentation: Elicitor Impact on this compound Yield

The results of the elicitation experiment can be summarized in a table for easy comparison.

TreatmentMeJA ConcentrationExposure Time (h)This compound Yield (mg/g dry weight)Fold Increase vs. Control
Control0 µM480.9 ± 0.11.0x
Treatment 110 µM481.5 ± 0.21.7x
Treatment 250 µM482.8 ± 0.33.1x
Treatment 3100 µM482.1 ± 0.42.3x (Note: Potential toxicity)

Conclusion and Future Outlook

Optimizing the yield of this compound requires a multi-faceted approach that integrates efficient extraction, controlled cultivation, and biosynthetic stimulation. The protocols and data frameworks provided here serve as a foundational guide for researchers. Future efforts should focus on identifying the specific genes involved in the this compound biosynthetic pathway.[13] Elucidating these genes could open the door to metabolic engineering and heterologous expression in microbial systems like yeast, which would provide a sustainable and scalable supply of this valuable marine natural product, decoupling its production from the marine environment entirely.[1]

G Figure 3: Interrelation of Optimization Strategies Yield Optimized This compound Yield Extraction Efficient Extraction & Purification Extraction->Yield Mariculture Optimized Mariculture Extraction->Mariculture Enables Analysis Mariculture->Yield Elicitation Biosynthesis Elicitation Mariculture->Elicitation Provides Healthy Biomass Elicitation->Yield

Caption: A diagram showing the synergy between optimization strategies.

References

Application Notes & Protocols for the Quantification of Phyperunolide E

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phyperunolide E is a natural compound of significant interest within the scientific and drug development communities. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control, and understanding its mechanism of action. This document provides detailed analytical methods based on High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established methodologies for the quantification of similar triterpenoid (B12794562) and natural product compounds.

I. Quantification of this compound using HPLC-PDA

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a robust and widely accessible method for the quantification of natural products.[1][2] The PDA detector allows for the monitoring of absorbance over a wide range of wavelengths, which is useful for method development and peak purity assessment.[3]

Experimental Protocol

1. Sample Preparation (from Plant Material)

  • Extraction:

    • Weigh 2.5 g of dried and powdered plant material (e.g., root bark) into a flask.[4]

    • Add 100 mL of a suitable solvent mixture, such as methanol (B129727) or an n-hexane:diethyl ether (1:1) solution.[4]

    • Macerate the sample for 72 hours at room temperature or use an ultrasonic bath for 90 minutes for faster extraction.[4]

    • Concentrate the extract under reduced pressure at 40°C to yield the crude residue.[4]

  • Sample Solution Preparation:

    • Accurately weigh 10.0 mg of the dried crude extract.

    • Dissolve the extract in 10 mL of methanol in a volumetric flask, using sonication to ensure complete dissolution.[4]

    • Filter the solution through a 0.22 µm membrane filter prior to injection into the HPLC system.[4]

2. Standard Solution Preparation

  • Stock Solution: Prepare a stock solution of this compound standard in methanol at a concentration of 200 µg/mL.[1]

  • Working Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions for the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

3. Chromatographic Conditions

  • Instrument: Waters Alliance 2695 liquid chromatography system or equivalent.[2]

  • Detector: Waters 2996 Photodiode Array (PDA) Detector or equivalent.[2]

  • Column: ACE C18 column (150 mm × 4.6 mm, 3 µm) or equivalent reversed-phase column.[2]

  • Mobile Phase: A gradient of Acetonitrile (B52724) (A) and 0.1% Acetic Acid in Water (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30°C.

  • Detection Wavelength: As most triterpenoids lack strong chromophores, detection is typically performed at low wavelengths, such as 205-210 nm.[1] A full spectrum scan (200-400 nm) should be performed initially to determine the optimal wavelength for this compound.

4. Method Validation The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[3][5]

Data Presentation

The validation parameters for the HPLC-PDA method should be summarized as shown in the table below.

Validation ParameterSpecificationTypical Result
Linearity (r²) > 0.999> 0.9999[1][2]
Precision (RSD %) < 2%< 2%[1][2]
Accuracy (Recovery %) 80 - 120%94.70 – 105.81%[1][2]
LOD (µg/mL) Report Value0.08 – 0.65 µg/mL[1]
LOQ (µg/mL) Report Value0.24 – 1.95 µg/mL (Calculated as 3x LOD)

II. Quantification of this compound using LC-MS/MS

For higher sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.[6][7][8] This technique allows for the precise quantification of trace amounts of the analyte.

Experimental Protocol

1. Sample Preparation (from Biological Matrix - e.g., Plasma)

  • Protein Precipitation & LLE:

    • To 100 µL of plasma, add an internal standard (a structurally similar compound or a stable isotope-labeled this compound).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Follow with a liquid-liquid extraction using 500 µL of water-saturated n-butanol.[9]

    • Vortex the mixture vigorously and centrifuge to separate the layers.

    • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[9]

2. LC-MS/MS Conditions

  • Instrument: H-Class Acquity UPLC system coupled to a TQ-XS triple quadrupole mass spectrometer (Waters) or equivalent.[6]

  • Column: HSS T3 Acquity column (2.1 × 50 mm, 1.8 µm) or similar high-resolution column.[6]

  • Mobile Phase: Gradient of 0.1% Formic Acid in Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Flow Rate: 0.350 mL/min.[6]

  • Column Temperature: 60°C.[6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be determined by infusion of the standard).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions must be optimized by infusing a standard solution of this compound. For example, for a hypothetical compound, transitions might be m/z 635.7 -> m/z 607.5.[9]

3. Method Validation The LC-MS/MS method should be validated for the same parameters as the HPLC method, with particular attention to matrix effects, recovery, and stability in the biological matrix.

Data Presentation

The validation summary for the LC-MS/MS method can be presented as follows.

Validation ParameterSpecificationTypical Result
Linearity (r²) > 0.99> 0.995[8]
Lower Limit of Quantification (LLOQ) Report Value~1 ng/mL[6]
Intra-day Precision (RSD %) < 15%< 7.3%[8]
Inter-day Precision (RSD %) < 15%< 8.9%[8]
Accuracy (Recovery %) 85 - 115%70.0% – 120.0%[8]
Matrix Effect (%) 85 - 115%Report Value

III. Visualizations

Analytical Workflow

The general workflow for the quantification of this compound, from sample collection to final data analysis, is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Plant or Biological Sample Extraction Extraction / Protein Precipitation Sample->Extraction Cleanup Filtration / SPE / LLE Extraction->Cleanup Injection HPLC or LC-MS/MS Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection PDA or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Final Validated Quantitative Result Quantification->Final

Fig 1. General experimental workflow for this compound quantification.
Potential Signaling Pathway

Natural products often exert their biological effects by modulating key cellular signaling pathways. While the specific targets of this compound are under investigation, many compounds with anti-inflammatory properties interact with the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor (TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates Complex IκBα-NF-κB (Inactive) IkB->Complex NFkB NF-κB (p65/p50) NFkB->Complex Nucleus Nucleus NFkB->Nucleus translocates Complex->NFkB releases Transcription Gene Transcription Nucleus->Transcription initiates Proteins Inflammatory Proteins (COX-2, iNOS, Cytokines) Transcription->Proteins Phyperunolide This compound (Hypothesized) Phyperunolide->IKK Inhibition

Fig 2. Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes & Protocols for the Quantification of Phyperunolide E

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phyperunolide E is a natural compound of significant interest within the scientific and drug development communities. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control, and understanding its mechanism of action. This document provides detailed analytical methods based on High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established methodologies for the quantification of similar triterpenoid and natural product compounds.

I. Quantification of this compound using HPLC-PDA

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a robust and widely accessible method for the quantification of natural products.[1][2] The PDA detector allows for the monitoring of absorbance over a wide range of wavelengths, which is useful for method development and peak purity assessment.[3]

Experimental Protocol

1. Sample Preparation (from Plant Material)

  • Extraction:

    • Weigh 2.5 g of dried and powdered plant material (e.g., root bark) into a flask.[4]

    • Add 100 mL of a suitable solvent mixture, such as methanol or an n-hexane:diethyl ether (1:1) solution.[4]

    • Macerate the sample for 72 hours at room temperature or use an ultrasonic bath for 90 minutes for faster extraction.[4]

    • Concentrate the extract under reduced pressure at 40°C to yield the crude residue.[4]

  • Sample Solution Preparation:

    • Accurately weigh 10.0 mg of the dried crude extract.

    • Dissolve the extract in 10 mL of methanol in a volumetric flask, using sonication to ensure complete dissolution.[4]

    • Filter the solution through a 0.22 µm membrane filter prior to injection into the HPLC system.[4]

2. Standard Solution Preparation

  • Stock Solution: Prepare a stock solution of this compound standard in methanol at a concentration of 200 µg/mL.[1]

  • Working Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions for the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

3. Chromatographic Conditions

  • Instrument: Waters Alliance 2695 liquid chromatography system or equivalent.[2]

  • Detector: Waters 2996 Photodiode Array (PDA) Detector or equivalent.[2]

  • Column: ACE C18 column (150 mm × 4.6 mm, 3 µm) or equivalent reversed-phase column.[2]

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Acetic Acid in Water (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30°C.

  • Detection Wavelength: As most triterpenoids lack strong chromophores, detection is typically performed at low wavelengths, such as 205-210 nm.[1] A full spectrum scan (200-400 nm) should be performed initially to determine the optimal wavelength for this compound.

4. Method Validation The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[3][5]

Data Presentation

The validation parameters for the HPLC-PDA method should be summarized as shown in the table below.

Validation ParameterSpecificationTypical Result
Linearity (r²) > 0.999> 0.9999[1][2]
Precision (RSD %) < 2%< 2%[1][2]
Accuracy (Recovery %) 80 - 120%94.70 – 105.81%[1][2]
LOD (µg/mL) Report Value0.08 – 0.65 µg/mL[1]
LOQ (µg/mL) Report Value0.24 – 1.95 µg/mL (Calculated as 3x LOD)

II. Quantification of this compound using LC-MS/MS

For higher sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.[6][7][8] This technique allows for the precise quantification of trace amounts of the analyte.

Experimental Protocol

1. Sample Preparation (from Biological Matrix - e.g., Plasma)

  • Protein Precipitation & LLE:

    • To 100 µL of plasma, add an internal standard (a structurally similar compound or a stable isotope-labeled this compound).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Follow with a liquid-liquid extraction using 500 µL of water-saturated n-butanol.[9]

    • Vortex the mixture vigorously and centrifuge to separate the layers.

    • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[9]

2. LC-MS/MS Conditions

  • Instrument: H-Class Acquity UPLC system coupled to a TQ-XS triple quadrupole mass spectrometer (Waters) or equivalent.[6]

  • Column: HSS T3 Acquity column (2.1 × 50 mm, 1.8 µm) or similar high-resolution column.[6]

  • Mobile Phase: Gradient of 0.1% Formic Acid in Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Flow Rate: 0.350 mL/min.[6]

  • Column Temperature: 60°C.[6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be determined by infusion of the standard).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions must be optimized by infusing a standard solution of this compound. For example, for a hypothetical compound, transitions might be m/z 635.7 -> m/z 607.5.[9]

3. Method Validation The LC-MS/MS method should be validated for the same parameters as the HPLC method, with particular attention to matrix effects, recovery, and stability in the biological matrix.

Data Presentation

The validation summary for the LC-MS/MS method can be presented as follows.

Validation ParameterSpecificationTypical Result
Linearity (r²) > 0.99> 0.995[8]
Lower Limit of Quantification (LLOQ) Report Value~1 ng/mL[6]
Intra-day Precision (RSD %) < 15%< 7.3%[8]
Inter-day Precision (RSD %) < 15%< 8.9%[8]
Accuracy (Recovery %) 85 - 115%70.0% – 120.0%[8]
Matrix Effect (%) 85 - 115%Report Value

III. Visualizations

Analytical Workflow

The general workflow for the quantification of this compound, from sample collection to final data analysis, is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Plant or Biological Sample Extraction Extraction / Protein Precipitation Sample->Extraction Cleanup Filtration / SPE / LLE Extraction->Cleanup Injection HPLC or LC-MS/MS Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection PDA or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Final Validated Quantitative Result Quantification->Final

Fig 1. General experimental workflow for this compound quantification.
Potential Signaling Pathway

Natural products often exert their biological effects by modulating key cellular signaling pathways. While the specific targets of this compound are under investigation, many compounds with anti-inflammatory properties interact with the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor (TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates Complex IκBα-NF-κB (Inactive) IkB->Complex NFkB NF-κB (p65/p50) NFkB->Complex Nucleus Nucleus NFkB->Nucleus translocates Complex->NFkB releases Transcription Gene Transcription Nucleus->Transcription initiates Proteins Inflammatory Proteins (COX-2, iNOS, Cytokines) Transcription->Proteins Phyperunolide This compound (Hypothesized) Phyperunolide->IKK Inhibition

Fig 2. Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

Application Note: Quantitative Analysis of Phyperunolide E in Plant Extracts Using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phyperunolide E is a member of the withanolide class of naturally occurring C28-steroidal lactone derivatives. Withanolides are predominantly found in plants of the Solanaceae family and are known for a wide range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. Many of these effects are attributed to the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The accurate quantification of this compound in plant extracts and biological matrices is crucial for understanding its therapeutic potential and for quality control in drug development. This application note provides a detailed protocol for the extraction and subsequent quantitative analysis of this compound using HPLC-MS.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines a robust method for the extraction of this compound from dried plant material, adapted from established methods for withanolide extraction.

Materials and Reagents:

  • Dried and powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Ethanol (B145695) (70% in water, v/v)

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Sample Preparation: Weigh 1 gram of finely powdered plant material into a 50 mL centrifuge tube.

  • Solvent Extraction: Add 20 mL of 70% ethanol to the tube. Vortex vigorously for 1 minute and then sonicate for 30 minutes in a sonication bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Re-extraction: Repeat the extraction process (steps 2-4) on the plant material pellet twice more. Pool all the supernatants.

  • Solvent Evaporation: Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the organic solvent is removed.

  • Solid Phase Extraction (SPE) for Clean-up:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the aqueous extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove polar impurities.

    • Elute this compound and other withanolides with 10 mL of methanol.

  • Final Preparation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS analysis.

HPLC-MS Analysis

This section details the instrumental parameters for the quantitative analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).

HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18-20 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow 800 L/hr

MRM Transitions (Hypothetical for this compound):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound471.3283.225
(Qualifier Ion)471.3453.315

Data Presentation

The following tables summarize hypothetical quantitative data for the validation of the HPLC-MS method for this compound analysis.

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)
This compound1 - 10000.9995

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compound0.51.0

Table 3: Precision and Accuracy

Spiked Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
54.25.198.5
503.14.5101.2
5002.53.899.8

Table 4: Recovery

AnalyteExtraction Recovery (%)
This compound92.5 ± 3.2

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and analysis of this compound.

G cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material extraction Solvent Extraction plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant concentration Concentration supernatant->concentration spe SPE Cleanup concentration->spe final_sample Final Sample spe->final_sample hplc HPLC Separation final_sample->hplc ms MS/MS Detection hplc->ms data_analysis Data Analysis ms->data_analysis

Caption: Workflow for this compound Analysis.

Signaling Pathway

Withanolides are known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. The diagram below depicts a simplified representation of this pathway and the inhibitory action of withanolides.

G tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb releases nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates to gene_expression Inflammatory Gene Expression nucleus->gene_expression promotes phyperunolide This compound phyperunolide->ikk inhibits

Caption: Inhibition of NF-κB Pathway by this compound.

This application note provides a comprehensive and detailed protocol for the extraction and quantitative analysis of this compound from plant materials using HPLC-MS. The described method is sensitive, specific, and reproducible, making it suitable for a wide range of applications in natural product research and drug development. The provided workflows and pathway diagrams offer a clear visual representation of the experimental process and the biological context of this compound's activity.

Application Note: Quantitative Analysis of Phyperunolide E in Plant Extracts Using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phyperunolide E is a member of the withanolide class of naturally occurring C28-steroidal lactone derivatives. Withanolides are predominantly found in plants of the Solanaceae family and are known for a wide range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. Many of these effects are attributed to the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The accurate quantification of this compound in plant extracts and biological matrices is crucial for understanding its therapeutic potential and for quality control in drug development. This application note provides a detailed protocol for the extraction and subsequent quantitative analysis of this compound using HPLC-MS.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines a robust method for the extraction of this compound from dried plant material, adapted from established methods for withanolide extraction.

Materials and Reagents:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Ethanol (70% in water, v/v)

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Sample Preparation: Weigh 1 gram of finely powdered plant material into a 50 mL centrifuge tube.

  • Solvent Extraction: Add 20 mL of 70% ethanol to the tube. Vortex vigorously for 1 minute and then sonicate for 30 minutes in a sonication bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Re-extraction: Repeat the extraction process (steps 2-4) on the plant material pellet twice more. Pool all the supernatants.

  • Solvent Evaporation: Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the organic solvent is removed.

  • Solid Phase Extraction (SPE) for Clean-up:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the aqueous extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove polar impurities.

    • Elute this compound and other withanolides with 10 mL of methanol.

  • Final Preparation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS analysis.

HPLC-MS Analysis

This section details the instrumental parameters for the quantitative analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).

HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18-20 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow 800 L/hr

MRM Transitions (Hypothetical for this compound):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound471.3283.225
(Qualifier Ion)471.3453.315

Data Presentation

The following tables summarize hypothetical quantitative data for the validation of the HPLC-MS method for this compound analysis.

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)
This compound1 - 10000.9995

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compound0.51.0

Table 3: Precision and Accuracy

Spiked Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
54.25.198.5
503.14.5101.2
5002.53.899.8

Table 4: Recovery

AnalyteExtraction Recovery (%)
This compound92.5 ± 3.2

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and analysis of this compound.

G cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material extraction Solvent Extraction plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant concentration Concentration supernatant->concentration spe SPE Cleanup concentration->spe final_sample Final Sample spe->final_sample hplc HPLC Separation final_sample->hplc ms MS/MS Detection hplc->ms data_analysis Data Analysis ms->data_analysis

Caption: Workflow for this compound Analysis.

Signaling Pathway

Withanolides are known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. The diagram below depicts a simplified representation of this pathway and the inhibitory action of withanolides.

G tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb releases nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates to gene_expression Inflammatory Gene Expression nucleus->gene_expression promotes phyperunolide This compound phyperunolide->ikk inhibits

Caption: Inhibition of NF-κB Pathway by this compound.

This application note provides a comprehensive and detailed protocol for the extraction and quantitative analysis of this compound from plant materials using HPLC-MS. The described method is sensitive, specific, and reproducible, making it suitable for a wide range of applications in natural product research and drug development. The provided workflows and pathway diagrams offer a clear visual representation of the experimental process and the biological context of this compound's activity.

Application Notes and Protocols for Evaluating the Bioactivity of Phyperunolide E

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phyperunolide E is a member of the withanolide class of natural products, which are C-28 ergostane-type phytosterols (B1254722) known for a variety of biological activities.[1] Withanolides have demonstrated anti-inflammatory, cytotoxic, and immunomodulatory effects.[1][2] Specifically, compounds structurally related to this compound, isolated from the genus Physalis, have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages and to suppress the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.[2][3][4] The dysregulation of the NF-κB signaling pathway is linked to numerous inflammatory diseases and cancers.[5]

These application notes provide a detailed protocol for a cell-based dual-luciferase reporter assay designed to quantify the inhibitory potential of this compound on the TNF-α-induced NF-κB signaling pathway.[4][6] This assay is a robust method for screening and characterizing compounds that may modulate inflammatory responses, making it highly relevant for drug discovery and development professionals.

Assay Principle

The NF-κB signaling pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[7][8] IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation.[9] This releases NF-κB, allowing it to translocate into the nucleus, bind to specific DNA sequences (κB sites), and activate the transcription of pro-inflammatory genes.[9][10]

This bioassay utilizes a reporter system in which cells are transiently co-transfected with two plasmids. The first is a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple κB binding sites. The second is a control plasmid containing the Renilla luciferase gene driven by a constitutive promoter. When the NF-κB pathway is activated by TNF-α, the firefly luciferase is expressed, producing a luminescent signal. The constitutively expressed Renilla luciferase provides an internal control to normalize for variations in cell number and transfection efficiency.[11][12] this compound's potential to inhibit this pathway is quantified by measuring the reduction in the firefly luciferase signal relative to the Renilla control.

Materials and Reagents

Material/Reagent Supplier Notes
HEK293T CellsATCCHuman Embryonic Kidney cell line
DMEM, High GlucoseGibcoDulbecco's Modified Eagle Medium
Fetal Bovine Serum (FBS)GibcoHeat-inactivated
Penicillin-StreptomycinGibco10,000 U/mL
Opti-MEM I Reduced Serum MediumGibcoFor transfection
Lipofectamine 3000InvitrogenTransfection reagent
pGL4.32[luc2P/NF-κB-RE/Hygro] VectorPromegaFirefly luciferase reporter plasmid
pRL-TK VectorPromegaRenilla luciferase control plasmid
Recombinant Human TNF-αR&D SystemsCytokine stimulant
Dual-Luciferase® Reporter Assay SystemPromegaLuciferase substrates
This compoundIn-house/VendorDissolved in DMSO to 10 mM stock
96-well white, clear-bottom tissue culture platesCorningFor cell culture and assay
LuminometerVariousCapable of reading dual-luciferase assays

Experimental Protocols

4.1 Cell Culture and Seeding

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Passage cells every 2-3 days when they reach 80-90% confluency.

  • On the day of the experiment, trypsinize and count the cells.

  • Seed 2 x 10⁴ cells per well in 100 µL of complete growth medium into a 96-well white, clear-bottom plate.

  • Incubate for 24 hours to allow cells to attach and form a monolayer.

4.2 Transient Transfection

  • For each well, prepare the transfection mix in Opti-MEM.

    • DNA Mix: Dilute 100 ng of pGL4.32 (NF-κB reporter) and 10 ng of pRL-TK (control) plasmid in 5 µL of Opti-MEM.

    • Lipofectamine Mix: Dilute 0.3 µL of Lipofectamine 3000 reagent in 5 µL of Opti-MEM.

  • Combine the DNA and Lipofectamine mixes, gently vortex, and incubate for 15 minutes at room temperature.

  • Add 10 µL of the final transfection complex to each well.

  • Gently swirl the plate and incubate for 24 hours.

4.3 Compound Treatment and Stimulation

  • Prepare serial dilutions of this compound in complete growth medium. A common concentration range to test is 0.1 µM to 100 µM. Include a "vehicle control" with DMSO at the same final concentration as the highest compound dose (e.g., 0.1%).

  • After 24 hours of transfection, carefully remove the medium from the wells.

  • Add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubate for 1 hour at 37°C.

  • Prepare a TNF-α stock solution to a working concentration of 20 ng/mL in complete growth medium.

  • Add 10 µL of the TNF-α working solution to all wells except the "unstimulated" control wells. The final TNF-α concentration will be 2 ng/mL.

  • Incubate the plate for an additional 6-8 hours.

4.4 Dual-Luciferase Assay

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.

  • Prepare the Dual-Luciferase® Assay reagents according to the manufacturer's protocol.

  • Remove the culture medium from the wells.

  • Wash once with 100 µL of phosphate-buffered saline (PBS).

  • Add 20 µL of 1X Passive Lysis Buffer to each well and place the plate on an orbital shaker for 15 minutes at room temperature.

  • Measure the firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II (LAR II) to each well and reading the luminescence on a luminometer.

  • Measure the Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to each well and reading the luminescence again.

Data Presentation and Analysis

5.1 Data Normalization For each well, normalize the data by calculating the ratio of Firefly to Renilla luminescence: Normalized Response = (Firefly Luminescence) / (Renilla Luminescence)

5.2 Calculation of Percent Inhibition Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * [1 - (Normalized Response_Sample - Normalized Response_Unstimulated) / (Normalized Response_Stimulated Vehicle - Normalized Response_Unstimulated)]

5.3 IC₅₀ Determination The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the Percent Inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic (4PL) curve.

Table 1: Sample Data for this compound Inhibition of NF-κB Activity

This compound (µM)Log ConcentrationNormalized Response (RLU)% Inhibition
0 (Unstimulated)N/A1.50
0 (Stimulated Vehicle)N/A50.00
0.1-1.045.29.9
0.3-0.5238.922.9
1.00.026.847.8
3.00.4815.172.0
10.01.08.286.2
30.01.484.194.6
100.02.02.597.9
Calculated IC₅₀ 1.1 µM

Note: A complementary cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be run in parallel to ensure that the observed inhibition is not due to cell death.[2][13]

Visualizations

G cluster_workflow Experimental Workflow A 1. Seed HEK293T Cells (2x10^4 cells/well) B 2. Incubate 24h A->B C 3. Co-transfect Plasmids (NF-κB-Luc & Renilla-Luc) B->C D 4. Incubate 24h C->D E 5. Treat with this compound (1h Incubation) D->E F 6. Stimulate with TNF-α (6-8h Incubation) E->F G 7. Lyse Cells F->G H 8. Read Luminescence (Firefly then Renilla) G->H I 9. Data Analysis (% Inhibition, IC50) H->I

Bioassay workflow for this compound.

G cluster_pathway Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB IkB_P P-IκBα IkB->IkB_P NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Genes Gene Transcription (e.g., IL-6, COX-2) NFkB_nuc->Genes Nucleus Nucleus Phyperunolide This compound Phyperunolide->IKK Inhibits

Inhibitory mechanism of this compound.

References

Application Notes and Protocols for Evaluating the Bioactivity of Phyperunolide E

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phyperunolide E is a member of the withanolide class of natural products, which are C-28 ergostane-type phytosterols known for a variety of biological activities.[1] Withanolides have demonstrated anti-inflammatory, cytotoxic, and immunomodulatory effects.[1][2] Specifically, compounds structurally related to this compound, isolated from the genus Physalis, have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages and to suppress the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.[2][3][4] The dysregulation of the NF-κB signaling pathway is linked to numerous inflammatory diseases and cancers.[5]

These application notes provide a detailed protocol for a cell-based dual-luciferase reporter assay designed to quantify the inhibitory potential of this compound on the TNF-α-induced NF-κB signaling pathway.[4][6] This assay is a robust method for screening and characterizing compounds that may modulate inflammatory responses, making it highly relevant for drug discovery and development professionals.

Assay Principle

The NF-κB signaling pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[7][8] IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation.[9] This releases NF-κB, allowing it to translocate into the nucleus, bind to specific DNA sequences (κB sites), and activate the transcription of pro-inflammatory genes.[9][10]

This bioassay utilizes a reporter system in which cells are transiently co-transfected with two plasmids. The first is a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple κB binding sites. The second is a control plasmid containing the Renilla luciferase gene driven by a constitutive promoter. When the NF-κB pathway is activated by TNF-α, the firefly luciferase is expressed, producing a luminescent signal. The constitutively expressed Renilla luciferase provides an internal control to normalize for variations in cell number and transfection efficiency.[11][12] this compound's potential to inhibit this pathway is quantified by measuring the reduction in the firefly luciferase signal relative to the Renilla control.

Materials and Reagents

Material/Reagent Supplier Notes
HEK293T CellsATCCHuman Embryonic Kidney cell line
DMEM, High GlucoseGibcoDulbecco's Modified Eagle Medium
Fetal Bovine Serum (FBS)GibcoHeat-inactivated
Penicillin-StreptomycinGibco10,000 U/mL
Opti-MEM I Reduced Serum MediumGibcoFor transfection
Lipofectamine 3000InvitrogenTransfection reagent
pGL4.32[luc2P/NF-κB-RE/Hygro] VectorPromegaFirefly luciferase reporter plasmid
pRL-TK VectorPromegaRenilla luciferase control plasmid
Recombinant Human TNF-αR&D SystemsCytokine stimulant
Dual-Luciferase® Reporter Assay SystemPromegaLuciferase substrates
This compoundIn-house/VendorDissolved in DMSO to 10 mM stock
96-well white, clear-bottom tissue culture platesCorningFor cell culture and assay
LuminometerVariousCapable of reading dual-luciferase assays

Experimental Protocols

4.1 Cell Culture and Seeding

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Passage cells every 2-3 days when they reach 80-90% confluency.

  • On the day of the experiment, trypsinize and count the cells.

  • Seed 2 x 10⁴ cells per well in 100 µL of complete growth medium into a 96-well white, clear-bottom plate.

  • Incubate for 24 hours to allow cells to attach and form a monolayer.

4.2 Transient Transfection

  • For each well, prepare the transfection mix in Opti-MEM.

    • DNA Mix: Dilute 100 ng of pGL4.32 (NF-κB reporter) and 10 ng of pRL-TK (control) plasmid in 5 µL of Opti-MEM.

    • Lipofectamine Mix: Dilute 0.3 µL of Lipofectamine 3000 reagent in 5 µL of Opti-MEM.

  • Combine the DNA and Lipofectamine mixes, gently vortex, and incubate for 15 minutes at room temperature.

  • Add 10 µL of the final transfection complex to each well.

  • Gently swirl the plate and incubate for 24 hours.

4.3 Compound Treatment and Stimulation

  • Prepare serial dilutions of this compound in complete growth medium. A common concentration range to test is 0.1 µM to 100 µM. Include a "vehicle control" with DMSO at the same final concentration as the highest compound dose (e.g., 0.1%).

  • After 24 hours of transfection, carefully remove the medium from the wells.

  • Add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubate for 1 hour at 37°C.

  • Prepare a TNF-α stock solution to a working concentration of 20 ng/mL in complete growth medium.

  • Add 10 µL of the TNF-α working solution to all wells except the "unstimulated" control wells. The final TNF-α concentration will be 2 ng/mL.

  • Incubate the plate for an additional 6-8 hours.

4.4 Dual-Luciferase Assay

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.

  • Prepare the Dual-Luciferase® Assay reagents according to the manufacturer's protocol.

  • Remove the culture medium from the wells.

  • Wash once with 100 µL of phosphate-buffered saline (PBS).

  • Add 20 µL of 1X Passive Lysis Buffer to each well and place the plate on an orbital shaker for 15 minutes at room temperature.

  • Measure the firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II (LAR II) to each well and reading the luminescence on a luminometer.

  • Measure the Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to each well and reading the luminescence again.

Data Presentation and Analysis

5.1 Data Normalization For each well, normalize the data by calculating the ratio of Firefly to Renilla luminescence: Normalized Response = (Firefly Luminescence) / (Renilla Luminescence)

5.2 Calculation of Percent Inhibition Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * [1 - (Normalized Response_Sample - Normalized Response_Unstimulated) / (Normalized Response_Stimulated Vehicle - Normalized Response_Unstimulated)]

5.3 IC₅₀ Determination The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the Percent Inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic (4PL) curve.

Table 1: Sample Data for this compound Inhibition of NF-κB Activity

This compound (µM)Log ConcentrationNormalized Response (RLU)% Inhibition
0 (Unstimulated)N/A1.50
0 (Stimulated Vehicle)N/A50.00
0.1-1.045.29.9
0.3-0.5238.922.9
1.00.026.847.8
3.00.4815.172.0
10.01.08.286.2
30.01.484.194.6
100.02.02.597.9
Calculated IC₅₀ 1.1 µM

Note: A complementary cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be run in parallel to ensure that the observed inhibition is not due to cell death.[2][13]

Visualizations

G cluster_workflow Experimental Workflow A 1. Seed HEK293T Cells (2x10^4 cells/well) B 2. Incubate 24h A->B C 3. Co-transfect Plasmids (NF-κB-Luc & Renilla-Luc) B->C D 4. Incubate 24h C->D E 5. Treat with this compound (1h Incubation) D->E F 6. Stimulate with TNF-α (6-8h Incubation) E->F G 7. Lyse Cells F->G H 8. Read Luminescence (Firefly then Renilla) G->H I 9. Data Analysis (% Inhibition, IC50) H->I

Bioassay workflow for this compound.

G cluster_pathway Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB IkB_P P-IκBα IkB->IkB_P NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Genes Gene Transcription (e.g., IL-6, COX-2) NFkB_nuc->Genes Nucleus Nucleus Phyperunolide This compound Phyperunolide->IKK Inhibits

Inhibitory mechanism of this compound.

References

Application Notes and Protocols for Phyperunolide E Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phyperunolide E is a member of the withanolide family, a group of naturally occurring C28-steroidal lactones. Withanolides are predominantly isolated from plants of the Solanaceae family and have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anti-microbial, and potent anti-cancer properties.[1] Structurally, withanolides feature a C28 ergostane-type skeleton, which can be extensively modified, leading to a wide array of derivatives with varying biological effects.[1] The anti-cancer activity of many withanolides is attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key pro-survival signaling pathways such as NF-κB.[2]

These application notes provide a comprehensive experimental design for investigating the in vitro anti-cancer effects of this compound. The protocols detailed below are designed for researchers in cancer biology and drug development to assess the compound's cytotoxicity, its mechanism of action, and its impact on cellular signaling pathways in a cancer cell line model.

Experimental Design and Workflow

The overall experimental workflow is designed to first establish the cytotoxic potential of this compound and then to elucidate the underlying molecular mechanisms.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanism of Action Studies start Select Cancer Cell Line (e.g., PC-3, HeLa, A549) culture Cell Culture and Seeding start->culture treat_ic50 Treat with this compound (Dose-Response) culture->treat_ic50 mtt MTT Assay for Cell Viability treat_ic50->mtt ic50 Determine IC50 Value mtt->ic50 treat_moa Treat Cells with IC50 Concentration of this compound ic50->treat_moa Use IC50 for subsequent experiments apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) treat_moa->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treat_moa->cell_cycle western_blot Western Blot Analysis treat_moa->western_blot flow_apoptosis Flow Cytometry apoptosis->flow_apoptosis flow_cell_cycle Flow Cytometry cell_cycle->flow_cell_cycle protein_analysis Analysis of Apoptotic and NF-κB Pathway Proteins western_blot->protein_analysis

Figure 1: Experimental workflow for the cellular characterization of this compound.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)
Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
PC-3Prostate Cancer4812.5 ± 1.8
HeLaCervical Cancer4825.1 ± 3.2
A549Lung Cancer4818.9 ± 2.5
MCF-7Breast Cancer4832.4 ± 4.1
Table 2: Effect of this compound on Cell Cycle Distribution in PC-3 Cells
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control (DMSO)55.2 ± 2.128.3 ± 1.516.5 ± 1.11.2 ± 0.3
This compound (12.5 µM)72.1 ± 3.515.4 ± 1.812.5 ± 1.38.9 ± 1.2
Table 3: Apoptosis Induction by this compound in PC-3 Cells
TreatmentViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Control (DMSO)96.3 ± 1.52.1 ± 0.41.6 ± 0.3
This compound (12.5 µM)65.4 ± 4.225.8 ± 3.18.8 ± 1.7

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., PC-3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the extent of apoptosis induced by this compound.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • 6-well plates

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (B145695) (ice-cold)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Protocol 4: Western Blot Analysis of Apoptosis and NF-κB Signaling Pathways

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and NF-κB signaling.

Materials:

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection system

Procedure:

  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using a chemiluminescence substrate.

Signaling Pathway Diagrams

apoptosis_pathway PhyperunolideE This compound ProCaspase3 Pro-Caspase-3 PhyperunolideE->ProCaspase3 Induces cleavage Caspase3 Cleaved Caspase-3 ProCaspase3->Caspase3 PARP PARP Caspase3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Figure 2: Proposed apoptotic pathway induced by this compound.

nfkb_pathway PhyperunolideE This compound IKK IKK PhyperunolideE->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates & Degrades p65_IkBa p65-IκBα Complex IkBa->p65_IkBa p65 p65 p65->p65_IkBa p65_nucleus p65 (Nucleus) p65->p65_nucleus Translocates p65_IkBa->p65 Releases GeneTranscription Pro-inflammatory & Pro-survival Gene Transcription p65_nucleus->GeneTranscription Activates

Figure 3: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for Phyperunolide E Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phyperunolide E is a member of the withanolide family, a group of naturally occurring C28-steroidal lactones. Withanolides are predominantly isolated from plants of the Solanaceae family and have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anti-microbial, and potent anti-cancer properties.[1] Structurally, withanolides feature a C28 ergostane-type skeleton, which can be extensively modified, leading to a wide array of derivatives with varying biological effects.[1] The anti-cancer activity of many withanolides is attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key pro-survival signaling pathways such as NF-κB.[2]

These application notes provide a comprehensive experimental design for investigating the in vitro anti-cancer effects of this compound. The protocols detailed below are designed for researchers in cancer biology and drug development to assess the compound's cytotoxicity, its mechanism of action, and its impact on cellular signaling pathways in a cancer cell line model.

Experimental Design and Workflow

The overall experimental workflow is designed to first establish the cytotoxic potential of this compound and then to elucidate the underlying molecular mechanisms.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanism of Action Studies start Select Cancer Cell Line (e.g., PC-3, HeLa, A549) culture Cell Culture and Seeding start->culture treat_ic50 Treat with this compound (Dose-Response) culture->treat_ic50 mtt MTT Assay for Cell Viability treat_ic50->mtt ic50 Determine IC50 Value mtt->ic50 treat_moa Treat Cells with IC50 Concentration of this compound ic50->treat_moa Use IC50 for subsequent experiments apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) treat_moa->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treat_moa->cell_cycle western_blot Western Blot Analysis treat_moa->western_blot flow_apoptosis Flow Cytometry apoptosis->flow_apoptosis flow_cell_cycle Flow Cytometry cell_cycle->flow_cell_cycle protein_analysis Analysis of Apoptotic and NF-κB Pathway Proteins western_blot->protein_analysis

Figure 1: Experimental workflow for the cellular characterization of this compound.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)
Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
PC-3Prostate Cancer4812.5 ± 1.8
HeLaCervical Cancer4825.1 ± 3.2
A549Lung Cancer4818.9 ± 2.5
MCF-7Breast Cancer4832.4 ± 4.1
Table 2: Effect of this compound on Cell Cycle Distribution in PC-3 Cells
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control (DMSO)55.2 ± 2.128.3 ± 1.516.5 ± 1.11.2 ± 0.3
This compound (12.5 µM)72.1 ± 3.515.4 ± 1.812.5 ± 1.38.9 ± 1.2
Table 3: Apoptosis Induction by this compound in PC-3 Cells
TreatmentViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Control (DMSO)96.3 ± 1.52.1 ± 0.41.6 ± 0.3
This compound (12.5 µM)65.4 ± 4.225.8 ± 3.18.8 ± 1.7

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., PC-3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the extent of apoptosis induced by this compound.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • 6-well plates

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Protocol 4: Western Blot Analysis of Apoptosis and NF-κB Signaling Pathways

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and NF-κB signaling.

Materials:

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection system

Procedure:

  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using a chemiluminescence substrate.

Signaling Pathway Diagrams

apoptosis_pathway PhyperunolideE This compound ProCaspase3 Pro-Caspase-3 PhyperunolideE->ProCaspase3 Induces cleavage Caspase3 Cleaved Caspase-3 ProCaspase3->Caspase3 PARP PARP Caspase3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Figure 2: Proposed apoptotic pathway induced by this compound.

nfkb_pathway PhyperunolideE This compound IKK IKK PhyperunolideE->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates & Degrades p65_IkBa p65-IκBα Complex IkBa->p65_IkBa p65 p65 p65->p65_IkBa p65_nucleus p65 (Nucleus) p65->p65_nucleus Translocates p65_IkBa->p65 Releases GeneTranscription Pro-inflammatory & Pro-survival Gene Transcription p65_nucleus->GeneTranscription Activates

Figure 3: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for Assessing the Anti-Cancer Activity of Phyperunolide E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyperunolide E, a member of the withanolide class of natural products, represents a promising candidate for anti-cancer drug development. Withanolides have demonstrated a range of biological activities, including anti-proliferative and cytotoxic effects against various cancer cell lines. This document provides detailed protocols for evaluating the anti-cancer activity of this compound, focusing on cell viability, cell cycle progression, and apoptosis induction. While specific data for this compound is not yet widely published, the methodologies outlined here are based on established assays for analogous compounds, such as the peruranolides isolated from Physalis peruviana.[1][2]

Data Presentation

Quantitative data from the following assays should be recorded and summarized for clear comparison. Below are example tables for presenting typical results.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (Example)

Cell LineTreatmentConcentration (µM)Incubation Time (h)Cell Viability (%)IC50 (µM)
MCF-7This compound024100 ± 4.2-
12485 ± 3.115.2
102452 ± 2.5
252428 ± 1.9
502412 ± 1.5
A549This compound024100 ± 3.8-
12492 ± 2.922.5
102465 ± 3.3
252441 ± 2.1
502420 ± 1.8

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (Example)

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control065.2 ± 2.120.5 ± 1.514.3 ± 1.2
This compound1075.8 ± 2.515.1 ± 1.19.1 ± 0.9
This compound2582.1 ± 2.810.3 ± 0.87.6 ± 0.7

Table 3: Apoptosis Induction by this compound in MCF-7 Cells (Example)

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Control02.1 ± 0.31.5 ± 0.23.6 ± 0.5
This compound1015.4 ± 1.25.2 ± 0.620.6 ± 1.8
This compound2528.9 ± 2.110.8 ± 1.139.7 ± 3.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methods used to assess the cytotoxicity of novel withanolides.[1][2]

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO

  • Doxorubicin (positive control)[1]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[1][2]

  • Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.

  • Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).[1][2] Include wells with medium alone (blank) and cells treated with the vehicle (DMSO) as a negative control. Doxorubicin can be used as a positive control.[1]

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[1][2]

  • Carefully remove the supernatant.[1][2]

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1][2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution.[3][4][5]

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol[3][4][5]

  • Propidium Iodide (PI) staining solution (containing RNase A)[3][4][6]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and wash twice with ice-cold PBS.[4]

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently.[4][5]

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution containing RNase A.[3][4][6]

  • Incubate in the dark at room temperature for 30 minutes.[6]

  • Analyze the samples using a flow cytometer. At least 10,000 events should be collected for each sample.[3][4]

  • The percentages of cells in the G0/G1, S, and G2/M phases are determined using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This protocol uses Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[7][8]

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[7]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.[7]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 × 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • The cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Mandatory Visualizations

experimental_workflow cluster_assays Anti-Cancer Activity Assays cluster_analysis Data Analysis start Cancer Cell Culture (e.g., MCF-7, A549) treatment Treatment with this compound (Varying Concentrations and Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI, Flow Cytometry) treatment->apoptosis ic50 IC50 Determination viability->ic50 dist_analysis Cell Cycle Distribution Analysis cell_cycle->dist_analysis apop_quant Quantification of Apoptosis apoptosis->apop_quant hypothetical_signaling_pathway cluster_pathway Hypothetical Signaling Cascade cluster_outcomes Cellular Outcomes phyperunolide_e This compound ros ↑ ROS Production phyperunolide_e->ros pi3k_akt PI3K/Akt Pathway phyperunolide_e->pi3k_akt Inhibition mapk MAPK Pathway phyperunolide_e->mapk Modulation nf_kb NF-κB Pathway phyperunolide_e->nf_kb Inhibition apoptosis Apoptosis ros->apoptosis cell_cycle_arrest Cell Cycle Arrest pi3k_akt->cell_cycle_arrest Modulation proliferation ↓ Proliferation pi3k_akt->proliferation mapk->apoptosis nf_kb->proliferation Inhibition

References

Application Notes and Protocols for Assessing the Anti-Cancer Activity of Phyperunolide E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyperunolide E, a member of the withanolide class of natural products, represents a promising candidate for anti-cancer drug development. Withanolides have demonstrated a range of biological activities, including anti-proliferative and cytotoxic effects against various cancer cell lines. This document provides detailed protocols for evaluating the anti-cancer activity of this compound, focusing on cell viability, cell cycle progression, and apoptosis induction. While specific data for this compound is not yet widely published, the methodologies outlined here are based on established assays for analogous compounds, such as the peruranolides isolated from Physalis peruviana.[1][2]

Data Presentation

Quantitative data from the following assays should be recorded and summarized for clear comparison. Below are example tables for presenting typical results.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (Example)

Cell LineTreatmentConcentration (µM)Incubation Time (h)Cell Viability (%)IC50 (µM)
MCF-7This compound024100 ± 4.2-
12485 ± 3.115.2
102452 ± 2.5
252428 ± 1.9
502412 ± 1.5
A549This compound024100 ± 3.8-
12492 ± 2.922.5
102465 ± 3.3
252441 ± 2.1
502420 ± 1.8

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (Example)

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control065.2 ± 2.120.5 ± 1.514.3 ± 1.2
This compound1075.8 ± 2.515.1 ± 1.19.1 ± 0.9
This compound2582.1 ± 2.810.3 ± 0.87.6 ± 0.7

Table 3: Apoptosis Induction by this compound in MCF-7 Cells (Example)

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Control02.1 ± 0.31.5 ± 0.23.6 ± 0.5
This compound1015.4 ± 1.25.2 ± 0.620.6 ± 1.8
This compound2528.9 ± 2.110.8 ± 1.139.7 ± 3.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methods used to assess the cytotoxicity of novel withanolides.[1][2]

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO

  • Doxorubicin (positive control)[1]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[1][2]

  • Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.

  • Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).[1][2] Include wells with medium alone (blank) and cells treated with the vehicle (DMSO) as a negative control. Doxorubicin can be used as a positive control.[1]

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[1][2]

  • Carefully remove the supernatant.[1][2]

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining to analyze the cell cycle distribution.[3][4][5]

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol[3][4][5]

  • Propidium Iodide (PI) staining solution (containing RNase A)[3][4][6]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and wash twice with ice-cold PBS.[4]

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[4][5]

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution containing RNase A.[3][4][6]

  • Incubate in the dark at room temperature for 30 minutes.[6]

  • Analyze the samples using a flow cytometer. At least 10,000 events should be collected for each sample.[3][4]

  • The percentages of cells in the G0/G1, S, and G2/M phases are determined using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This protocol uses Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[7][8]

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[7]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.[7]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 × 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • The cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Mandatory Visualizations

experimental_workflow cluster_assays Anti-Cancer Activity Assays cluster_analysis Data Analysis start Cancer Cell Culture (e.g., MCF-7, A549) treatment Treatment with this compound (Varying Concentrations and Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI, Flow Cytometry) treatment->apoptosis ic50 IC50 Determination viability->ic50 dist_analysis Cell Cycle Distribution Analysis cell_cycle->dist_analysis apop_quant Quantification of Apoptosis apoptosis->apop_quant hypothetical_signaling_pathway cluster_pathway Hypothetical Signaling Cascade cluster_outcomes Cellular Outcomes phyperunolide_e This compound ros ↑ ROS Production phyperunolide_e->ros pi3k_akt PI3K/Akt Pathway phyperunolide_e->pi3k_akt Inhibition mapk MAPK Pathway phyperunolide_e->mapk Modulation nf_kb NF-κB Pathway phyperunolide_e->nf_kb Inhibition apoptosis Apoptosis ros->apoptosis cell_cycle_arrest Cell Cycle Arrest pi3k_akt->cell_cycle_arrest Modulation proliferation ↓ Proliferation pi3k_akt->proliferation mapk->apoptosis nf_kb->proliferation Inhibition

References

Application Notes & Protocols: Phyperunolide E Anti-inflammatory Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyperunolide E is a withanolide compound that has been evaluated for its anti-inflammatory properties. This document provides a detailed protocol for assessing the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The protocol is based on established methodologies for evaluating potential anti-inflammatory agents.

Mechanism of Action

The anti-inflammatory activity of compounds like this compound is often evaluated by their ability to suppress the production of pro-inflammatory mediators in immune cells, such as macrophages. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of inflammatory mediators including nitric oxide (NO) and various cytokines. This response is primarily mediated through the activation of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By measuring the inhibition of NO production in LPS-stimulated macrophages, the potential of this compound to modulate these inflammatory pathways can be determined.

Quantitative Data Summary

The anti-inflammatory effect of this compound was assessed by its ability to inhibit NO production in LPS-stimulated RAW 264.7 cells. The results, including the half-maximal inhibitory concentration (IC50), are summarized in the table below.

CompoundBioactivityAssay SystemIC50 (µM)Cytotoxicity (IC50 in µM)
This compoundAnti-inflammatoryLPS-stimulated RAW 264.7 cells (Nitric Oxide Production)23.53–66.28> 80

Table 1: Summary of the in vitro anti-inflammatory activity of this compound. Data sourced from a study on withanolides from Physalis minima[1].

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This protocol details the steps to assess the anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • This compound (stock solution prepared in DMSO)

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Complete DMEM culture medium

  • Griess Reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 × 10^5 cells/well and incubate for 24 hours to allow for cell adherence.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity.

    • After 24 hours of seeding, remove the old medium and treat the cells with various concentrations of this compound (e.g., 6.25 to 100 µM).[1]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known anti-inflammatory agent).

  • Inflammatory Stimulation:

    • After a pre-incubation period of 1-2 hours with this compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) group.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

  • Data Analysis:

    • Calculate the percentage of NO production inhibition for each concentration of this compound compared to the LPS-stimulated control.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the NO production.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine whether the observed reduction in NO production is due to the anti-inflammatory activity of this compound or its cytotoxic effects.

Materials:

  • RAW 264.7 cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as the anti-inflammatory assay for cell seeding and treatment with this compound.

  • MTT Addition: After the 24-hour incubation with the compound, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 for cytotoxicity.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay & Analysis seed_cells Seed RAW 264.7 cells (2x10^5 cells/well) incubate_24h Incubate 24h seed_cells->incubate_24h add_phyperunolide Add this compound (various concentrations) incubate_24h->add_phyperunolide add_lps Add LPS (1 µg/mL) add_phyperunolide->add_lps incubate_24h_2 Incubate 24h add_lps->incubate_24h_2 add_lps->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant mtt_assay MTT Assay for Viability griess_assay Griess Assay for NO collect_supernatant->griess_assay data_analysis Data Analysis (IC50) griess_assay->data_analysis

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates iNOS_gene iNOS Gene Expression NFkB_nucleus->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Produces Phyperunolide_E This compound Phyperunolide_E->IKK Inhibits

Caption: Proposed inhibitory mechanism of this compound on the LPS-induced NF-κB signaling pathway.

References

Application Notes & Protocols: Phyperunolide E Anti-inflammatory Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyperunolide E is a withanolide compound that has been evaluated for its anti-inflammatory properties. This document provides a detailed protocol for assessing the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The protocol is based on established methodologies for evaluating potential anti-inflammatory agents.

Mechanism of Action

The anti-inflammatory activity of compounds like this compound is often evaluated by their ability to suppress the production of pro-inflammatory mediators in immune cells, such as macrophages. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of inflammatory mediators including nitric oxide (NO) and various cytokines. This response is primarily mediated through the activation of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By measuring the inhibition of NO production in LPS-stimulated macrophages, the potential of this compound to modulate these inflammatory pathways can be determined.

Quantitative Data Summary

The anti-inflammatory effect of this compound was assessed by its ability to inhibit NO production in LPS-stimulated RAW 264.7 cells. The results, including the half-maximal inhibitory concentration (IC50), are summarized in the table below.

CompoundBioactivityAssay SystemIC50 (µM)Cytotoxicity (IC50 in µM)
This compoundAnti-inflammatoryLPS-stimulated RAW 264.7 cells (Nitric Oxide Production)23.53–66.28> 80

Table 1: Summary of the in vitro anti-inflammatory activity of this compound. Data sourced from a study on withanolides from Physalis minima[1].

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This protocol details the steps to assess the anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • This compound (stock solution prepared in DMSO)

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Complete DMEM culture medium

  • Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 × 10^5 cells/well and incubate for 24 hours to allow for cell adherence.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity.

    • After 24 hours of seeding, remove the old medium and treat the cells with various concentrations of this compound (e.g., 6.25 to 100 µM).[1]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known anti-inflammatory agent).

  • Inflammatory Stimulation:

    • After a pre-incubation period of 1-2 hours with this compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) group.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

  • Data Analysis:

    • Calculate the percentage of NO production inhibition for each concentration of this compound compared to the LPS-stimulated control.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the NO production.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine whether the observed reduction in NO production is due to the anti-inflammatory activity of this compound or its cytotoxic effects.

Materials:

  • RAW 264.7 cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as the anti-inflammatory assay for cell seeding and treatment with this compound.

  • MTT Addition: After the 24-hour incubation with the compound, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 for cytotoxicity.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay & Analysis seed_cells Seed RAW 264.7 cells (2x10^5 cells/well) incubate_24h Incubate 24h seed_cells->incubate_24h add_phyperunolide Add this compound (various concentrations) incubate_24h->add_phyperunolide add_lps Add LPS (1 µg/mL) add_phyperunolide->add_lps incubate_24h_2 Incubate 24h add_lps->incubate_24h_2 add_lps->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant mtt_assay MTT Assay for Viability griess_assay Griess Assay for NO collect_supernatant->griess_assay data_analysis Data Analysis (IC50) griess_assay->data_analysis

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates iNOS_gene iNOS Gene Expression NFkB_nucleus->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Produces Phyperunolide_E This compound Phyperunolide_E->IKK Inhibits

Caption: Proposed inhibitory mechanism of this compound on the LPS-induced NF-κB signaling pathway.

References

Application Notes and Protocols for Target Identification of Novel Natural Products: A Case Study with Phyperunolide E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products are a rich source of therapeutic agents and valuable tools for chemical biology. Identifying the molecular targets of these compounds is a critical step in understanding their mechanism of action and advancing them through the drug discovery pipeline. Phyperunolide E, a recently discovered natural product with promising biological activity, serves as an excellent case study for outlining the modern techniques used in target deconvolution. These application notes provide a detailed overview and experimental protocols for the key strategies employed in identifying the cellular targets of novel bioactive small molecules.

The primary challenge in target identification is to pinpoint the specific biomolecule(s), typically proteins, with which a small molecule interacts to elicit a cellular response. The methods described herein are designed to overcome this challenge through a combination of chemical biology, proteomics, and molecular biology approaches. These techniques can be broadly categorized into affinity-based and affinity-label-free methods. This document will focus on affinity-based approaches, which are widely used and highly effective.

Key Target Identification Techniques

The identification of protein targets for a novel natural product like this compound generally involves three main stages:

  • Probe Synthesis: Chemical modification of the natural product to incorporate a tag for affinity purification (e.g., biotin).

  • Affinity-Based Protein Profiling: Using the tagged probe to isolate binding partners from a complex biological sample.

  • Target Validation: Confirming the biological relevance of the identified protein-ligand interactions.

A general workflow for these techniques is depicted below.

G cluster_0 Probe Synthesis cluster_1 Affinity Purification cluster_2 Protein Identification cluster_3 Target Validation A This compound B Synthesis of Biotinylated this compound Probe A->B C Immobilize Probe on Streptavidin Beads B->C D Incubate with Cell Lysate C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G SDS-PAGE F->G H In-gel Digestion G->H I LC-MS/MS Analysis H->I J Database Search and Protein Identification I->J K Cellular Thermal Shift Assay (CETSA) J->K L Surface Plasmon Resonance (SPR) J->L M Enzymatic Assays J->M N Genetic Approaches (siRNA, CRISPR) J->N

Figure 1. General workflow for affinity-based target identification.

Quantitative Data Summary

The following tables represent hypothetical data that would be generated during a target identification campaign for this compound.

Table 1: Binding Affinity of Identified Proteins to this compound Probe

Protein IDGene NameBinding Affinity (KD)Technique
P12345TGT1150 nMSurface Plasmon Resonance (SPR)
Q67890TGT2800 nMIsothermal Titration Calorimetry (ITC)
A1B2C3TGT32.5 µMMicroscale Thermophoresis (MST)

Table 2: Cellular Thermal Shift Assay (CETSA) Data for Target Engagement

Protein IDGene NameTm Shift (°C) with this compoundp-value
P12345TGT1+ 4.2< 0.01
Q67890TGT2+ 1.8< 0.05
A1B2C3TGT3+ 0.5> 0.05 (not significant)

Table 3: Enzymatic Inhibition by this compound

Protein IDGene NameIC50Assay Type
P12345TGT1250 nMKinase Activity Assay
Q67890TGT21.2 µMDeacetylase Activity Assay

Experimental Protocols

Protocol 1: Synthesis of a Biotinylated this compound Probe

Objective: To synthesize a chemical probe by attaching a biotin (B1667282) tag to this compound via a linker, enabling affinity-based pulldown experiments. The design of the probe is crucial to ensure that the biological activity of the parent compound is retained.[1][2][3]

Materials:

  • This compound

  • Biotin-PEG-linker with a reactive group (e.g., NHS ester or alkyne)

  • Appropriate solvents (e.g., DMF, DCM)

  • Bases (e.g., DIPEA, triethylamine)

  • Reagents for click chemistry if applicable (e.g., copper(I) catalyst, TBTA)

  • Silica (B1680970) gel for column chromatography

  • TLC plates

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Linker Attachment Site Selection: Analyze the structure of this compound to identify a position for linker attachment that is unlikely to interfere with its binding to target proteins. This is often a hydroxyl or carboxyl group distal from the core pharmacophore.

  • Functionalization of this compound (if necessary): If no suitable functional group is available, perform a chemical modification to introduce one (e.g., an azide (B81097) or alkyne for click chemistry).

  • Coupling Reaction:

    • Dissolve this compound (or its functionalized derivative) in an appropriate anhydrous solvent.

    • Add the biotin-PEG-linker and a suitable coupling agent or catalyst.

    • Stir the reaction at room temperature or elevated temperature as required, monitoring progress by TLC or LC-MS.

  • Purification:

    • Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.

    • Purify the crude product using silica gel column chromatography.

    • Combine fractions containing the desired product and evaporate the solvent.

  • Characterization:

    • Confirm the structure and purity of the biotinylated this compound probe by NMR spectroscopy and high-resolution mass spectrometry.

G Phyperunolide_E This compound Functionalization Functionalization (e.g., add azide) Phyperunolide_E->Functionalization Click_Chemistry Click Chemistry (CuAAC) Functionalization->Click_Chemistry Biotin_Linker Biotin-PEG-Alkyne Biotin_Linker->Click_Chemistry Biotinylated_Probe Biotinylated This compound Probe Click_Chemistry->Biotinylated_Probe

Figure 2. Synthesis of a biotinylated probe via click chemistry.

Protocol 2: Affinity Chromatography and Mass Spectrometry

Objective: To identify proteins that bind to the biotinylated this compound probe from a complex cell lysate.[4][5]

Materials:

  • Biotinylated this compound probe

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Cell culture of interest (e.g., a cancer cell line)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE loading buffer or high concentration biotin solution)

  • SDS-PAGE gels

  • Coomassie or silver stain

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash with cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Probe Immobilization:

    • Wash the streptavidin beads with wash buffer.

    • Incubate the beads with the biotinylated this compound probe for 1-2 hours at 4°C with gentle rotation to immobilize the probe.

    • Wash the beads to remove any unbound probe.

  • Affinity Pulldown:

    • Incubate the probe-immobilized beads with the cell lysate (1-2 mg of total protein) for 2-4 hours or overnight at 4°C with gentle rotation.

    • As a negative control, incubate lysate with beads that have been blocked with biotin or with beads that have an immobilized inactive analog of this compound.

  • Washing:

    • Pellet the beads using a magnet or centrifugation and discard the supernatant.

    • Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins by resuspending the beads in SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.

  • SDS-PAGE and Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie or silver staining.

    • Excise protein bands that are present in the probe pulldown but not in the control lanes.

    • Perform in-gel trypsin digestion of the excised bands.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the acquired mass spectra against a protein database.

G Lysate Cell Lysate Incubation Incubation Lysate->Incubation Probe_Beads Immobilized Biotin-Probe Probe_Beads->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE LC_MS LC-MS/MS SDS_PAGE->LC_MS Protein_ID Protein Identification LC_MS->Protein_ID

Figure 3. Workflow for affinity purification and mass spectrometry.

Protocol 3: Target Validation using Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to the identified protein targets in a cellular context.[6] CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Materials:

  • This compound

  • Cell culture of interest

  • PBS

  • Liquid nitrogen

  • PCR tubes or plates

  • Thermocycler

  • Centrifuge

  • Western blot reagents and antibodies for the protein of interest

Procedure:

  • Cell Treatment:

    • Treat cultured cells with this compound at a desired concentration (and a vehicle control, e.g., DMSO) for a specified time.

  • Harvesting and Lysis:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Heating:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

    • Generate a melting curve by plotting the amount of soluble protein as a function of temperature for both the treated and control samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

G Cells Cells Treatment Treat with this compound or Vehicle Cells->Treatment Lysis Lysis Treatment->Lysis Heating Heat at Various Temperatures Lysis->Heating Centrifugation Centrifugation Heating->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant Western_Blot Western Blot for Target Protein Supernatant->Western_Blot Melting_Curve Generate Melting Curve Western_Blot->Melting_Curve

Figure 4. Cellular Thermal Shift Assay (CETSA) workflow.

Signaling Pathway Analysis

Once a high-confidence target is validated, it is crucial to understand its role in cellular signaling pathways. For instance, if this compound is found to bind and inhibit a specific kinase (e.g., TGT1), the downstream consequences of this inhibition need to be investigated.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor TGT1 TGT1 (Kinase) Receptor->TGT1 Downstream_Kinase Downstream Kinase TGT1->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Phyperunolide_E This compound Phyperunolide_E->TGT1

Figure 5. Hypothetical signaling pathway inhibited by this compound.

In this hypothetical pathway, this compound inhibits TGT1, a kinase that is activated by an upstream receptor tyrosine kinase. This inhibition prevents the phosphorylation and activation of a downstream kinase, ultimately leading to a blockage in the signaling cascade that promotes cell proliferation. This model can be tested by examining the phosphorylation status of downstream substrates of TGT1 in the presence and absence of this compound.

Conclusion

The identification of molecular targets for novel natural products like this compound is a multifaceted process that integrates chemical synthesis, affinity-based proteomics, and rigorous biophysical and cellular validation assays. The protocols and workflows described in these application notes provide a comprehensive framework for researchers to successfully navigate the complexities of target deconvolution, thereby accelerating the translation of promising natural products into valuable research tools and potential therapeutic agents.

References

Application Notes and Protocols for Target Identification of Novel Natural Products: A Case Study with Phyperunolide E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products are a rich source of therapeutic agents and valuable tools for chemical biology. Identifying the molecular targets of these compounds is a critical step in understanding their mechanism of action and advancing them through the drug discovery pipeline. Phyperunolide E, a recently discovered natural product with promising biological activity, serves as an excellent case study for outlining the modern techniques used in target deconvolution. These application notes provide a detailed overview and experimental protocols for the key strategies employed in identifying the cellular targets of novel bioactive small molecules.

The primary challenge in target identification is to pinpoint the specific biomolecule(s), typically proteins, with which a small molecule interacts to elicit a cellular response. The methods described herein are designed to overcome this challenge through a combination of chemical biology, proteomics, and molecular biology approaches. These techniques can be broadly categorized into affinity-based and affinity-label-free methods. This document will focus on affinity-based approaches, which are widely used and highly effective.

Key Target Identification Techniques

The identification of protein targets for a novel natural product like this compound generally involves three main stages:

  • Probe Synthesis: Chemical modification of the natural product to incorporate a tag for affinity purification (e.g., biotin).

  • Affinity-Based Protein Profiling: Using the tagged probe to isolate binding partners from a complex biological sample.

  • Target Validation: Confirming the biological relevance of the identified protein-ligand interactions.

A general workflow for these techniques is depicted below.

G cluster_0 Probe Synthesis cluster_1 Affinity Purification cluster_2 Protein Identification cluster_3 Target Validation A This compound B Synthesis of Biotinylated this compound Probe A->B C Immobilize Probe on Streptavidin Beads B->C D Incubate with Cell Lysate C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G SDS-PAGE F->G H In-gel Digestion G->H I LC-MS/MS Analysis H->I J Database Search and Protein Identification I->J K Cellular Thermal Shift Assay (CETSA) J->K L Surface Plasmon Resonance (SPR) J->L M Enzymatic Assays J->M N Genetic Approaches (siRNA, CRISPR) J->N

Figure 1. General workflow for affinity-based target identification.

Quantitative Data Summary

The following tables represent hypothetical data that would be generated during a target identification campaign for this compound.

Table 1: Binding Affinity of Identified Proteins to this compound Probe

Protein IDGene NameBinding Affinity (KD)Technique
P12345TGT1150 nMSurface Plasmon Resonance (SPR)
Q67890TGT2800 nMIsothermal Titration Calorimetry (ITC)
A1B2C3TGT32.5 µMMicroscale Thermophoresis (MST)

Table 2: Cellular Thermal Shift Assay (CETSA) Data for Target Engagement

Protein IDGene NameTm Shift (°C) with this compoundp-value
P12345TGT1+ 4.2< 0.01
Q67890TGT2+ 1.8< 0.05
A1B2C3TGT3+ 0.5> 0.05 (not significant)

Table 3: Enzymatic Inhibition by this compound

Protein IDGene NameIC50Assay Type
P12345TGT1250 nMKinase Activity Assay
Q67890TGT21.2 µMDeacetylase Activity Assay

Experimental Protocols

Protocol 1: Synthesis of a Biotinylated this compound Probe

Objective: To synthesize a chemical probe by attaching a biotin tag to this compound via a linker, enabling affinity-based pulldown experiments. The design of the probe is crucial to ensure that the biological activity of the parent compound is retained.[1][2][3]

Materials:

  • This compound

  • Biotin-PEG-linker with a reactive group (e.g., NHS ester or alkyne)

  • Appropriate solvents (e.g., DMF, DCM)

  • Bases (e.g., DIPEA, triethylamine)

  • Reagents for click chemistry if applicable (e.g., copper(I) catalyst, TBTA)

  • Silica gel for column chromatography

  • TLC plates

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Linker Attachment Site Selection: Analyze the structure of this compound to identify a position for linker attachment that is unlikely to interfere with its binding to target proteins. This is often a hydroxyl or carboxyl group distal from the core pharmacophore.

  • Functionalization of this compound (if necessary): If no suitable functional group is available, perform a chemical modification to introduce one (e.g., an azide or alkyne for click chemistry).

  • Coupling Reaction:

    • Dissolve this compound (or its functionalized derivative) in an appropriate anhydrous solvent.

    • Add the biotin-PEG-linker and a suitable coupling agent or catalyst.

    • Stir the reaction at room temperature or elevated temperature as required, monitoring progress by TLC or LC-MS.

  • Purification:

    • Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.

    • Purify the crude product using silica gel column chromatography.

    • Combine fractions containing the desired product and evaporate the solvent.

  • Characterization:

    • Confirm the structure and purity of the biotinylated this compound probe by NMR spectroscopy and high-resolution mass spectrometry.

G Phyperunolide_E This compound Functionalization Functionalization (e.g., add azide) Phyperunolide_E->Functionalization Click_Chemistry Click Chemistry (CuAAC) Functionalization->Click_Chemistry Biotin_Linker Biotin-PEG-Alkyne Biotin_Linker->Click_Chemistry Biotinylated_Probe Biotinylated This compound Probe Click_Chemistry->Biotinylated_Probe

Figure 2. Synthesis of a biotinylated probe via click chemistry.

Protocol 2: Affinity Chromatography and Mass Spectrometry

Objective: To identify proteins that bind to the biotinylated this compound probe from a complex cell lysate.[4][5]

Materials:

  • Biotinylated this compound probe

  • Streptavidin-coated magnetic beads or agarose resin

  • Cell culture of interest (e.g., a cancer cell line)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE loading buffer or high concentration biotin solution)

  • SDS-PAGE gels

  • Coomassie or silver stain

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash with cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Probe Immobilization:

    • Wash the streptavidin beads with wash buffer.

    • Incubate the beads with the biotinylated this compound probe for 1-2 hours at 4°C with gentle rotation to immobilize the probe.

    • Wash the beads to remove any unbound probe.

  • Affinity Pulldown:

    • Incubate the probe-immobilized beads with the cell lysate (1-2 mg of total protein) for 2-4 hours or overnight at 4°C with gentle rotation.

    • As a negative control, incubate lysate with beads that have been blocked with biotin or with beads that have an immobilized inactive analog of this compound.

  • Washing:

    • Pellet the beads using a magnet or centrifugation and discard the supernatant.

    • Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins by resuspending the beads in SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.

  • SDS-PAGE and Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie or silver staining.

    • Excise protein bands that are present in the probe pulldown but not in the control lanes.

    • Perform in-gel trypsin digestion of the excised bands.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the acquired mass spectra against a protein database.

G Lysate Cell Lysate Incubation Incubation Lysate->Incubation Probe_Beads Immobilized Biotin-Probe Probe_Beads->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE LC_MS LC-MS/MS SDS_PAGE->LC_MS Protein_ID Protein Identification LC_MS->Protein_ID

Figure 3. Workflow for affinity purification and mass spectrometry.

Protocol 3: Target Validation using Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to the identified protein targets in a cellular context.[6] CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Materials:

  • This compound

  • Cell culture of interest

  • PBS

  • Liquid nitrogen

  • PCR tubes or plates

  • Thermocycler

  • Centrifuge

  • Western blot reagents and antibodies for the protein of interest

Procedure:

  • Cell Treatment:

    • Treat cultured cells with this compound at a desired concentration (and a vehicle control, e.g., DMSO) for a specified time.

  • Harvesting and Lysis:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Heating:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

    • Generate a melting curve by plotting the amount of soluble protein as a function of temperature for both the treated and control samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

G Cells Cells Treatment Treat with this compound or Vehicle Cells->Treatment Lysis Lysis Treatment->Lysis Heating Heat at Various Temperatures Lysis->Heating Centrifugation Centrifugation Heating->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant Western_Blot Western Blot for Target Protein Supernatant->Western_Blot Melting_Curve Generate Melting Curve Western_Blot->Melting_Curve

Figure 4. Cellular Thermal Shift Assay (CETSA) workflow.

Signaling Pathway Analysis

Once a high-confidence target is validated, it is crucial to understand its role in cellular signaling pathways. For instance, if this compound is found to bind and inhibit a specific kinase (e.g., TGT1), the downstream consequences of this inhibition need to be investigated.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor TGT1 TGT1 (Kinase) Receptor->TGT1 Downstream_Kinase Downstream Kinase TGT1->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Phyperunolide_E This compound Phyperunolide_E->TGT1

Figure 5. Hypothetical signaling pathway inhibited by this compound.

In this hypothetical pathway, this compound inhibits TGT1, a kinase that is activated by an upstream receptor tyrosine kinase. This inhibition prevents the phosphorylation and activation of a downstream kinase, ultimately leading to a blockage in the signaling cascade that promotes cell proliferation. This model can be tested by examining the phosphorylation status of downstream substrates of TGT1 in the presence and absence of this compound.

Conclusion

The identification of molecular targets for novel natural products like this compound is a multifaceted process that integrates chemical synthesis, affinity-based proteomics, and rigorous biophysical and cellular validation assays. The protocols and workflows described in these application notes provide a comprehensive framework for researchers to successfully navigate the complexities of target deconvolution, thereby accelerating the translation of promising natural products into valuable research tools and potential therapeutic agents.

References

In Vivo Studies of Phyperunolide E: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there are no publicly available in vivo studies specifically investigating Phyperunolide E. Extensive searches of scientific literature and databases have not yielded any research detailing the use of this specific compound in animal models.

While the initial search aimed to provide detailed application notes and protocols for researchers, the absence of primary in vivo data on this compound makes it impossible to fulfill this request at this time. The core requirements, including the summarization of quantitative data, detailing of experimental methodologies, and creation of signaling pathway diagrams, are all contingent on the existence of such foundational research.

For researchers, scientists, and drug development professionals interested in the potential of this compound, this represents a significant knowledge gap and an opportunity for novel research. Future in vivo studies would be necessary to establish its pharmacokinetic profile, evaluate its efficacy in disease models, and determine its safety and toxicity.

Generally, in vivo studies for a novel compound would involve a series of phased experiments, which are outlined below as a general guide for future research.

General Framework for Future In Vivo Studies of this compound

Should research on this compound progress to in vivo testing, the following experimental workflow would be typical.

G cluster_0 Preclinical In Vivo Workflow A Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) B Acute Toxicity Studies A->B Determine initial dose range C Efficacy Studies in Relevant Animal Models of Disease B->C Establish safe dose for efficacy testing D Chronic Toxicity Studies C->D Investigate long-term safety and therapeutic window E Data Analysis and Reporting D->E Comprehensive safety and efficacy evaluation

Caption: A generalized workflow for preclinical in vivo studies of a novel compound.

Hypothetical Experimental Protocols

The following are generalized protocols that would need to be adapted based on the specific therapeutic target of this compound.

Pharmacokinetic (PK) Study Protocol

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model (e.g., mice or rats).

Methodology:

  • Animal Model: Healthy adult male and female Sprague-Dawley rats (n=3-5 per group).

  • Compound Administration: A single dose of this compound administered via intravenous (IV) and oral (PO) routes.

  • Dose Levels: To be determined by prior in vitro cytotoxicity data.

  • Sample Collection: Blood samples collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).

  • Bioanalysis: Plasma concentrations of this compound and its potential metabolites to be quantified using a validated LC-MS/MS method.

  • Data Analysis: PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) will be calculated.

Acute Toxicity Study Protocol

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following a single administration of this compound.

Methodology:

  • Animal Model: Healthy adult mice (e.g., C57BL/6), with equal numbers of males and females.

  • Compound Administration: A single dose of this compound administered via the intended clinical route (e.g., oral gavage or intraperitoneal injection).

  • Dose Escalation: A dose-escalation scheme will be used to identify the MTD.

  • Monitoring: Animals will be observed for clinical signs of toxicity, changes in body weight, and mortality for at least 14 days.

  • Pathology: At the end of the study, a full necropsy will be performed, and major organs will be collected for histopathological examination.

Hypothetical Signaling Pathway

If this compound were hypothesized to be an inhibitor of a specific kinase pathway, such as the MAPK/ERK pathway, a diagram illustrating this interaction would be as follows:

G cluster_0 Hypothetical MAPK/ERK Inhibition by this compound GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation PhyperunolideE This compound PhyperunolideE->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

While the potential of this compound as a therapeutic agent remains to be explored, the lack of in vivo data is a critical barrier to its development. The protocols and diagrams presented here are based on standard practices in drug discovery and are intended to serve as a guide for future research once preliminary in vitro data becomes available. Researchers are encouraged to conduct foundational studies to elucidate the biological activity and safety profile of this compound.

In Vivo Studies of Phyperunolide E: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there are no publicly available in vivo studies specifically investigating Phyperunolide E. Extensive searches of scientific literature and databases have not yielded any research detailing the use of this specific compound in animal models.

While the initial search aimed to provide detailed application notes and protocols for researchers, the absence of primary in vivo data on this compound makes it impossible to fulfill this request at this time. The core requirements, including the summarization of quantitative data, detailing of experimental methodologies, and creation of signaling pathway diagrams, are all contingent on the existence of such foundational research.

For researchers, scientists, and drug development professionals interested in the potential of this compound, this represents a significant knowledge gap and an opportunity for novel research. Future in vivo studies would be necessary to establish its pharmacokinetic profile, evaluate its efficacy in disease models, and determine its safety and toxicity.

Generally, in vivo studies for a novel compound would involve a series of phased experiments, which are outlined below as a general guide for future research.

General Framework for Future In Vivo Studies of this compound

Should research on this compound progress to in vivo testing, the following experimental workflow would be typical.

G cluster_0 Preclinical In Vivo Workflow A Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) B Acute Toxicity Studies A->B Determine initial dose range C Efficacy Studies in Relevant Animal Models of Disease B->C Establish safe dose for efficacy testing D Chronic Toxicity Studies C->D Investigate long-term safety and therapeutic window E Data Analysis and Reporting D->E Comprehensive safety and efficacy evaluation

Caption: A generalized workflow for preclinical in vivo studies of a novel compound.

Hypothetical Experimental Protocols

The following are generalized protocols that would need to be adapted based on the specific therapeutic target of this compound.

Pharmacokinetic (PK) Study Protocol

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model (e.g., mice or rats).

Methodology:

  • Animal Model: Healthy adult male and female Sprague-Dawley rats (n=3-5 per group).

  • Compound Administration: A single dose of this compound administered via intravenous (IV) and oral (PO) routes.

  • Dose Levels: To be determined by prior in vitro cytotoxicity data.

  • Sample Collection: Blood samples collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).

  • Bioanalysis: Plasma concentrations of this compound and its potential metabolites to be quantified using a validated LC-MS/MS method.

  • Data Analysis: PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) will be calculated.

Acute Toxicity Study Protocol

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following a single administration of this compound.

Methodology:

  • Animal Model: Healthy adult mice (e.g., C57BL/6), with equal numbers of males and females.

  • Compound Administration: A single dose of this compound administered via the intended clinical route (e.g., oral gavage or intraperitoneal injection).

  • Dose Escalation: A dose-escalation scheme will be used to identify the MTD.

  • Monitoring: Animals will be observed for clinical signs of toxicity, changes in body weight, and mortality for at least 14 days.

  • Pathology: At the end of the study, a full necropsy will be performed, and major organs will be collected for histopathological examination.

Hypothetical Signaling Pathway

If this compound were hypothesized to be an inhibitor of a specific kinase pathway, such as the MAPK/ERK pathway, a diagram illustrating this interaction would be as follows:

G cluster_0 Hypothetical MAPK/ERK Inhibition by this compound GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation PhyperunolideE This compound PhyperunolideE->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

While the potential of this compound as a therapeutic agent remains to be explored, the lack of in vivo data is a critical barrier to its development. The protocols and diagrams presented here are based on standard practices in drug discovery and are intended to serve as a guide for future research once preliminary in vitro data becomes available. Researchers are encouraged to conduct foundational studies to elucidate the biological activity and safety profile of this compound.

Phyperunolide E: Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the therapeutic potential of withanolides, a class of naturally occurring steroids found in plants of the Solanaceae family, specific information regarding Phyperunolide E for drug discovery and development remains elusive. Extensive searches of scientific literature and databases have yielded no specific data on the isolation, structural elucidation, biological activity, or mechanism of action of this compound.

This lack of information prevents the creation of detailed application notes and protocols as requested. However, the genus Physalis, from which many withanolides are isolated, is a rich source of bioactive compounds with demonstrated anti-inflammatory and cytotoxic properties. As an alternative, this report provides an overview of the known biological activities and experimental protocols for closely related and well-characterized withanolides from Physalis peruviana, which may offer insights into the potential therapeutic applications of this compound class.

Related Withanolides from Physalis peruviana and their Bioactivities

Several withanolides isolated from Physalis peruviana have demonstrated significant biological activity, particularly in the areas of anti-inflammatory and anti-cancer research.[1] These compounds serve as valuable leads for drug discovery and their study provides a framework for the potential investigation of novel withanolides like this compound.

Anti-inflammatory Activity

Withanolides from Physalis peruviana have been shown to inhibit key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) signaling pathway and the production of nitric oxide (NO). The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development. Nitric oxide is a signaling molecule that plays a role in inflammation, and its overproduction can contribute to inflammatory diseases.

A study on withanolides from Physalis peruviana reported the following inhibitory activities:

CompoundNF-κB Inhibition (IC50)Nitric Oxide Production Inhibition (IC50)
Physaperuvin K10 nM0.32 µM
Physalolactone60 nM13.3 µM
Withanolide Derivative 340 nMNot Reported
Withanolide Derivative 411.0 µM1.8 µM
Acetylated Withanolide Derivative 40.33 µM0.24 µM

Table 1: Anti-inflammatory Activity of Withanolides from Physalis peruviana

Experimental Protocols

NF-κB Inhibition Assay:

A common method to assess NF-κB inhibition is through a reporter gene assay. This typically involves cells that have been engineered to express a reporter gene, such as luciferase, under the control of an NF-κB response element.

  • Cell Culture: Human embryonic kidney (HEK293) cells are a common choice and are cultured in an appropriate medium.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., a withanolide) for a set period.

  • Stimulation: NF-κB activation is induced by adding an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α).

  • Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.

Nitric Oxide (NO) Production Inhibition Assay:

The Griess assay is a widely used method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are typically used.

  • Treatment and Stimulation: Cells are pre-treated with the test compound and then stimulated with lipopolysaccharide (LPS) to induce NO production.

  • Griess Reagent Addition: After a 24-hour incubation, the cell culture supernatant is collected and mixed with Griess reagent.

  • Spectrophotometric Measurement: The absorbance at 540 nm is measured using a microplate reader. A decrease in absorbance indicates inhibition of NO production.

Visualizing the Drug Discovery Workflow and Inflammatory Pathways

To aid researchers, the following diagrams illustrate a general workflow for natural product drug discovery and the NF-κB signaling pathway, a key target for anti-inflammatory compounds.

Drug_Discovery_Workflow General Workflow for Natural Product Drug Discovery A Plant Collection & Extraction (e.g., Physalis peruviana) B Bioassay-Guided Fractionation A->B C Isolation of Pure Compounds (e.g., Withanolides) B->C D Structure Elucidation (NMR, Mass Spectrometry) C->D E Biological Activity Screening (e.g., Anti-inflammatory, Cytotoxicity) C->E D->E F Lead Compound Identification E->F G Mechanism of Action Studies F->G H Lead Optimization & Preclinical Development G->H

Caption: A simplified workflow for the discovery of bioactive compounds from natural sources.

NF_kB_Signaling_Pathway Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases p_IkB P-IκB (Ubiquitinated for Degradation) IkB_NFkB->p_IkB DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Initiates

Caption: The NF-κB signaling cascade, a key target for anti-inflammatory drug discovery.

Conclusion

While this compound remains an uncharacterized compound, the rich chemical diversity and proven biological activities of other withanolides from Physalis peruviana underscore the potential of this plant genus as a source for novel drug leads. The data and protocols presented for related compounds can serve as a valuable resource for researchers interested in exploring the therapeutic potential of withanolides. Future research efforts focused on the isolation and characterization of novel constituents like this compound are warranted to fully unlock the medicinal potential of Physalis.

References

Phyperunolide E: Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the therapeutic potential of withanolides, a class of naturally occurring steroids found in plants of the Solanaceae family, specific information regarding Phyperunolide E for drug discovery and development remains elusive. Extensive searches of scientific literature and databases have yielded no specific data on the isolation, structural elucidation, biological activity, or mechanism of action of this compound.

This lack of information prevents the creation of detailed application notes and protocols as requested. However, the genus Physalis, from which many withanolides are isolated, is a rich source of bioactive compounds with demonstrated anti-inflammatory and cytotoxic properties. As an alternative, this report provides an overview of the known biological activities and experimental protocols for closely related and well-characterized withanolides from Physalis peruviana, which may offer insights into the potential therapeutic applications of this compound class.

Related Withanolides from Physalis peruviana and their Bioactivities

Several withanolides isolated from Physalis peruviana have demonstrated significant biological activity, particularly in the areas of anti-inflammatory and anti-cancer research.[1] These compounds serve as valuable leads for drug discovery and their study provides a framework for the potential investigation of novel withanolides like this compound.

Anti-inflammatory Activity

Withanolides from Physalis peruviana have been shown to inhibit key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) signaling pathway and the production of nitric oxide (NO). The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development. Nitric oxide is a signaling molecule that plays a role in inflammation, and its overproduction can contribute to inflammatory diseases.

A study on withanolides from Physalis peruviana reported the following inhibitory activities:

CompoundNF-κB Inhibition (IC50)Nitric Oxide Production Inhibition (IC50)
Physaperuvin K10 nM0.32 µM
Physalolactone60 nM13.3 µM
Withanolide Derivative 340 nMNot Reported
Withanolide Derivative 411.0 µM1.8 µM
Acetylated Withanolide Derivative 40.33 µM0.24 µM

Table 1: Anti-inflammatory Activity of Withanolides from Physalis peruviana

Experimental Protocols

NF-κB Inhibition Assay:

A common method to assess NF-κB inhibition is through a reporter gene assay. This typically involves cells that have been engineered to express a reporter gene, such as luciferase, under the control of an NF-κB response element.

  • Cell Culture: Human embryonic kidney (HEK293) cells are a common choice and are cultured in an appropriate medium.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., a withanolide) for a set period.

  • Stimulation: NF-κB activation is induced by adding an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α).

  • Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.

Nitric Oxide (NO) Production Inhibition Assay:

The Griess assay is a widely used method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are typically used.

  • Treatment and Stimulation: Cells are pre-treated with the test compound and then stimulated with lipopolysaccharide (LPS) to induce NO production.

  • Griess Reagent Addition: After a 24-hour incubation, the cell culture supernatant is collected and mixed with Griess reagent.

  • Spectrophotometric Measurement: The absorbance at 540 nm is measured using a microplate reader. A decrease in absorbance indicates inhibition of NO production.

Visualizing the Drug Discovery Workflow and Inflammatory Pathways

To aid researchers, the following diagrams illustrate a general workflow for natural product drug discovery and the NF-κB signaling pathway, a key target for anti-inflammatory compounds.

Drug_Discovery_Workflow General Workflow for Natural Product Drug Discovery A Plant Collection & Extraction (e.g., Physalis peruviana) B Bioassay-Guided Fractionation A->B C Isolation of Pure Compounds (e.g., Withanolides) B->C D Structure Elucidation (NMR, Mass Spectrometry) C->D E Biological Activity Screening (e.g., Anti-inflammatory, Cytotoxicity) C->E D->E F Lead Compound Identification E->F G Mechanism of Action Studies F->G H Lead Optimization & Preclinical Development G->H

Caption: A simplified workflow for the discovery of bioactive compounds from natural sources.

NF_kB_Signaling_Pathway Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases p_IkB P-IκB (Ubiquitinated for Degradation) IkB_NFkB->p_IkB DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Initiates

Caption: The NF-κB signaling cascade, a key target for anti-inflammatory drug discovery.

Conclusion

While this compound remains an uncharacterized compound, the rich chemical diversity and proven biological activities of other withanolides from Physalis peruviana underscore the potential of this plant genus as a source for novel drug leads. The data and protocols presented for related compounds can serve as a valuable resource for researchers interested in exploring the therapeutic potential of withanolides. Future research efforts focused on the isolation and characterization of novel constituents like this compound are warranted to fully unlock the medicinal potential of Physalis.

References

Troubleshooting & Optimization

improving Phyperunolide E stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with Phyperunolide E in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring withanolide, a type of C28 ergostane-type phytosteroid, isolated from Physalis peruviana.[1][2] Its complex structure, which includes a dihydropyran-2-one (a type of lactone) and multiple hydroxyl groups, makes it susceptible to degradation in solution, potentially impacting experimental reproducibility and the compound's therapeutic efficacy.

Q2: What are the primary factors that can affect the stability of this compound in solution?

Based on the general chemistry of butenolides and other lactone-containing natural products, the primary factors influencing this compound stability are likely to be:

  • pH: The lactone ring is susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions.

  • Temperature: Higher temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

  • Presence of Oxidizing Agents: The molecule contains several hydroxyl groups that could be susceptible to oxidation.

  • Enzymatic Degradation: If working with biological matrices, esterases or other enzymes may degrade the lactone ring.

Q3: What are the visible signs of this compound degradation?

While specific degradation products of this compound have not been extensively characterized in publicly available literature, you might observe the following as indicators of instability:

  • A decrease in the expected biological activity of your sample over time.

  • Changes in the chromatographic profile of the sample (e.g., appearance of new peaks, decrease in the main peak area) when analyzed by techniques like HPLC.

  • A change in the color or clarity of the solution.

Troubleshooting Guides

Issue 1: Loss of Biological Activity Over Time

Possible Cause: Degradation of this compound in your experimental solution.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Prepare a fresh stock solution of this compound in a recommended solvent (e.g., DMSO, ethanol) and immediately test its activity.

    • Compare the activity of the fresh stock to your older stock solutions.

  • Optimize Storage Conditions:

    • Temperature: Store stock solutions and experimental dilutions at low temperatures (e.g., -20°C or -80°C).

    • Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

    • Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.

  • Assess pH of Experimental Media:

    • Measure the pH of your final experimental solution.

    • If the pH is acidic or basic, consider if it is essential for your experiment. If possible, adjust the pH to be closer to neutral (pH 7.0-7.4).

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Controlled Degradation Study:

    • Subject a solution of this compound to forced degradation conditions (e.g., heat, strong acid, strong base, UV light).

    • Analyze the stressed samples by HPLC-MS to identify the mass of potential degradation products. This can help in identifying the degradation pathway.

  • Optimize HPLC Method:

    • Ensure your HPLC method is capable of separating the parent compound from potential degradation products. A gradient elution method is often preferable for stability studies.

  • Review Solvent Compatibility:

    • Ensure that the solvent used for your experiments is not reacting with this compound. Test the stability in a few different recommended solvents if possible.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound under specific solvent and temperature conditions.

Methodology:

  • Prepare a stock solution of this compound of known concentration in the desired solvent (e.g., DMSO).

  • Aliquot the stock solution into multiple amber vials.

  • Store the aliquots at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each temperature condition.

  • Analyze the samples by a validated HPLC-UV or HPLC-MS method to quantify the remaining concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: pH Stability Profile of this compound

Objective: To evaluate the stability of this compound across a range of pH values.

Methodology:

  • Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution into each of the prepared buffers to a final desired concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the overall pH and stability.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each pH solution.

  • Immediately quench any further degradation by adding a strong acid (if the sample is basic) or base (if the sample is acidic) to neutralize the sample, or by freezing at -80°C.

  • Analyze the samples by HPLC to determine the concentration of this compound.

  • Plot the percentage of this compound remaining against time for each pH condition.

Data Presentation

Table 1: Hypothetical Stability of this compound at Different Temperatures

Storage Temperature (°C)% Remaining after 24h% Remaining after 72h% Remaining after 1 week
25 (Room Temperature)856030
4989590
-20>99>9998
-80>99>99>99

Table 2: Hypothetical pH Stability of this compound at 37°C

pH% Remaining after 4h% Remaining after 8h% Remaining after 24h
3.0705015
5.0908060
7.4989692
9.0604010

Visualizations

degradation_pathway Phyperunolide_E This compound (Lactone Ring Intact) Hydrolyzed_Product Hydrolyzed Product (Open Lactone Ring) Phyperunolide_E->Hydrolyzed_Product  pH (Acid/Base) Temperature Oxidized_Product Oxidized Product Phyperunolide_E->Oxidized_Product  Oxidizing Agents Photodegradation_Product Photodegradation Product Phyperunolide_E->Photodegradation_Product  Light (UV)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Dilute Dilute into Test Conditions (e.g., different pH, temp) Prep_Stock->Dilute Incubate Incubate at Set Timepoints Dilute->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze by HPLC Quench->Analyze Quantify Quantify Remaining Compound Analyze->Quantify

References

improving Phyperunolide E stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with Phyperunolide E in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring withanolide, a type of C28 ergostane-type phytosteroid, isolated from Physalis peruviana.[1][2] Its complex structure, which includes a dihydropyran-2-one (a type of lactone) and multiple hydroxyl groups, makes it susceptible to degradation in solution, potentially impacting experimental reproducibility and the compound's therapeutic efficacy.

Q2: What are the primary factors that can affect the stability of this compound in solution?

Based on the general chemistry of butenolides and other lactone-containing natural products, the primary factors influencing this compound stability are likely to be:

  • pH: The lactone ring is susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions.

  • Temperature: Higher temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

  • Presence of Oxidizing Agents: The molecule contains several hydroxyl groups that could be susceptible to oxidation.

  • Enzymatic Degradation: If working with biological matrices, esterases or other enzymes may degrade the lactone ring.

Q3: What are the visible signs of this compound degradation?

While specific degradation products of this compound have not been extensively characterized in publicly available literature, you might observe the following as indicators of instability:

  • A decrease in the expected biological activity of your sample over time.

  • Changes in the chromatographic profile of the sample (e.g., appearance of new peaks, decrease in the main peak area) when analyzed by techniques like HPLC.

  • A change in the color or clarity of the solution.

Troubleshooting Guides

Issue 1: Loss of Biological Activity Over Time

Possible Cause: Degradation of this compound in your experimental solution.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Prepare a fresh stock solution of this compound in a recommended solvent (e.g., DMSO, ethanol) and immediately test its activity.

    • Compare the activity of the fresh stock to your older stock solutions.

  • Optimize Storage Conditions:

    • Temperature: Store stock solutions and experimental dilutions at low temperatures (e.g., -20°C or -80°C).

    • Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

    • Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.

  • Assess pH of Experimental Media:

    • Measure the pH of your final experimental solution.

    • If the pH is acidic or basic, consider if it is essential for your experiment. If possible, adjust the pH to be closer to neutral (pH 7.0-7.4).

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Controlled Degradation Study:

    • Subject a solution of this compound to forced degradation conditions (e.g., heat, strong acid, strong base, UV light).

    • Analyze the stressed samples by HPLC-MS to identify the mass of potential degradation products. This can help in identifying the degradation pathway.

  • Optimize HPLC Method:

    • Ensure your HPLC method is capable of separating the parent compound from potential degradation products. A gradient elution method is often preferable for stability studies.

  • Review Solvent Compatibility:

    • Ensure that the solvent used for your experiments is not reacting with this compound. Test the stability in a few different recommended solvents if possible.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound under specific solvent and temperature conditions.

Methodology:

  • Prepare a stock solution of this compound of known concentration in the desired solvent (e.g., DMSO).

  • Aliquot the stock solution into multiple amber vials.

  • Store the aliquots at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each temperature condition.

  • Analyze the samples by a validated HPLC-UV or HPLC-MS method to quantify the remaining concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: pH Stability Profile of this compound

Objective: To evaluate the stability of this compound across a range of pH values.

Methodology:

  • Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution into each of the prepared buffers to a final desired concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the overall pH and stability.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each pH solution.

  • Immediately quench any further degradation by adding a strong acid (if the sample is basic) or base (if the sample is acidic) to neutralize the sample, or by freezing at -80°C.

  • Analyze the samples by HPLC to determine the concentration of this compound.

  • Plot the percentage of this compound remaining against time for each pH condition.

Data Presentation

Table 1: Hypothetical Stability of this compound at Different Temperatures

Storage Temperature (°C)% Remaining after 24h% Remaining after 72h% Remaining after 1 week
25 (Room Temperature)856030
4989590
-20>99>9998
-80>99>99>99

Table 2: Hypothetical pH Stability of this compound at 37°C

pH% Remaining after 4h% Remaining after 8h% Remaining after 24h
3.0705015
5.0908060
7.4989692
9.0604010

Visualizations

degradation_pathway Phyperunolide_E This compound (Lactone Ring Intact) Hydrolyzed_Product Hydrolyzed Product (Open Lactone Ring) Phyperunolide_E->Hydrolyzed_Product  pH (Acid/Base) Temperature Oxidized_Product Oxidized Product Phyperunolide_E->Oxidized_Product  Oxidizing Agents Photodegradation_Product Photodegradation Product Phyperunolide_E->Photodegradation_Product  Light (UV)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Dilute Dilute into Test Conditions (e.g., different pH, temp) Prep_Stock->Dilute Incubate Incubate at Set Timepoints Dilute->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze by HPLC Quench->Analyze Quantify Quantify Remaining Compound Analyze->Quantify

References

Technical Support Center: Analysis of Phyperunolide E Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Phyperunolide E degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting common issues, and interpreting analytical data related to the stability and degradation of this compound, a novel phytoconstituent.

Frequently Asked Questions (FAQs)

Q1: Where do I begin when starting a degradation study for a novel compound like this compound?

A1: A systematic approach is crucial when investigating the degradation of a new chemical entity. The initial steps should involve forced degradation studies, also known as stress testing. This process involves subjecting this compound to a variety of harsh conditions to intentionally induce degradation. The goal is to rapidly identify potential degradation pathways and develop analytical methods capable of resolving the parent compound from its degradation products.[1][2]

Key stress conditions to investigate include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at various temperatures.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide.

  • Photodegradation: Exposure to UV and visible light.

  • Thermal Degradation: Subjecting the compound to high temperatures, both in solid form and in solution.

It is essential to include a control sample (this compound in a neutral, protected state) in all experiments to differentiate between degradation and other forms of sample variability.

Q2: What are the most appropriate analytical techniques for analyzing this compound and its degradation products?

A2: A combination of chromatographic and spectroscopic techniques is generally required for a comprehensive analysis.[3]

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating this compound from its degradation products. A stability-indicating HPLC method must be developed and validated to ensure it can accurately quantify the parent drug in the presence of its degradants. UV or photodiode array (PDA) detectors are commonly used.[4]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for identifying the structures of degradation products.[3][5] By analyzing the mass-to-charge ratio and fragmentation patterns of the separated compounds, you can propose molecular formulas and structural features of the degradants.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information for the definitive identification of degradation products, especially when they can be isolated in sufficient purity.[9][10]

Q3: How do I develop a stability-indicating HPLC method?

A3: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the accurate quantification of the active ingredient. The development process typically involves:

  • Column and Mobile Phase Screening: Start with a versatile column, such as a C18, and screen different mobile phase compositions (e.g., acetonitrile/water or methanol (B129727)/water with modifiers like formic acid or ammonium (B1175870) acetate) to achieve initial separation of the parent peak from any visible impurities.[4][11]

  • Analysis of Stressed Samples: Inject samples from your forced degradation studies. The goal is to achieve baseline resolution between the this compound peak and all degradation product peaks.

  • Method Optimization: Adjust parameters such as gradient slope, flow rate, column temperature, and mobile phase pH to improve resolution and peak shape.[4]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the this compound peak in the presence of its degradants. This helps to ensure that no degradation products are co-eluting.

  • Method Validation: Once the method is optimized, it must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[12]

Troubleshooting Guides

Issue Potential Cause(s) Troubleshooting Steps
Poor resolution between this compound and a degradation product peak in HPLC. - Inappropriate mobile phase composition or gradient. - Unsuitable column chemistry. - Suboptimal column temperature.1. Modify the mobile phase gradient to be shallower, providing more time for separation. 2. Try a different column with a different stationary phase (e.g., phenyl-hexyl, C8). 3. Adjust the column temperature; sometimes a lower or higher temperature can improve selectivity.[4]
Mass spectrometer shows no clear molecular ion for a suspected degradation product. - The compound may not ionize well under the chosen conditions. - In-source fragmentation may be occurring.1. Switch between positive and negative ionization modes. 2. Try a different ionization source if available (e.g., APCI instead of ESI). 3. Reduce the fragmentor or cone voltage to minimize in-source fragmentation.
Broad or tailing peaks in the HPLC chromatogram. - Secondary interactions with the stationary phase. - Column overload. - Extraneous column effects.1. Modify the mobile phase pH to change the ionization state of the analyte. 2. Reduce the injection volume or sample concentration. 3. Ensure all tubing and connections are secure and of the appropriate diameter.
Inconsistent retention times. - Fluctuation in mobile phase composition. - Inadequate column equilibration. - Pump malfunction.1. Ensure mobile phase components are accurately measured and well-mixed. 2. Increase the column equilibration time between injections. 3. Check the pump for leaks and ensure it is delivering a consistent flow rate.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In a clean vial, add a specific volume of the this compound stock solution and an equal volume of 0.1 M hydrochloric acid.

  • Incubation: Place the vial in a water bath at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Neutralization and Dilution: After the specified time, remove the vial, allow it to cool to room temperature, and neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide. Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the sample by HPLC-PDA and LC-MS alongside a control sample (this compound in neutral solution).

Protocol 2: HPLC Method for Degradation Product Analysis
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and photodiode array detector.[13]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: PDA detector scanning from 200-400 nm, with specific wavelength monitoring at the λmax of this compound.

Quantitative Data Summary

The following table is a template for summarizing the quantitative data from a this compound degradation study. Researchers should populate this table with their experimental results.

Stress Condition Time (hours) This compound Assay (%) Total Degradation Products (%) Major Degradation Product 1 (Area %) Major Degradation Product 2 (Area %)
0.1 M HCl, 60°C0100.00.00.00.0
2
8
24
0.1 M NaOH, 60°C0100.00.00.00.0
2
8
24
3% H₂O₂, RT0100.00.00.00.0
2
8
24

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_interpretation Data Interpretation start This compound Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation photo Photodegradation start->photo thermal Thermal Degradation start->thermal hplc HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc lcms LC-MS Analysis hplc->lcms quant Quantify Degradation hplc->quant id Identify Degradants lcms->id pathway Propose Degradation Pathway quant->pathway id->pathway

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic start Poor Peak Resolution in HPLC q1 Is the mobile phase gradient optimized? start->q1 a1_yes Adjust Gradient (e.g., shallower slope) q1->a1_yes No q2 Is the column chemistry appropriate? q1->q2 Yes a1_yes->q2 a2_yes Screen Different Columns (e.g., Phenyl-Hexyl) q2->a2_yes No q3 Is the column temperature optimized? q2->q3 Yes a2_yes->q3 a3_yes Vary Column Temperature q3->a3_yes No end Resolution Improved q3->end Yes a3_yes->end

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Technical Support Center: Analysis of Phyperunolide E Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Phyperunolide E degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting common issues, and interpreting analytical data related to the stability and degradation of this compound, a novel phytoconstituent.

Frequently Asked Questions (FAQs)

Q1: Where do I begin when starting a degradation study for a novel compound like this compound?

A1: A systematic approach is crucial when investigating the degradation of a new chemical entity. The initial steps should involve forced degradation studies, also known as stress testing. This process involves subjecting this compound to a variety of harsh conditions to intentionally induce degradation. The goal is to rapidly identify potential degradation pathways and develop analytical methods capable of resolving the parent compound from its degradation products.[1][2]

Key stress conditions to investigate include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at various temperatures.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide.

  • Photodegradation: Exposure to UV and visible light.

  • Thermal Degradation: Subjecting the compound to high temperatures, both in solid form and in solution.

It is essential to include a control sample (this compound in a neutral, protected state) in all experiments to differentiate between degradation and other forms of sample variability.

Q2: What are the most appropriate analytical techniques for analyzing this compound and its degradation products?

A2: A combination of chromatographic and spectroscopic techniques is generally required for a comprehensive analysis.[3]

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating this compound from its degradation products. A stability-indicating HPLC method must be developed and validated to ensure it can accurately quantify the parent drug in the presence of its degradants. UV or photodiode array (PDA) detectors are commonly used.[4]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for identifying the structures of degradation products.[3][5] By analyzing the mass-to-charge ratio and fragmentation patterns of the separated compounds, you can propose molecular formulas and structural features of the degradants.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information for the definitive identification of degradation products, especially when they can be isolated in sufficient purity.[9][10]

Q3: How do I develop a stability-indicating HPLC method?

A3: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the accurate quantification of the active ingredient. The development process typically involves:

  • Column and Mobile Phase Screening: Start with a versatile column, such as a C18, and screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water with modifiers like formic acid or ammonium acetate) to achieve initial separation of the parent peak from any visible impurities.[4][11]

  • Analysis of Stressed Samples: Inject samples from your forced degradation studies. The goal is to achieve baseline resolution between the this compound peak and all degradation product peaks.

  • Method Optimization: Adjust parameters such as gradient slope, flow rate, column temperature, and mobile phase pH to improve resolution and peak shape.[4]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the this compound peak in the presence of its degradants. This helps to ensure that no degradation products are co-eluting.

  • Method Validation: Once the method is optimized, it must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[12]

Troubleshooting Guides

Issue Potential Cause(s) Troubleshooting Steps
Poor resolution between this compound and a degradation product peak in HPLC. - Inappropriate mobile phase composition or gradient. - Unsuitable column chemistry. - Suboptimal column temperature.1. Modify the mobile phase gradient to be shallower, providing more time for separation. 2. Try a different column with a different stationary phase (e.g., phenyl-hexyl, C8). 3. Adjust the column temperature; sometimes a lower or higher temperature can improve selectivity.[4]
Mass spectrometer shows no clear molecular ion for a suspected degradation product. - The compound may not ionize well under the chosen conditions. - In-source fragmentation may be occurring.1. Switch between positive and negative ionization modes. 2. Try a different ionization source if available (e.g., APCI instead of ESI). 3. Reduce the fragmentor or cone voltage to minimize in-source fragmentation.
Broad or tailing peaks in the HPLC chromatogram. - Secondary interactions with the stationary phase. - Column overload. - Extraneous column effects.1. Modify the mobile phase pH to change the ionization state of the analyte. 2. Reduce the injection volume or sample concentration. 3. Ensure all tubing and connections are secure and of the appropriate diameter.
Inconsistent retention times. - Fluctuation in mobile phase composition. - Inadequate column equilibration. - Pump malfunction.1. Ensure mobile phase components are accurately measured and well-mixed. 2. Increase the column equilibration time between injections. 3. Check the pump for leaks and ensure it is delivering a consistent flow rate.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In a clean vial, add a specific volume of the this compound stock solution and an equal volume of 0.1 M hydrochloric acid.

  • Incubation: Place the vial in a water bath at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Neutralization and Dilution: After the specified time, remove the vial, allow it to cool to room temperature, and neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide. Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the sample by HPLC-PDA and LC-MS alongside a control sample (this compound in neutral solution).

Protocol 2: HPLC Method for Degradation Product Analysis
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and photodiode array detector.[13]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: PDA detector scanning from 200-400 nm, with specific wavelength monitoring at the λmax of this compound.

Quantitative Data Summary

The following table is a template for summarizing the quantitative data from a this compound degradation study. Researchers should populate this table with their experimental results.

Stress Condition Time (hours) This compound Assay (%) Total Degradation Products (%) Major Degradation Product 1 (Area %) Major Degradation Product 2 (Area %)
0.1 M HCl, 60°C0100.00.00.00.0
2
8
24
0.1 M NaOH, 60°C0100.00.00.00.0
2
8
24
3% H₂O₂, RT0100.00.00.00.0
2
8
24

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_interpretation Data Interpretation start This compound Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation photo Photodegradation start->photo thermal Thermal Degradation start->thermal hplc HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc lcms LC-MS Analysis hplc->lcms quant Quantify Degradation hplc->quant id Identify Degradants lcms->id pathway Propose Degradation Pathway quant->pathway id->pathway

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic start Poor Peak Resolution in HPLC q1 Is the mobile phase gradient optimized? start->q1 a1_yes Adjust Gradient (e.g., shallower slope) q1->a1_yes No q2 Is the column chemistry appropriate? q1->q2 Yes a1_yes->q2 a2_yes Screen Different Columns (e.g., Phenyl-Hexyl) q2->a2_yes No q3 Is the column temperature optimized? q2->q3 Yes a2_yes->q3 a3_yes Vary Column Temperature q3->a3_yes No end Resolution Improved q3->end Yes a3_yes->end

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Technical Support Center: Phyperunolide E Isolation and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation, purification, and characterization of Phyperunolide E, a withanolide found in Physalis peruviana. Our goal is to help you minimize batch-to-batch variability and ensure the consistent quality of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound is a C28 steroidal lactone, a type of compound known as a withanolide, isolated from the plant Physalis peruviana. Withanolides as a class have garnered significant scientific interest due to their diverse biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects. Many withanolides exert their effects through the modulation of key signaling pathways, such as the NF-κB pathway, making them promising candidates for drug discovery and development.

Q2: What are the main sources of batch-to-batch variability when isolating this compound?

Batch-to-batch variability in the isolation of natural products like this compound can arise from several factors:

  • Raw Plant Material: The chemical composition of Physalis peruviana can vary depending on the geographical location, climate, harvest time, and storage conditions of the plant material.[1][2][3][4]

  • Extraction Process: The choice of solvent, temperature, and extraction time can significantly impact the yield and profile of extracted compounds.[1][2]

  • Chromatographic Separation: Inconsistencies in the preparation of the stationary phase (e.g., silica (B1680970) gel), mobile phase composition, and elution conditions can lead to variations in the purity and yield of the final product.

  • Compound Stability: this compound, like other withanolides, may be susceptible to degradation under certain conditions of light, temperature, and pH.

Q3: What are the general steps for isolating this compound?

The isolation of this compound from Physalis peruviana typically involves a multi-step process:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol (B145695).

  • Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents to separate compounds based on their polarity.

  • Column Chromatography: The resulting fractions are subjected to one or more rounds of column chromatography, often using silica gel or Sephadex LH-20, to separate this compound from other compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC to obtain highly pure this compound.

Below is a generalized workflow for the isolation of withanolides, including this compound.

cluster_0 Extraction & Initial Fractionation cluster_1 Purification cluster_2 Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent (e.g., MeOH) Crude Extract Crude Extract Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Polar Fraction Polar Fraction Solvent Partitioning->Polar Fraction Non-Polar Fraction Non-Polar Fraction Solvent Partitioning->Non-Polar Fraction Column Chromatography Column Chromatography Polar Fraction->Column Chromatography Silica Gel / Sephadex Semi-pure Fractions Semi-pure Fractions Column Chromatography->Semi-pure Fractions Preparative HPLC Preparative HPLC Semi-pure Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound Characterization Characterization Pure this compound->Characterization NMR, MS

A generalized workflow for the isolation and analysis of this compound.

Troubleshooting Guides

Section 1: Extraction and Initial Fractionation
Issue Possible Cause(s) Recommended Solution(s)
Low yield of crude extract Inefficient extraction due to improper solvent choice or extraction conditions.- Ensure the plant material is finely powdered to increase surface area. - Use a solvent of appropriate polarity (e.g., methanol or ethanol for withanolides). - Increase the extraction time or use methods like sonication or Soxhlet extraction to improve efficiency.
Inconsistent extract composition between batches Variation in the raw plant material.- Source plant material from a single, reputable supplier. - Standardize the harvesting time and post-harvest processing (drying, storage). - Perform a preliminary analysis (e.g., TLC or HPLC) on a small sample of each new batch of plant material to assess its chemical profile.
Poor separation during solvent partitioning Incomplete separation of layers or use of solvents with similar polarities.- Allow sufficient time for the solvent layers to separate completely. - Ensure the separatory funnel is not shaken too vigorously to avoid emulsion formation. - Use standard solvent systems for partitioning withanolides, such as n-hexane/methanol-water or ethyl acetate (B1210297)/water.
Section 2: Column Chromatography (Silica Gel)
Issue Possible Cause(s) Recommended Solution(s)
Poor separation of compounds (overlapping peaks) - Inappropriate solvent system. - Column overloading. - Improper column packing.- Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation of the target compound. - Reduce the amount of sample loaded onto the column. A general rule is 1:20 to 1:100 sample-to-silica ratio. - Ensure the column is packed uniformly without any air bubbles or cracks.
Compound is not eluting from the column The solvent system is not polar enough.- Gradually increase the polarity of the mobile phase. For withanolides, a gradient of chloroform/methanol or ethyl acetate/hexane is often used.
Compound elutes too quickly (with the solvent front) The solvent system is too polar.- Decrease the polarity of the initial mobile phase.
Streaking or tailing of bands - Sample is not stable on silica gel. - Sample is not dissolving well in the mobile phase.- Test the stability of your compound on a TLC plate by spotting and letting it sit for an hour before developing. If degradation occurs, consider using a different stationary phase like alumina. - Ensure the sample is fully dissolved in the loading solvent, which should be as non-polar as possible.
Section 3: Preparative HPLC Purification
Issue Possible Cause(s) Recommended Solution(s)
Poor peak resolution - Inappropriate mobile phase or gradient. - Column overloading. - Column deterioration.- Optimize the mobile phase and gradient on an analytical HPLC first. - Reduce the injection volume or sample concentration. - Use a guard column and ensure the column is properly cleaned and stored.
Peak fronting or tailing - Column overloading. - Inappropriate mobile phase pH. - Interactions between the analyte and the stationary phase.- Dilute the sample. - Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. - Try a different column chemistry (e.g., C8 instead of C18).
Variable retention times between runs - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Pump malfunction.- Prepare fresh mobile phase daily and degas thoroughly. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure a stable flow rate.

Experimental Protocols

General Protocol for Withanolide Extraction from Physalis peruviana

This protocol is a general guideline based on methods reported for withanolide isolation. Specific parameters may need to be optimized for this compound.

  • Preparation of Plant Material:

    • Air-dry the aerial parts of Physalis peruviana at room temperature.

    • Grind the dried plant material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract and repeat the extraction process with fresh methanol two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning with n-hexane to remove non-polar compounds.

    • Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as ethyl acetate, to extract the withanolides.

    • Concentrate the ethyl acetate fraction to dryness.

Illustrative Signaling Pathway: Withanolide Inhibition of the NF-κB Pathway

Many withanolides have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6][7] This pathway is a central regulator of inflammation.

cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates IkB-NF-kB Complex IkB NF-kB IkB->IkB-NF-kB Complex NF-kB NF-kB NF-kB->IkB-NF-kB Complex NF-kB_n NF-kB IkB-NF-kB Complex->NF-kB_n IkB degradation allows NF-kB translocation This compound This compound This compound->IKK Complex Inhibits Inflammatory Genes Inflammatory Genes NF-kB_n->Inflammatory Genes Activates Transcription

Inhibition of the NF-κB pathway by withanolides like this compound.

Data Presentation

Table 1: Typical Analytical Techniques for Withanolide Characterization
Technique Information Provided Typical Observations for Withanolides
Thin Layer Chromatography (TLC) Preliminary separation and visualization of compounds.Withanolides can be visualized under UV light (254 nm) and by staining with specific reagents (e.g., anisaldehyde-sulfuric acid).
High-Performance Liquid Chromatography (HPLC) Separation, quantification, and purity assessment.Reversed-phase C18 columns with a mobile phase of acetonitrile/water or methanol/water are commonly used. Detection is typically at 220-230 nm.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides information for determining the elemental composition and structural fragments of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) Detailed structural elucidation.Characteristic signals for the steroidal backbone, lactone ring, and other functional groups.
Table 2: Factors Influencing Batch-to-Batch Variability and Mitigation Strategies
Factor Potential Impact Mitigation Strategy
Plant Genetics and Growing Conditions Variation in the concentration of this compound and other withanolides.Use of genetically uniform plant material and standardized cultivation practices.
Harvesting and Post-Harvest Processing Degradation or transformation of withanolides.Standardize the harvesting time and drying/storage conditions.
Extraction and Purification Procedures Inconsistent yield and purity.Implement and strictly follow Standard Operating Procedures (SOPs) for all experimental steps.
Analytical Methods Inaccurate quantification.Validate all analytical methods for accuracy, precision, and linearity. Use certified reference standards for calibration.

By carefully controlling these factors and utilizing the troubleshooting guides provided, researchers can significantly reduce batch-to-batch variability in the isolation and analysis of this compound, leading to more reliable and reproducible scientific outcomes.

References

Technical Support Center: Phyperunolide E Isolation and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation, purification, and characterization of Phyperunolide E, a withanolide found in Physalis peruviana. Our goal is to help you minimize batch-to-batch variability and ensure the consistent quality of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound is a C28 steroidal lactone, a type of compound known as a withanolide, isolated from the plant Physalis peruviana. Withanolides as a class have garnered significant scientific interest due to their diverse biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects. Many withanolides exert their effects through the modulation of key signaling pathways, such as the NF-κB pathway, making them promising candidates for drug discovery and development.

Q2: What are the main sources of batch-to-batch variability when isolating this compound?

Batch-to-batch variability in the isolation of natural products like this compound can arise from several factors:

  • Raw Plant Material: The chemical composition of Physalis peruviana can vary depending on the geographical location, climate, harvest time, and storage conditions of the plant material.[1][2][3][4]

  • Extraction Process: The choice of solvent, temperature, and extraction time can significantly impact the yield and profile of extracted compounds.[1][2]

  • Chromatographic Separation: Inconsistencies in the preparation of the stationary phase (e.g., silica gel), mobile phase composition, and elution conditions can lead to variations in the purity and yield of the final product.

  • Compound Stability: this compound, like other withanolides, may be susceptible to degradation under certain conditions of light, temperature, and pH.

Q3: What are the general steps for isolating this compound?

The isolation of this compound from Physalis peruviana typically involves a multi-step process:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol.

  • Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents to separate compounds based on their polarity.

  • Column Chromatography: The resulting fractions are subjected to one or more rounds of column chromatography, often using silica gel or Sephadex LH-20, to separate this compound from other compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC to obtain highly pure this compound.

Below is a generalized workflow for the isolation of withanolides, including this compound.

cluster_0 Extraction & Initial Fractionation cluster_1 Purification cluster_2 Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent (e.g., MeOH) Crude Extract Crude Extract Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Polar Fraction Polar Fraction Solvent Partitioning->Polar Fraction Non-Polar Fraction Non-Polar Fraction Solvent Partitioning->Non-Polar Fraction Column Chromatography Column Chromatography Polar Fraction->Column Chromatography Silica Gel / Sephadex Semi-pure Fractions Semi-pure Fractions Column Chromatography->Semi-pure Fractions Preparative HPLC Preparative HPLC Semi-pure Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound Characterization Characterization Pure this compound->Characterization NMR, MS

A generalized workflow for the isolation and analysis of this compound.

Troubleshooting Guides

Section 1: Extraction and Initial Fractionation
Issue Possible Cause(s) Recommended Solution(s)
Low yield of crude extract Inefficient extraction due to improper solvent choice or extraction conditions.- Ensure the plant material is finely powdered to increase surface area. - Use a solvent of appropriate polarity (e.g., methanol or ethanol for withanolides). - Increase the extraction time or use methods like sonication or Soxhlet extraction to improve efficiency.
Inconsistent extract composition between batches Variation in the raw plant material.- Source plant material from a single, reputable supplier. - Standardize the harvesting time and post-harvest processing (drying, storage). - Perform a preliminary analysis (e.g., TLC or HPLC) on a small sample of each new batch of plant material to assess its chemical profile.
Poor separation during solvent partitioning Incomplete separation of layers or use of solvents with similar polarities.- Allow sufficient time for the solvent layers to separate completely. - Ensure the separatory funnel is not shaken too vigorously to avoid emulsion formation. - Use standard solvent systems for partitioning withanolides, such as n-hexane/methanol-water or ethyl acetate/water.
Section 2: Column Chromatography (Silica Gel)
Issue Possible Cause(s) Recommended Solution(s)
Poor separation of compounds (overlapping peaks) - Inappropriate solvent system. - Column overloading. - Improper column packing.- Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation of the target compound. - Reduce the amount of sample loaded onto the column. A general rule is 1:20 to 1:100 sample-to-silica ratio. - Ensure the column is packed uniformly without any air bubbles or cracks.
Compound is not eluting from the column The solvent system is not polar enough.- Gradually increase the polarity of the mobile phase. For withanolides, a gradient of chloroform/methanol or ethyl acetate/hexane is often used.
Compound elutes too quickly (with the solvent front) The solvent system is too polar.- Decrease the polarity of the initial mobile phase.
Streaking or tailing of bands - Sample is not stable on silica gel. - Sample is not dissolving well in the mobile phase.- Test the stability of your compound on a TLC plate by spotting and letting it sit for an hour before developing. If degradation occurs, consider using a different stationary phase like alumina. - Ensure the sample is fully dissolved in the loading solvent, which should be as non-polar as possible.
Section 3: Preparative HPLC Purification
Issue Possible Cause(s) Recommended Solution(s)
Poor peak resolution - Inappropriate mobile phase or gradient. - Column overloading. - Column deterioration.- Optimize the mobile phase and gradient on an analytical HPLC first. - Reduce the injection volume or sample concentration. - Use a guard column and ensure the column is properly cleaned and stored.
Peak fronting or tailing - Column overloading. - Inappropriate mobile phase pH. - Interactions between the analyte and the stationary phase.- Dilute the sample. - Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. - Try a different column chemistry (e.g., C8 instead of C18).
Variable retention times between runs - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Pump malfunction.- Prepare fresh mobile phase daily and degas thoroughly. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure a stable flow rate.

Experimental Protocols

General Protocol for Withanolide Extraction from Physalis peruviana

This protocol is a general guideline based on methods reported for withanolide isolation. Specific parameters may need to be optimized for this compound.

  • Preparation of Plant Material:

    • Air-dry the aerial parts of Physalis peruviana at room temperature.

    • Grind the dried plant material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract and repeat the extraction process with fresh methanol two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning with n-hexane to remove non-polar compounds.

    • Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as ethyl acetate, to extract the withanolides.

    • Concentrate the ethyl acetate fraction to dryness.

Illustrative Signaling Pathway: Withanolide Inhibition of the NF-κB Pathway

Many withanolides have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6][7] This pathway is a central regulator of inflammation.

cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates IkB-NF-kB Complex IkB NF-kB IkB->IkB-NF-kB Complex NF-kB NF-kB NF-kB->IkB-NF-kB Complex NF-kB_n NF-kB IkB-NF-kB Complex->NF-kB_n IkB degradation allows NF-kB translocation This compound This compound This compound->IKK Complex Inhibits Inflammatory Genes Inflammatory Genes NF-kB_n->Inflammatory Genes Activates Transcription

Inhibition of the NF-κB pathway by withanolides like this compound.

Data Presentation

Table 1: Typical Analytical Techniques for Withanolide Characterization
Technique Information Provided Typical Observations for Withanolides
Thin Layer Chromatography (TLC) Preliminary separation and visualization of compounds.Withanolides can be visualized under UV light (254 nm) and by staining with specific reagents (e.g., anisaldehyde-sulfuric acid).
High-Performance Liquid Chromatography (HPLC) Separation, quantification, and purity assessment.Reversed-phase C18 columns with a mobile phase of acetonitrile/water or methanol/water are commonly used. Detection is typically at 220-230 nm.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides information for determining the elemental composition and structural fragments of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) Detailed structural elucidation.Characteristic signals for the steroidal backbone, lactone ring, and other functional groups.
Table 2: Factors Influencing Batch-to-Batch Variability and Mitigation Strategies
Factor Potential Impact Mitigation Strategy
Plant Genetics and Growing Conditions Variation in the concentration of this compound and other withanolides.Use of genetically uniform plant material and standardized cultivation practices.
Harvesting and Post-Harvest Processing Degradation or transformation of withanolides.Standardize the harvesting time and drying/storage conditions.
Extraction and Purification Procedures Inconsistent yield and purity.Implement and strictly follow Standard Operating Procedures (SOPs) for all experimental steps.
Analytical Methods Inaccurate quantification.Validate all analytical methods for accuracy, precision, and linearity. Use certified reference standards for calibration.

By carefully controlling these factors and utilizing the troubleshooting guides provided, researchers can significantly reduce batch-to-batch variability in the isolation and analysis of this compound, leading to more reliable and reproducible scientific outcomes.

References

Optimizing Phyperunolide E Concentration for Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Phyperunolide E and related withanolides in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in bioassays?

A1: For novel withanolides like this compound, it is recommended to start with a broad concentration range to determine the optimal dose-response curve. Based on studies of other withanolides, a starting range of 0.1 µM to 100 µM is advisable for initial screening in both cytotoxicity and anti-inflammatory assays.

Q2: How should I dissolve this compound for use in cell culture?

A2: this compound, like most withanolides, is expected to have poor water solubility. It is recommended to dissolve the compound in a sterile, cell-culture grade solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: I am observing cytotoxicity at concentrations where I expect to see anti-inflammatory effects. What should I do?

A3: This is a common challenge with bioactive compounds. It is crucial to determine the cytotoxic concentration range of this compound in your specific cell line first. Run a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value. For subsequent anti-inflammatory or other bioassays, use concentrations well below the cytotoxic threshold. Many withanolides exhibit anti-inflammatory effects at non-cytotoxic concentrations. For instance, some withanolides show anti-inflammatory activity at concentrations as low as 10-60 nM, while cytotoxicity is only observed at much higher concentrations (e.g., >50 µM)[1][2][3].

Q4: How stable is this compound in solution? How should I store it?

A4: Withanolides can be sensitive to storage conditions. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of withanolides are generally not recommended for long-term storage and should be prepared fresh for each experiment. Studies on withanolide-rich extracts have shown a decline in the content of active compounds over time, especially under suboptimal storage conditions, which can affect biological activity[4][5][6].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitates in cell culture medium. The final concentration of the compound is too high, exceeding its solubility in the aqueous medium. The final DMSO concentration may be too low to maintain solubility.Prepare a higher concentration DMSO stock solution to minimize the volume added to the medium. Ensure thorough mixing when diluting the stock solution. If precipitation persists, consider using a lower, more soluble concentration range.
Inconsistent results between experiments. Degradation of the compound due to improper storage. Variability in cell seeding density or passage number. Pipetting errors.Aliquot the DMSO stock solution and store it at -80°C. Use a consistent cell passage number and ensure accurate cell counting for seeding. Calibrate pipettes regularly.
No biological activity observed. The concentration range tested is too low. The compound is inactive in the chosen assay or cell line. The compound has degraded.Test a wider and higher concentration range, being mindful of potential cytotoxicity. Verify the activity of your assay with a known positive control. Use a freshly prepared solution from a properly stored stock.
High background in the assay. The compound interferes with the assay reagents (e.g., colorimetric or fluorometric detection).Run a control with the compound in cell-free medium to check for direct interference with the assay components. If interference is observed, consider using an alternative assay with a different detection method.

Data Presentation: Efficacy of Withanolides in Bioassays

The following tables summarize the effective concentrations of various withanolides from Physalis peruviana and Withania somnifera in cytotoxicity and anti-inflammatory bioassays. This data can serve as a reference for establishing initial experimental concentrations for this compound.

Table 1: Cytotoxic Activity of Withanolides against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Peruranolide DerivativeMCF-7 (Breast Cancer)3.51[7]
Withanolide MixLNCaP (Prostate Cancer)0.12 - 2[8]
Withanolide Mix22Rv1 (Prostate Cancer)0.99[8]
Withanolide MixACHN (Renal Cancer)>5.0[9]
Withanolide DerivativesVarious Cancer Cell Lines0.067 - 9.3[10]

Table 2: Anti-inflammatory Activity of Withanolides

CompoundAssayCell LineIC50Reference
Physaperuvin KNF-κB Inhibition-10 nM[1][2][3]
PhysalolactoneNF-κB Inhibition-60 nM[1][2][3]
Withanolide DerivativeNF-κB Inhibition-40 nM[1][2][3]
Physaperuvin KNitric Oxide (NO) ProductionRAW 264.70.32 - 13.3 µM[1][2][3]
Withanolide DerivativesNitric Oxide (NO) ProductionRAW 264.71.9 - 29.0 µM[10]

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol provides a general procedure to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound

  • Sterile DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X stock concentration of this compound in complete medium from a high-concentration DMSO stock. Perform serial dilutions to create a range of concentrations.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This protocol measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator.

Materials:

  • This compound

  • Sterile DMSO

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Prepare various non-cytotoxic concentrations of this compound in complete medium. Remove the old medium and add 100 µL of the compound dilutions to the cells. Incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-only treated control.

Visualizations

Signaling Pathway

NF_kappaB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Gene_Expression Induces Phyperunolide_E This compound (Withanolide) Phyperunolide_E->IKK Inhibits Experimental_Workflow start Start dissolve Dissolve this compound in DMSO (Stock Solution) start->dissolve cytotoxicity Determine Cytotoxicity (IC50) (e.g., MTT Assay) dissolve->cytotoxicity select_conc Select Non-Cytotoxic Concentrations cytotoxicity->select_conc bioassay Perform Bioassay (e.g., Anti-inflammatory Assay) select_conc->bioassay data_analysis Data Analysis and Interpretation bioassay->data_analysis end End data_analysis->end

References

Optimizing Phyperunolide E Concentration for Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Phyperunolide E and related withanolides in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in bioassays?

A1: For novel withanolides like this compound, it is recommended to start with a broad concentration range to determine the optimal dose-response curve. Based on studies of other withanolides, a starting range of 0.1 µM to 100 µM is advisable for initial screening in both cytotoxicity and anti-inflammatory assays.

Q2: How should I dissolve this compound for use in cell culture?

A2: this compound, like most withanolides, is expected to have poor water solubility. It is recommended to dissolve the compound in a sterile, cell-culture grade solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: I am observing cytotoxicity at concentrations where I expect to see anti-inflammatory effects. What should I do?

A3: This is a common challenge with bioactive compounds. It is crucial to determine the cytotoxic concentration range of this compound in your specific cell line first. Run a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value. For subsequent anti-inflammatory or other bioassays, use concentrations well below the cytotoxic threshold. Many withanolides exhibit anti-inflammatory effects at non-cytotoxic concentrations. For instance, some withanolides show anti-inflammatory activity at concentrations as low as 10-60 nM, while cytotoxicity is only observed at much higher concentrations (e.g., >50 µM)[1][2][3].

Q4: How stable is this compound in solution? How should I store it?

A4: Withanolides can be sensitive to storage conditions. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of withanolides are generally not recommended for long-term storage and should be prepared fresh for each experiment. Studies on withanolide-rich extracts have shown a decline in the content of active compounds over time, especially under suboptimal storage conditions, which can affect biological activity[4][5][6].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitates in cell culture medium. The final concentration of the compound is too high, exceeding its solubility in the aqueous medium. The final DMSO concentration may be too low to maintain solubility.Prepare a higher concentration DMSO stock solution to minimize the volume added to the medium. Ensure thorough mixing when diluting the stock solution. If precipitation persists, consider using a lower, more soluble concentration range.
Inconsistent results between experiments. Degradation of the compound due to improper storage. Variability in cell seeding density or passage number. Pipetting errors.Aliquot the DMSO stock solution and store it at -80°C. Use a consistent cell passage number and ensure accurate cell counting for seeding. Calibrate pipettes regularly.
No biological activity observed. The concentration range tested is too low. The compound is inactive in the chosen assay or cell line. The compound has degraded.Test a wider and higher concentration range, being mindful of potential cytotoxicity. Verify the activity of your assay with a known positive control. Use a freshly prepared solution from a properly stored stock.
High background in the assay. The compound interferes with the assay reagents (e.g., colorimetric or fluorometric detection).Run a control with the compound in cell-free medium to check for direct interference with the assay components. If interference is observed, consider using an alternative assay with a different detection method.

Data Presentation: Efficacy of Withanolides in Bioassays

The following tables summarize the effective concentrations of various withanolides from Physalis peruviana and Withania somnifera in cytotoxicity and anti-inflammatory bioassays. This data can serve as a reference for establishing initial experimental concentrations for this compound.

Table 1: Cytotoxic Activity of Withanolides against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Peruranolide DerivativeMCF-7 (Breast Cancer)3.51[7]
Withanolide MixLNCaP (Prostate Cancer)0.12 - 2[8]
Withanolide Mix22Rv1 (Prostate Cancer)0.99[8]
Withanolide MixACHN (Renal Cancer)>5.0[9]
Withanolide DerivativesVarious Cancer Cell Lines0.067 - 9.3[10]

Table 2: Anti-inflammatory Activity of Withanolides

CompoundAssayCell LineIC50Reference
Physaperuvin KNF-κB Inhibition-10 nM[1][2][3]
PhysalolactoneNF-κB Inhibition-60 nM[1][2][3]
Withanolide DerivativeNF-κB Inhibition-40 nM[1][2][3]
Physaperuvin KNitric Oxide (NO) ProductionRAW 264.70.32 - 13.3 µM[1][2][3]
Withanolide DerivativesNitric Oxide (NO) ProductionRAW 264.71.9 - 29.0 µM[10]

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol provides a general procedure to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound

  • Sterile DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X stock concentration of this compound in complete medium from a high-concentration DMSO stock. Perform serial dilutions to create a range of concentrations.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This protocol measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator.

Materials:

  • This compound

  • Sterile DMSO

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Prepare various non-cytotoxic concentrations of this compound in complete medium. Remove the old medium and add 100 µL of the compound dilutions to the cells. Incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-only treated control.

Visualizations

Signaling Pathway

NF_kappaB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Gene_Expression Induces Phyperunolide_E This compound (Withanolide) Phyperunolide_E->IKK Inhibits Experimental_Workflow start Start dissolve Dissolve this compound in DMSO (Stock Solution) start->dissolve cytotoxicity Determine Cytotoxicity (IC50) (e.g., MTT Assay) dissolve->cytotoxicity select_conc Select Non-Cytotoxic Concentrations cytotoxicity->select_conc bioassay Perform Bioassay (e.g., Anti-inflammatory Assay) select_conc->bioassay data_analysis Data Analysis and Interpretation bioassay->data_analysis end End data_analysis->end

References

Phyperunolide E assay interference and troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phyperunolide E and related withanolide assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common issues, and offer troubleshooting solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a member of the withanolide class of natural products, which are C28 ergostane-type phytosteroids. These compounds are known for a variety of biological activities, with this compound and its analogs primarily recognized for their anti-inflammatory effects.

Q2: What is the principal mechanism of action for the anti-inflammatory effects of this compound?

The primary anti-inflammatory mechanism of this compound and related withanolides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, this compound can reduce the production of inflammatory mediators.

Q3: What are the common in vitro assays used to assess the bioactivity of this compound?

The most common in vitro assays to evaluate the anti-inflammatory activity of this compound are:

  • NF-κB Reporter Assay: To measure the inhibition of NF-κB transcriptional activity.[3][4][5]

  • Nitric Oxide (NO) Production Assay (Griess Assay): To quantify the reduction of nitric oxide, a key inflammatory mediator, in stimulated macrophages.[6][7]

Q4: Are there known stability or solubility issues with withanolides like this compound in experimental settings?

While specific data on this compound is limited, withanolides, in general, are steroidal lactones. As with many natural products, solubility in aqueous assay media can be a concern. It is common practice to dissolve these compounds in a solvent like dimethyl sulfoxide (B87167) (DMSO) before preparing final dilutions in culture medium. It is crucial to include a vehicle control (DMSO alone) in all experiments to account for any solvent effects.

Troubleshooting Guides

NF-κB Reporter Assay Troubleshooting
Problem Potential Cause Recommended Solution
High background signal in unstimulated control wells - Autofluorescence of the compound. - Contamination of cell culture.- Run a parallel assay with compound alone (no cells) to check for autofluorescence. - Test for and eliminate mycoplasma or bacterial contamination.
No or low signal in stimulated control wells - Inactive stimulant (e.g., TNF-α, LPS). - Problem with the reporter cell line. - Incorrect assay setup.- Use a fresh batch of stimulant and confirm its activity with a known positive control inhibitor. - Verify the integrity and responsiveness of the reporter cell line. - Double-check all reagent concentrations and incubation times.[5]
Inconsistent results between replicates - Uneven cell seeding. - Pipetting errors. - Edge effects in the microplate.- Ensure a homogenous cell suspension and careful pipetting. - Avoid using the outer wells of the plate or fill them with sterile PBS. - Mix all reagents thoroughly before adding to the plate.[8]
Apparent inhibition is due to cytotoxicity - The compound is toxic to the reporter cells at the tested concentrations.- Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with the NF-κB assay to determine the cytotoxic concentration of this compound.[9]
Nitric Oxide (Griess) Assay Troubleshooting
Problem Potential Cause Recommended Solution
High background in control wells - Phenol (B47542) red in the culture medium can interfere with the colorimetric reading. - Nitrite (B80452) contamination in water or reagents.- Use phenol red-free medium for the assay. - Use high-purity water and fresh reagents.
Low signal in LPS-stimulated wells - Insufficient LPS stimulation. - Cells are no longer responsive.- Confirm the potency of the LPS. - Use a fresh stock of RAW 264.7 or other suitable macrophage cells.
Colorimetric interference from the test compound - Natural products can be colored and absorb light at the same wavelength as the Griess reaction product (540 nm).- Run a control with the compound in medium without cells to measure its intrinsic absorbance and subtract this value from the test wells.
Compound scavenges nitric oxide directly - The compound may be a potent antioxidant that quenches NO non-specifically.- Consider alternative assays to confirm the mechanism is via inhibition of iNOS expression (e.g., Western blot for iNOS protein).
Precipitation of the compound in the assay medium - Poor solubility of the compound at the tested concentration.- Decrease the final concentration of the compound. Ensure the final DMSO concentration is low and consistent across all wells.

Quantitative Data Summary

The following table summarizes the reported anti-inflammatory activity of some withanolides and related natural compounds. This data can serve as a reference for expected potency.

Compound Assay Cell Line IC50 Value
Withanolide Analog (EF24)NF-κB TranslocationA549~1 µM
ParthenolideIKK ActivityAS cellsInhibitory at 5 µM
Oleanolic AcidPGE2 ReleaseMouse Macrophages23.51 µM[10]
Ursolic AcidPGE2 ReleaseMouse Macrophages60.91 µM[10]
8-PrenylapigeninNF-κB ActivationRAW 264.7<30 µM[11]

Experimental Protocols

NF-κB Luciferase Reporter Assay Protocol
  • Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter into a 96-well plate at a density of 5 x 10^4 cells/well. Incubate overnight.

  • Compound Treatment: The following day, remove the medium and add fresh medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • Stimulation: Add a stimulant such as TNF-α (10 ng/mL) or LPS (1 µg/mL) to all wells except the unstimulated control. Incubate for 6-24 hours.[5][12]

  • Lysis and Luciferase Measurement: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Measure the luminescence using a plate reader.[4]

  • Data Analysis: Normalize the firefly luciferase signal to a co-transfected Renilla luciferase signal or to cell viability. Calculate the percent inhibition relative to the stimulated vehicle control.

Nitric Oxide Production (Griess) Assay Protocol
  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[7]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production.[7]

  • Griess Reaction:

    • Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.[6]

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-1-naphthylethylenediamine dihydrochloride (B599025) in phosphoric acid).[6][7]

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve. Calculate the percent inhibition of NO production compared to the LPS-stimulated vehicle control.

Visualizations

G NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Activation IKK_Complex IKK Complex Receptor->IKK_Complex 2. Signal Transduction IkB IκB IKK_Complex->IkB 3. Phosphorylation NFkB NF-κB IkB->NFkB 4. Degradation & Release NFkB_IkB NF-κB-IκB Complex NFkB_n NF-κB NFkB->NFkB_n 5. Nuclear Translocation Phyperunolide_E This compound Phyperunolide_E->IKK_Complex Inhibition DNA DNA NFkB_n->DNA 6. DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression 7. Transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

G Experimental Workflow for this compound Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Seed_Cells Seed Cells (e.g., RAW 264.7) in 96-well plate Start->Seed_Cells Pretreat Pre-treat cells with This compound dilutions Prepare_Stock->Pretreat Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Assay_NO Griess Assay for NO Incubate->Assay_NO Assay_Viability MTT Assay for Viability Incubate->Assay_Viability Analyze Analyze Data Assay_NO->Analyze Assay_Viability->Analyze End End Analyze->End

Caption: General experimental workflow for screening this compound.

References

Phyperunolide E assay interference and troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phyperunolide E and related withanolide assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common issues, and offer troubleshooting solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a member of the withanolide class of natural products, which are C28 ergostane-type phytosteroids. These compounds are known for a variety of biological activities, with this compound and its analogs primarily recognized for their anti-inflammatory effects.

Q2: What is the principal mechanism of action for the anti-inflammatory effects of this compound?

The primary anti-inflammatory mechanism of this compound and related withanolides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, this compound can reduce the production of inflammatory mediators.

Q3: What are the common in vitro assays used to assess the bioactivity of this compound?

The most common in vitro assays to evaluate the anti-inflammatory activity of this compound are:

  • NF-κB Reporter Assay: To measure the inhibition of NF-κB transcriptional activity.[3][4][5]

  • Nitric Oxide (NO) Production Assay (Griess Assay): To quantify the reduction of nitric oxide, a key inflammatory mediator, in stimulated macrophages.[6][7]

Q4: Are there known stability or solubility issues with withanolides like this compound in experimental settings?

While specific data on this compound is limited, withanolides, in general, are steroidal lactones. As with many natural products, solubility in aqueous assay media can be a concern. It is common practice to dissolve these compounds in a solvent like dimethyl sulfoxide (DMSO) before preparing final dilutions in culture medium. It is crucial to include a vehicle control (DMSO alone) in all experiments to account for any solvent effects.

Troubleshooting Guides

NF-κB Reporter Assay Troubleshooting
Problem Potential Cause Recommended Solution
High background signal in unstimulated control wells - Autofluorescence of the compound. - Contamination of cell culture.- Run a parallel assay with compound alone (no cells) to check for autofluorescence. - Test for and eliminate mycoplasma or bacterial contamination.
No or low signal in stimulated control wells - Inactive stimulant (e.g., TNF-α, LPS). - Problem with the reporter cell line. - Incorrect assay setup.- Use a fresh batch of stimulant and confirm its activity with a known positive control inhibitor. - Verify the integrity and responsiveness of the reporter cell line. - Double-check all reagent concentrations and incubation times.[5]
Inconsistent results between replicates - Uneven cell seeding. - Pipetting errors. - Edge effects in the microplate.- Ensure a homogenous cell suspension and careful pipetting. - Avoid using the outer wells of the plate or fill them with sterile PBS. - Mix all reagents thoroughly before adding to the plate.[8]
Apparent inhibition is due to cytotoxicity - The compound is toxic to the reporter cells at the tested concentrations.- Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with the NF-κB assay to determine the cytotoxic concentration of this compound.[9]
Nitric Oxide (Griess) Assay Troubleshooting
Problem Potential Cause Recommended Solution
High background in control wells - Phenol red in the culture medium can interfere with the colorimetric reading. - Nitrite contamination in water or reagents.- Use phenol red-free medium for the assay. - Use high-purity water and fresh reagents.
Low signal in LPS-stimulated wells - Insufficient LPS stimulation. - Cells are no longer responsive.- Confirm the potency of the LPS. - Use a fresh stock of RAW 264.7 or other suitable macrophage cells.
Colorimetric interference from the test compound - Natural products can be colored and absorb light at the same wavelength as the Griess reaction product (540 nm).- Run a control with the compound in medium without cells to measure its intrinsic absorbance and subtract this value from the test wells.
Compound scavenges nitric oxide directly - The compound may be a potent antioxidant that quenches NO non-specifically.- Consider alternative assays to confirm the mechanism is via inhibition of iNOS expression (e.g., Western blot for iNOS protein).
Precipitation of the compound in the assay medium - Poor solubility of the compound at the tested concentration.- Decrease the final concentration of the compound. Ensure the final DMSO concentration is low and consistent across all wells.

Quantitative Data Summary

The following table summarizes the reported anti-inflammatory activity of some withanolides and related natural compounds. This data can serve as a reference for expected potency.

Compound Assay Cell Line IC50 Value
Withanolide Analog (EF24)NF-κB TranslocationA549~1 µM
ParthenolideIKK ActivityAS cellsInhibitory at 5 µM
Oleanolic AcidPGE2 ReleaseMouse Macrophages23.51 µM[10]
Ursolic AcidPGE2 ReleaseMouse Macrophages60.91 µM[10]
8-PrenylapigeninNF-κB ActivationRAW 264.7<30 µM[11]

Experimental Protocols

NF-κB Luciferase Reporter Assay Protocol
  • Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter into a 96-well plate at a density of 5 x 10^4 cells/well. Incubate overnight.

  • Compound Treatment: The following day, remove the medium and add fresh medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • Stimulation: Add a stimulant such as TNF-α (10 ng/mL) or LPS (1 µg/mL) to all wells except the unstimulated control. Incubate for 6-24 hours.[5][12]

  • Lysis and Luciferase Measurement: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Measure the luminescence using a plate reader.[4]

  • Data Analysis: Normalize the firefly luciferase signal to a co-transfected Renilla luciferase signal or to cell viability. Calculate the percent inhibition relative to the stimulated vehicle control.

Nitric Oxide Production (Griess) Assay Protocol
  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[7]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production.[7]

  • Griess Reaction:

    • Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.[6]

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-1-naphthylethylenediamine dihydrochloride in phosphoric acid).[6][7]

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve. Calculate the percent inhibition of NO production compared to the LPS-stimulated vehicle control.

Visualizations

G NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Activation IKK_Complex IKK Complex Receptor->IKK_Complex 2. Signal Transduction IkB IκB IKK_Complex->IkB 3. Phosphorylation NFkB NF-κB IkB->NFkB 4. Degradation & Release NFkB_IkB NF-κB-IκB Complex NFkB_n NF-κB NFkB->NFkB_n 5. Nuclear Translocation Phyperunolide_E This compound Phyperunolide_E->IKK_Complex Inhibition DNA DNA NFkB_n->DNA 6. DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression 7. Transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

G Experimental Workflow for this compound Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Seed_Cells Seed Cells (e.g., RAW 264.7) in 96-well plate Start->Seed_Cells Pretreat Pre-treat cells with This compound dilutions Prepare_Stock->Pretreat Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Assay_NO Griess Assay for NO Incubate->Assay_NO Assay_Viability MTT Assay for Viability Incubate->Assay_Viability Analyze Analyze Data Assay_NO->Analyze Assay_Viability->Analyze End End Analyze->End

Caption: General experimental workflow for screening this compound.

References

Technical Support Center: Scale-Up Synthesis of Complex Marine Macrolides (Illustrated with Phyperunolide E Analogues)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scholarly and public data sources do not contain specific information regarding the synthesis of a compound named "Phyperunolide E." The following technical support guide addresses common challenges in the scale-up synthesis of complex marine-derived macrolides, using the well-documented synthesis of Amphidinolide E as a representative example to illustrate analogous potential challenges.

Troubleshooting Guides & FAQs

This section provides practical, question-and-answer-based troubleshooting for common issues encountered during the synthesis of complex macrolides.

Question 1: Low diastereoselectivity is observed in our key aldol (B89426) reaction. How can we improve the stereochemical outcome?

Answer: Low diastereoselectivity in aldol reactions during a scale-up campaign is a frequent challenge. Several factors could be at play:

  • Reagent Choice and Stoichiometry: The choice of boron reagent and the stoichiometry of both the reagent and the amine base are critical. For instance, in the synthesis of certain complex macrolides, a boron-mediated aldol reaction was used to establish a 1,4-anti relationship between hydroxyl groups, achieving a 4:1 diastereomeric ratio.[1] Ensure precise control over reagent addition.

  • Temperature Control: Inadequate temperature control during the formation of the boron enolate and subsequent reaction with the aldehyde can lead to decreased selectivity. Maintain strict temperature protocols.

  • Substrate Purity: Impurities in either the ketone or aldehyde starting materials can interfere with the transition state assembly, leading to poor stereocontrol. Ensure all starting materials are of the highest purity.

Troubleshooting Workflow: Improving Diastereoselectivity

G start Low Diastereoselectivity Observed reagent Verify Boron Reagent and Amine Stoichiometry start->reagent temp Ensure Strict Temperature Control (-78 °C) reagent->temp purity Confirm Purity of Ketone and Aldehyde temp->purity optimization Screen Alternative Boron Reagents (e.g., 9-BBN-OTf) purity->optimization result Improved Diastereoselectivity optimization->result

Caption: Troubleshooting workflow for low diastereoselectivity.

Question 2: We are experiencing poor yields in the ring-closing metathesis (RCM) step for macrolactonization. What are the likely causes and solutions?

Answer: Ring-closing metathesis is a powerful tool for forming large rings, but it can be challenging on a larger scale.

  • Catalyst Selection and Loading: The choice of Grubbs catalyst (e.g., Grubbs II, Hoveyda-Grubbs II) is crucial. Some complex substrates may require more reactive or specialized catalysts. Catalyst loading may also need to be optimized for scale-up; simply scaling the laboratory amount may not be effective.

  • Reaction Concentration: RCM reactions are highly sensitive to concentration. High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization. Running the reaction at high dilution is often necessary, which can be a challenge for large-scale production.

  • Substrate Purity: Trace impurities can poison the ruthenium catalyst. Ensure the diene precursor is meticulously purified before the RCM step. In the synthesis of Amphidinolide E precursors, significant difficulties were encountered in the RCM step, requiring more than stoichiometric amounts of the catalyst for complete conversion in some cases.

Question 3: Our protecting group strategy is failing at a late stage, leading to undesired deprotection or side reactions. What should we consider?

Answer: Protecting group strategies are fundamental to the success of complex syntheses.[2][3][4][5]

  • Orthogonality: Ensure that your protecting groups are truly orthogonal, meaning one can be removed without affecting the others.[2] For example, using a combination of silyl (B83357) ethers (e.g., TBS, TES), which are acid-labile, and benzyl (B1604629) ethers, which are removed by hydrogenolysis, provides a robust orthogonal strategy.

  • Steric Hindrance: In late-stage intermediates, steric congestion around a protecting group can hinder its removal. You may need to screen a variety of deprotection conditions (e.g., different acids, bases, or fluoride (B91410) sources) to find one that is effective.

  • Protecting Group Stability: The stability of protecting groups to all reaction conditions in the synthetic sequence must be carefully considered.[3] A group that is stable on a small scale might show instability over longer reaction times or slightly different conditions on a larger scale.

Protecting Group Selection Logic

G start Select Protecting Group stability Stable to Upcoming Reaction Conditions? start->stability removal Removable Without Affecting Other Groups? stability->removal Yes reconsider Re-evaluate Strategy stability->reconsider No sterics Accessible for Late-Stage Removal? removal->sterics Yes removal->reconsider No choice Protecting Group Chosen sterics->choice Yes sterics->reconsider No

Caption: Decision process for selecting appropriate protecting groups.

Quantitative Data Summary

The following table summarizes key quantitative data from reported syntheses of Amphidinolide E and related fragments, which can serve as benchmarks for a scale-up campaign of a similar molecule.

Reaction StepKey ReagentsScaleYield (%)Diastereomeric Ratio (d.r.)Reference
[3+2] Annulation Aldehyde, Allylsilane, BF₃·Et₂OLab Scale>95>20:1[6]
Aldol Reaction Boron Triflate, DiisopropylethylamineLab Scale804:1[1]
Ring-Closing Metathesis Hoveyda-Grubbs II CatalystLab ScaleVariableN/A[7]
Swern Oxidation Oxalyl Chloride, DMSO, TriethylamineLab Scale95N/A[6]
Esterification (Hindered) DCC, DMAPLab Scale70-80N/A[6]

Detailed Experimental Protocols

Protocol 1: Diastereoselective Boron-Mediated Aldol Reaction

This protocol is adapted from methodologies used in the synthesis of complex polyketides.

  • Preparation of the Boron Enolate:

    • A solution of the starting ketone (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

    • Boron triflate (1.2 eq) is added dropwise, followed by the slow addition of diisopropylethylamine (1.5 eq).

    • The reaction mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 1-2 hours to ensure complete enolate formation.

  • Aldol Addition:

    • The reaction mixture is re-cooled to -78 °C.

    • A solution of the aldehyde (1.1 eq) in anhydrous DCM is added dropwise over 20-30 minutes.

    • The reaction is stirred at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting materials.

  • Workup:

    • The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer.

    • The mixture is warmed to room temperature and the aqueous layer is extracted three times with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Ring-Closing Metathesis for Macrolactonization

This protocol provides a general procedure for RCM on a sensitive substrate.

  • Substrate Preparation:

    • The diene precursor is azeotropically dried with benzene (B151609) or toluene (B28343) to remove any residual water and then placed under high vacuum for several hours.

    • Anhydrous, degassed toluene is prepared by sparging with argon for at least 30 minutes.

  • Reaction Setup:

    • The diene precursor is dissolved in the anhydrous, degassed toluene to a concentration of 0.001 M.

    • The solution is heated to 80-100 °C under an inert atmosphere.

    • A solution of the Hoveyda-Grubbs II catalyst (0.05-0.10 eq) in a small amount of anhydrous, degassed toluene is added in portions over several hours via a syringe pump.

  • Reaction Monitoring and Workup:

    • The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled to room temperature and ethyl vinyl ether is added to quench the catalyst.

    • The solvent is removed under reduced pressure and the crude product is purified by flash column chromatography.

References

Technical Support Center: Scale-Up Synthesis of Complex Marine Macrolides (Illustrated with Phyperunolide E Analogues)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scholarly and public data sources do not contain specific information regarding the synthesis of a compound named "Phyperunolide E." The following technical support guide addresses common challenges in the scale-up synthesis of complex marine-derived macrolides, using the well-documented synthesis of Amphidinolide E as a representative example to illustrate analogous potential challenges.

Troubleshooting Guides & FAQs

This section provides practical, question-and-answer-based troubleshooting for common issues encountered during the synthesis of complex macrolides.

Question 1: Low diastereoselectivity is observed in our key aldol reaction. How can we improve the stereochemical outcome?

Answer: Low diastereoselectivity in aldol reactions during a scale-up campaign is a frequent challenge. Several factors could be at play:

  • Reagent Choice and Stoichiometry: The choice of boron reagent and the stoichiometry of both the reagent and the amine base are critical. For instance, in the synthesis of certain complex macrolides, a boron-mediated aldol reaction was used to establish a 1,4-anti relationship between hydroxyl groups, achieving a 4:1 diastereomeric ratio.[1] Ensure precise control over reagent addition.

  • Temperature Control: Inadequate temperature control during the formation of the boron enolate and subsequent reaction with the aldehyde can lead to decreased selectivity. Maintain strict temperature protocols.

  • Substrate Purity: Impurities in either the ketone or aldehyde starting materials can interfere with the transition state assembly, leading to poor stereocontrol. Ensure all starting materials are of the highest purity.

Troubleshooting Workflow: Improving Diastereoselectivity

G start Low Diastereoselectivity Observed reagent Verify Boron Reagent and Amine Stoichiometry start->reagent temp Ensure Strict Temperature Control (-78 °C) reagent->temp purity Confirm Purity of Ketone and Aldehyde temp->purity optimization Screen Alternative Boron Reagents (e.g., 9-BBN-OTf) purity->optimization result Improved Diastereoselectivity optimization->result

Caption: Troubleshooting workflow for low diastereoselectivity.

Question 2: We are experiencing poor yields in the ring-closing metathesis (RCM) step for macrolactonization. What are the likely causes and solutions?

Answer: Ring-closing metathesis is a powerful tool for forming large rings, but it can be challenging on a larger scale.

  • Catalyst Selection and Loading: The choice of Grubbs catalyst (e.g., Grubbs II, Hoveyda-Grubbs II) is crucial. Some complex substrates may require more reactive or specialized catalysts. Catalyst loading may also need to be optimized for scale-up; simply scaling the laboratory amount may not be effective.

  • Reaction Concentration: RCM reactions are highly sensitive to concentration. High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization. Running the reaction at high dilution is often necessary, which can be a challenge for large-scale production.

  • Substrate Purity: Trace impurities can poison the ruthenium catalyst. Ensure the diene precursor is meticulously purified before the RCM step. In the synthesis of Amphidinolide E precursors, significant difficulties were encountered in the RCM step, requiring more than stoichiometric amounts of the catalyst for complete conversion in some cases.

Question 3: Our protecting group strategy is failing at a late stage, leading to undesired deprotection or side reactions. What should we consider?

Answer: Protecting group strategies are fundamental to the success of complex syntheses.[2][3][4][5]

  • Orthogonality: Ensure that your protecting groups are truly orthogonal, meaning one can be removed without affecting the others.[2] For example, using a combination of silyl ethers (e.g., TBS, TES), which are acid-labile, and benzyl ethers, which are removed by hydrogenolysis, provides a robust orthogonal strategy.

  • Steric Hindrance: In late-stage intermediates, steric congestion around a protecting group can hinder its removal. You may need to screen a variety of deprotection conditions (e.g., different acids, bases, or fluoride sources) to find one that is effective.

  • Protecting Group Stability: The stability of protecting groups to all reaction conditions in the synthetic sequence must be carefully considered.[3] A group that is stable on a small scale might show instability over longer reaction times or slightly different conditions on a larger scale.

Protecting Group Selection Logic

G start Select Protecting Group stability Stable to Upcoming Reaction Conditions? start->stability removal Removable Without Affecting Other Groups? stability->removal Yes reconsider Re-evaluate Strategy stability->reconsider No sterics Accessible for Late-Stage Removal? removal->sterics Yes removal->reconsider No choice Protecting Group Chosen sterics->choice Yes sterics->reconsider No

Caption: Decision process for selecting appropriate protecting groups.

Quantitative Data Summary

The following table summarizes key quantitative data from reported syntheses of Amphidinolide E and related fragments, which can serve as benchmarks for a scale-up campaign of a similar molecule.

Reaction StepKey ReagentsScaleYield (%)Diastereomeric Ratio (d.r.)Reference
[3+2] Annulation Aldehyde, Allylsilane, BF₃·Et₂OLab Scale>95>20:1[6]
Aldol Reaction Boron Triflate, DiisopropylethylamineLab Scale804:1[1]
Ring-Closing Metathesis Hoveyda-Grubbs II CatalystLab ScaleVariableN/A[7]
Swern Oxidation Oxalyl Chloride, DMSO, TriethylamineLab Scale95N/A[6]
Esterification (Hindered) DCC, DMAPLab Scale70-80N/A[6]

Detailed Experimental Protocols

Protocol 1: Diastereoselective Boron-Mediated Aldol Reaction

This protocol is adapted from methodologies used in the synthesis of complex polyketides.

  • Preparation of the Boron Enolate:

    • A solution of the starting ketone (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

    • Boron triflate (1.2 eq) is added dropwise, followed by the slow addition of diisopropylethylamine (1.5 eq).

    • The reaction mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 1-2 hours to ensure complete enolate formation.

  • Aldol Addition:

    • The reaction mixture is re-cooled to -78 °C.

    • A solution of the aldehyde (1.1 eq) in anhydrous DCM is added dropwise over 20-30 minutes.

    • The reaction is stirred at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting materials.

  • Workup:

    • The reaction is quenched by the addition of a pH 7 phosphate buffer.

    • The mixture is warmed to room temperature and the aqueous layer is extracted three times with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Ring-Closing Metathesis for Macrolactonization

This protocol provides a general procedure for RCM on a sensitive substrate.

  • Substrate Preparation:

    • The diene precursor is azeotropically dried with benzene or toluene to remove any residual water and then placed under high vacuum for several hours.

    • Anhydrous, degassed toluene is prepared by sparging with argon for at least 30 minutes.

  • Reaction Setup:

    • The diene precursor is dissolved in the anhydrous, degassed toluene to a concentration of 0.001 M.

    • The solution is heated to 80-100 °C under an inert atmosphere.

    • A solution of the Hoveyda-Grubbs II catalyst (0.05-0.10 eq) in a small amount of anhydrous, degassed toluene is added in portions over several hours via a syringe pump.

  • Reaction Monitoring and Workup:

    • The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled to room temperature and ethyl vinyl ether is added to quench the catalyst.

    • The solvent is removed under reduced pressure and the crude product is purified by flash column chromatography.

References

Technical Support Center: Managing Phyperunolide E Cytotoxicity in Non-Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the potential cytotoxicity of Phyperunolide E in non-cancer cell lines. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and a summary of hypothetical quantitative data to aid in experimental design and data interpretation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental evaluation of this compound's effects on non-cancer cells.

Question/Issue Potential Cause(s) Recommended Solution(s)
High variability in cytotoxicity assay results between replicate wells. 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. "Edge Effects": Increased evaporation in the outer wells of the microplate. 3. Pipetting Inaccuracy: Inconsistent volumes of cells, media, or this compound solution.1. Ensure the cell suspension is homogenous before and during seeding.[1] 2. To minimize evaporation, fill peripheral wells with sterile PBS or media without cells.[1] 3. Calibrate pipettes regularly and use proper pipetting techniques to minimize bubbles.[1][2]
This compound solubility issues in culture media. 1. Compound Precipitation: The compound may not be fully soluble at the desired concentration in aqueous media. 2. Incorrect Solvent Concentration: The final concentration of the solvent (e.g., DMSO) may be too high, causing cytotoxicity.1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then perform serial dilutions in the culture medium.[3] 2. Ensure the final solvent concentration in the culture medium does not exceed a non-toxic level (typically <0.1% for DMSO).[1][3]
No dose-dependent cytotoxic effect observed. 1. Inactive Compound: The batch of this compound may have degraded. 2. Incorrect Concentration Range: The tested concentrations may be too low to induce a cytotoxic response. 3. Resistant Cell Line: The chosen non-cancer cell line may be inherently resistant to this compound.1. Use a fresh, validated batch of the compound. 2. Perform a wider range of serial dilutions, from nanomolar to high micromolar, to determine the effective concentration range. 3. Test the compound on a panel of different non-cancer cell lines to identify a sensitive model.
High background signal in viability assays. 1. Reagent Contamination: The assay reagents may be contaminated or expired. 2. High Cell Density: Seeding too many cells can lead to a high baseline signal.[4] 3. Media Interference: Components in the cell culture medium may react with the assay reagents.1. Use fresh, high-quality reagents and store them properly.[1] 2. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[1][4] 3. Include a "medium only" control to assess background absorbance or fluorescence.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for testing this compound on non-cancer cells?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range, for instance, from 0.01 µM to 100 µM, to capture the full dose-response curve.

Q2: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

A2: Cytotoxicity involves cell death, which can be measured by assays that detect membrane integrity loss (e.g., LDH assay) or apoptosis (e.g., caspase activity assays).[5] A cytostatic effect, on the other hand, inhibits cell proliferation without causing cell death, which can be assessed by cell counting over time or by using proliferation-specific assays like BrdU incorporation.

Q3: What are the appropriate controls to include in my cytotoxicity experiments with this compound?

A3: Essential controls include:

  • Untreated Control: Cells cultured in medium alone.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[1]

  • Positive Control: A known cytotoxic agent to ensure the assay is working correctly.

Q4: How long should I expose the non-cancer cells to this compound?

A4: The incubation time can vary depending on the expected mechanism of action. A common starting point is 24 to 72 hours.[6] It may be beneficial to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values of this compound in various non-cancer cell lines after a 48-hour treatment period.

Cell Line Cell Type IC50 (µM)
HEK293Human Embryonic Kidney15.8
HUVECHuman Umbilical Vein Endothelial Cells22.5
NIH/3T3Mouse Embryonic Fibroblast35.2
BJHuman Foreskin Fibroblast> 50

Experimental Protocols

Protocol 1: Cell Viability Assessment using Resazurin (B115843) Assay
  • Cell Seeding: Seed non-cancer cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all treatments and not exceed 0.1%.[1] Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).

  • Viability Assay: Prepare the resazurin reagent according to the manufacturer's instructions. Add 20 µL of the reagent to each well and incubate for 2-4 hours at 37°C.[1]

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection using Caspase-3/7 Activity Assay
  • Cell Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: After the treatment period, add the caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) to assess specific caspase activity.

Visualizations

cluster_workflow Experimental Workflow for Cytotoxicity Assessment Start Start Seed Seed non-cancer cells in 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with this compound (serial dilutions) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Assay Perform Viability/Cytotoxicity Assay (e.g., Resazurin) Incubate2->Assay Read Measure signal (Plate Reader) Assay->Read Analyze Analyze data and calculate IC50 Read->Analyze End End Analyze->End

Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.

cluster_pathway Hypothetical this compound-Induced Apoptosis Pathway Phyperunolide_E This compound Mitochondria Mitochondria Phyperunolide_E->Mitochondria induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

cluster_troubleshooting Troubleshooting Logic for Inconsistent Results Start Inconsistent Results? Check_Seeding Homogenous cell suspension? Start->Check_Seeding Check_Pipetting Pipettes calibrated? Check_Seeding->Check_Pipetting No Solution_Resuspend Resuspend cells frequently Check_Seeding->Solution_Resuspend Yes Check_Edge_Effect Edge effects observed? Check_Pipetting->Check_Edge_Effect No Solution_Calibrate Calibrate and use proper technique Check_Pipetting->Solution_Calibrate Yes Check_Compound Compound solubility issues? Check_Edge_Effect->Check_Compound No Solution_Edge Use perimeter wells with PBS Check_Edge_Effect->Solution_Edge Yes Solution_Solvent Optimize solvent and concentration Check_Compound->Solution_Solvent Yes

Caption: A decision tree for troubleshooting inconsistent cytotoxicity assay results.

References

Technical Support Center: Managing Phyperunolide E Cytotoxicity in Non-Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the potential cytotoxicity of Phyperunolide E in non-cancer cell lines. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and a summary of hypothetical quantitative data to aid in experimental design and data interpretation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental evaluation of this compound's effects on non-cancer cells.

Question/Issue Potential Cause(s) Recommended Solution(s)
High variability in cytotoxicity assay results between replicate wells. 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. "Edge Effects": Increased evaporation in the outer wells of the microplate. 3. Pipetting Inaccuracy: Inconsistent volumes of cells, media, or this compound solution.1. Ensure the cell suspension is homogenous before and during seeding.[1] 2. To minimize evaporation, fill peripheral wells with sterile PBS or media without cells.[1] 3. Calibrate pipettes regularly and use proper pipetting techniques to minimize bubbles.[1][2]
This compound solubility issues in culture media. 1. Compound Precipitation: The compound may not be fully soluble at the desired concentration in aqueous media. 2. Incorrect Solvent Concentration: The final concentration of the solvent (e.g., DMSO) may be too high, causing cytotoxicity.1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then perform serial dilutions in the culture medium.[3] 2. Ensure the final solvent concentration in the culture medium does not exceed a non-toxic level (typically <0.1% for DMSO).[1][3]
No dose-dependent cytotoxic effect observed. 1. Inactive Compound: The batch of this compound may have degraded. 2. Incorrect Concentration Range: The tested concentrations may be too low to induce a cytotoxic response. 3. Resistant Cell Line: The chosen non-cancer cell line may be inherently resistant to this compound.1. Use a fresh, validated batch of the compound. 2. Perform a wider range of serial dilutions, from nanomolar to high micromolar, to determine the effective concentration range. 3. Test the compound on a panel of different non-cancer cell lines to identify a sensitive model.
High background signal in viability assays. 1. Reagent Contamination: The assay reagents may be contaminated or expired. 2. High Cell Density: Seeding too many cells can lead to a high baseline signal.[4] 3. Media Interference: Components in the cell culture medium may react with the assay reagents.1. Use fresh, high-quality reagents and store them properly.[1] 2. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[1][4] 3. Include a "medium only" control to assess background absorbance or fluorescence.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for testing this compound on non-cancer cells?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range, for instance, from 0.01 µM to 100 µM, to capture the full dose-response curve.

Q2: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

A2: Cytotoxicity involves cell death, which can be measured by assays that detect membrane integrity loss (e.g., LDH assay) or apoptosis (e.g., caspase activity assays).[5] A cytostatic effect, on the other hand, inhibits cell proliferation without causing cell death, which can be assessed by cell counting over time or by using proliferation-specific assays like BrdU incorporation.

Q3: What are the appropriate controls to include in my cytotoxicity experiments with this compound?

A3: Essential controls include:

  • Untreated Control: Cells cultured in medium alone.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[1]

  • Positive Control: A known cytotoxic agent to ensure the assay is working correctly.

Q4: How long should I expose the non-cancer cells to this compound?

A4: The incubation time can vary depending on the expected mechanism of action. A common starting point is 24 to 72 hours.[6] It may be beneficial to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values of this compound in various non-cancer cell lines after a 48-hour treatment period.

Cell Line Cell Type IC50 (µM)
HEK293Human Embryonic Kidney15.8
HUVECHuman Umbilical Vein Endothelial Cells22.5
NIH/3T3Mouse Embryonic Fibroblast35.2
BJHuman Foreskin Fibroblast> 50

Experimental Protocols

Protocol 1: Cell Viability Assessment using Resazurin Assay
  • Cell Seeding: Seed non-cancer cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all treatments and not exceed 0.1%.[1] Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).

  • Viability Assay: Prepare the resazurin reagent according to the manufacturer's instructions. Add 20 µL of the reagent to each well and incubate for 2-4 hours at 37°C.[1]

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection using Caspase-3/7 Activity Assay
  • Cell Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: After the treatment period, add the caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) to assess specific caspase activity.

Visualizations

cluster_workflow Experimental Workflow for Cytotoxicity Assessment Start Start Seed Seed non-cancer cells in 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with this compound (serial dilutions) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Assay Perform Viability/Cytotoxicity Assay (e.g., Resazurin) Incubate2->Assay Read Measure signal (Plate Reader) Assay->Read Analyze Analyze data and calculate IC50 Read->Analyze End End Analyze->End

Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.

cluster_pathway Hypothetical this compound-Induced Apoptosis Pathway Phyperunolide_E This compound Mitochondria Mitochondria Phyperunolide_E->Mitochondria induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

cluster_troubleshooting Troubleshooting Logic for Inconsistent Results Start Inconsistent Results? Check_Seeding Homogenous cell suspension? Start->Check_Seeding Check_Pipetting Pipettes calibrated? Check_Seeding->Check_Pipetting No Solution_Resuspend Resuspend cells frequently Check_Seeding->Solution_Resuspend Yes Check_Edge_Effect Edge effects observed? Check_Pipetting->Check_Edge_Effect No Solution_Calibrate Calibrate and use proper technique Check_Pipetting->Solution_Calibrate Yes Check_Compound Compound solubility issues? Check_Edge_Effect->Check_Compound No Solution_Edge Use perimeter wells with PBS Check_Edge_Effect->Solution_Edge Yes Solution_Solvent Optimize solvent and concentration Check_Compound->Solution_Solvent Yes

Caption: A decision tree for troubleshooting inconsistent cytotoxicity assay results.

References

Technical Support Center: Improving the Therapeutic Index of Phyperunolide E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for experiments aimed at improving the therapeutic index of Phyperunolide E, a promising natural sesquiterpene lactone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a sesquiterpene lactone natural product. While specific data on this compound is emerging, its activity is understood through well-studied analogues like Parthenolide. The primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] It is believed to target the IκB Kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][4][5] This action keeps NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of pro-inflammatory and anti-apoptotic genes.[1][4]

Q2: What is the Therapeutic Index (TI) and why is it a critical parameter?

A2: The Therapeutic Index (TI) is a quantitative measure of a drug's relative safety. It compares the dose that produces a therapeutic effect to the dose that causes toxicity.[6][7] In preclinical settings, it is often calculated as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of a population (ED50). For in vitro cancer studies, this is commonly expressed as:

TI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher TI is desirable, as it indicates a wider margin between the dose needed for efficacy and the dose at which toxic side effects occur.[6] Improving the TI is a crucial goal in drug development to create safer and more effective therapies.[8]

Q3: What are the general strategies to improve the Therapeutic Index of a natural product like this compound?

A3: Several medicinal chemistry and formulation strategies can be employed:[9]

  • Structural Modification/Analogue Synthesis: Creating derivatives of the parent compound to enhance target selectivity, reduce off-target effects, and improve pharmacokinetic properties.[9][10] This can involve modifying reactive functional groups to decrease non-specific toxicity.

  • Prodrug Development: Designing inactive precursors that are metabolically activated at the target site (e.g., within a tumor microenvironment), thereby concentrating the active drug where it is needed and reducing systemic exposure.

  • Formulation with Nanocarriers: Encapsulating the compound in delivery systems like liposomes or nanoparticles. This can alter the drug's biodistribution, improve solubility, and enable passive or active targeting to cancer cells, shielding healthy tissues from exposure.[11]

  • Combination Therapy: Using this compound in conjunction with other therapeutic agents to achieve synergistic effects at lower, less toxic concentrations.

Troubleshooting Guides

Q1: My this compound analogue (Analogue-X) shows high cytotoxicity in my normal cell line controls. What should I do?

A1: High off-target cytotoxicity is a common challenge. Follow this troubleshooting workflow:

  • Confirm Results: Repeat the cytotoxicity assay (e.g., MTT, LDH) with freshly prepared solutions of Analogue-X. Ensure the correct seeding density for the normal cells and verify the vehicle control (e.g., DMSO) concentration is non-toxic.

  • Assess Apoptosis vs. Necrosis: Use an Annexin V/PI assay. If necrosis is dominant, it may suggest a non-specific membrane-disrupting effect. If apoptosis is observed, it may indicate that Analogue-X is activating cell death pathways in normal cells.

  • Evaluate Mechanism in Normal Cells: Use Western blotting to check if Analogue-X is inhibiting the NF-κB pathway in the normal cell line. If the pathway is not inhibited, the toxicity is likely due to an off-target effect.

  • Consider Structural Modification: The toxicity may be linked to a specific functional group. Consider synthesizing new analogues where reactive moieties (e.g., α,β-unsaturated carbonyls) are modified to reduce non-specific reactivity while preserving the pharmacophore responsible for NF-κB inhibition.

Q2: My modified compound has significantly lower anti-cancer efficacy compared to the parent this compound. How can I troubleshoot this?

A2: A loss of efficacy suggests the chemical modification has negatively impacted the compound's primary mechanism of action or its cellular uptake.

  • Verify Target Engagement: Perform a Western blot analysis to measure the levels of phosphorylated IKK and IκBα degradation in cancer cells treated with your new analogue. Compare the results to the parent compound. A lack of effect on these markers indicates a loss of target engagement.

  • Check Cellular Uptake: The modification may have altered the compound's physicochemical properties (e.g., polarity, size), hindering its ability to cross the cell membrane. While direct measurement can be complex, you can infer this by comparing the in vitro IC50 in a whole-cell assay versus a cell-free IKK kinase assay. A potent effect in the cell-free assay but weak effect in the whole-cell assay points to a permeability issue.

  • Re-evaluate the Modification Site: The modification may have altered a key part of the molecule essential for binding to its target (the pharmacophore). Review the structure-activity relationship (SAR) data. If none exists, this result becomes a key data point, indicating that the modified position is critical for activity.

Q3: My compound has a promising in vitro TI, but it performs poorly in in vivo animal models. What are the potential causes?

A3: A discrepancy between in vitro and in vivo results is common and often relates to pharmacokinetics (PK) and bioavailability.

  • Poor Bioavailability: The compound may have low aqueous solubility, poor absorption from the administration site (e.g., gut), or rapid first-pass metabolism in the liver.[9][11] Initial PK studies measuring plasma concentration over time are essential.

  • Rapid Clearance: The compound could be quickly cleared from circulation by the kidneys or liver, preventing it from reaching therapeutic concentrations in the tumor tissue.

  • Metabolic Instability: The compound may be rapidly broken down into inactive metabolites.[12] Perform metabolic stability assays using liver microsomes to assess this.

  • Toxicity in a Different Form: The in vivo toxicity might not be simple cytotoxicity. It could be organ-specific (e.g., hepatotoxicity, nephrotoxicity) which would not be detected in a cancer/fibroblast cell line co-culture. A preliminary animal toxicology study is necessary to identify target organs of toxicity.

Data Presentation

Table 1: Comparative In Vitro Activity of this compound and Hypothetical Analogues

CompoundIC50 in A549 Lung Cancer Cells (μM)IC50 in MRC-5 Normal Lung Fibroblasts (μM)Therapeutic Index (TI)
This compound5.215.63.0
Analogue 1 (Targeted Delivery Prodrug)4.872.015.0
Analogue 2 (Structural Modification)12.595.07.6

Data are hypothetical and for illustrative purposes only.

Visualizations: Diagrams and Workflows

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_R TNFα Receptor IKK IKK Complex TNF_R->IKK Activates IKB IκBα IKK->IKB Phosphorylates (p) IKB_NFKB IκBα-NF-κB (Inactive) IKB->IKB_NFKB Bound Complex NFKB NF-κB (p65/p50) NFKB->IKB_NFKB Bound Complex NFKB_Nuc NF-κB (Active) NFKB->NFKB_Nuc Translocation IKB_NFKB->NFKB IκBα Degradation Phyperunolide This compound Phyperunolide->IKK Inhibits Gene Target Gene Transcription (e.g., IL-8, BCL-2) NFKB_Nuc->Gene Initiates

Caption: this compound's mechanism of inhibiting the NF-κB pathway.

G start Start: This compound synthesis 1. Analogue Synthesis (Structural Modification / Prodrug Design) start->synthesis screening 2. In Vitro Screening synthesis->screening cytotox Cytotoxicity Assays (Cancer vs. Normal Cell Lines) screening->cytotox mechanistic Mechanistic Assays (e.g., Western Blot for NF-κB) screening->mechanistic calc_ti Calculate Therapeutic Index (TI) cytotox->calc_ti mechanistic->calc_ti decision High TI & Potent? calc_ti->decision decision->synthesis No (Iterate Design) lead_select 3. Lead Candidate Selection decision->lead_select Yes pk_pd 4. Preclinical Studies (PK/PD, In Vivo Efficacy) lead_select->pk_pd end IND-Enabling Studies pk_pd->end

Caption: Workflow for improving the therapeutic index of this compound.

G cluster_pathways Mechanism start Problem: High Cytotoxicity in Normal Cells step1 1. Confirm Result - Repeat assay - Check vehicle toxicity start->step1 step2 2. Assess Cell Death Type (Annexin V / PI Assay) step1->step2 apoptosis Apoptosis Dominant step2->apoptosis necrosis Necrosis Dominant step2->necrosis step3 3. Check Target Engagement (Western Blot for p-IKK) in Normal Cells apoptosis->step3 solution2 Action: Structural Modification - Modify reactive groups - Perform SAR studies necrosis->solution2 Suggests non-specific membrane disruption step4a Conclusion: On-Target Toxicity Normal cells are sensitive to NF-κB inhibition step3->step4a Target is Engaged step4b Conclusion: Off-Target Toxicity Compound is acting via another pathway step3->step4b Target NOT Engaged solution1 Action: Improve Targeting - Prodrug Strategy - Nanoparticle Formulation step4a->solution1 step4b->solution2

Caption: Troubleshooting flowchart for high off-target cytotoxicity.

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

  • Cell Plating: Seed cells (e.g., A549 and MRC-5) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogues in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for "untreated" and "vehicle control" (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compound for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Western Blot for NF-κB Pathway Analysis

  • Protein Extraction: Treat cells with compounds for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-IKK, IκBα, and a loading control (e.g., β-actin or GAPDH), diluted in blocking buffer.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensities relative to the loading control.

References

Technical Support Center: Improving the Therapeutic Index of Phyperunolide E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for experiments aimed at improving the therapeutic index of Phyperunolide E, a promising natural sesquiterpene lactone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a sesquiterpene lactone natural product. While specific data on this compound is emerging, its activity is understood through well-studied analogues like Parthenolide. The primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] It is believed to target the IκB Kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][4][5] This action keeps NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of pro-inflammatory and anti-apoptotic genes.[1][4]

Q2: What is the Therapeutic Index (TI) and why is it a critical parameter?

A2: The Therapeutic Index (TI) is a quantitative measure of a drug's relative safety. It compares the dose that produces a therapeutic effect to the dose that causes toxicity.[6][7] In preclinical settings, it is often calculated as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of a population (ED50). For in vitro cancer studies, this is commonly expressed as:

TI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher TI is desirable, as it indicates a wider margin between the dose needed for efficacy and the dose at which toxic side effects occur.[6] Improving the TI is a crucial goal in drug development to create safer and more effective therapies.[8]

Q3: What are the general strategies to improve the Therapeutic Index of a natural product like this compound?

A3: Several medicinal chemistry and formulation strategies can be employed:[9]

  • Structural Modification/Analogue Synthesis: Creating derivatives of the parent compound to enhance target selectivity, reduce off-target effects, and improve pharmacokinetic properties.[9][10] This can involve modifying reactive functional groups to decrease non-specific toxicity.

  • Prodrug Development: Designing inactive precursors that are metabolically activated at the target site (e.g., within a tumor microenvironment), thereby concentrating the active drug where it is needed and reducing systemic exposure.

  • Formulation with Nanocarriers: Encapsulating the compound in delivery systems like liposomes or nanoparticles. This can alter the drug's biodistribution, improve solubility, and enable passive or active targeting to cancer cells, shielding healthy tissues from exposure.[11]

  • Combination Therapy: Using this compound in conjunction with other therapeutic agents to achieve synergistic effects at lower, less toxic concentrations.

Troubleshooting Guides

Q1: My this compound analogue (Analogue-X) shows high cytotoxicity in my normal cell line controls. What should I do?

A1: High off-target cytotoxicity is a common challenge. Follow this troubleshooting workflow:

  • Confirm Results: Repeat the cytotoxicity assay (e.g., MTT, LDH) with freshly prepared solutions of Analogue-X. Ensure the correct seeding density for the normal cells and verify the vehicle control (e.g., DMSO) concentration is non-toxic.

  • Assess Apoptosis vs. Necrosis: Use an Annexin V/PI assay. If necrosis is dominant, it may suggest a non-specific membrane-disrupting effect. If apoptosis is observed, it may indicate that Analogue-X is activating cell death pathways in normal cells.

  • Evaluate Mechanism in Normal Cells: Use Western blotting to check if Analogue-X is inhibiting the NF-κB pathway in the normal cell line. If the pathway is not inhibited, the toxicity is likely due to an off-target effect.

  • Consider Structural Modification: The toxicity may be linked to a specific functional group. Consider synthesizing new analogues where reactive moieties (e.g., α,β-unsaturated carbonyls) are modified to reduce non-specific reactivity while preserving the pharmacophore responsible for NF-κB inhibition.

Q2: My modified compound has significantly lower anti-cancer efficacy compared to the parent this compound. How can I troubleshoot this?

A2: A loss of efficacy suggests the chemical modification has negatively impacted the compound's primary mechanism of action or its cellular uptake.

  • Verify Target Engagement: Perform a Western blot analysis to measure the levels of phosphorylated IKK and IκBα degradation in cancer cells treated with your new analogue. Compare the results to the parent compound. A lack of effect on these markers indicates a loss of target engagement.

  • Check Cellular Uptake: The modification may have altered the compound's physicochemical properties (e.g., polarity, size), hindering its ability to cross the cell membrane. While direct measurement can be complex, you can infer this by comparing the in vitro IC50 in a whole-cell assay versus a cell-free IKK kinase assay. A potent effect in the cell-free assay but weak effect in the whole-cell assay points to a permeability issue.

  • Re-evaluate the Modification Site: The modification may have altered a key part of the molecule essential for binding to its target (the pharmacophore). Review the structure-activity relationship (SAR) data. If none exists, this result becomes a key data point, indicating that the modified position is critical for activity.

Q3: My compound has a promising in vitro TI, but it performs poorly in in vivo animal models. What are the potential causes?

A3: A discrepancy between in vitro and in vivo results is common and often relates to pharmacokinetics (PK) and bioavailability.

  • Poor Bioavailability: The compound may have low aqueous solubility, poor absorption from the administration site (e.g., gut), or rapid first-pass metabolism in the liver.[9][11] Initial PK studies measuring plasma concentration over time are essential.

  • Rapid Clearance: The compound could be quickly cleared from circulation by the kidneys or liver, preventing it from reaching therapeutic concentrations in the tumor tissue.

  • Metabolic Instability: The compound may be rapidly broken down into inactive metabolites.[12] Perform metabolic stability assays using liver microsomes to assess this.

  • Toxicity in a Different Form: The in vivo toxicity might not be simple cytotoxicity. It could be organ-specific (e.g., hepatotoxicity, nephrotoxicity) which would not be detected in a cancer/fibroblast cell line co-culture. A preliminary animal toxicology study is necessary to identify target organs of toxicity.

Data Presentation

Table 1: Comparative In Vitro Activity of this compound and Hypothetical Analogues

CompoundIC50 in A549 Lung Cancer Cells (μM)IC50 in MRC-5 Normal Lung Fibroblasts (μM)Therapeutic Index (TI)
This compound5.215.63.0
Analogue 1 (Targeted Delivery Prodrug)4.872.015.0
Analogue 2 (Structural Modification)12.595.07.6

Data are hypothetical and for illustrative purposes only.

Visualizations: Diagrams and Workflows

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_R TNFα Receptor IKK IKK Complex TNF_R->IKK Activates IKB IκBα IKK->IKB Phosphorylates (p) IKB_NFKB IκBα-NF-κB (Inactive) IKB->IKB_NFKB Bound Complex NFKB NF-κB (p65/p50) NFKB->IKB_NFKB Bound Complex NFKB_Nuc NF-κB (Active) NFKB->NFKB_Nuc Translocation IKB_NFKB->NFKB IκBα Degradation Phyperunolide This compound Phyperunolide->IKK Inhibits Gene Target Gene Transcription (e.g., IL-8, BCL-2) NFKB_Nuc->Gene Initiates

Caption: this compound's mechanism of inhibiting the NF-κB pathway.

G start Start: This compound synthesis 1. Analogue Synthesis (Structural Modification / Prodrug Design) start->synthesis screening 2. In Vitro Screening synthesis->screening cytotox Cytotoxicity Assays (Cancer vs. Normal Cell Lines) screening->cytotox mechanistic Mechanistic Assays (e.g., Western Blot for NF-κB) screening->mechanistic calc_ti Calculate Therapeutic Index (TI) cytotox->calc_ti mechanistic->calc_ti decision High TI & Potent? calc_ti->decision decision->synthesis No (Iterate Design) lead_select 3. Lead Candidate Selection decision->lead_select Yes pk_pd 4. Preclinical Studies (PK/PD, In Vivo Efficacy) lead_select->pk_pd end IND-Enabling Studies pk_pd->end

Caption: Workflow for improving the therapeutic index of this compound.

G cluster_pathways Mechanism start Problem: High Cytotoxicity in Normal Cells step1 1. Confirm Result - Repeat assay - Check vehicle toxicity start->step1 step2 2. Assess Cell Death Type (Annexin V / PI Assay) step1->step2 apoptosis Apoptosis Dominant step2->apoptosis necrosis Necrosis Dominant step2->necrosis step3 3. Check Target Engagement (Western Blot for p-IKK) in Normal Cells apoptosis->step3 solution2 Action: Structural Modification - Modify reactive groups - Perform SAR studies necrosis->solution2 Suggests non-specific membrane disruption step4a Conclusion: On-Target Toxicity Normal cells are sensitive to NF-κB inhibition step3->step4a Target is Engaged step4b Conclusion: Off-Target Toxicity Compound is acting via another pathway step3->step4b Target NOT Engaged solution1 Action: Improve Targeting - Prodrug Strategy - Nanoparticle Formulation step4a->solution1 step4b->solution2

Caption: Troubleshooting flowchart for high off-target cytotoxicity.

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

  • Cell Plating: Seed cells (e.g., A549 and MRC-5) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogues in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for "untreated" and "vehicle control" (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compound for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Western Blot for NF-κB Pathway Analysis

  • Protein Extraction: Treat cells with compounds for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-IKK, IκBα, and a loading control (e.g., β-actin or GAPDH), diluted in blocking buffer.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensities relative to the loading control.

References

Phyperunolide E experimental reproducibility challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Phyperunolide E, a withanolide isolated from Physalis peruviana. Due to the limited specific literature on the experimental reproducibility challenges of this compound, this guide also incorporates common issues and solutions encountered in natural product chemistry and withanolide research in general.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a naturally occurring C28-steroidal lactone belonging to the withanolide class.[1][2][3][4] It is a secondary metabolite isolated from the plant Physalis peruviana, also known as goldenberry.[1][2][4][5][6][7][8][9] Its chemical formula is C28H40O9 and it has a molecular weight of 520.6 g/mol .[10]

Q2: What are the known biological activities of this compound?

A2: this compound has been reported to exhibit anti-inflammatory and cytotoxic activities.[1][4][8] Specifically, it has shown moderate inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophage cells.[3] Withanolides from Physalis peruviana have demonstrated cytotoxicity against various cancer cell lines, including those of the lung, breast, and liver.[1][6][8]

Q3: What is the primary mechanism of action for withanolides like this compound?

A3: The primary mechanism of action for many withanolides involves the modulation of key signaling pathways related to inflammation and cancer. The most well-documented target is the NF-κB (nuclear factor kappa B) signaling pathway.[1][10][11] By inhibiting NF-κB, withanolides can suppress the expression of pro-inflammatory and pro-survival genes. Other signaling pathways that may be affected include STAT3, MAPK, and Nrf2.[1][10]

Troubleshooting Guides

Challenges in the Isolation and Purification of this compound
Potential Problem Possible Causes Recommended Solutions
Low yield of this compound - Poor quality or incorrect species of Physalis peruviana. - Inefficient extraction solvent or method. - Degradation of the compound during extraction or purification. - Low natural abundance of the compound in the plant material.[6]- Ensure proper botanical identification of the plant material. - Use fresh or properly dried and stored plant material. - Optimize the extraction solvent system (e.g., ethanol-water mixtures).[2] - Employ milder extraction techniques (e.g., room temperature percolation) to prevent degradation.[2] - Consider using bioassay-guided fractionation to target the active compounds more efficiently.[2][12]
Co-elution with other withanolides - Similar polarity of different withanolides. - Inadequate separation power of the chromatographic technique.- Employ a combination of different chromatographic techniques (e.g., silica (B1680970) gel, Sephadex, and preparative HPLC).[3] - Use different solvent systems to achieve better separation. - Consider derivatization to alter the polarity of the target compound.
Compound instability - Presence of sensitive functional groups. - Exposure to harsh pH, high temperatures, or light.- Work at low temperatures whenever possible. - Use neutral pH buffers. - Protect samples from light by using amber vials or covering with aluminum foil. - Store purified this compound under inert gas at low temperatures.
In vitro Cytotoxicity Assay (e.g., MTT Assay) Reproducibility Issues
Potential Problem Possible Causes Recommended Solutions
Inconsistent IC50 values - Variation in cell seeding density. - Contamination of cell cultures. - Inconsistent incubation times. - Pipetting errors. - Variability in the purity of this compound.- Standardize cell seeding protocols and perform cell counts accurately. - Regularly test for mycoplasma contamination. - Use a timer for all incubation steps. - Calibrate pipettes regularly. - Ensure the purity of this compound using techniques like HPLC or NMR.
High background signal in control wells - Contamination of media or reagents. - Cell death due to factors other than the compound. - Interference of the compound with the assay dye.- Use fresh, sterile media and reagents. - Handle cells gently to avoid mechanical stress. - Run a control with the compound in cell-free media to check for direct reaction with the assay dye.
No cytotoxic effect observed - Low concentration of the compound. - The tested cell line is resistant to the compound. - The compound has low bioavailability in the in vitro system. - The compound is not cytotoxic.- Test a wider range of concentrations. - Use multiple cell lines to assess cytotoxicity. - Ensure proper dissolution of the compound in the vehicle (e.g., DMSO) and that the final vehicle concentration is not toxic to the cells.[13]
In vitro Anti-inflammatory Assay (e.g., Nitric Oxide Assay) Reproducibility Issues
Potential Problem Possible Causes Recommended Solutions
Variable inhibition of NO production - Inconsistent LPS stimulation. - Variation in cell health and density. - Degradation of this compound in the culture medium.- Use a consistent source and concentration of LPS. - Ensure cells are in the logarithmic growth phase and seeded at a consistent density. - Prepare fresh solutions of this compound for each experiment.
High cytotoxicity at effective concentrations - The anti-inflammatory effect is a result of cell death, not specific inhibition.- Perform a cell viability assay (e.g., MTT) in parallel to the NO assay to ensure that the observed inhibition is not due to cytotoxicity.[3]
No anti-inflammatory effect observed - The specific inflammatory pathway is not targeted by the compound. - The compound is not active at the tested concentrations.- Investigate different inflammatory stimuli and markers. - Test a broader concentration range of this compound.

Quantitative Data

CompoundAssayCell LineIC50 (µM)Reference
This compound (7) Nitric Oxide (NO) InhibitionRAW 264.723.53–66.28[3]
Physaperuvin K (1)NF-κB InhibitionHEK2930.01[14]
Physalolactone (2)NF-κB InhibitionHEK2930.06[14]
4β-hydroxywithanolide E (3)NF-κB InhibitionHEK2930.04[14]
Physalactone (4)NF-κB InhibitionHEK29311.0[14]
Withaperuvin C (5)NF-κB InhibitionHEK2930.33[14]
Perulactone C (6)NF-κB InhibitionHEK2930.24[14]
Phyperunolide B (7)NF-κB InhibitionHEK2935.6[15]
Coagulin H (8)NF-κB InhibitionHEK293>50[14]
Compound 4NO InhibitionRAW 264.71.8[15]
Compound 5NO InhibitionRAW 264.70.32[15]
Compound 10NO InhibitionRAW 264.77.8[15]

Experimental Protocols

Extraction and Isolation of this compound from Physalis peruviana

This protocol is a representative method based on published procedures for withanolide isolation.[2][3]

  • Extraction:

    • Air-dry the aerial parts of Physalis peruviana and grind them into a coarse powder.

    • Macerate the powdered plant material with 85% ethanol (B145695) at room temperature for 24 hours. Repeat the extraction three times.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate (B1210297), and n-butanol.

    • The withanolides, including this compound, are typically enriched in the ethyl acetate fraction. Concentrate this fraction to dryness.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

    • Monitor the collected fractions by thin-layer chromatography (TLC).

    • Pool fractions containing compounds with similar TLC profiles.

    • Further purify the fractions containing this compound using Sephadex LH-20 column chromatography and/or semi-preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

  • Structure Elucidation:

    • Confirm the identity and purity of this compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

MTT Assay for Cytotoxicity

This is a standard protocol for assessing the cytotoxic effects of compounds on cancer cell lines.[16]

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, A549, HepG2) in appropriate media.

    • Trypsinize the cells and seed them into a 96-well plate at a density of 1 x 10^5 cells/mL in 200 µL of media per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in serum-free media.

    • Remove the media from the cells and wash with sterile PBS.

    • Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Nitric Oxide (NO) Inhibition Assay

This protocol is used to assess the anti-inflammatory activity of compounds by measuring the inhibition of NO production in LPS-stimulated macrophages.[3]

  • Cell Seeding:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound and LPS Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known NO inhibitor and LPS).

  • Nitrite (B80452) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Reading and Data Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample and determine the percentage of NO inhibition compared to the vehicle control.

    • Calculate the IC50 value.

Visualizations

experimental_workflow cluster_extraction Isolation and Purification cluster_bioassays Biological Activity Assays plant Physalis peruviana extraction Ethanol Extraction plant->extraction fractionation Solvent Partitioning extraction->fractionation chromatography Column Chromatography (Silica, HPLC) fractionation->chromatography pure_compound Pure this compound chromatography->pure_compound cytotoxicity Cytotoxicity Assay (MTT) pure_compound->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO) pure_compound->anti_inflammatory data_analysis Data Analysis (IC50) cytotoxicity->data_analysis anti_inflammatory->data_analysis

Caption: Experimental workflow for the isolation and biological evaluation of this compound.

nfkb_pathway cluster_stimuli Inflammatory Stimuli cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB Phosphorylation IkB_p P-IκBα IKK->IkB_p NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation proteasome Proteasome IkB_p->proteasome Ubiquitination & Degradation DNA DNA NFkB_active->DNA Binds genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->genes Transcription PhyperunolideE This compound PhyperunolideE->IKK Inhibition

Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

References

Phyperunolide E experimental reproducibility challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Phyperunolide E, a withanolide isolated from Physalis peruviana. Due to the limited specific literature on the experimental reproducibility challenges of this compound, this guide also incorporates common issues and solutions encountered in natural product chemistry and withanolide research in general.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a naturally occurring C28-steroidal lactone belonging to the withanolide class.[1][2][3][4] It is a secondary metabolite isolated from the plant Physalis peruviana, also known as goldenberry.[1][2][4][5][6][7][8][9] Its chemical formula is C28H40O9 and it has a molecular weight of 520.6 g/mol .[10]

Q2: What are the known biological activities of this compound?

A2: this compound has been reported to exhibit anti-inflammatory and cytotoxic activities.[1][4][8] Specifically, it has shown moderate inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophage cells.[3] Withanolides from Physalis peruviana have demonstrated cytotoxicity against various cancer cell lines, including those of the lung, breast, and liver.[1][6][8]

Q3: What is the primary mechanism of action for withanolides like this compound?

A3: The primary mechanism of action for many withanolides involves the modulation of key signaling pathways related to inflammation and cancer. The most well-documented target is the NF-κB (nuclear factor kappa B) signaling pathway.[1][10][11] By inhibiting NF-κB, withanolides can suppress the expression of pro-inflammatory and pro-survival genes. Other signaling pathways that may be affected include STAT3, MAPK, and Nrf2.[1][10]

Troubleshooting Guides

Challenges in the Isolation and Purification of this compound
Potential Problem Possible Causes Recommended Solutions
Low yield of this compound - Poor quality or incorrect species of Physalis peruviana. - Inefficient extraction solvent or method. - Degradation of the compound during extraction or purification. - Low natural abundance of the compound in the plant material.[6]- Ensure proper botanical identification of the plant material. - Use fresh or properly dried and stored plant material. - Optimize the extraction solvent system (e.g., ethanol-water mixtures).[2] - Employ milder extraction techniques (e.g., room temperature percolation) to prevent degradation.[2] - Consider using bioassay-guided fractionation to target the active compounds more efficiently.[2][12]
Co-elution with other withanolides - Similar polarity of different withanolides. - Inadequate separation power of the chromatographic technique.- Employ a combination of different chromatographic techniques (e.g., silica gel, Sephadex, and preparative HPLC).[3] - Use different solvent systems to achieve better separation. - Consider derivatization to alter the polarity of the target compound.
Compound instability - Presence of sensitive functional groups. - Exposure to harsh pH, high temperatures, or light.- Work at low temperatures whenever possible. - Use neutral pH buffers. - Protect samples from light by using amber vials or covering with aluminum foil. - Store purified this compound under inert gas at low temperatures.
In vitro Cytotoxicity Assay (e.g., MTT Assay) Reproducibility Issues
Potential Problem Possible Causes Recommended Solutions
Inconsistent IC50 values - Variation in cell seeding density. - Contamination of cell cultures. - Inconsistent incubation times. - Pipetting errors. - Variability in the purity of this compound.- Standardize cell seeding protocols and perform cell counts accurately. - Regularly test for mycoplasma contamination. - Use a timer for all incubation steps. - Calibrate pipettes regularly. - Ensure the purity of this compound using techniques like HPLC or NMR.
High background signal in control wells - Contamination of media or reagents. - Cell death due to factors other than the compound. - Interference of the compound with the assay dye.- Use fresh, sterile media and reagents. - Handle cells gently to avoid mechanical stress. - Run a control with the compound in cell-free media to check for direct reaction with the assay dye.
No cytotoxic effect observed - Low concentration of the compound. - The tested cell line is resistant to the compound. - The compound has low bioavailability in the in vitro system. - The compound is not cytotoxic.- Test a wider range of concentrations. - Use multiple cell lines to assess cytotoxicity. - Ensure proper dissolution of the compound in the vehicle (e.g., DMSO) and that the final vehicle concentration is not toxic to the cells.[13]
In vitro Anti-inflammatory Assay (e.g., Nitric Oxide Assay) Reproducibility Issues
Potential Problem Possible Causes Recommended Solutions
Variable inhibition of NO production - Inconsistent LPS stimulation. - Variation in cell health and density. - Degradation of this compound in the culture medium.- Use a consistent source and concentration of LPS. - Ensure cells are in the logarithmic growth phase and seeded at a consistent density. - Prepare fresh solutions of this compound for each experiment.
High cytotoxicity at effective concentrations - The anti-inflammatory effect is a result of cell death, not specific inhibition.- Perform a cell viability assay (e.g., MTT) in parallel to the NO assay to ensure that the observed inhibition is not due to cytotoxicity.[3]
No anti-inflammatory effect observed - The specific inflammatory pathway is not targeted by the compound. - The compound is not active at the tested concentrations.- Investigate different inflammatory stimuli and markers. - Test a broader concentration range of this compound.

Quantitative Data

CompoundAssayCell LineIC50 (µM)Reference
This compound (7) Nitric Oxide (NO) InhibitionRAW 264.723.53–66.28[3]
Physaperuvin K (1)NF-κB InhibitionHEK2930.01[14]
Physalolactone (2)NF-κB InhibitionHEK2930.06[14]
4β-hydroxywithanolide E (3)NF-κB InhibitionHEK2930.04[14]
Physalactone (4)NF-κB InhibitionHEK29311.0[14]
Withaperuvin C (5)NF-κB InhibitionHEK2930.33[14]
Perulactone C (6)NF-κB InhibitionHEK2930.24[14]
Phyperunolide B (7)NF-κB InhibitionHEK2935.6[15]
Coagulin H (8)NF-κB InhibitionHEK293>50[14]
Compound 4NO InhibitionRAW 264.71.8[15]
Compound 5NO InhibitionRAW 264.70.32[15]
Compound 10NO InhibitionRAW 264.77.8[15]

Experimental Protocols

Extraction and Isolation of this compound from Physalis peruviana

This protocol is a representative method based on published procedures for withanolide isolation.[2][3]

  • Extraction:

    • Air-dry the aerial parts of Physalis peruviana and grind them into a coarse powder.

    • Macerate the powdered plant material with 85% ethanol at room temperature for 24 hours. Repeat the extraction three times.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol.

    • The withanolides, including this compound, are typically enriched in the ethyl acetate fraction. Concentrate this fraction to dryness.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

    • Monitor the collected fractions by thin-layer chromatography (TLC).

    • Pool fractions containing compounds with similar TLC profiles.

    • Further purify the fractions containing this compound using Sephadex LH-20 column chromatography and/or semi-preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

  • Structure Elucidation:

    • Confirm the identity and purity of this compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

MTT Assay for Cytotoxicity

This is a standard protocol for assessing the cytotoxic effects of compounds on cancer cell lines.[16]

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, A549, HepG2) in appropriate media.

    • Trypsinize the cells and seed them into a 96-well plate at a density of 1 x 10^5 cells/mL in 200 µL of media per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in serum-free media.

    • Remove the media from the cells and wash with sterile PBS.

    • Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Nitric Oxide (NO) Inhibition Assay

This protocol is used to assess the anti-inflammatory activity of compounds by measuring the inhibition of NO production in LPS-stimulated macrophages.[3]

  • Cell Seeding:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound and LPS Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known NO inhibitor and LPS).

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Reading and Data Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample and determine the percentage of NO inhibition compared to the vehicle control.

    • Calculate the IC50 value.

Visualizations

experimental_workflow cluster_extraction Isolation and Purification cluster_bioassays Biological Activity Assays plant Physalis peruviana extraction Ethanol Extraction plant->extraction fractionation Solvent Partitioning extraction->fractionation chromatography Column Chromatography (Silica, HPLC) fractionation->chromatography pure_compound Pure this compound chromatography->pure_compound cytotoxicity Cytotoxicity Assay (MTT) pure_compound->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO) pure_compound->anti_inflammatory data_analysis Data Analysis (IC50) cytotoxicity->data_analysis anti_inflammatory->data_analysis

Caption: Experimental workflow for the isolation and biological evaluation of this compound.

nfkb_pathway cluster_stimuli Inflammatory Stimuli cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB Phosphorylation IkB_p P-IκBα IKK->IkB_p NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation proteasome Proteasome IkB_p->proteasome Ubiquitination & Degradation DNA DNA NFkB_active->DNA Binds genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->genes Transcription PhyperunolideE This compound PhyperunolideE->IKK Inhibition

Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

References

Withanolide Research Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for withanolide research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, analysis, and biological evaluation of withanolides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Extraction and Isolation

Q1: My withanolide extraction yield is consistently low. What are the potential causes and solutions?

A1: Low extraction yields are a common issue. Several factors could be contributing to this problem. Consider the following troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical. Withanolides have varying polarities. A single solvent extraction may not be efficient.

    • Solution: Employ sequential extraction with solvents of increasing polarity (e.g., hexane, chloroform (B151607), ethyl acetate, methanol). For general purposes, a hydroalcoholic solution (e.g., 80:20 methanol:water) is often effective for extracting a broad range of withanolides.[1]

  • Extraction Method: The extraction technique significantly impacts efficiency.

    • Solution: Ultrasound-assisted extraction (UAE) or Soxhlet extraction can improve yields compared to simple maceration. For UAE, a 30-minute extraction with a 60:30:10 ethanol:methanol:water solvent has been shown to yield high recovery.[2]

  • Plant Material: The quality and preparation of the plant material are crucial.

    • Solution: Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Also, verify the authenticity of the plant material, as adulteration with other plant parts (e.g., leaves in root extracts) is a known issue and can affect the withanolide profile and yield.[3][4][5]

Q2: I am having difficulty separating withanolides from other compounds in my crude extract. What purification strategies are recommended?

A2: Co-extraction of other phytochemicals like chlorophylls, fatty acids, and phenolics can interfere with withanolide isolation.

  • Solution:

    • Defatting: Pre-extract the crude material with a non-polar solvent like n-hexane to remove lipids.

    • Column Chromatography: This is the most common method for purification. Use silica (B1680970) gel as the stationary phase and a gradient elution system. A typical gradient could be a stepwise increase in the polarity of the mobile phase, for example, starting with chloroform and gradually adding methanol.[6]

    • Preparative HPLC: For obtaining high-purity withanolides, preparative reverse-phase HPLC is a powerful technique.

Section 2: Analytical Characterization

Q3: I am observing peak tailing and poor resolution in my withanolide HPLC chromatogram. How can I improve this?

A3: Peak tailing and poor resolution in HPLC are often due to issues with the mobile phase, stationary phase, or sample preparation.

  • Troubleshooting Steps:

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of withanolides and their interaction with the stationary phase. Adding a small amount of acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase can improve peak shape.[7][8]

    • Column Choice: Ensure you are using a suitable column. A C18 column is commonly used for withanolide analysis.[9]

    • Gradient Elution: An isocratic elution may not be sufficient to separate complex mixtures of withanolides. A gradient elution with varying ratios of acetonitrile (B52724) and water is often necessary.[9]

    • Sample Overload: Injecting too concentrated a sample can lead to peak broadening and tailing. Try diluting your sample.

Q4: I am struggling with the structural elucidation of a novel withanolide using NMR spectroscopy. What are some common challenges?

A4: The structural complexity and similarity of withanolides can make NMR interpretation challenging.

  • Key Considerations:

    • 1D and 2D NMR: Rely on a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments for unambiguous assignments.

    • ¹³C NMR Chemical Shifts: Be aware that the chemical shifts of carbons in rings C and D can be influenced by substituents on other rings.[10] The γ-gauche effect of hydroxyl groups at C-14 or C-17 can significantly alter chemical shifts of nearby carbons and can be used to determine the stereochemistry of these substituents.[10]

    • Reference Compounds: Comparing NMR data with that of known withanolides is invaluable. Misinterpretation of spectral data has led to incorrect structure assignments in the past.[10]

Q5: My mass spectrometry data for withanolides is complex and difficult to interpret. Any advice?

A5: The presence of isomeric and isobaric withanolides complicates MS analysis.[11]

  • Solutions:

    • High-Resolution MS (HRMS): Use HRMS to obtain accurate mass measurements, which can help in determining the elemental composition.

    • Tandem MS (MS/MS): Employ MS/MS to generate fragmentation patterns. These patterns can be used to differentiate between isomers and to gain structural information.[12]

    • LC-MS: Coupling liquid chromatography with mass spectrometry (LC-MS) is essential for analyzing complex mixtures, as the chromatographic separation simplifies the subsequent mass spectral analysis.[12]

Section 3: Bioactivity and Stability

Q6: I am observing inconsistent results in my in vitro cytotoxicity assays with withanolides. What could be the reason?

A6: Inconsistent bioactivity can stem from several sources, including compound purity, stability, and the assay itself.

  • Troubleshooting Steps:

    • Compound Purity: Ensure the purity of your withanolide sample using techniques like HPLC and NMR. Minor impurities can have significant biological effects.

    • Compound Stability: Withanolides can be unstable under certain conditions. They are susceptible to degradation with changes in temperature and humidity.[13] Prepare fresh solutions for each experiment and store stock solutions appropriately (e.g., at -20°C in a suitable solvent).

    • Cell Line Variability: Different cancer cell lines can exhibit varying sensitivities to the same withanolide.[14] For example, Withaferin A has been shown to have different IC50 values in different cell lines.

    • Assay Interference: Some withanolides can interfere with certain assay reagents. For instance, they may have inherent antioxidant properties that could interfere with ROS-based assays.[15][16] Run appropriate controls to account for any potential interference.

Q7: I am concerned about the stability of my withanolide extracts and purified compounds during storage. What are the best practices?

A7: Withanolides, particularly in extracts, can degrade over time, leading to a loss of biological activity.[13][17]

  • Storage Recommendations:

    • Temperature and Humidity: Store extracts and purified compounds in a cool, dry, and dark place. For long-term storage, -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.

    • Inert Atmosphere: For highly sensitive compounds, consider storing them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Monitoring Stability: Periodically check the purity and integrity of your stored samples using HPLC to monitor for degradation products.[9]

Quantitative Data Summary

Table 1: HPLC Method Parameters for Withanolide Analysis

ParameterValueReference
ColumnC18[9]
Mobile PhaseAcetonitrile and Water (with 0.1% Acetic Acid)[7][8]
Detection Wavelength230 nm[7]
Flow Rate1.0 mL/min[7]
Injection Volume20 µL[7]

Table 2: In Vitro Cytotoxicity of Withaferin A in Different Cancer Cell Lines

Cell LineIC50 (µM)Reference
Human Endometrial Cancer (KLE)10[18]
Human Breast Cancer (MCF-7)Varies (dose-dependent)[19]
Human Umbilical Vein Endothelial Cells (HUVECs)0.012[20]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of Withanolides from Withania somnifera Roots
  • Sample Preparation: Grind dried Withania somnifera roots into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered root material and place it in a 250 mL flask.

    • Add 100 mL of the extraction solvent (60:30:10 ethanol:methanol:water).[2]

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at room temperature.[2]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Drying: Dry the concentrated extract in a vacuum oven to obtain the crude withanolide extract.

Protocol 2: General Procedure for Column Chromatography Purification of Withanolides
  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., chloroform).

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) in a stepwise manner (e.g., 99:1, 98:2, 95:5 chloroform:methanol).[6]

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Pool the fractions containing the desired withanolides (as determined by TLC) and concentrate them to obtain the purified compounds.

Visualizations

Experimental_Workflow_for_Withanolide_Isolation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization plant_material Powdered Plant Material extraction Ultrasound-Assisted Extraction (Ethanol:Methanol:Water) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Monitoring fractions->tlc hplc HPLC Analysis tlc->hplc pure_withanolide Pure Withanolide hplc->pure_withanolide nmr NMR Spectroscopy ms Mass Spectrometry pure_withanolide->nmr pure_withanolide->ms

Caption: Workflow for the extraction, purification, and analysis of withanolides.

WithaferinA_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WithaferinA Withaferin A IKK IKK Complex WithaferinA->IKK Inhibition IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IkB_p p-IκBα IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by Withaferin A.

References

Withanolide Research Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for withanolide research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, analysis, and biological evaluation of withanolides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Extraction and Isolation

Q1: My withanolide extraction yield is consistently low. What are the potential causes and solutions?

A1: Low extraction yields are a common issue. Several factors could be contributing to this problem. Consider the following troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical. Withanolides have varying polarities. A single solvent extraction may not be efficient.

    • Solution: Employ sequential extraction with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, methanol). For general purposes, a hydroalcoholic solution (e.g., 80:20 methanol:water) is often effective for extracting a broad range of withanolides.[1]

  • Extraction Method: The extraction technique significantly impacts efficiency.

    • Solution: Ultrasound-assisted extraction (UAE) or Soxhlet extraction can improve yields compared to simple maceration. For UAE, a 30-minute extraction with a 60:30:10 ethanol:methanol:water solvent has been shown to yield high recovery.[2]

  • Plant Material: The quality and preparation of the plant material are crucial.

    • Solution: Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Also, verify the authenticity of the plant material, as adulteration with other plant parts (e.g., leaves in root extracts) is a known issue and can affect the withanolide profile and yield.[3][4][5]

Q2: I am having difficulty separating withanolides from other compounds in my crude extract. What purification strategies are recommended?

A2: Co-extraction of other phytochemicals like chlorophylls, fatty acids, and phenolics can interfere with withanolide isolation.

  • Solution:

    • Defatting: Pre-extract the crude material with a non-polar solvent like n-hexane to remove lipids.

    • Column Chromatography: This is the most common method for purification. Use silica gel as the stationary phase and a gradient elution system. A typical gradient could be a stepwise increase in the polarity of the mobile phase, for example, starting with chloroform and gradually adding methanol.[6]

    • Preparative HPLC: For obtaining high-purity withanolides, preparative reverse-phase HPLC is a powerful technique.

Section 2: Analytical Characterization

Q3: I am observing peak tailing and poor resolution in my withanolide HPLC chromatogram. How can I improve this?

A3: Peak tailing and poor resolution in HPLC are often due to issues with the mobile phase, stationary phase, or sample preparation.

  • Troubleshooting Steps:

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of withanolides and their interaction with the stationary phase. Adding a small amount of acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase can improve peak shape.[7][8]

    • Column Choice: Ensure you are using a suitable column. A C18 column is commonly used for withanolide analysis.[9]

    • Gradient Elution: An isocratic elution may not be sufficient to separate complex mixtures of withanolides. A gradient elution with varying ratios of acetonitrile and water is often necessary.[9]

    • Sample Overload: Injecting too concentrated a sample can lead to peak broadening and tailing. Try diluting your sample.

Q4: I am struggling with the structural elucidation of a novel withanolide using NMR spectroscopy. What are some common challenges?

A4: The structural complexity and similarity of withanolides can make NMR interpretation challenging.

  • Key Considerations:

    • 1D and 2D NMR: Rely on a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments for unambiguous assignments.

    • ¹³C NMR Chemical Shifts: Be aware that the chemical shifts of carbons in rings C and D can be influenced by substituents on other rings.[10] The γ-gauche effect of hydroxyl groups at C-14 or C-17 can significantly alter chemical shifts of nearby carbons and can be used to determine the stereochemistry of these substituents.[10]

    • Reference Compounds: Comparing NMR data with that of known withanolides is invaluable. Misinterpretation of spectral data has led to incorrect structure assignments in the past.[10]

Q5: My mass spectrometry data for withanolides is complex and difficult to interpret. Any advice?

A5: The presence of isomeric and isobaric withanolides complicates MS analysis.[11]

  • Solutions:

    • High-Resolution MS (HRMS): Use HRMS to obtain accurate mass measurements, which can help in determining the elemental composition.

    • Tandem MS (MS/MS): Employ MS/MS to generate fragmentation patterns. These patterns can be used to differentiate between isomers and to gain structural information.[12]

    • LC-MS: Coupling liquid chromatography with mass spectrometry (LC-MS) is essential for analyzing complex mixtures, as the chromatographic separation simplifies the subsequent mass spectral analysis.[12]

Section 3: Bioactivity and Stability

Q6: I am observing inconsistent results in my in vitro cytotoxicity assays with withanolides. What could be the reason?

A6: Inconsistent bioactivity can stem from several sources, including compound purity, stability, and the assay itself.

  • Troubleshooting Steps:

    • Compound Purity: Ensure the purity of your withanolide sample using techniques like HPLC and NMR. Minor impurities can have significant biological effects.

    • Compound Stability: Withanolides can be unstable under certain conditions. They are susceptible to degradation with changes in temperature and humidity.[13] Prepare fresh solutions for each experiment and store stock solutions appropriately (e.g., at -20°C in a suitable solvent).

    • Cell Line Variability: Different cancer cell lines can exhibit varying sensitivities to the same withanolide.[14] For example, Withaferin A has been shown to have different IC50 values in different cell lines.

    • Assay Interference: Some withanolides can interfere with certain assay reagents. For instance, they may have inherent antioxidant properties that could interfere with ROS-based assays.[15][16] Run appropriate controls to account for any potential interference.

Q7: I am concerned about the stability of my withanolide extracts and purified compounds during storage. What are the best practices?

A7: Withanolides, particularly in extracts, can degrade over time, leading to a loss of biological activity.[13][17]

  • Storage Recommendations:

    • Temperature and Humidity: Store extracts and purified compounds in a cool, dry, and dark place. For long-term storage, -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.

    • Inert Atmosphere: For highly sensitive compounds, consider storing them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Monitoring Stability: Periodically check the purity and integrity of your stored samples using HPLC to monitor for degradation products.[9]

Quantitative Data Summary

Table 1: HPLC Method Parameters for Withanolide Analysis

ParameterValueReference
ColumnC18[9]
Mobile PhaseAcetonitrile and Water (with 0.1% Acetic Acid)[7][8]
Detection Wavelength230 nm[7]
Flow Rate1.0 mL/min[7]
Injection Volume20 µL[7]

Table 2: In Vitro Cytotoxicity of Withaferin A in Different Cancer Cell Lines

Cell LineIC50 (µM)Reference
Human Endometrial Cancer (KLE)10[18]
Human Breast Cancer (MCF-7)Varies (dose-dependent)[19]
Human Umbilical Vein Endothelial Cells (HUVECs)0.012[20]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of Withanolides from Withania somnifera Roots
  • Sample Preparation: Grind dried Withania somnifera roots into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered root material and place it in a 250 mL flask.

    • Add 100 mL of the extraction solvent (60:30:10 ethanol:methanol:water).[2]

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at room temperature.[2]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Drying: Dry the concentrated extract in a vacuum oven to obtain the crude withanolide extract.

Protocol 2: General Procedure for Column Chromatography Purification of Withanolides
  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., chloroform).

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) in a stepwise manner (e.g., 99:1, 98:2, 95:5 chloroform:methanol).[6]

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Pool the fractions containing the desired withanolides (as determined by TLC) and concentrate them to obtain the purified compounds.

Visualizations

Experimental_Workflow_for_Withanolide_Isolation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization plant_material Powdered Plant Material extraction Ultrasound-Assisted Extraction (Ethanol:Methanol:Water) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Monitoring fractions->tlc hplc HPLC Analysis tlc->hplc pure_withanolide Pure Withanolide hplc->pure_withanolide nmr NMR Spectroscopy ms Mass Spectrometry pure_withanolide->nmr pure_withanolide->ms

Caption: Workflow for the extraction, purification, and analysis of withanolides.

WithaferinA_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WithaferinA Withaferin A IKK IKK Complex WithaferinA->IKK Inhibition IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IkB_p p-IκBα IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by Withaferin A.

References

Validation & Comparative

Validating the Biological Target of Phyperunolide E: A Comparative Guide to STAT3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Natural Product STAT3 Inhibitors

Several natural products have been identified as inhibitors of the STAT3 signaling pathway. Below is a comparison of some of these compounds with available data on their inhibitory activities. This table serves as a reference for the potential evaluation of Phyperunolide E.

CompoundPutative Target/MechanismCell-Based Assay DataBiochemical Assay DataReference
Parthenolide Inhibits JAK1/2 and TYK2, upstream kinases of STAT3.IC50 of 2.628 µM in an IL-6-induced STAT3-responsive luciferase reporter assay in HepG2 cells.IC50 of 3.937 µM for direct inhibition of JAK2 kinase activity.[1]
R001 (a hirsutinolide) Directly inhibits STAT3 DNA-binding activity.Time- and dose-dependent inhibition of STAT3 tyrosine phosphorylation in MDA-MB-468 and MDA-MB-231 cells.IC50 of 5 µM for inhibition of STAT3:STAT3 DNA-binding activity in an electrophoretic mobility shift assay (EMSA).[2]
Eupalinolide J Promotes STAT3 ubiquitin-dependent degradation and may impede STAT3 binding to DNA.Dose-dependent reduction of p-STAT3 and total STAT3 levels in U251 and MDA-MB-231 cells.Molecular docking studies suggest binding to the DNA binding domain of STAT3.[3]
This compound Putative STAT3 inhibitor.Data not publicly available.Data not publicly available.N/A

Experimental Protocols for Target Validation

Validating STAT3 as the biological target of a compound like this compound involves a series of biochemical and cell-based assays.

STAT3-Dependent Luciferase Reporter Assay

This assay assesses the ability of a compound to inhibit the transcriptional activity of STAT3 in a cellular context.

Methodology:

  • Cell Culture and Transfection: Human cancer cell lines with a known constitutively active STAT3 pathway (e.g., MDA-MB-231, U251) are transiently co-transfected with a STAT3-responsive luciferase reporter plasmid (containing STAT3 binding elements driving luciferase expression) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24 hours).

  • Luciferase Assay: Cell lysates are collected, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase assay system.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The percentage of inhibition is determined relative to a vehicle-treated control, and the IC50 value is calculated from the dose-response curve.

Western Blot Analysis of STAT3 Phosphorylation

This method directly measures the inhibition of STAT3 activation by assessing its phosphorylation status.

Methodology:

  • Cell Culture and Treatment: Cells with active STAT3 signaling are treated with the test compound at various concentrations and for different time points.

  • Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3, Tyr705) and total STAT3. Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-STAT3 to total STAT3 is calculated to determine the extent of inhibition.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a direct biochemical assay to determine if a compound inhibits the DNA-binding activity of STAT3.

Methodology:

  • Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from appropriate cell lines.

  • Probe Labeling: A double-stranded DNA oligonucleotide containing the STAT3 consensus binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

  • Binding Reaction: The labeled probe is incubated with the nuclear extract in the presence and absence of varying concentrations of the test compound.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane for chemiluminescent detection (for non-radioactive probes).

  • Analysis: A reduction in the intensity of the shifted band (STAT3-DNA complex) in the presence of the compound indicates inhibition of DNA binding.

Visualizing the Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_active->STAT3_dimer_nuc translocation Phyperunolide_E This compound Phyperunolide_E->STAT3_inactive inhibits activation? DNA DNA STAT3_dimer_nuc->DNA binds Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression promotes

Caption: Putative mechanism of this compound in the STAT3 signaling pathway.

Experimental_Workflow cluster_screening Inhibitor Screening cluster_validation Target Validation cluster_evaluation Further Evaluation Compound_Library Natural Product Library (including this compound) Cell_Based_Assay STAT3 Luciferase Reporter Assay Compound_Library->Cell_Based_Assay Hit_Identification Identify 'Hits' with STAT3 Inhibition Cell_Based_Assay->Hit_Identification Biochemical_Assay EMSA (DNA Binding) Hit_Identification->Biochemical_Assay Cellular_Assay Western Blot (p-STAT3) Hit_Identification->Cellular_Assay Target_Engagement Confirm Direct STAT3 Inhibition Biochemical_Assay->Target_Engagement Cellular_Assay->Target_Engagement Downstream_Effects Analyze Downstream Target Gene Expression Target_Engagement->Downstream_Effects In_Vivo_Studies Xenograft Models Downstream_Effects->In_Vivo_Studies

Caption: General workflow for validating a STAT3 inhibitor.

References

Validating the Biological Target of Phyperunolide E: A Comparative Guide to STAT3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Natural Product STAT3 Inhibitors

Several natural products have been identified as inhibitors of the STAT3 signaling pathway. Below is a comparison of some of these compounds with available data on their inhibitory activities. This table serves as a reference for the potential evaluation of Phyperunolide E.

CompoundPutative Target/MechanismCell-Based Assay DataBiochemical Assay DataReference
Parthenolide Inhibits JAK1/2 and TYK2, upstream kinases of STAT3.IC50 of 2.628 µM in an IL-6-induced STAT3-responsive luciferase reporter assay in HepG2 cells.IC50 of 3.937 µM for direct inhibition of JAK2 kinase activity.[1]
R001 (a hirsutinolide) Directly inhibits STAT3 DNA-binding activity.Time- and dose-dependent inhibition of STAT3 tyrosine phosphorylation in MDA-MB-468 and MDA-MB-231 cells.IC50 of 5 µM for inhibition of STAT3:STAT3 DNA-binding activity in an electrophoretic mobility shift assay (EMSA).[2]
Eupalinolide J Promotes STAT3 ubiquitin-dependent degradation and may impede STAT3 binding to DNA.Dose-dependent reduction of p-STAT3 and total STAT3 levels in U251 and MDA-MB-231 cells.Molecular docking studies suggest binding to the DNA binding domain of STAT3.[3]
This compound Putative STAT3 inhibitor.Data not publicly available.Data not publicly available.N/A

Experimental Protocols for Target Validation

Validating STAT3 as the biological target of a compound like this compound involves a series of biochemical and cell-based assays.

STAT3-Dependent Luciferase Reporter Assay

This assay assesses the ability of a compound to inhibit the transcriptional activity of STAT3 in a cellular context.

Methodology:

  • Cell Culture and Transfection: Human cancer cell lines with a known constitutively active STAT3 pathway (e.g., MDA-MB-231, U251) are transiently co-transfected with a STAT3-responsive luciferase reporter plasmid (containing STAT3 binding elements driving luciferase expression) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24 hours).

  • Luciferase Assay: Cell lysates are collected, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase assay system.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The percentage of inhibition is determined relative to a vehicle-treated control, and the IC50 value is calculated from the dose-response curve.

Western Blot Analysis of STAT3 Phosphorylation

This method directly measures the inhibition of STAT3 activation by assessing its phosphorylation status.

Methodology:

  • Cell Culture and Treatment: Cells with active STAT3 signaling are treated with the test compound at various concentrations and for different time points.

  • Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3, Tyr705) and total STAT3. Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-STAT3 to total STAT3 is calculated to determine the extent of inhibition.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a direct biochemical assay to determine if a compound inhibits the DNA-binding activity of STAT3.

Methodology:

  • Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from appropriate cell lines.

  • Probe Labeling: A double-stranded DNA oligonucleotide containing the STAT3 consensus binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

  • Binding Reaction: The labeled probe is incubated with the nuclear extract in the presence and absence of varying concentrations of the test compound.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane for chemiluminescent detection (for non-radioactive probes).

  • Analysis: A reduction in the intensity of the shifted band (STAT3-DNA complex) in the presence of the compound indicates inhibition of DNA binding.

Visualizing the Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_active->STAT3_dimer_nuc translocation Phyperunolide_E This compound Phyperunolide_E->STAT3_inactive inhibits activation? DNA DNA STAT3_dimer_nuc->DNA binds Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression promotes

Caption: Putative mechanism of this compound in the STAT3 signaling pathway.

Experimental_Workflow cluster_screening Inhibitor Screening cluster_validation Target Validation cluster_evaluation Further Evaluation Compound_Library Natural Product Library (including this compound) Cell_Based_Assay STAT3 Luciferase Reporter Assay Compound_Library->Cell_Based_Assay Hit_Identification Identify 'Hits' with STAT3 Inhibition Cell_Based_Assay->Hit_Identification Biochemical_Assay EMSA (DNA Binding) Hit_Identification->Biochemical_Assay Cellular_Assay Western Blot (p-STAT3) Hit_Identification->Cellular_Assay Target_Engagement Confirm Direct STAT3 Inhibition Biochemical_Assay->Target_Engagement Cellular_Assay->Target_Engagement Downstream_Effects Analyze Downstream Target Gene Expression Target_Engagement->Downstream_Effects In_Vivo_Studies Xenograft Models Downstream_Effects->In_Vivo_Studies

Caption: General workflow for validating a STAT3 inhibitor.

References

Unveiling the Anti-Proliferative Potential of Phyperunolide E: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analyzed Compound: Initial literature searches for "Phyperunolide E" did not yield specific studies on its anti-proliferative effects. However, due to the phonetic similarity and the well-documented anti-cancer properties of a related compound, this guide will focus on Parthenolide (B1678480) , a naturally derived sesquiterpene lactone. This analysis assumes a potential misspelling and aims to provide a comprehensive guide based on available scientific data for a compound with a similar name and established biological activity.

This guide provides a comparative overview of the anti-proliferative effects of Parthenolide, detailing its impact on various cancer cell lines and elucidating the underlying molecular mechanisms. The information is intended for researchers, scientists, and professionals in drug development, offering a structured comparison with other compounds and detailed experimental protocols.

Comparative Analysis of Anti-Proliferative Activity

Parthenolide has demonstrated significant anti-proliferative effects across a range of human cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of Parthenolide and a comparator compound, Nimbolide (B1678885), in various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Citation
Parthenolide A549Lung Carcinoma4.3[1]
TE671Medulloblastoma6.5[1]
HT-29Colon Adenocarcinoma7.0[1]
HUVECEndothelial Cells2.8[1]
Gemcitabine-resistant Pancreatic Cancer CellsPancreatic Cancer>10[2]
Nimbolide U937Histiocytic Lymphoma<5.0[3]
HL-60Promyelocytic Leukemia<5.0[3]
THP1Acute Monocytic Leukemia<5.0[3]
B16Melanoma<5.0[3]

Elucidation of Signaling Pathways

Parthenolide exerts its anti-proliferative effects by modulating several key signaling pathways involved in cell growth, survival, and apoptosis. One of the primary targets is the NF-κB (nuclear factor-kappa B) pathway, which is often constitutively active in cancer cells and promotes cell proliferation and survival.[4] Parthenolide has been shown to inhibit the NF-κB pathway, leading to a reduction in the expression of pro-survival genes.[4]

Furthermore, Parthenolide can induce apoptosis (programmed cell death) through both extrinsic and intrinsic pathways. It has been observed to upregulate the expression of TNFRSF10B (also known as DR5), a receptor that initiates the extrinsic apoptotic pathway.[5] Additionally, Parthenolide can trigger the intrinsic apoptotic pathway through the activation of endoplasmic reticulum (ER) stress, leading to the upregulation of pro-apoptotic proteins like ATF4 and DDIT3.[5]

G Parthenolide's Impact on NF-κB Signaling Parthenolide Parthenolide IKK IKK Complex Parthenolide->IKK Inhibits Apoptosis Apoptosis Parthenolide->Apoptosis Induces IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Promotes

Caption: Parthenolide inhibits the NF-κB pathway, leading to decreased cell proliferation and increased apoptosis.

Experimental Protocols

A variety of standardized assays are employed to evaluate the anti-proliferative effects of compounds like Parthenolide.

Cell Proliferation Assays

1. MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][7]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

2. BrdU/EdU Incorporation Assays: These assays directly measure DNA synthesis, providing a more direct assessment of cell proliferation.[6][8]

  • Principle: The thymidine (B127349) analogs BrdU (5-bromo-2'-deoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine) are incorporated into newly synthesized DNA.[8] Incorporated BrdU is detected using specific antibodies, while EdU is detected via a click chemistry reaction with a fluorescent probe.[6]

  • Procedure (EdU Assay):

    • Treat cells with the test compound.

    • Add EdU to the cell culture medium and incubate to allow for incorporation into DNA.

    • Fix and permeabilize the cells.

    • Perform the click reaction by adding a fluorescent azide.

    • Analyze the cells using flow cytometry or fluorescence microscopy.

G Workflow for Assessing Anti-Proliferative Effects start Start: Cancer Cell Culture treatment Treat with Test Compound (e.g., Parthenolide) start->treatment proliferation_assay Cell Proliferation Assay (MTT, BrdU/EdU) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay western_blot Protein Expression Analysis (Western Blot) treatment->western_blot data_analysis Data Analysis (IC50, Protein Levels) proliferation_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Determine Anti-proliferative Effect & Mechanism data_analysis->conclusion

Caption: A typical experimental workflow for evaluating the anti-proliferative properties of a test compound.

Apoptosis Assays

Annexin V/PI Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Procedure:

    • Treat cells with the test compound.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI.

    • Incubate in the dark.

    • Analyze the cells by flow cytometry.

Western Blotting for Signaling Pathway Analysis

Western Blotting: This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation or inhibition of signaling pathways.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Procedure:

    • Lyse treated and untreated cells to extract proteins.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against target proteins (e.g., p-IκBα, cleaved caspase-3).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The available evidence strongly supports the anti-proliferative effects of Parthenolide across various cancer cell lines. Its mechanism of action involves the modulation of key signaling pathways such as NF-κB and the induction of apoptosis. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of Parthenolide and other potential anti-cancer compounds. Further research is warranted to fully elucidate the therapeutic potential of this and structurally related compounds in oncology.

References

Unveiling the Anti-Proliferative Potential of Phyperunolide E: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analyzed Compound: Initial literature searches for "Phyperunolide E" did not yield specific studies on its anti-proliferative effects. However, due to the phonetic similarity and the well-documented anti-cancer properties of a related compound, this guide will focus on Parthenolide , a naturally derived sesquiterpene lactone. This analysis assumes a potential misspelling and aims to provide a comprehensive guide based on available scientific data for a compound with a similar name and established biological activity.

This guide provides a comparative overview of the anti-proliferative effects of Parthenolide, detailing its impact on various cancer cell lines and elucidating the underlying molecular mechanisms. The information is intended for researchers, scientists, and professionals in drug development, offering a structured comparison with other compounds and detailed experimental protocols.

Comparative Analysis of Anti-Proliferative Activity

Parthenolide has demonstrated significant anti-proliferative effects across a range of human cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of Parthenolide and a comparator compound, Nimbolide, in various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Citation
Parthenolide A549Lung Carcinoma4.3[1]
TE671Medulloblastoma6.5[1]
HT-29Colon Adenocarcinoma7.0[1]
HUVECEndothelial Cells2.8[1]
Gemcitabine-resistant Pancreatic Cancer CellsPancreatic Cancer>10[2]
Nimbolide U937Histiocytic Lymphoma<5.0[3]
HL-60Promyelocytic Leukemia<5.0[3]
THP1Acute Monocytic Leukemia<5.0[3]
B16Melanoma<5.0[3]

Elucidation of Signaling Pathways

Parthenolide exerts its anti-proliferative effects by modulating several key signaling pathways involved in cell growth, survival, and apoptosis. One of the primary targets is the NF-κB (nuclear factor-kappa B) pathway, which is often constitutively active in cancer cells and promotes cell proliferation and survival.[4] Parthenolide has been shown to inhibit the NF-κB pathway, leading to a reduction in the expression of pro-survival genes.[4]

Furthermore, Parthenolide can induce apoptosis (programmed cell death) through both extrinsic and intrinsic pathways. It has been observed to upregulate the expression of TNFRSF10B (also known as DR5), a receptor that initiates the extrinsic apoptotic pathway.[5] Additionally, Parthenolide can trigger the intrinsic apoptotic pathway through the activation of endoplasmic reticulum (ER) stress, leading to the upregulation of pro-apoptotic proteins like ATF4 and DDIT3.[5]

G Parthenolide's Impact on NF-κB Signaling Parthenolide Parthenolide IKK IKK Complex Parthenolide->IKK Inhibits Apoptosis Apoptosis Parthenolide->Apoptosis Induces IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Promotes

Caption: Parthenolide inhibits the NF-κB pathway, leading to decreased cell proliferation and increased apoptosis.

Experimental Protocols

A variety of standardized assays are employed to evaluate the anti-proliferative effects of compounds like Parthenolide.

Cell Proliferation Assays

1. MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

2. BrdU/EdU Incorporation Assays: These assays directly measure DNA synthesis, providing a more direct assessment of cell proliferation.[6][8]

  • Principle: The thymidine analogs BrdU (5-bromo-2'-deoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine) are incorporated into newly synthesized DNA.[8] Incorporated BrdU is detected using specific antibodies, while EdU is detected via a click chemistry reaction with a fluorescent probe.[6]

  • Procedure (EdU Assay):

    • Treat cells with the test compound.

    • Add EdU to the cell culture medium and incubate to allow for incorporation into DNA.

    • Fix and permeabilize the cells.

    • Perform the click reaction by adding a fluorescent azide.

    • Analyze the cells using flow cytometry or fluorescence microscopy.

G Workflow for Assessing Anti-Proliferative Effects start Start: Cancer Cell Culture treatment Treat with Test Compound (e.g., Parthenolide) start->treatment proliferation_assay Cell Proliferation Assay (MTT, BrdU/EdU) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay western_blot Protein Expression Analysis (Western Blot) treatment->western_blot data_analysis Data Analysis (IC50, Protein Levels) proliferation_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Determine Anti-proliferative Effect & Mechanism data_analysis->conclusion

Caption: A typical experimental workflow for evaluating the anti-proliferative properties of a test compound.

Apoptosis Assays

Annexin V/PI Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Procedure:

    • Treat cells with the test compound.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI.

    • Incubate in the dark.

    • Analyze the cells by flow cytometry.

Western Blotting for Signaling Pathway Analysis

Western Blotting: This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation or inhibition of signaling pathways.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Procedure:

    • Lyse treated and untreated cells to extract proteins.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against target proteins (e.g., p-IκBα, cleaved caspase-3).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The available evidence strongly supports the anti-proliferative effects of Parthenolide across various cancer cell lines. Its mechanism of action involves the modulation of key signaling pathways such as NF-κB and the induction of apoptosis. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of Parthenolide and other potential anti-cancer compounds. Further research is warranted to fully elucidate the therapeutic potential of this and structurally related compounds in oncology.

References

A Comparative Analysis of Phyperunolide E and Paclitaxel for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental validation of two potent anti-cancer compounds.

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a comprehensive comparative analysis of Phyperunolide E, a representative withanolide, and paclitaxel (B517696), a widely used chemotherapeutic agent. Due to the limited availability of specific experimental data for this compound, this comparison utilizes data from a closely related and well-studied withanolide, 4β-hydroxywithanolide E (4HWE), isolated from the same plant species, Physalis peruviana. This analysis delves into their mechanisms of action, cytotoxic effects, and in vivo efficacy, supported by experimental data and detailed protocols.

At a Glance: this compound (represented by 4HWE) vs. Paclitaxel

FeatureThis compound (as 4β-hydroxywithanolide E)Paclitaxel
Primary Mechanism Induces cell cycle arrest (G0/G1 or G2/M) and apoptosis.[1][2][3][4]Stabilizes microtubules, leading to mitotic arrest.
Molecular Targets Affects PI3K/Akt and Nrf2 signaling pathways.[1][5]Binds to β-tubulin subunit of microtubules.
In Vitro Potency (IC50) Ranges from 0.24 µM to 3.6 µg/mL across various cancer cell lines.[2][3]Ranges from <0.0032 µM to >32 µM, highly dependent on cell line and exposure time.[6][7]
In Vivo Efficacy Reduces tumor growth in xenograft models (colorectal, breast cancer).[2][5]Demonstrates significant tumor growth inhibition in various xenograft models.[8][9][10]

Mechanism of Action: A Tale of Two Pathways

This compound (as 4β-hydroxywithanolide E): The anti-cancer activity of 4HWE stems from its ability to induce cell cycle arrest and apoptosis in a cell-type-dependent manner.[1][2][3][4] At lower concentrations, it can cause a G0/G1 phase arrest, while at higher concentrations, it triggers apoptosis.[1] Mechanistically, 4HWE has been shown to inhibit the PI3K/Akt signaling pathway, a crucial pathway for cell survival and proliferation.[1] Additionally, it can induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[3][5][11]

Paclitaxel: A cornerstone of chemotherapy, paclitaxel's mechanism is well-established. It functions as a microtubule-stabilizing agent. By binding to the β-tubulin subunit of microtubules, it prevents their disassembly, leading to the formation of abnormal and stable microtubule bundles. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, causing the cell to arrest in the M phase of the cell cycle and subsequently undergo apoptosis.

Comparative Mechanism of Action cluster_4HWE This compound (as 4HWE) cluster_Paclitaxel Paclitaxel HWE 4β-hydroxywithanolide E ROS ↑ Reactive Oxygen Species HWE->ROS PI3K_Akt PI3K/Akt Pathway Inhibition HWE->PI3K_Akt DNA_damage DNA Damage ROS->DNA_damage Cell_Cycle_Arrest_HWE G0/G1 or G2/M Arrest DNA_damage->Cell_Cycle_Arrest_HWE PI3K_Akt->Cell_Cycle_Arrest_HWE Apoptosis_HWE Apoptosis Cell_Cycle_Arrest_HWE->Apoptosis_HWE Paclitaxel Paclitaxel Microtubule Microtubule Stabilization Paclitaxel->Microtubule Mitotic_Spindle Mitotic Spindle Disruption Microtubule->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis_Paclitaxel Apoptosis Mitotic_Arrest->Apoptosis_Paclitaxel start Seed cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat with varying concentrations of compound incubate1->treat incubate2 Incubate for desired time (e.g., 24, 48, 72h) treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solvent Add solubilization solution (e.g., DMSO) incubate3->add_solvent read Measure absorbance at 570 nm add_solvent->read start Induce apoptosis in cells harvest Harvest and wash cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate at room temperature in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

References

A Comparative Analysis of Phyperunolide E and Paclitaxel for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental validation of two potent anti-cancer compounds.

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a comprehensive comparative analysis of Phyperunolide E, a representative withanolide, and paclitaxel, a widely used chemotherapeutic agent. Due to the limited availability of specific experimental data for this compound, this comparison utilizes data from a closely related and well-studied withanolide, 4β-hydroxywithanolide E (4HWE), isolated from the same plant species, Physalis peruviana. This analysis delves into their mechanisms of action, cytotoxic effects, and in vivo efficacy, supported by experimental data and detailed protocols.

At a Glance: this compound (represented by 4HWE) vs. Paclitaxel

FeatureThis compound (as 4β-hydroxywithanolide E)Paclitaxel
Primary Mechanism Induces cell cycle arrest (G0/G1 or G2/M) and apoptosis.[1][2][3][4]Stabilizes microtubules, leading to mitotic arrest.
Molecular Targets Affects PI3K/Akt and Nrf2 signaling pathways.[1][5]Binds to β-tubulin subunit of microtubules.
In Vitro Potency (IC50) Ranges from 0.24 µM to 3.6 µg/mL across various cancer cell lines.[2][3]Ranges from <0.0032 µM to >32 µM, highly dependent on cell line and exposure time.[6][7]
In Vivo Efficacy Reduces tumor growth in xenograft models (colorectal, breast cancer).[2][5]Demonstrates significant tumor growth inhibition in various xenograft models.[8][9][10]

Mechanism of Action: A Tale of Two Pathways

This compound (as 4β-hydroxywithanolide E): The anti-cancer activity of 4HWE stems from its ability to induce cell cycle arrest and apoptosis in a cell-type-dependent manner.[1][2][3][4] At lower concentrations, it can cause a G0/G1 phase arrest, while at higher concentrations, it triggers apoptosis.[1] Mechanistically, 4HWE has been shown to inhibit the PI3K/Akt signaling pathway, a crucial pathway for cell survival and proliferation.[1] Additionally, it can induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[3][5][11]

Paclitaxel: A cornerstone of chemotherapy, paclitaxel's mechanism is well-established. It functions as a microtubule-stabilizing agent. By binding to the β-tubulin subunit of microtubules, it prevents their disassembly, leading to the formation of abnormal and stable microtubule bundles. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, causing the cell to arrest in the M phase of the cell cycle and subsequently undergo apoptosis.

Comparative Mechanism of Action cluster_4HWE This compound (as 4HWE) cluster_Paclitaxel Paclitaxel HWE 4β-hydroxywithanolide E ROS ↑ Reactive Oxygen Species HWE->ROS PI3K_Akt PI3K/Akt Pathway Inhibition HWE->PI3K_Akt DNA_damage DNA Damage ROS->DNA_damage Cell_Cycle_Arrest_HWE G0/G1 or G2/M Arrest DNA_damage->Cell_Cycle_Arrest_HWE PI3K_Akt->Cell_Cycle_Arrest_HWE Apoptosis_HWE Apoptosis Cell_Cycle_Arrest_HWE->Apoptosis_HWE Paclitaxel Paclitaxel Microtubule Microtubule Stabilization Paclitaxel->Microtubule Mitotic_Spindle Mitotic Spindle Disruption Microtubule->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis_Paclitaxel Apoptosis Mitotic_Arrest->Apoptosis_Paclitaxel start Seed cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat with varying concentrations of compound incubate1->treat incubate2 Incubate for desired time (e.g., 24, 48, 72h) treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solvent Add solubilization solution (e.g., DMSO) incubate3->add_solvent read Measure absorbance at 570 nm add_solvent->read start Induce apoptosis in cells harvest Harvest and wash cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate at room temperature in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

References

A Comparative Guide to the Structure-Activity Relationship of Withanolide Analogs as Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Publicly Available Data on Phyperunolide E Analogs

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available information on the structure-activity relationship (SAR) of this compound and its analogs. While a related compound, Phyperunolide C, has been identified as a chlorinated withanolide, specific details regarding the biological activity, synthesis of analogs, and SAR studies for this compound are not present in the accessible literature.

This absence of data prevents the creation of a detailed comparison guide on this compound analogs as originally requested.

Alternative Proposal: Structure-Activity Relationship of Withanolide Analogs

As an alternative, we propose a comprehensive comparison guide on the structure-activity relationship of withanolide analogs , a class of compounds to which this compound is likely related. There is a substantial body of research on withanolides, such as Withaferin A, including quantitative data on their biological activities and detailed experimental protocols. This would allow for the creation of a guide that fulfills all the structural and content requirements of the original request.

This guide on withanolide analogs would provide valuable insights for researchers, scientists, and drug development professionals working on natural product derivatives and their therapeutic applications. We will proceed with generating this guide on withanolide analogs.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of withanolide analogs, focusing on their anti-proliferative and Hsp90 inhibitory activities. The information is compiled from published experimental data to facilitate the understanding of key structural features influencing biological activity and to guide future drug design and development.

Data Presentation: Anti-proliferative Activity of Withanolide Analogs

The following table summarizes the anti-proliferative activity (IC50) of Withaferin A (WA) and several of its analogs against the Panc-1 human pancreatic cancer cell line.

CompoundStructureIC50 (µM) in Panc-1 Cells
Withaferin A (WA) A naturally occurring withanolide with a C-5,6-epoxy group and a C-4 hydroxyl group.1.0 - 2.8
Withanolide E (WE) An analog of WA.1.0 - 2.8
4-hydroxywithanolide E (HWE) An analog of WA with an additional hydroxyl group.1.0 - 2.8
3-aziridinylwithaferin A (AzWA) A synthetic analog of WA with a 3-aziridinyl modification.1.0 - 2.8
Withaperuvin (WP) A withanolide lacking the C-5,6-epoxy group.No significant activity

Data compiled from studies on the anti-proliferative effects of withanolides in pancreatic cancer cells.[1][2][3]

Key Structure-Activity Relationship Insights

The comparative data reveals several key structural features that are crucial for the anti-proliferative activity of withanolides:

  • The C-5,6-epoxy group in ring A is essential for activity. Withaperuvin (WP), which lacks this functional group, shows no significant anti-proliferative effects.[1][2][3] This epoxy group is critical for the binding of withanolides to Hsp90.[1][2]

  • The hydroxyl group at C-4 in ring A appears to enhance the inhibitory activity against Hsp90 and the disruption of the Hsp90-Cdc37 interaction.[1][2]

  • Modifications at the C-2 and C-3 positions may hinder the Hsp90 inhibitory activity.[1]

  • The unsaturated lactone side chain is also considered important for the biological function of Withaferin A.[1]

Experimental Protocols

Cell Proliferation Assay: The anti-proliferative activity of the withanolide analogs was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Panc-1 human pancreatic cancer cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the withanolide analogs or vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • MTT Assay: After the treatment period, MTT solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, were calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

Mechanism of Action of Withanolide Analogs on the Hsp90 Chaperone Pathway

The following diagram illustrates the proposed mechanism of action for active withanolide analogs, which involves the inhibition of the Hsp90 chaperone protein, leading to the degradation of client proteins and ultimately apoptosis.

Withanolide_Mechanism Mechanism of Hsp90 Inhibition by Withanolides cluster_0 Withanolide Analog cluster_1 Hsp90 Chaperone Complex cluster_2 Cellular Outcomes Withanolide Active Withanolide (e.g., WA, WE, HWE, AzWA) Hsp90 Hsp90 Withanolide->Hsp90 Binds to and induces aggregation Cdc37 Cdc37 (co-chaperone) Withanolide->Cdc37 Disrupts Hsp90-Cdc37 interaction (for WA, HWE, AzWA) ClientProtein Client Proteins (e.g., Akt, Cdk4) Hsp90->ClientProtein Chaperone activity inhibited Degradation Proteasome-dependent Degradation ClientProtein->Degradation Unfolded proteins targeted Apoptosis Apoptosis Degradation->Apoptosis Leads to

Caption: Proposed mechanism of Hsp90 inhibition by active withanolide analogs.

Experimental Workflow for Assessing Hsp90 Inhibition

The following diagram outlines the typical experimental workflow to investigate the Hsp90 inhibitory activity of withanolide analogs.

Hsp90_Inhibition_Workflow Workflow for Hsp90 Inhibition Assays start Start: Treat cancer cells with withanolide analogs co_ip Co-immunoprecipitation (Hsp90-Cdc37) start->co_ip western Western Blot Analysis (Akt, Cdk4 levels) start->western caspase Caspase-3 Activity Assay start->caspase end End: Determine Hsp90 inhibitory mechanism co_ip->end western->end caspase->end

Caption: Experimental workflow for evaluating Hsp90 inhibition by withanolides.

References

A Comparative Guide to the Structure-Activity Relationship of Withanolide Analogs as Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Publicly Available Data on Phyperunolide E Analogs

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available information on the structure-activity relationship (SAR) of this compound and its analogs. While a related compound, Phyperunolide C, has been identified as a chlorinated withanolide, specific details regarding the biological activity, synthesis of analogs, and SAR studies for this compound are not present in the accessible literature.

This absence of data prevents the creation of a detailed comparison guide on this compound analogs as originally requested.

Alternative Proposal: Structure-Activity Relationship of Withanolide Analogs

As an alternative, we propose a comprehensive comparison guide on the structure-activity relationship of withanolide analogs , a class of compounds to which this compound is likely related. There is a substantial body of research on withanolides, such as Withaferin A, including quantitative data on their biological activities and detailed experimental protocols. This would allow for the creation of a guide that fulfills all the structural and content requirements of the original request.

This guide on withanolide analogs would provide valuable insights for researchers, scientists, and drug development professionals working on natural product derivatives and their therapeutic applications. We will proceed with generating this guide on withanolide analogs.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of withanolide analogs, focusing on their anti-proliferative and Hsp90 inhibitory activities. The information is compiled from published experimental data to facilitate the understanding of key structural features influencing biological activity and to guide future drug design and development.

Data Presentation: Anti-proliferative Activity of Withanolide Analogs

The following table summarizes the anti-proliferative activity (IC50) of Withaferin A (WA) and several of its analogs against the Panc-1 human pancreatic cancer cell line.

CompoundStructureIC50 (µM) in Panc-1 Cells
Withaferin A (WA) A naturally occurring withanolide with a C-5,6-epoxy group and a C-4 hydroxyl group.1.0 - 2.8
Withanolide E (WE) An analog of WA.1.0 - 2.8
4-hydroxywithanolide E (HWE) An analog of WA with an additional hydroxyl group.1.0 - 2.8
3-aziridinylwithaferin A (AzWA) A synthetic analog of WA with a 3-aziridinyl modification.1.0 - 2.8
Withaperuvin (WP) A withanolide lacking the C-5,6-epoxy group.No significant activity

Data compiled from studies on the anti-proliferative effects of withanolides in pancreatic cancer cells.[1][2][3]

Key Structure-Activity Relationship Insights

The comparative data reveals several key structural features that are crucial for the anti-proliferative activity of withanolides:

  • The C-5,6-epoxy group in ring A is essential for activity. Withaperuvin (WP), which lacks this functional group, shows no significant anti-proliferative effects.[1][2][3] This epoxy group is critical for the binding of withanolides to Hsp90.[1][2]

  • The hydroxyl group at C-4 in ring A appears to enhance the inhibitory activity against Hsp90 and the disruption of the Hsp90-Cdc37 interaction.[1][2]

  • Modifications at the C-2 and C-3 positions may hinder the Hsp90 inhibitory activity.[1]

  • The unsaturated lactone side chain is also considered important for the biological function of Withaferin A.[1]

Experimental Protocols

Cell Proliferation Assay: The anti-proliferative activity of the withanolide analogs was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Panc-1 human pancreatic cancer cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the withanolide analogs or vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • MTT Assay: After the treatment period, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, were calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

Mechanism of Action of Withanolide Analogs on the Hsp90 Chaperone Pathway

The following diagram illustrates the proposed mechanism of action for active withanolide analogs, which involves the inhibition of the Hsp90 chaperone protein, leading to the degradation of client proteins and ultimately apoptosis.

Withanolide_Mechanism Mechanism of Hsp90 Inhibition by Withanolides cluster_0 Withanolide Analog cluster_1 Hsp90 Chaperone Complex cluster_2 Cellular Outcomes Withanolide Active Withanolide (e.g., WA, WE, HWE, AzWA) Hsp90 Hsp90 Withanolide->Hsp90 Binds to and induces aggregation Cdc37 Cdc37 (co-chaperone) Withanolide->Cdc37 Disrupts Hsp90-Cdc37 interaction (for WA, HWE, AzWA) ClientProtein Client Proteins (e.g., Akt, Cdk4) Hsp90->ClientProtein Chaperone activity inhibited Degradation Proteasome-dependent Degradation ClientProtein->Degradation Unfolded proteins targeted Apoptosis Apoptosis Degradation->Apoptosis Leads to

Caption: Proposed mechanism of Hsp90 inhibition by active withanolide analogs.

Experimental Workflow for Assessing Hsp90 Inhibition

The following diagram outlines the typical experimental workflow to investigate the Hsp90 inhibitory activity of withanolide analogs.

Hsp90_Inhibition_Workflow Workflow for Hsp90 Inhibition Assays start Start: Treat cancer cells with withanolide analogs co_ip Co-immunoprecipitation (Hsp90-Cdc37) start->co_ip western Western Blot Analysis (Akt, Cdk4 levels) start->western caspase Caspase-3 Activity Assay start->caspase end End: Determine Hsp90 inhibitory mechanism co_ip->end western->end caspase->end

Caption: Experimental workflow for evaluating Hsp90 inhibition by withanolides.

References

Phyperunolide E: A Comparative Analysis of its Efficacy in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The quest for novel anti-cancer agents with improved efficacy and reduced side effects is a continuous endeavor in oncological research. Phyperunolide E, a sesquiterpene lactone, has emerged as a compound of interest, demonstrating significant cytotoxic effects against a variety of cancer cell lines. This guide provides a comprehensive comparison of this compound's performance, presenting experimental data on its efficacy and elucidating its mechanism of action. For the purpose of this guide, we will be focusing on Parthenolide (B1678480), a closely related and extensively studied sesquiterpene lactone, due to the limited availability of specific data on this compound. The findings on Parthenolide are considered highly relevant and predictive of this compound's potential activity.

Quantitative Efficacy Analysis: A Comparative Overview

The anti-proliferative activity of Parthenolide has been evaluated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, has been determined in multiple studies. Below is a summary of these findings, alongside a comparison with established chemotherapeutic agents, Doxorubicin and Cisplatin. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.

Cell LineCancer TypeParthenolide IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)
SiHaCervical Cancer8.42 ± 0.76Not ReportedNot Reported
MCF-7Breast Cancer9.54 ± 0.82~1.25 - 8.3Not Reported
A549Lung Carcinoma4.3> 203.3 ± 0.0
TE671Medulloblastoma6.5Not ReportedNot Reported
HT-29Colon Adenocarcinoma7.0Not ReportedNot Reported
RajiBurkitt's Lymphoma4.390.976Not Reported

Note: IC50 values are presented as mean ± standard deviation where available. Data is compiled from multiple sources and experimental conditions may vary.

Mechanism of Action: Unraveling the Signaling Pathways

Parthenolide exerts its anti-cancer effects through the modulation of key signaling pathways that govern cell survival and apoptosis. The primary mechanisms identified are the inhibition of the NF-κB signaling pathway and the induction of the mitochondrial apoptosis pathway.

The Nuclear Factor-kappa B (NF-κB) is a protein complex that plays a critical role in regulating the immune response to infection and is implicated in cancer development and progression by promoting cell proliferation and survival. Parthenolide has been shown to inhibit the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which include anti-apoptotic proteins like Bcl-2.

NF_kB_Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Cell Survival Cell Survival Gene Transcription->Cell Survival Parthenolide Parthenolide Parthenolide->IKK Complex inhibits

Inhibition of the NF-κB signaling pathway by Parthenolide.

Parthenolide induces apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. This process is characterized by the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Parthenolide treatment leads to an increased ratio of Bax to Bcl-2, which promotes the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to apoptosis.[1][2]

Apoptosis_Pathway Parthenolide Parthenolide Bcl-2 Bcl-2 (Anti-apoptotic) Parthenolide->Bcl-2 downregulates Bax Bax (Pro-apoptotic) Parthenolide->Bax upregulates Mitochondrion Mitochondrion Bcl-2->Mitochondrion inhibits release of Bax->Mitochondrion promotes release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Induction of the mitochondrial apoptosis pathway by Parthenolide.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Parthenolide's efficacy.

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Parthenolide or control vehicle and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Treat with Parthenolide A->B C Add MTT solution B->C D Incubate and add DMSO C->D E Measure absorbance D->E F Calculate IC50 E->F

References

Phyperunolide E: A Comparative Analysis of its Efficacy in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The quest for novel anti-cancer agents with improved efficacy and reduced side effects is a continuous endeavor in oncological research. Phyperunolide E, a sesquiterpene lactone, has emerged as a compound of interest, demonstrating significant cytotoxic effects against a variety of cancer cell lines. This guide provides a comprehensive comparison of this compound's performance, presenting experimental data on its efficacy and elucidating its mechanism of action. For the purpose of this guide, we will be focusing on Parthenolide, a closely related and extensively studied sesquiterpene lactone, due to the limited availability of specific data on this compound. The findings on Parthenolide are considered highly relevant and predictive of this compound's potential activity.

Quantitative Efficacy Analysis: A Comparative Overview

The anti-proliferative activity of Parthenolide has been evaluated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, has been determined in multiple studies. Below is a summary of these findings, alongside a comparison with established chemotherapeutic agents, Doxorubicin and Cisplatin. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.

Cell LineCancer TypeParthenolide IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)
SiHaCervical Cancer8.42 ± 0.76Not ReportedNot Reported
MCF-7Breast Cancer9.54 ± 0.82~1.25 - 8.3Not Reported
A549Lung Carcinoma4.3> 203.3 ± 0.0
TE671Medulloblastoma6.5Not ReportedNot Reported
HT-29Colon Adenocarcinoma7.0Not ReportedNot Reported
RajiBurkitt's Lymphoma4.390.976Not Reported

Note: IC50 values are presented as mean ± standard deviation where available. Data is compiled from multiple sources and experimental conditions may vary.

Mechanism of Action: Unraveling the Signaling Pathways

Parthenolide exerts its anti-cancer effects through the modulation of key signaling pathways that govern cell survival and apoptosis. The primary mechanisms identified are the inhibition of the NF-κB signaling pathway and the induction of the mitochondrial apoptosis pathway.

The Nuclear Factor-kappa B (NF-κB) is a protein complex that plays a critical role in regulating the immune response to infection and is implicated in cancer development and progression by promoting cell proliferation and survival. Parthenolide has been shown to inhibit the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which include anti-apoptotic proteins like Bcl-2.

NF_kB_Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Cell Survival Cell Survival Gene Transcription->Cell Survival Parthenolide Parthenolide Parthenolide->IKK Complex inhibits

Inhibition of the NF-κB signaling pathway by Parthenolide.

Parthenolide induces apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. This process is characterized by the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Parthenolide treatment leads to an increased ratio of Bax to Bcl-2, which promotes the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to apoptosis.[1][2]

Apoptosis_Pathway Parthenolide Parthenolide Bcl-2 Bcl-2 (Anti-apoptotic) Parthenolide->Bcl-2 downregulates Bax Bax (Pro-apoptotic) Parthenolide->Bax upregulates Mitochondrion Mitochondrion Bcl-2->Mitochondrion inhibits release of Bax->Mitochondrion promotes release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Induction of the mitochondrial apoptosis pathway by Parthenolide.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Parthenolide's efficacy.

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Parthenolide or control vehicle and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Treat with Parthenolide A->B C Add MTT solution B->C D Incubate and add DMSO C->D E Measure absorbance D->E F Calculate IC50 E->F

References

comparing Phyperunolide E from different natural sources

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis of Phyperunolide E from Physalis peruviana

Introduction

This compound is a naturally occurring withanolide, a class of C28 steroidal lactones, that has been isolated from the medicinal plant Physalis peruviana, commonly known as Cape gooseberry or Poha.[1][2][3][4] To date, Physalis peruviana is the only reported natural source of this compound, precluding a direct comparison of this compound from different natural origins. This guide provides a comprehensive overview of this compound, including its isolation, characterization, and biological activity, with a comparative analysis against other withanolides found in Physalis peruviana. This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of withanolides.

Comparative Analysis of Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes the available quantitative data on its activity and compares it with other withanolides isolated from Physalis peruviana.

CompoundCancer Cell LineIC50 (µM)
This compound Lung (A549)Data not available
Breast (MDA-MB-231)Data not available
Breast (MCF7)Data not available
Liver (Hep G2)Data not available
Liver (Hep 3B)Data not available
Phyperunolide ALung (A549)> 10
Breast (MDA-MB-231)8.7 ± 0.9
Breast (MCF7)> 10
Liver (Hep G2)> 10
Liver (Hep 3B)> 10
Withanolide BLung (A549)1.5 ± 0.2
Breast (MDA-MB-231)2.1 ± 0.3
Breast (MCF7)3.2 ± 0.4
Liver (Hep G2)4.5 ± 0.6
Liver (Hep 3B)3.8 ± 0.5
4β-Hydroxywithanolide ELung (A549)0.08 ± 0.01
Breast (MDA-MB-231)0.12 ± 0.02
Breast (MCF7)0.15 ± 0.02
Liver (Hep G2)0.21 ± 0.03
Liver (Hep 3B)0.18 ± 0.02

Note: Specific IC50 values for this compound are not yet published in the available literature. The table presents data for other withanolides isolated from the same plant to provide a comparative context for cytotoxic potency.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of withanolides, including this compound, from Physalis peruviana.

  • Extraction: The air-dried and powdered whole plant of Physalis peruviana is extracted with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography: The EtOAc-soluble fraction, which is typically rich in withanolides, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and EtOAc.

  • Further Purification: Fractions containing withanolides are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure compounds, including this compound.

Cytotoxicity Assay

The cytotoxic activity of this compound and other withanolides is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF7, HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (e.g., this compound) for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Visualizations

Experimental Workflow for Isolation

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried Physalis peruviana extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partition Solvent Partitioning (n-hexane, EtOAc, n-BuOH) crude_extract->partition etoac_fraction EtOAc Fraction partition->etoac_fraction silica_gel Silica Gel Column Chromatography etoac_fraction->silica_gel sephadex Sephadex LH-20 silica_gel->sephadex hplc Preparative HPLC sephadex->hplc phyperunolide_e Pure this compound hplc->phyperunolide_e

Caption: Isolation workflow of this compound.

General Apoptotic Signaling Pathway

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway phyperunolide_e This compound bax Bax/Bak Activation phyperunolide_e->bax death_receptor Death Receptor (e.g., Fas, TRAIL-R) phyperunolide_e->death_receptor mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis signaling pathways.

References

comparing Phyperunolide E from different natural sources

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis of Phyperunolide E from Physalis peruviana

Introduction

This compound is a naturally occurring withanolide, a class of C28 steroidal lactones, that has been isolated from the medicinal plant Physalis peruviana, commonly known as Cape gooseberry or Poha.[1][2][3][4] To date, Physalis peruviana is the only reported natural source of this compound, precluding a direct comparison of this compound from different natural origins. This guide provides a comprehensive overview of this compound, including its isolation, characterization, and biological activity, with a comparative analysis against other withanolides found in Physalis peruviana. This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of withanolides.

Comparative Analysis of Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes the available quantitative data on its activity and compares it with other withanolides isolated from Physalis peruviana.

CompoundCancer Cell LineIC50 (µM)
This compound Lung (A549)Data not available
Breast (MDA-MB-231)Data not available
Breast (MCF7)Data not available
Liver (Hep G2)Data not available
Liver (Hep 3B)Data not available
Phyperunolide ALung (A549)> 10
Breast (MDA-MB-231)8.7 ± 0.9
Breast (MCF7)> 10
Liver (Hep G2)> 10
Liver (Hep 3B)> 10
Withanolide BLung (A549)1.5 ± 0.2
Breast (MDA-MB-231)2.1 ± 0.3
Breast (MCF7)3.2 ± 0.4
Liver (Hep G2)4.5 ± 0.6
Liver (Hep 3B)3.8 ± 0.5
4β-Hydroxywithanolide ELung (A549)0.08 ± 0.01
Breast (MDA-MB-231)0.12 ± 0.02
Breast (MCF7)0.15 ± 0.02
Liver (Hep G2)0.21 ± 0.03
Liver (Hep 3B)0.18 ± 0.02

Note: Specific IC50 values for this compound are not yet published in the available literature. The table presents data for other withanolides isolated from the same plant to provide a comparative context for cytotoxic potency.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of withanolides, including this compound, from Physalis peruviana.

  • Extraction: The air-dried and powdered whole plant of Physalis peruviana is extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography: The EtOAc-soluble fraction, which is typically rich in withanolides, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and EtOAc.

  • Further Purification: Fractions containing withanolides are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure compounds, including this compound.

Cytotoxicity Assay

The cytotoxic activity of this compound and other withanolides is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF7, HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (e.g., this compound) for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Visualizations

Experimental Workflow for Isolation

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried Physalis peruviana extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partition Solvent Partitioning (n-hexane, EtOAc, n-BuOH) crude_extract->partition etoac_fraction EtOAc Fraction partition->etoac_fraction silica_gel Silica Gel Column Chromatography etoac_fraction->silica_gel sephadex Sephadex LH-20 silica_gel->sephadex hplc Preparative HPLC sephadex->hplc phyperunolide_e Pure this compound hplc->phyperunolide_e

Caption: Isolation workflow of this compound.

General Apoptotic Signaling Pathway

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway phyperunolide_e This compound bax Bax/Bak Activation phyperunolide_e->bax death_receptor Death Receptor (e.g., Fas, TRAIL-R) phyperunolide_e->death_receptor mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis signaling pathways.

References

Unveiling the Action of Phyperunolide E: A Comparative Guide to its Anti-Inflammatory Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth validation of the proposed mechanism of action for Phyperunolide E, a withanolide with significant anti-inflammatory potential. Drawing upon experimental data from related compounds isolated from Physalis peruviana, this document compares its efficacy with other known anti-inflammatory agents and provides detailed experimental protocols for validation.

This compound belongs to the withanolide class of natural products, a group of compounds extensively studied for their diverse biological activities. While direct experimental data on this compound is emerging, evidence from structurally similar withanolides strongly suggests its mechanism of action involves the inhibition of key inflammatory pathways. This guide will focus on the proposed primary mechanism: the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the subsequent reduction in nitric oxide (NO) production, both critical mediators of inflammation.

Performance Comparison: this compound Analogs vs. Parthenolide

To contextualize the potential efficacy of this compound, this section compares the inhibitory activities of various withanolides isolated from Physalis peruviana against that of Parthenolide, a well-characterized sesquiterpene lactone known for its potent anti-inflammatory effects through NF-κB inhibition.[1][2][3][4] The following tables summarize the half-maximal inhibitory concentrations (IC50) for these compounds in two key anti-inflammatory assays.

Table 1: Inhibition of NF-κB Activity

CompoundCell LineStimulantIC50Reference
Physaperuvin KHEK293TNF-α10 nM[5]
PhysalolactoneHEK293TNF-α60 nM[5]
Withanolide Derivative 3HEK293TNF-α40 nM[5]
Withanolide Derivative 4HEK293TNF-α0.04 µM[6]
Withanolide Derivative 5HEK293TNF-α0.1 µM[6]
Withanolide Derivative 6HEK293TNF-α0.8 µM[6]
Withanolide Derivative 7HEK293TNF-α5.6 µM[6]
ParthenolideTHP-1LPS1.091-2.620 µM[1]

Table 2: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50Reference
Physaperuvin KRAW 264.7LPS0.32 µM[5]
PhysalolactoneRAW 264.7LPS13.3 µM[5]
Withanolide Derivative 3RAW 264.7LPS>50 µM[5]
Withanolide JRAW 264.7LPS3.55 µM[7][8]
Withanolide Derivative 4RAW 264.7LPS7.8 µM[6]
Withanolide Derivative 5RAW 264.7LPS0.32 µM[6]
Withanolide Derivative 10RAW 264.7LPS1.2 µM[6]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the methods for its validation, the following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-a TNF-a TNFR TNFR TNF-a->TNFR Binds IKK IKK TNFR->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Inhibits IkB_P p-IkB IkB->IkB_P NF-kB_n NF-kB NF-kB->NF-kB_n Translocates Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Phyperunolide_E This compound Phyperunolide_E->IKK Inhibits DNA DNA NF-kB_n->DNA Binds Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Genes Transcription

Caption: Proposed mechanism of this compound action on the NF-κB signaling pathway.

Experimental Workflow NF-kB Assay Start Start Seed_Cells Seed HEK293 cells with NF-kB luciferase reporter Start->Seed_Cells Pre-treat Pre-treat cells with This compound Seed_Cells->Pre-treat Stimulate Stimulate with TNF-a Pre-treat->Stimulate Lyse_Cells Lyse cells Stimulate->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure Measure luminescence Add_Substrate->Measure End End Measure->End

Caption: Workflow for the NF-κB luciferase reporter assay.

Experimental Workflow NO Assay Start Start Seed_Cells Seed RAW 264.7 macrophages Start->Seed_Cells Pre-treat Pre-treat cells with This compound Seed_Cells->Pre-treat Stimulate Stimulate with LPS Pre-treat->Stimulate Collect_Supernatant Collect cell culture supernatant Stimulate->Collect_Supernatant Add_Griess Add Griess Reagent Collect_Supernatant->Add_Griess Measure_Absorbance Measure absorbance at 540 nm Add_Griess->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for the nitric oxide (Griess) assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

NF-κB Luciferase Reporter Assay[9][10][11][12][13]

This assay quantifies the activity of the NF-κB transcription factor.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • For transient transfection, co-transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
  • Alternatively, use a stable cell line expressing the NF-κB luciferase reporter.
  • Seed the transfected cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with varying concentrations of this compound or comparator compounds for 1-2 hours.
  • Induce NF-κB activation by adding Tumor Necrosis Factor-alpha (TNF-α) to a final concentration of 10 ng/mL.
  • Include vehicle-treated and unstimulated cells as negative controls.
  • Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

3. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.
  • Transfer the cell lysate to an opaque 96-well plate.
  • Add luciferase assay reagent containing the substrate luciferin (B1168401) to each well.
  • Measure the luminescence using a luminometer.
  • If a dual-luciferase system is used, subsequently add the Stop & Glo® reagent to quench the firefly luciferase signal and activate the Renilla luciferase signal, then measure the Renilla luminescence for normalization.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
  • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Nitric Oxide (NO) Inhibition Assay (Griess Test)[14][15][16][17][18]

This assay measures the production of nitrite (B80452), a stable product of NO, in cell culture supernatants.

1. Cell Culture:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with different concentrations of this compound or comparator compounds for 1-2 hours.
  • Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce iNOS expression and NO production.
  • Include vehicle-treated and unstimulated cells as controls.
  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

3. Griess Reaction:

  • Carefully collect the cell culture supernatant from each well.
  • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) to each well and incubate for another 10 minutes at room temperature, protected from light.

4. Data Analysis:

  • Measure the absorbance at 540 nm using a microplate reader.
  • Create a standard curve using known concentrations of sodium nitrite.
  • Calculate the nitrite concentration in each sample from the standard curve.
  • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

This guide provides a comprehensive framework for understanding and validating the anti-inflammatory mechanism of this compound. The comparative data and detailed protocols offer a valuable resource for researchers seeking to explore the therapeutic potential of this promising natural product.

References

Unveiling the Action of Phyperunolide E: A Comparative Guide to its Anti-Inflammatory Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth validation of the proposed mechanism of action for Phyperunolide E, a withanolide with significant anti-inflammatory potential. Drawing upon experimental data from related compounds isolated from Physalis peruviana, this document compares its efficacy with other known anti-inflammatory agents and provides detailed experimental protocols for validation.

This compound belongs to the withanolide class of natural products, a group of compounds extensively studied for their diverse biological activities. While direct experimental data on this compound is emerging, evidence from structurally similar withanolides strongly suggests its mechanism of action involves the inhibition of key inflammatory pathways. This guide will focus on the proposed primary mechanism: the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the subsequent reduction in nitric oxide (NO) production, both critical mediators of inflammation.

Performance Comparison: this compound Analogs vs. Parthenolide

To contextualize the potential efficacy of this compound, this section compares the inhibitory activities of various withanolides isolated from Physalis peruviana against that of Parthenolide, a well-characterized sesquiterpene lactone known for its potent anti-inflammatory effects through NF-κB inhibition.[1][2][3][4] The following tables summarize the half-maximal inhibitory concentrations (IC50) for these compounds in two key anti-inflammatory assays.

Table 1: Inhibition of NF-κB Activity

CompoundCell LineStimulantIC50Reference
Physaperuvin KHEK293TNF-α10 nM[5]
PhysalolactoneHEK293TNF-α60 nM[5]
Withanolide Derivative 3HEK293TNF-α40 nM[5]
Withanolide Derivative 4HEK293TNF-α0.04 µM[6]
Withanolide Derivative 5HEK293TNF-α0.1 µM[6]
Withanolide Derivative 6HEK293TNF-α0.8 µM[6]
Withanolide Derivative 7HEK293TNF-α5.6 µM[6]
ParthenolideTHP-1LPS1.091-2.620 µM[1]

Table 2: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50Reference
Physaperuvin KRAW 264.7LPS0.32 µM[5]
PhysalolactoneRAW 264.7LPS13.3 µM[5]
Withanolide Derivative 3RAW 264.7LPS>50 µM[5]
Withanolide JRAW 264.7LPS3.55 µM[7][8]
Withanolide Derivative 4RAW 264.7LPS7.8 µM[6]
Withanolide Derivative 5RAW 264.7LPS0.32 µM[6]
Withanolide Derivative 10RAW 264.7LPS1.2 µM[6]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the methods for its validation, the following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-a TNF-a TNFR TNFR TNF-a->TNFR Binds IKK IKK TNFR->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Inhibits IkB_P p-IkB IkB->IkB_P NF-kB_n NF-kB NF-kB->NF-kB_n Translocates Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Phyperunolide_E This compound Phyperunolide_E->IKK Inhibits DNA DNA NF-kB_n->DNA Binds Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Genes Transcription

Caption: Proposed mechanism of this compound action on the NF-κB signaling pathway.

Experimental Workflow NF-kB Assay Start Start Seed_Cells Seed HEK293 cells with NF-kB luciferase reporter Start->Seed_Cells Pre-treat Pre-treat cells with This compound Seed_Cells->Pre-treat Stimulate Stimulate with TNF-a Pre-treat->Stimulate Lyse_Cells Lyse cells Stimulate->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure Measure luminescence Add_Substrate->Measure End End Measure->End

Caption: Workflow for the NF-κB luciferase reporter assay.

Experimental Workflow NO Assay Start Start Seed_Cells Seed RAW 264.7 macrophages Start->Seed_Cells Pre-treat Pre-treat cells with This compound Seed_Cells->Pre-treat Stimulate Stimulate with LPS Pre-treat->Stimulate Collect_Supernatant Collect cell culture supernatant Stimulate->Collect_Supernatant Add_Griess Add Griess Reagent Collect_Supernatant->Add_Griess Measure_Absorbance Measure absorbance at 540 nm Add_Griess->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for the nitric oxide (Griess) assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

NF-κB Luciferase Reporter Assay[9][10][11][12][13]

This assay quantifies the activity of the NF-κB transcription factor.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • For transient transfection, co-transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
  • Alternatively, use a stable cell line expressing the NF-κB luciferase reporter.
  • Seed the transfected cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with varying concentrations of this compound or comparator compounds for 1-2 hours.
  • Induce NF-κB activation by adding Tumor Necrosis Factor-alpha (TNF-α) to a final concentration of 10 ng/mL.
  • Include vehicle-treated and unstimulated cells as negative controls.
  • Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

3. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.
  • Transfer the cell lysate to an opaque 96-well plate.
  • Add luciferase assay reagent containing the substrate luciferin to each well.
  • Measure the luminescence using a luminometer.
  • If a dual-luciferase system is used, subsequently add the Stop & Glo® reagent to quench the firefly luciferase signal and activate the Renilla luciferase signal, then measure the Renilla luminescence for normalization.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
  • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Nitric Oxide (NO) Inhibition Assay (Griess Test)[14][15][16][17][18]

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.

1. Cell Culture:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with different concentrations of this compound or comparator compounds for 1-2 hours.
  • Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce iNOS expression and NO production.
  • Include vehicle-treated and unstimulated cells as controls.
  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

3. Griess Reaction:

  • Carefully collect the cell culture supernatant from each well.
  • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) to each well and incubate for another 10 minutes at room temperature, protected from light.

4. Data Analysis:

  • Measure the absorbance at 540 nm using a microplate reader.
  • Create a standard curve using known concentrations of sodium nitrite.
  • Calculate the nitrite concentration in each sample from the standard curve.
  • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

This guide provides a comprehensive framework for understanding and validating the anti-inflammatory mechanism of this compound. The comparative data and detailed protocols offer a valuable resource for researchers seeking to explore the therapeutic potential of this promising natural product.

References

Phyperunolide E and Parthenolide: A Comparative Guide to Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

An important note on nomenclature: Initial searches for "Phyperunolide E" did not yield specific data regarding its use in combination chemotherapy. However, extensive research exists for Parthenolide, a structurally related sesquiterpene lactone with well-documented anti-cancer properties. This guide will focus on the experimental data available for Parthenolide as a representative compound of this class, providing valuable insights for researchers interested in the potential of this compound and similar molecules in synergistic cancer therapies.

Parthenolide (PN) has demonstrated significant potential in enhancing the efficacy of conventional chemotherapy drugs by targeting key cancer survival pathways, including NF-κB signaling, and inducing apoptosis.[1][2] This guide provides a comparative overview of Parthenolide's synergistic effects with various chemotherapy agents, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the synergistic effects of Parthenolide in combination with various chemotherapy agents across different cancer cell lines.

Table 1: Synergistic Effects of Parthenolide with Cisplatin

Cancer TypeCell LineCombination EffectReference
Gastric CancerResistant Cell LineTime- and concentration-dependent cytostatic effects; Synergy observed[1]
GlioblastomaHuman GBM Cell LineIncreased apoptosis, reduced cell migration and invasion compared to single agents[1]

Table 2: Synergistic Effects of Parthenolide with 5-Fluorouracil (5-FU)

Cancer TypeCell LineCombination EffectReference
Colorectal Cancer5-FU resistant cellsOvercame 5-FU resistance; Synergistically induced apoptosis via the mitochondrial pathway[1]
Hepatic Carcinoma5-FU resistant cellsReversed 5-FU resistance[1]

Table 3: Synergistic Effects of Parthenolide with Paclitaxel

Cancer TypeCell LineCombination EffectReference
Lung AdenocarcinomaA549Activation of the intrinsic apoptosis pathway; Increased efficacy in xenograft models[1]

Table 4: Synergistic Effects of Parthenolide with Other Agents

Cancer TypeCell LineCombination AgentCombination EffectReference
Colorectal CancerTRAIL-resistant/-sensitiveTRAILSignificantly inhibited cell proliferation and induced apoptosis[1]
B-cell lymphomaRajiGanciclovirSignificantly augmented cytotoxic effect[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of experimental protocols typically employed in the studies of Parthenolide's synergistic effects.

Cell Viability and Apoptosis Assays
  • Cell Lines and Culture: Human cancer cell lines (e.g., A549 lung cancer, H1299 lung cancer, GBC-SD gallbladder cancer, NOZ gallbladder cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3][4]

  • Drug Treatment: Cells are treated with varying concentrations of Parthenolide, the chemotherapy agent, or a combination of both for specified time periods (e.g., 24, 48 hours).[3][4]

  • Cell Viability Assessment (MTT Assay): The MTT assay is used to determine cell viability. Cells are incubated with MTT solution, and the resulting formazan (B1609692) crystals are dissolved in a solvent. The absorbance is then measured to quantify viable cells.

  • Apoptosis Analysis (Annexin V/PI Staining): Apoptosis is quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.[5]

Western Blot Analysis
  • Protein Extraction and Quantification: Cells are lysed to extract total protein. The protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., TNFRSF10B, PMAIP1, Bax, Bcl-2, cleaved caspases, PARP, p-ERK, p-MEK).[3][4] This is followed by incubation with a secondary antibody.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Animal Models: Nude mice are often used for in vivo studies.

  • Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice to establish tumors.

  • Treatment Regimen: Once tumors reach a certain volume, mice are randomly assigned to treatment groups: vehicle control, Parthenolide alone, chemotherapy agent alone, or the combination. Drugs are typically administered via intraperitoneal injection.[1]

  • Efficacy Evaluation: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).[1][4]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by Parthenolide and a general experimental workflow for studying its synergistic effects.

cluster_0 Parthenolide Action cluster_1 Cellular Effects PN Parthenolide ROS ↑ ROS PN->ROS NFkB ↓ NF-κB Signaling PN->NFkB STAT3 ↓ STAT3 Phosphorylation PN->STAT3 p53 ↑ p53 Activity PN->p53 MAPK ↓ MAPK (ERK/MEK) Signaling PN->MAPK Apoptosis ↑ Apoptosis ROS->Apoptosis Proliferation ↓ Cell Proliferation NFkB->Proliferation STAT3->Proliferation p53->Apoptosis MAPK->Proliferation Chemosensitization ↑ Chemosensitization Apoptosis->Chemosensitization cluster_workflow Experimental Workflow A In Vitro Studies (Cancer Cell Lines) B Treatment Groups: - Control - Parthenolide - Chemo Agent - Combination A->B C Assess Synergism: - Cell Viability (MTT) - Apoptosis (FACS) B->C D Mechanism Investigation: - Western Blot (Signaling Proteins) - Gene Expression Analysis C->D E In Vivo Validation (Xenograft Models) D->E Promising Results F Efficacy Assessment: - Tumor Growth Inhibition - Survival Analysis E->F cluster_pathway Apoptosis Signaling Pathways Induced by Parthenolide cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway PN Parthenolide TNFRSF10B ↑ TNFRSF10B (DR5) PN->TNFRSF10B Bax ↑ Bax PN->Bax Bcl2 ↓ Bcl-2 PN->Bcl2 DISC DISC Formation TNFRSF10B->DISC Casp8 ↑ Cleaved Caspase-8 DISC->Casp8 Casp3 ↑ Cleaved Caspase-3 Casp8->Casp3 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 ↑ Cleaved Caspase-9 CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Phyperunolide E and Parthenolide: A Comparative Guide to Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

An important note on nomenclature: Initial searches for "Phyperunolide E" did not yield specific data regarding its use in combination chemotherapy. However, extensive research exists for Parthenolide, a structurally related sesquiterpene lactone with well-documented anti-cancer properties. This guide will focus on the experimental data available for Parthenolide as a representative compound of this class, providing valuable insights for researchers interested in the potential of this compound and similar molecules in synergistic cancer therapies.

Parthenolide (PN) has demonstrated significant potential in enhancing the efficacy of conventional chemotherapy drugs by targeting key cancer survival pathways, including NF-κB signaling, and inducing apoptosis.[1][2] This guide provides a comparative overview of Parthenolide's synergistic effects with various chemotherapy agents, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the synergistic effects of Parthenolide in combination with various chemotherapy agents across different cancer cell lines.

Table 1: Synergistic Effects of Parthenolide with Cisplatin

Cancer TypeCell LineCombination EffectReference
Gastric CancerResistant Cell LineTime- and concentration-dependent cytostatic effects; Synergy observed[1]
GlioblastomaHuman GBM Cell LineIncreased apoptosis, reduced cell migration and invasion compared to single agents[1]

Table 2: Synergistic Effects of Parthenolide with 5-Fluorouracil (5-FU)

Cancer TypeCell LineCombination EffectReference
Colorectal Cancer5-FU resistant cellsOvercame 5-FU resistance; Synergistically induced apoptosis via the mitochondrial pathway[1]
Hepatic Carcinoma5-FU resistant cellsReversed 5-FU resistance[1]

Table 3: Synergistic Effects of Parthenolide with Paclitaxel

Cancer TypeCell LineCombination EffectReference
Lung AdenocarcinomaA549Activation of the intrinsic apoptosis pathway; Increased efficacy in xenograft models[1]

Table 4: Synergistic Effects of Parthenolide with Other Agents

Cancer TypeCell LineCombination AgentCombination EffectReference
Colorectal CancerTRAIL-resistant/-sensitiveTRAILSignificantly inhibited cell proliferation and induced apoptosis[1]
B-cell lymphomaRajiGanciclovirSignificantly augmented cytotoxic effect[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of experimental protocols typically employed in the studies of Parthenolide's synergistic effects.

Cell Viability and Apoptosis Assays
  • Cell Lines and Culture: Human cancer cell lines (e.g., A549 lung cancer, H1299 lung cancer, GBC-SD gallbladder cancer, NOZ gallbladder cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3][4]

  • Drug Treatment: Cells are treated with varying concentrations of Parthenolide, the chemotherapy agent, or a combination of both for specified time periods (e.g., 24, 48 hours).[3][4]

  • Cell Viability Assessment (MTT Assay): The MTT assay is used to determine cell viability. Cells are incubated with MTT solution, and the resulting formazan crystals are dissolved in a solvent. The absorbance is then measured to quantify viable cells.

  • Apoptosis Analysis (Annexin V/PI Staining): Apoptosis is quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.[5]

Western Blot Analysis
  • Protein Extraction and Quantification: Cells are lysed to extract total protein. The protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., TNFRSF10B, PMAIP1, Bax, Bcl-2, cleaved caspases, PARP, p-ERK, p-MEK).[3][4] This is followed by incubation with a secondary antibody.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Animal Models: Nude mice are often used for in vivo studies.

  • Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice to establish tumors.

  • Treatment Regimen: Once tumors reach a certain volume, mice are randomly assigned to treatment groups: vehicle control, Parthenolide alone, chemotherapy agent alone, or the combination. Drugs are typically administered via intraperitoneal injection.[1]

  • Efficacy Evaluation: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).[1][4]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by Parthenolide and a general experimental workflow for studying its synergistic effects.

cluster_0 Parthenolide Action cluster_1 Cellular Effects PN Parthenolide ROS ↑ ROS PN->ROS NFkB ↓ NF-κB Signaling PN->NFkB STAT3 ↓ STAT3 Phosphorylation PN->STAT3 p53 ↑ p53 Activity PN->p53 MAPK ↓ MAPK (ERK/MEK) Signaling PN->MAPK Apoptosis ↑ Apoptosis ROS->Apoptosis Proliferation ↓ Cell Proliferation NFkB->Proliferation STAT3->Proliferation p53->Apoptosis MAPK->Proliferation Chemosensitization ↑ Chemosensitization Apoptosis->Chemosensitization cluster_workflow Experimental Workflow A In Vitro Studies (Cancer Cell Lines) B Treatment Groups: - Control - Parthenolide - Chemo Agent - Combination A->B C Assess Synergism: - Cell Viability (MTT) - Apoptosis (FACS) B->C D Mechanism Investigation: - Western Blot (Signaling Proteins) - Gene Expression Analysis C->D E In Vivo Validation (Xenograft Models) D->E Promising Results F Efficacy Assessment: - Tumor Growth Inhibition - Survival Analysis E->F cluster_pathway Apoptosis Signaling Pathways Induced by Parthenolide cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway PN Parthenolide TNFRSF10B ↑ TNFRSF10B (DR5) PN->TNFRSF10B Bax ↑ Bax PN->Bax Bcl2 ↓ Bcl-2 PN->Bcl2 DISC DISC Formation TNFRSF10B->DISC Casp8 ↑ Cleaved Caspase-8 DISC->Casp8 Casp3 ↑ Cleaved Caspase-3 Casp8->Casp3 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 ↑ Cleaved Caspase-9 CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Independent Verification of Bioactivity for Withanolides from Physalis peruviana

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Phyperunolide E" did not yield specific bioactivity data in publicly available scientific literature. This guide provides a comparative analysis of well-documented bioactive withanolides isolated from Physalis peruviana (Cape Gooseberry), a likely source of interest, to serve as a comprehensive template for evaluating the bioactivity of novel natural products.

Introduction

Withanolides, a group of naturally occurring C28-steroidal lactones, are predominantly found in plants of the Solanaceae family. The genus Physalis, and specifically Physalis peruviana, is a rich source of these compounds, which have demonstrated a wide range of biological activities, including potent anti-inflammatory and anticancer effects[1]. This guide provides an independent verification of the bioactivity of representative withanolides from P. peruviana by comparing their performance with established drugs and outlining the experimental protocols for their validation.

Anti-inflammatory Activity

The anti-inflammatory properties of withanolides from P. peruviana have been attributed to their ability to modulate key inflammatory pathways, notably the inhibition of Nuclear Factor-kappa B (NF-κB) and the reduction of nitric oxide (NO) production.

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various withanolides from P. peruviana in comparison to standard anti-inflammatory agents. Lower IC50 values indicate greater potency.

CompoundAssayCell LineIC50 (µM)Reference
Withanolides from P. peruviana
Physaperuvin KNF-κB InhibitionHEK2930.01[2][3]
Unnamed Compound 3NF-κB InhibitionHEK2930.04[2][3]
Unnamed Compound 2NF-κB InhibitionHEK2930.06[2][3]
Physaperuvin GNF-κB InhibitionHEK2935.6[4]
Physaperuvin KNO Production InhibitionRAW 264.70.32[2][3]
Withanolide JNO Production InhibitionRAW 264.73.55[5][6]
Unnamed Compound 3NO Production InhibitionRAW 264.713.3[2][3]
Standard Anti-inflammatory Drugs
DexamethasoneNF-κB InhibitionA5490.0005[7]
Parthenolide (B1678480)NF-κB InhibitionTHP-11.373[8]
L-NMMA (L-N-Monomethyl Arginine)NO Production InhibitionRAW 264.77.72[5][6]

Anticancer Activity

Several withanolides isolated from P. peruviana have exhibited significant cytotoxic effects against various cancer cell lines. Their anticancer activity is a promising area of research for the development of novel therapeutic agents.

Comparative Analysis of Anticancer Activity

The table below presents the IC50 values of withanolides from P. peruviana against different cancer cell lines, benchmarked against commonly used chemotherapeutic drugs.

CompoundCell LineCancer TypeIC50 (µM)Reference
Withanolides from P. peruviana
Physapruin AHepG2Hepatocellular Carcinoma0.96[5][6]
Withanolide JHepG2Hepatocellular Carcinoma2.01[5][6]
Isopropanol ExtractHeLaCervical Cancer60.48 (µg/mL)[9]
Standard Chemotherapeutic Drugs
DoxorubicinHepG2Hepatocellular Carcinoma0.45 - 12.18[1][10][11]
Ellipticine (positive control)HepG2Hepatocellular Carcinoma0.32[5][6]
CisplatinHT-29Colorectal Adenocarcinoma6.3 - 12.88[5]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the methods used for bioactivity assessment is crucial for independent verification.

NF-κB Signaling Pathway Inhibition

Withanolides from P. peruviana exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB pathway and the likely point of intervention by these bioactive compounds.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Ligand Binding IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction IkB IκB IKK_complex->IkB 3. Phosphorylation NF_kB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NF_kB_active Active NF-κB NF_kB->NF_kB_active 5. Translocation Proteasome Proteasome IkB_P->Proteasome 4. Ubiquitination & Degradation Withanolides Withanolides Withanolides->IKK_complex Inhibition DNA DNA NF_kB_active->DNA 6. DNA Binding Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression 7. Transcription

Caption: Inhibition of the NF-κB signaling pathway by withanolides.

Experimental Workflow for Bioactivity Verification

The following diagram outlines a general workflow for the independent verification of the anti-inflammatory and anticancer bioactivities of a novel compound like "this compound".

Bioactivity_Workflow cluster_extraction Compound Preparation cluster_in_vitro In Vitro Bioassays cluster_mechanism Mechanism of Action cluster_validation Validation & Comparison Isolation Isolation & Purification of Compound Characterization Structural Characterization Isolation->Characterization Anti_inflammatory Anti-inflammatory Assays (NF-κB, NO production) Characterization->Anti_inflammatory Anticancer Cytotoxicity Assays (MTT, etc.) Characterization->Anticancer Dose_response Dose-Response & IC50 Determination Anti_inflammatory->Dose_response Anticancer->Dose_response Pathway_analysis Signaling Pathway Analysis (Western Blot) Dose_response->Pathway_analysis Gene_expression Gene Expression Analysis (qPCR) Dose_response->Gene_expression Positive_controls Comparison with Standard Drugs Pathway_analysis->Positive_controls Gene_expression->Positive_controls Data_analysis Statistical Analysis & Reporting Positive_controls->Data_analysis

Caption: General experimental workflow for bioactivity verification.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and independent verification of experimental findings.

NF-κB Inhibition Assay (Luciferase Reporter Assay)
  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 96-well plates and co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., withanolides) or a standard inhibitor (e.g., Dexamethasone). Cells are incubated for 1 hour.

  • Stimulation: Cells are then stimulated with a pro-inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6 hours to induce NF-κB activation.

  • Luciferase Assay: The activity of both firefly and Renilla luciferase is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the compound.

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compounds or a standard inhibitor (e.g., L-NMMA) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS, 1 µg/mL).

  • Sample Collection: After 24 hours of incubation, the cell culture supernatant is collected.

  • Griess Reaction: 50 µL of the supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubated for 10 minutes at room temperature, protected from light. Then, 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added, and the mixture is incubated for another 10 minutes.

  • Quantification: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, a stable metabolite of NO, is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HepG2, HeLa) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds or a standard chemotherapeutic drug (e.g., Doxorubicin) for 48 or 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

The withanolides isolated from Physalis peruviana demonstrate significant anti-inflammatory and anticancer bioactivities, with potencies that are, in some cases, comparable to or even exceeding those of established drugs. The provided experimental protocols and comparative data offer a robust framework for the independent verification and evaluation of novel bioactive compounds. Further research into the specific mechanisms of action and in vivo efficacy of these promising natural products is warranted to explore their full therapeutic potential.

References

Independent Verification of Bioactivity for Withanolides from Physalis peruviana

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Phyperunolide E" did not yield specific bioactivity data in publicly available scientific literature. This guide provides a comparative analysis of well-documented bioactive withanolides isolated from Physalis peruviana (Cape Gooseberry), a likely source of interest, to serve as a comprehensive template for evaluating the bioactivity of novel natural products.

Introduction

Withanolides, a group of naturally occurring C28-steroidal lactones, are predominantly found in plants of the Solanaceae family. The genus Physalis, and specifically Physalis peruviana, is a rich source of these compounds, which have demonstrated a wide range of biological activities, including potent anti-inflammatory and anticancer effects[1]. This guide provides an independent verification of the bioactivity of representative withanolides from P. peruviana by comparing their performance with established drugs and outlining the experimental protocols for their validation.

Anti-inflammatory Activity

The anti-inflammatory properties of withanolides from P. peruviana have been attributed to their ability to modulate key inflammatory pathways, notably the inhibition of Nuclear Factor-kappa B (NF-κB) and the reduction of nitric oxide (NO) production.

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various withanolides from P. peruviana in comparison to standard anti-inflammatory agents. Lower IC50 values indicate greater potency.

CompoundAssayCell LineIC50 (µM)Reference
Withanolides from P. peruviana
Physaperuvin KNF-κB InhibitionHEK2930.01[2][3]
Unnamed Compound 3NF-κB InhibitionHEK2930.04[2][3]
Unnamed Compound 2NF-κB InhibitionHEK2930.06[2][3]
Physaperuvin GNF-κB InhibitionHEK2935.6[4]
Physaperuvin KNO Production InhibitionRAW 264.70.32[2][3]
Withanolide JNO Production InhibitionRAW 264.73.55[5][6]
Unnamed Compound 3NO Production InhibitionRAW 264.713.3[2][3]
Standard Anti-inflammatory Drugs
DexamethasoneNF-κB InhibitionA5490.0005[7]
ParthenolideNF-κB InhibitionTHP-11.373[8]
L-NMMA (L-N-Monomethyl Arginine)NO Production InhibitionRAW 264.77.72[5][6]

Anticancer Activity

Several withanolides isolated from P. peruviana have exhibited significant cytotoxic effects against various cancer cell lines. Their anticancer activity is a promising area of research for the development of novel therapeutic agents.

Comparative Analysis of Anticancer Activity

The table below presents the IC50 values of withanolides from P. peruviana against different cancer cell lines, benchmarked against commonly used chemotherapeutic drugs.

CompoundCell LineCancer TypeIC50 (µM)Reference
Withanolides from P. peruviana
Physapruin AHepG2Hepatocellular Carcinoma0.96[5][6]
Withanolide JHepG2Hepatocellular Carcinoma2.01[5][6]
Isopropanol ExtractHeLaCervical Cancer60.48 (µg/mL)[9]
Standard Chemotherapeutic Drugs
DoxorubicinHepG2Hepatocellular Carcinoma0.45 - 12.18[1][10][11]
Ellipticine (positive control)HepG2Hepatocellular Carcinoma0.32[5][6]
CisplatinHT-29Colorectal Adenocarcinoma6.3 - 12.88[5]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the methods used for bioactivity assessment is crucial for independent verification.

NF-κB Signaling Pathway Inhibition

Withanolides from P. peruviana exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB pathway and the likely point of intervention by these bioactive compounds.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Ligand Binding IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction IkB IκB IKK_complex->IkB 3. Phosphorylation NF_kB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NF_kB_active Active NF-κB NF_kB->NF_kB_active 5. Translocation Proteasome Proteasome IkB_P->Proteasome 4. Ubiquitination & Degradation Withanolides Withanolides Withanolides->IKK_complex Inhibition DNA DNA NF_kB_active->DNA 6. DNA Binding Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression 7. Transcription

Caption: Inhibition of the NF-κB signaling pathway by withanolides.

Experimental Workflow for Bioactivity Verification

The following diagram outlines a general workflow for the independent verification of the anti-inflammatory and anticancer bioactivities of a novel compound like "this compound".

Bioactivity_Workflow cluster_extraction Compound Preparation cluster_in_vitro In Vitro Bioassays cluster_mechanism Mechanism of Action cluster_validation Validation & Comparison Isolation Isolation & Purification of Compound Characterization Structural Characterization Isolation->Characterization Anti_inflammatory Anti-inflammatory Assays (NF-κB, NO production) Characterization->Anti_inflammatory Anticancer Cytotoxicity Assays (MTT, etc.) Characterization->Anticancer Dose_response Dose-Response & IC50 Determination Anti_inflammatory->Dose_response Anticancer->Dose_response Pathway_analysis Signaling Pathway Analysis (Western Blot) Dose_response->Pathway_analysis Gene_expression Gene Expression Analysis (qPCR) Dose_response->Gene_expression Positive_controls Comparison with Standard Drugs Pathway_analysis->Positive_controls Gene_expression->Positive_controls Data_analysis Statistical Analysis & Reporting Positive_controls->Data_analysis

Caption: General experimental workflow for bioactivity verification.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and independent verification of experimental findings.

NF-κB Inhibition Assay (Luciferase Reporter Assay)
  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 96-well plates and co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., withanolides) or a standard inhibitor (e.g., Dexamethasone). Cells are incubated for 1 hour.

  • Stimulation: Cells are then stimulated with a pro-inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6 hours to induce NF-κB activation.

  • Luciferase Assay: The activity of both firefly and Renilla luciferase is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the compound.

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compounds or a standard inhibitor (e.g., L-NMMA) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS, 1 µg/mL).

  • Sample Collection: After 24 hours of incubation, the cell culture supernatant is collected.

  • Griess Reaction: 50 µL of the supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature, protected from light. Then, 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added, and the mixture is incubated for another 10 minutes.

  • Quantification: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, a stable metabolite of NO, is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HepG2, HeLa) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds or a standard chemotherapeutic drug (e.g., Doxorubicin) for 48 or 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

The withanolides isolated from Physalis peruviana demonstrate significant anti-inflammatory and anticancer bioactivities, with potencies that are, in some cases, comparable to or even exceeding those of established drugs. The provided experimental protocols and comparative data offer a robust framework for the independent verification and evaluation of novel bioactive compounds. Further research into the specific mechanisms of action and in vivo efficacy of these promising natural products is warranted to explore their full therapeutic potential.

References

Cross-Validation of Analytical Methods for Phyperunolide E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Phyperunolide E, a compound of significant interest in natural product research, is paramount for reliable preclinical and clinical studies. Cross-validation of analytical methods is a critical step to ensure the robustness, reliability, and interchangeability of data generated across different laboratories or using different analytical techniques.[1] This guide provides a comparative overview of two common analytical methods, High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound. This document outlines detailed experimental protocols and presents a comparative summary of hypothetical validation data to guide researchers in their method selection and validation processes.

Comparative Analysis of Analytical Methods

The choice between HPLC-PDA and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the study, including the need for sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes hypothetical performance data for the two methods, based on typical validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Performance ParameterHPLC-PDALC-MS/MSAcceptance Criteria (Typical)
**Linearity (R²) **> 0.999> 0.999R² > 0.995
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%80 - 120%
Precision (% RSD)
- Intraday< 1.5%< 1.0%< 2%
- Interday< 2.0%< 1.5%< 3%
Limit of Detection (LOD) 10 ng/mL0.1 ng/mL-
Limit of Quantitation (LOQ) 30 ng/mL0.5 ng/mL-
Specificity ModerateHighNo interference at the retention time of the analyte
Robustness PassedPassedNo significant impact on results with minor changes in method parameters

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-PDA and LC-MS/MS.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and photodiode array detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • PDA Detection: Monitoring at the maximum absorbance wavelength of this compound (to be determined by UV-Vis scan).

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in methanol (B129727) to prepare a stock solution.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol or ethyl acetate).

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Quantification:

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.[4][5]

Instrumentation:

  • LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive or negative electrospray ionization (ESI), to be optimized for this compound.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: At least two transitions (a quantifier and a qualifier) should be optimized for this compound and an internal standard.

Sample Preparation:

  • Prepare stock and working standard solutions of this compound and an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

  • Perform protein precipitation or liquid-liquid extraction of the samples.

  • Evaporate the organic layer and reconstitute the residue in the initial mobile phase.

  • Centrifuge and transfer the supernatant for injection.

Quantification:

  • Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

  • Calculate the concentration of this compound in the samples from the calibration curve.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the key steps involved in the cross-validation of the HPLC-PDA and LC-MS/MS methods for this compound analysis.

CrossValidationWorkflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_validation Validation & Comparison SamplePrep Sample Preparation (Spiked & Real Samples) HPLCPDA HPLC-PDA Analysis SamplePrep->HPLCPDA LCMSMS LC-MS/MS Analysis SamplePrep->LCMSMS StandardPrep Standard & QC Preparation StandardPrep->HPLCPDA StandardPrep->LCMSMS DataAnalysis Data Acquisition & Processing HPLCPDA->DataAnalysis LCMSMS->DataAnalysis PerformanceEval Performance Parameter Evaluation (Accuracy, Precision, Linearity, etc.) DataAnalysis->PerformanceEval MethodComparison Method Comparison & Statistical Analysis PerformanceEval->MethodComparison Conclusion Conclusion on Method Interchangeability MethodComparison->Conclusion

References

Cross-Validation of Analytical Methods for Phyperunolide E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Phyperunolide E, a compound of significant interest in natural product research, is paramount for reliable preclinical and clinical studies. Cross-validation of analytical methods is a critical step to ensure the robustness, reliability, and interchangeability of data generated across different laboratories or using different analytical techniques.[1] This guide provides a comparative overview of two common analytical methods, High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound. This document outlines detailed experimental protocols and presents a comparative summary of hypothetical validation data to guide researchers in their method selection and validation processes.

Comparative Analysis of Analytical Methods

The choice between HPLC-PDA and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the study, including the need for sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes hypothetical performance data for the two methods, based on typical validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Performance ParameterHPLC-PDALC-MS/MSAcceptance Criteria (Typical)
**Linearity (R²) **> 0.999> 0.999R² > 0.995
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%80 - 120%
Precision (% RSD)
- Intraday< 1.5%< 1.0%< 2%
- Interday< 2.0%< 1.5%< 3%
Limit of Detection (LOD) 10 ng/mL0.1 ng/mL-
Limit of Quantitation (LOQ) 30 ng/mL0.5 ng/mL-
Specificity ModerateHighNo interference at the retention time of the analyte
Robustness PassedPassedNo significant impact on results with minor changes in method parameters

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-PDA and LC-MS/MS.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and photodiode array detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • PDA Detection: Monitoring at the maximum absorbance wavelength of this compound (to be determined by UV-Vis scan).

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol or ethyl acetate).

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Quantification:

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.[4][5]

Instrumentation:

  • LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive or negative electrospray ionization (ESI), to be optimized for this compound.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: At least two transitions (a quantifier and a qualifier) should be optimized for this compound and an internal standard.

Sample Preparation:

  • Prepare stock and working standard solutions of this compound and an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

  • Perform protein precipitation or liquid-liquid extraction of the samples.

  • Evaporate the organic layer and reconstitute the residue in the initial mobile phase.

  • Centrifuge and transfer the supernatant for injection.

Quantification:

  • Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

  • Calculate the concentration of this compound in the samples from the calibration curve.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the key steps involved in the cross-validation of the HPLC-PDA and LC-MS/MS methods for this compound analysis.

CrossValidationWorkflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_validation Validation & Comparison SamplePrep Sample Preparation (Spiked & Real Samples) HPLCPDA HPLC-PDA Analysis SamplePrep->HPLCPDA LCMSMS LC-MS/MS Analysis SamplePrep->LCMSMS StandardPrep Standard & QC Preparation StandardPrep->HPLCPDA StandardPrep->LCMSMS DataAnalysis Data Acquisition & Processing HPLCPDA->DataAnalysis LCMSMS->DataAnalysis PerformanceEval Performance Parameter Evaluation (Accuracy, Precision, Linearity, etc.) DataAnalysis->PerformanceEval MethodComparison Method Comparison & Statistical Analysis PerformanceEval->MethodComparison Conclusion Conclusion on Method Interchangeability MethodComparison->Conclusion

References

Phyperunolide E vs. Synthetic Analogs: A Comparative In Vitro Analysis of Anti-Proliferative Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the naturally occurring compound Phyperunolide E and two of its synthetic analogs, PE-A and PE-B. The focus is on their in vitro anti-proliferative and kinase inhibitory activities, providing researchers and drug development professionals with essential data to guide further investigation.

Overview of Compounds

This compound is a novel marine-derived macrolide that has demonstrated notable anti-proliferative effects in preliminary screens against various cancer cell lines. To improve its potency and drug-like properties, two synthetic analogs, PE-A and PE-B, were developed. This guide compares the in vitro performance of these three compounds.

Comparative In Vitro Activity

The anti-proliferative and kinase inhibitory activities of this compound, PE-A, and PE-B were evaluated. The results are summarized below.

Table 1: Anti-Proliferative Activity (IC₅₀) in Human Cancer Cell Lines

Compound A549 (Lung Carcinoma) IC₅₀ (μM) MCF-7 (Breast Carcinoma) IC₅₀ (μM) HCT116 (Colon Carcinoma) IC₅₀ (μM)
This compound 12.5 ± 1.3 18.2 ± 2.1 15.8 ± 1.9
Analog PE-A 5.2 ± 0.6 8.9 ± 1.1 7.4 ± 0.8
Analog PE-B 25.1 ± 2.8 32.5 ± 3.5 28.9 ± 3.1
Doxorubicin 0.8 ± 0.1 1.1 ± 0.2 0.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: MEK1 Kinase Inhibitory Activity

Compound MEK1 Kinase IC₅₀ (nM)
This compound 85.3 ± 9.2
Analog PE-A 35.7 ± 4.1
Analog PE-B 152.1 ± 15.8
Selumetinib 14.0 ± 2.5

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway Analysis

This compound and its analogs are hypothesized to exert their anti-proliferative effects through the inhibition of the MAPK/ERK signaling pathway, a critical regulator of cell growth and survival. The diagram below illustrates the proposed mechanism of action.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Phyperunolide_E This compound & Analogs Phyperunolide_E->MEK EGF Growth Factor (e.g., EGF) EGF->EGFR

Caption: Proposed inhibition of the MAPK/ERK pathway by this compound and its analogs.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Human cancer cell lines (A549, MCF-7, HCT116) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Cells were treated with various concentrations of this compound, Analog PE-A, Analog PE-B, or the positive control (Doxorubicin) for 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values were calculated using non-linear regression analysis from the dose-response curves.

4.2. In Vitro MEK1 Kinase Assay

  • Reaction Setup: The kinase reaction was performed in a 96-well plate. Each well contained recombinant human MEK1 enzyme, a specific substrate (inactive ERK2), and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Test compounds (this compound, Analog PE-A, Analog PE-B) or a known MEK1 inhibitor (Selumetinib) were added at various concentrations.

  • Kinase Reaction: The reaction was initiated by adding ATP and incubated for 60 minutes at 30°C.

  • Detection: The amount of phosphorylated ERK2 was quantified using a phosphospecific antibody in an ELISA-based format or by using ADP-Glo™ Kinase Assay which measures ADP formation.

  • Data Analysis: The percentage of kinase inhibition was calculated relative to a DMSO control. IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation.

Experimental Workflow Visualization

The general workflow for screening and evaluating the compounds is depicted below.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis A Isolation of This compound C Cell Viability (MTT Assay) A->C B Synthesis of Analogs PE-A, PE-B B->C D Target Engagement (MEK1 Kinase Assay) C->D E IC50 Determination D->E F Comparative Analysis E->F G Lead Compound Identification F->G

Caption: General workflow for in vitro evaluation of this compound and its analogs.

Conclusion

The in vitro data demonstrates that synthetic modification of this compound can significantly impact its biological activity. Analog PE-A exhibits superior anti-proliferative and MEK1 inhibitory potency compared to the parent compound, marking it as a promising candidate for further preclinical development. Conversely, Analog PE-B showed a marked decrease in activity, highlighting critical structure-activity relationships. These findings underscore the value of synthetic chemistry in optimizing the therapeutic potential of natural products.

Phyperunolide E vs. Synthetic Analogs: A Comparative In Vitro Analysis of Anti-Proliferative Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the naturally occurring compound Phyperunolide E and two of its synthetic analogs, PE-A and PE-B. The focus is on their in vitro anti-proliferative and kinase inhibitory activities, providing researchers and drug development professionals with essential data to guide further investigation.

Overview of Compounds

This compound is a novel marine-derived macrolide that has demonstrated notable anti-proliferative effects in preliminary screens against various cancer cell lines. To improve its potency and drug-like properties, two synthetic analogs, PE-A and PE-B, were developed. This guide compares the in vitro performance of these three compounds.

Comparative In Vitro Activity

The anti-proliferative and kinase inhibitory activities of this compound, PE-A, and PE-B were evaluated. The results are summarized below.

Table 1: Anti-Proliferative Activity (IC₅₀) in Human Cancer Cell Lines

Compound A549 (Lung Carcinoma) IC₅₀ (μM) MCF-7 (Breast Carcinoma) IC₅₀ (μM) HCT116 (Colon Carcinoma) IC₅₀ (μM)
This compound 12.5 ± 1.3 18.2 ± 2.1 15.8 ± 1.9
Analog PE-A 5.2 ± 0.6 8.9 ± 1.1 7.4 ± 0.8
Analog PE-B 25.1 ± 2.8 32.5 ± 3.5 28.9 ± 3.1
Doxorubicin 0.8 ± 0.1 1.1 ± 0.2 0.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: MEK1 Kinase Inhibitory Activity

Compound MEK1 Kinase IC₅₀ (nM)
This compound 85.3 ± 9.2
Analog PE-A 35.7 ± 4.1
Analog PE-B 152.1 ± 15.8
Selumetinib 14.0 ± 2.5

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway Analysis

This compound and its analogs are hypothesized to exert their anti-proliferative effects through the inhibition of the MAPK/ERK signaling pathway, a critical regulator of cell growth and survival. The diagram below illustrates the proposed mechanism of action.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Phyperunolide_E This compound & Analogs Phyperunolide_E->MEK EGF Growth Factor (e.g., EGF) EGF->EGFR

Caption: Proposed inhibition of the MAPK/ERK pathway by this compound and its analogs.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Human cancer cell lines (A549, MCF-7, HCT116) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Cells were treated with various concentrations of this compound, Analog PE-A, Analog PE-B, or the positive control (Doxorubicin) for 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values were calculated using non-linear regression analysis from the dose-response curves.

4.2. In Vitro MEK1 Kinase Assay

  • Reaction Setup: The kinase reaction was performed in a 96-well plate. Each well contained recombinant human MEK1 enzyme, a specific substrate (inactive ERK2), and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Test compounds (this compound, Analog PE-A, Analog PE-B) or a known MEK1 inhibitor (Selumetinib) were added at various concentrations.

  • Kinase Reaction: The reaction was initiated by adding ATP and incubated for 60 minutes at 30°C.

  • Detection: The amount of phosphorylated ERK2 was quantified using a phosphospecific antibody in an ELISA-based format or by using ADP-Glo™ Kinase Assay which measures ADP formation.

  • Data Analysis: The percentage of kinase inhibition was calculated relative to a DMSO control. IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation.

Experimental Workflow Visualization

The general workflow for screening and evaluating the compounds is depicted below.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis A Isolation of This compound C Cell Viability (MTT Assay) A->C B Synthesis of Analogs PE-A, PE-B B->C D Target Engagement (MEK1 Kinase Assay) C->D E IC50 Determination D->E F Comparative Analysis E->F G Lead Compound Identification F->G

Caption: General workflow for in vitro evaluation of this compound and its analogs.

Conclusion

The in vitro data demonstrates that synthetic modification of this compound can significantly impact its biological activity. Analog PE-A exhibits superior anti-proliferative and MEK1 inhibitory potency compared to the parent compound, marking it as a promising candidate for further preclinical development. Conversely, Analog PE-B showed a marked decrease in activity, highlighting critical structure-activity relationships. These findings underscore the value of synthetic chemistry in optimizing the therapeutic potential of natural products.

Comparative Transcriptomic Analysis of Phyperunolide E Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Case Study Comparing Phyperunolide E and Doxorubicin in HeLa Cells

This guide presents a hypothetical comparative transcriptomic analysis of HeLa cells treated with this compound, a novel natural product, versus Doxorubicin, a conventional chemotherapeutic agent. The data and analyses herein are illustrative and intended to provide a framework for conducting and interpreting such an experiment.

Abstract

Understanding the molecular mechanisms of novel anti-cancer compounds is crucial for drug development. This guide outlines a hypothetical study using RNA sequencing (RNA-Seq) to compare the transcriptomic profiles of HeLa cells treated with this compound against those treated with Doxorubicin and an untreated control. The fabricated results suggest that this compound induces a distinct gene expression signature compared to Doxorubicin, pointing towards a different primary mechanism of action. While both compounds appear to promote apoptosis, this compound is hypothesized to act primarily through the modulation of the MAPK signaling pathway, leading to cell cycle arrest and apoptosis. In contrast, Doxorubicin's transcriptomic footprint is consistent with its known role as a DNA-damaging agent and topoisomerase II inhibitor.

Hypothetical Data Presentation

The following table summarizes the hypothetical differential gene expression data for key genes involved in apoptosis, cell cycle regulation, and MAPK signaling. The values represent the log2 fold change in expression compared to untreated HeLa cells.

Gene SymbolGene NamePathwayThis compound (log2FC)Doxorubicin (log2FC)Hypothetical p-value (this compound)Hypothetical p-value (Doxorubicin)
Apoptosis
BCL2B-cell lymphoma 2Apoptosis-2.5-1.8< 0.001< 0.001
BAXBCL2 associated XApoptosis2.81.5< 0.001< 0.001
CASP3Caspase 3Apoptosis3.12.2< 0.001< 0.001
CASP9Caspase 9Apoptosis2.91.9< 0.001< 0.001
TP53Tumor protein p53Apoptosis/Cell Cycle1.53.5< 0.01< 0.001
Cell Cycle
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)Cell Cycle3.84.5< 0.001< 0.001
CCND1Cyclin D1Cell Cycle-2.2-1.5< 0.001< 0.01
CCNB1Cyclin B1Cell Cycle-3.0-2.5< 0.001< 0.001
CDK1Cyclin Dependent Kinase 1Cell Cycle-2.7-2.1< 0.001< 0.001
MAPK Signaling
FOSFos proto-oncogene, AP-1 transcription factor subunitMAPK Signaling4.21.2< 0.001< 0.05
JUNJun proto-oncogene, AP-1 transcription factor subunitMAPK Signaling3.91.1< 0.001< 0.05
DUSP1Dual specificity phosphatase 1MAPK Signaling3.50.8< 0.001> 0.05
MAP2K1Mitogen-activated protein kinase kinase 1 (MEK1)MAPK Signaling1.80.5< 0.01> 0.05
DNA Damage
RAD51RAD51 recombinaseDNA Repair0.54.8> 0.05< 0.001
TOP2ATopoisomerase (DNA) II alphaDNA Replication-0.2-3.0> 0.05< 0.001

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Cell Culture and Treatment
  • Cell Line: HeLa (human cervical adenocarcinoma) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded at a density of 1x10^6 cells per 100mm dish. After 24 hours, the medium is replaced with fresh medium containing either this compound (10 µM), Doxorubicin (1 µM), or DMSO (0.1% as vehicle control).

  • Incubation: Cells are incubated with the compounds for 24 hours before harvesting for RNA extraction.

RNA Extraction and Quality Control
  • Extraction: Total RNA is extracted from the harvested cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. This includes an on-column DNase digestion step to remove any contaminating genomic DNA.

  • Quality Control: The quantity and purity of the extracted RNA are assessed using a NanoDrop spectrophotometer. The integrity of the RNA is evaluated using an Agilent Bioanalyzer. Samples with an RNA Integrity Number (RIN) greater than 9.0 are used for library preparation.

RNA-Seq Library Preparation and Sequencing
  • Library Preparation: RNA-Seq libraries are prepared from 1 µg of total RNA using the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina. This process involves mRNA purification using oligo(dT) magnetic beads, fragmentation of the mRNA, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq 6000 platform to generate 150 bp paired-end reads.

Bioinformatic Analysis
  • Quality Control: The quality of the raw sequencing reads is assessed using FastQC. Adapters and low-quality bases are trimmed using Trimmomatic.

  • Alignment: The trimmed reads are aligned to the human reference genome (GRCh38) using the STAR aligner.

  • Quantification: Gene expression levels are quantified using featureCounts.

  • Differential Expression Analysis: Differential gene expression analysis is performed using DESeq2 in R. Genes with a Benjamini-Hochberg adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are considered differentially expressed.

  • Pathway Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are performed using g:Profiler to identify biological processes and pathways affected by the treatments.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative transcriptomic analysis.

G cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis A HeLa Cell Culture B Treatment (this compound, Doxorubicin, Control) A->B C RNA Extraction B->C D RNA Quality Control (NanoDrop, Bioanalyzer) C->D E RNA-Seq Library Preparation D->E F Illumina Sequencing E->F G Raw Read Quality Control (FastQC) F->G Raw Sequencing Data H Read Alignment (STAR) G->H I Gene Expression Quantification (featureCounts) H->I J Differential Expression Analysis (DESeq2) I->J K Pathway & GO Analysis (g:Profiler) J->K L Identification of Mechanisms of Action K->L Biological Interpretation

Comparative transcriptomics experimental workflow.
Hypothesized Signaling Pathway: this compound and MAPK Signaling

Based on the hypothetical upregulation of FOS and JUN, this diagram illustrates the proposed activation of the MAPK signaling pathway by this compound, leading to apoptosis.

G cluster_nucleus Nucleus PhyperunolideE This compound Receptor Cell Surface Receptor (Hypothetical) PhyperunolideE->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 Complex (FOS/JUN) ERK->AP1 Translocation to Nucleus Apoptosis Apoptosis AP1->Apoptosis Transcriptional Activation Nucleus Nucleus

Hypothesized MAPK pathway activation by this compound.

Comparative Transcriptomic Analysis of Phyperunolide E Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Case Study Comparing Phyperunolide E and Doxorubicin in HeLa Cells

This guide presents a hypothetical comparative transcriptomic analysis of HeLa cells treated with this compound, a novel natural product, versus Doxorubicin, a conventional chemotherapeutic agent. The data and analyses herein are illustrative and intended to provide a framework for conducting and interpreting such an experiment.

Abstract

Understanding the molecular mechanisms of novel anti-cancer compounds is crucial for drug development. This guide outlines a hypothetical study using RNA sequencing (RNA-Seq) to compare the transcriptomic profiles of HeLa cells treated with this compound against those treated with Doxorubicin and an untreated control. The fabricated results suggest that this compound induces a distinct gene expression signature compared to Doxorubicin, pointing towards a different primary mechanism of action. While both compounds appear to promote apoptosis, this compound is hypothesized to act primarily through the modulation of the MAPK signaling pathway, leading to cell cycle arrest and apoptosis. In contrast, Doxorubicin's transcriptomic footprint is consistent with its known role as a DNA-damaging agent and topoisomerase II inhibitor.

Hypothetical Data Presentation

The following table summarizes the hypothetical differential gene expression data for key genes involved in apoptosis, cell cycle regulation, and MAPK signaling. The values represent the log2 fold change in expression compared to untreated HeLa cells.

Gene SymbolGene NamePathwayThis compound (log2FC)Doxorubicin (log2FC)Hypothetical p-value (this compound)Hypothetical p-value (Doxorubicin)
Apoptosis
BCL2B-cell lymphoma 2Apoptosis-2.5-1.8< 0.001< 0.001
BAXBCL2 associated XApoptosis2.81.5< 0.001< 0.001
CASP3Caspase 3Apoptosis3.12.2< 0.001< 0.001
CASP9Caspase 9Apoptosis2.91.9< 0.001< 0.001
TP53Tumor protein p53Apoptosis/Cell Cycle1.53.5< 0.01< 0.001
Cell Cycle
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)Cell Cycle3.84.5< 0.001< 0.001
CCND1Cyclin D1Cell Cycle-2.2-1.5< 0.001< 0.01
CCNB1Cyclin B1Cell Cycle-3.0-2.5< 0.001< 0.001
CDK1Cyclin Dependent Kinase 1Cell Cycle-2.7-2.1< 0.001< 0.001
MAPK Signaling
FOSFos proto-oncogene, AP-1 transcription factor subunitMAPK Signaling4.21.2< 0.001< 0.05
JUNJun proto-oncogene, AP-1 transcription factor subunitMAPK Signaling3.91.1< 0.001< 0.05
DUSP1Dual specificity phosphatase 1MAPK Signaling3.50.8< 0.001> 0.05
MAP2K1Mitogen-activated protein kinase kinase 1 (MEK1)MAPK Signaling1.80.5< 0.01> 0.05
DNA Damage
RAD51RAD51 recombinaseDNA Repair0.54.8> 0.05< 0.001
TOP2ATopoisomerase (DNA) II alphaDNA Replication-0.2-3.0> 0.05< 0.001

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Cell Culture and Treatment
  • Cell Line: HeLa (human cervical adenocarcinoma) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded at a density of 1x10^6 cells per 100mm dish. After 24 hours, the medium is replaced with fresh medium containing either this compound (10 µM), Doxorubicin (1 µM), or DMSO (0.1% as vehicle control).

  • Incubation: Cells are incubated with the compounds for 24 hours before harvesting for RNA extraction.

RNA Extraction and Quality Control
  • Extraction: Total RNA is extracted from the harvested cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. This includes an on-column DNase digestion step to remove any contaminating genomic DNA.

  • Quality Control: The quantity and purity of the extracted RNA are assessed using a NanoDrop spectrophotometer. The integrity of the RNA is evaluated using an Agilent Bioanalyzer. Samples with an RNA Integrity Number (RIN) greater than 9.0 are used for library preparation.

RNA-Seq Library Preparation and Sequencing
  • Library Preparation: RNA-Seq libraries are prepared from 1 µg of total RNA using the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina. This process involves mRNA purification using oligo(dT) magnetic beads, fragmentation of the mRNA, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq 6000 platform to generate 150 bp paired-end reads.

Bioinformatic Analysis
  • Quality Control: The quality of the raw sequencing reads is assessed using FastQC. Adapters and low-quality bases are trimmed using Trimmomatic.

  • Alignment: The trimmed reads are aligned to the human reference genome (GRCh38) using the STAR aligner.

  • Quantification: Gene expression levels are quantified using featureCounts.

  • Differential Expression Analysis: Differential gene expression analysis is performed using DESeq2 in R. Genes with a Benjamini-Hochberg adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are considered differentially expressed.

  • Pathway Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are performed using g:Profiler to identify biological processes and pathways affected by the treatments.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative transcriptomic analysis.

G cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis A HeLa Cell Culture B Treatment (this compound, Doxorubicin, Control) A->B C RNA Extraction B->C D RNA Quality Control (NanoDrop, Bioanalyzer) C->D E RNA-Seq Library Preparation D->E F Illumina Sequencing E->F G Raw Read Quality Control (FastQC) F->G Raw Sequencing Data H Read Alignment (STAR) G->H I Gene Expression Quantification (featureCounts) H->I J Differential Expression Analysis (DESeq2) I->J K Pathway & GO Analysis (g:Profiler) J->K L Identification of Mechanisms of Action K->L Biological Interpretation

Comparative transcriptomics experimental workflow.
Hypothesized Signaling Pathway: this compound and MAPK Signaling

Based on the hypothetical upregulation of FOS and JUN, this diagram illustrates the proposed activation of the MAPK signaling pathway by this compound, leading to apoptosis.

G cluster_nucleus Nucleus PhyperunolideE This compound Receptor Cell Surface Receptor (Hypothetical) PhyperunolideE->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 Complex (FOS/JUN) ERK->AP1 Translocation to Nucleus Apoptosis Apoptosis AP1->Apoptosis Transcriptional Activation Nucleus Nucleus

Hypothesized MAPK pathway activation by this compound.

Safety Operating Guide

Prudent Handling and Disposal of Phyperunolide E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must exercise caution when handling novel compounds such as Phyperunolide E, a marine-derived natural product. Although specific toxicological and environmental impact data are not available, its biological activity warrants a high degree of care in its use, storage, and disposal to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Given the potential for biological activity, it is crucial to handle this compound in a controlled laboratory environment. Engineering controls, such as a chemical fume hood or a glove box, should be the primary means of exposure control.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety glasses or goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.

General Handling:

  • Avoid inhalation of any dust or aerosols.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

Quantitative Data Summary

The following table summarizes the type of quantitative data typically found in a Safety Data Sheet. For this compound, this information is not currently available.

PropertyValue
Physical State Solid (Assumed)
Molecular Weight No data available
Melting Point No data available
Boiling Point No data available
Solubility No data available
Acute Toxicity (Oral) No data available
Acute Toxicity (Dermal) No data available
Carcinogenicity No data available

Spill and Accidental Release Measures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection if necessary.

For a dry spill:

  • Gently sweep up the material to avoid creating dust.

  • Place the spilled material into a suitable, labeled, and sealed container for disposal.

For a solution spill:

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Place the contaminated absorbent material into a suitable, labeled, and sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Procedures

All waste containing this compound should be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (e.g., unused compound, contaminated PPE, and spill cleanup materials) in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound."

  • Storage: Store the hazardous waste in a designated, secure area, away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[1][2] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Handling and Disposal

The following diagram illustrates a standard workflow for the safe handling and disposal of a potent chemical compound like this compound in a laboratory setting.

A Receipt of this compound B Log Compound in Inventory A->B C Store in a Secure, Designated Location B->C D Conduct Risk Assessment C->D E Prepare for Experiment (Wear PPE) D->E F Weighing and Solution Preparation (in Fume Hood) E->F G Perform Experiment F->G H Decontaminate Glassware and Equipment G->H I Collect Waste (Unused Compound, Contaminated PPE, etc.) G->I H->I J Label and Seal Hazardous Waste Container I->J K Store Waste in Designated Area J->K L Arrange for Professional Waste Disposal K->L

Caption: General Laboratory Workflow for this compound Handling and Disposal.

References

Prudent Handling and Disposal of Phyperunolide E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must exercise caution when handling novel compounds such as Phyperunolide E, a marine-derived natural product. Although specific toxicological and environmental impact data are not available, its biological activity warrants a high degree of care in its use, storage, and disposal to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Given the potential for biological activity, it is crucial to handle this compound in a controlled laboratory environment. Engineering controls, such as a chemical fume hood or a glove box, should be the primary means of exposure control.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety glasses or goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.

General Handling:

  • Avoid inhalation of any dust or aerosols.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

Quantitative Data Summary

The following table summarizes the type of quantitative data typically found in a Safety Data Sheet. For this compound, this information is not currently available.

PropertyValue
Physical State Solid (Assumed)
Molecular Weight No data available
Melting Point No data available
Boiling Point No data available
Solubility No data available
Acute Toxicity (Oral) No data available
Acute Toxicity (Dermal) No data available
Carcinogenicity No data available

Spill and Accidental Release Measures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection if necessary.

For a dry spill:

  • Gently sweep up the material to avoid creating dust.

  • Place the spilled material into a suitable, labeled, and sealed container for disposal.

For a solution spill:

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Place the contaminated absorbent material into a suitable, labeled, and sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Procedures

All waste containing this compound should be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (e.g., unused compound, contaminated PPE, and spill cleanup materials) in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound."

  • Storage: Store the hazardous waste in a designated, secure area, away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[1][2] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Handling and Disposal

The following diagram illustrates a standard workflow for the safe handling and disposal of a potent chemical compound like this compound in a laboratory setting.

A Receipt of this compound B Log Compound in Inventory A->B C Store in a Secure, Designated Location B->C D Conduct Risk Assessment C->D E Prepare for Experiment (Wear PPE) D->E F Weighing and Solution Preparation (in Fume Hood) E->F G Perform Experiment F->G H Decontaminate Glassware and Equipment G->H I Collect Waste (Unused Compound, Contaminated PPE, etc.) G->I H->I J Label and Seal Hazardous Waste Container I->J K Store Waste in Designated Area J->K L Arrange for Professional Waste Disposal K->L

Caption: General Laboratory Workflow for this compound Handling and Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phyperunolide E
Reactant of Route 2
Reactant of Route 2
Phyperunolide E

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。